molecular formula C8H8O3 B1296901 5-Hydroxy-2-methylbenzoic acid CAS No. 578-22-3

5-Hydroxy-2-methylbenzoic acid

Cat. No.: B1296901
CAS No.: 578-22-3
M. Wt: 152.15 g/mol
InChI Key: ZIOYQUNKXJQXQY-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96583. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxy-2-methylbenzoic acid
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InChI

InChI=1S/C8H8O3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOYQUNKXJQXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00206489
Record name 5-Hydroxy-2-methylbenzoic acid
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Molecular Weight

152.15 g/mol
Source PubChem
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CAS No.

578-22-3
Record name 5-Hydroxy-2-methylbenzoic acid
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Record name 5-hydroxy-2-methylbenzoic acid
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Record name 5-HYDROXY-2-METHYLBENZOIC ACID
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Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Hydroxy-2-methylbenzoic Acid (CAS No. 578-22-3): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-2-methylbenzoic acid (CAS No. 578-22-3), a pivotal chemical intermediate in the fields of organic synthesis and pharmaceutical development. This document delves into the compound's fundamental physicochemical properties, outlines a detailed and validated synthetic protocol, and explores its significant applications, particularly as a precursor for novel therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the compound's chemistry and potential.

Core Compound Identification and Physicochemical Properties

This compound, also known as 5-hydroxy-o-toluic acid, is a substituted aromatic carboxylic acid.[1] Its unique structure, featuring both a hydroxyl and a carboxylic acid group on a toluene backbone, makes it a versatile building block for more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable starting material in multi-step syntheses.

The compound's physical and chemical characteristics are critical for its handling, storage, and application in reactions. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 578-22-3[2][3]
Molecular Formula C₈H₈O₃[4][5]
Molecular Weight 152.15 g/mol [4]
Appearance White to brown crystalline powder[1][6]
Melting Point 184-188 °C[1][4]
Solubility Slightly soluble in water[3][6]
pKa (Predicted) 3.78 ± 0.25[6]
Storage Temperature 2-8°C, in a dry, well-ventilated place[6]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[7] This classic reaction is valued for its efficiency in introducing a carboxylic acid group onto a phenol ring. The following protocol details the synthesis from p-cresol.

Synthesis Workflow Diagram

G pCresol p-Cresol (Starting Material) potassiumCresoxide Potassium p-cresoxide (Intermediate Phenoxide) pCresol->potassiumCresoxide Deprotonation potassiumHydroxide Potassium Hydroxide (KOH) potassiumHydroxide->potassiumCresoxide crudeProduct Crude Potassium Salt potassiumCresoxide->crudeProduct Carboxylation (Kolbe-Schmitt Reaction) carbonDioxide Carbon Dioxide (CO₂) High Pressure & Heat carbonDioxide->crudeProduct finalProduct This compound (Final Product) crudeProduct->finalProduct Protonation acidification Acidification (HCl) acidification->finalProduct purification Purification (Recrystallization) finalProduct->purification

Caption: Synthesis workflow for this compound via the Kolbe-Schmitt reaction.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the carboxylation of cresols.[7]

Step 1: Formation of Potassium p-cresoxide

  • Equip a high-pressure stainless-steel autoclave with a mechanical stirrer and a heating mantle.

  • Carefully add powdered potassium hydroxide (KOH) to an equimolar amount of p-cresol.

    • Causality Explanation: The strong base (KOH) is required to deprotonate the phenolic hydroxyl group of p-cresol. The resulting potassium p-cresoxide is a potent nucleophile, which is essential for the subsequent carboxylation step. The reaction is performed under anhydrous conditions to prevent the base from being consumed by water.

  • Heat the mixture gently under vacuum to remove any residual water, resulting in the formation of the dry, powdered potassium p-cresoxide salt.

Step 2: Carboxylation

  • Seal the autoclave containing the potassium p-cresoxide.

  • Pressurize the vessel with carbon dioxide (CO₂) to approximately 10 atmospheres.

  • Heat the autoclave to 175°C while stirring continuously. Maintain these conditions for 20-24 hours.

    • Causality Explanation: The Kolbe-Schmitt reaction requires high temperature and pressure. The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution, while the high pressure increases the concentration of CO₂ available to react with the phenoxide. The ortho-position to the hydroxyl group is activated, leading to the desired product.

Step 3: Work-up and Acidification

  • Cool the autoclave to room temperature and carefully vent the excess CO₂.

  • Dissolve the solid crude product in hot water.

  • Acidify the solution to a pH of approximately 2-3 by slowly adding concentrated hydrochloric acid (HCl). A precipitate will form.

    • Causality Explanation: The reaction yields the potassium salt of the carboxylic acid. Acidification protonates the carboxylate and the phenoxide, causing the water-insoluble this compound to precipitate out of the aqueous solution.

Step 4: Purification

  • Collect the precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.

  • Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

  • Dry the purified crystals under vacuum to yield the final product.

Applications in Drug Development and Research

This compound serves primarily as a versatile pharmaceutical intermediate.[3] Its bifunctional nature is key to its utility, allowing it to be a scaffold for building more complex molecules with therapeutic potential.

Precursor for Novel Analgesics and NSAIDs

A significant application lies in the synthesis of novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Research has focused on using this molecule to design derivatives of 5-acetamido-2-hydroxy benzoic acid, aiming to improve selectivity for the cyclooxygenase-2 (COX-2) enzyme.[8] Increased COX-2 selectivity is a primary goal in modern NSAID development, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors like aspirin.

The design strategy often involves acylating the amino derivative of this compound to introduce side chains that can enhance binding affinity and selectivity for the COX-2 active site.[8]

Mechanism of Action: COX-2 Inhibition Pathway

Derivatives synthesized from this core structure are designed to interfere with the inflammatory cascade by inhibiting the COX-2 enzyme. This pathway is central to the physiological response to inflammation and pain.

G cluster_membrane Cell Membrane cluster_products Inflammatory Mediators ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Prostaglandins (PGE₂) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor NSAID Derivative (from this compound) Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway showing the inhibition of the COX-2 enzyme by NSAID derivatives.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are essential when handling this compound. Information from Safety Data Sheets (SDS) indicates that the compound presents moderate hazards.

  • Hazard Identification: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[11]

    • Respiratory Protection: Use only in a well-ventilated area. If dust formation is significant, a NIOSH/MSHA approved respirator is recommended.[10]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]

    • Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Some suppliers recommend refrigeration (2-8°C) to maintain long-term quality.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound (CAS No. 578-22-3) is more than a simple chemical compound; it is a strategic building block for innovation in medicinal chemistry. Its well-defined physicochemical properties and accessible synthetic routes make it a reliable component in the research and development pipeline. For scientists engaged in the design of next-generation analgesics and anti-inflammatory agents, a thorough understanding of this molecule's potential and handling requirements is indispensable. This guide provides the foundational knowledge and practical protocols necessary to leverage its capabilities safely and effectively.

References

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  • LookChem. (n.d.). 5-HYDROXY-2-METHYL-BENZOIC ACID manufacturers and suppliers in india. Retrieved from [Link]

  • Organic Preparations and Procedures International. (1972). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (1954). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

  • da Silva, A. L. M., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(11), 3298. Retrieved from [Link]

Sources

5-Hydroxy-2-methylbenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 5-Hydroxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 578-22-3), also known as 5-hydroxy-o-toluic acid, is a substituted benzoic acid that serves as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its molecular architecture, characterized by a benzene ring functionalized with hydroxyl, methyl, and carboxylic acid groups, dictates its chemical reactivity and biological potential. This guide provides a comprehensive examination of its molecular structure, elucidated through spectroscopic analysis, and discusses its physicochemical properties, synthesis, and biological relevance. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Identity and Physicochemical Profile

The structural identity of this compound is unequivocally defined by its molecular formula, C₈H₈O₃, and its arrangement of atoms.[3][4] The strategic placement of a hydroxyl group at position 5, a methyl group at position 2, and a carboxylic acid at position 1 on the benzene ring creates a unique electronic and steric environment that influences its properties and reactivity.

Chemical Identifiers
  • IUPAC Name: this compound

  • CAS Number: 578-22-3[2][4]

  • Molecular Formula: C₈H₈O₃[3][4][5]

  • Canonical SMILES: CC1=C(C=C(C=C1)O)C(=O)O[2][6]

  • InChI Key: ZIOYQUNKXJQXQY-UHFFFAOYSA-N[2][5][6]

Molecular Structure Diagram

The 2D structure highlights the spatial relationship between the functional groups on the aromatic ring.

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are paramount for its application in synthesis and formulation. These values dictate solubility, reaction conditions, and storage requirements.

PropertyValueSource(s)
Molecular Weight 152.15 g/mol [5][7]
Appearance White to brown powder/crystal[2][8]
Melting Point 182-187 °C[8]
Boiling Point 343.8±30.0 °C (Predicted)[8]
Water Solubility Slightly soluble[1][2][8]
pKa 3.78±0.25 (Predicted)[2][8]
Storage Temperature 2-8°C[8]

Spectroscopic Elucidation of Molecular Structure

A combination of spectroscopic techniques provides an unambiguous confirmation of the molecular structure. The interplay of the electron-donating methyl and hydroxyl groups with the electron-withdrawing carboxylic acid group results in a distinct spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the methyl protons, the phenolic hydroxyl proton, and the carboxylic acid proton. The aromatic protons will appear as a complex pattern of doublets and doublets of doublets due to their coupling. The methyl group protons will resonate as a singlet. The hydroxyl and carboxylic acid protons typically appear as broad singlets, and their chemical shifts can be highly variable depending on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid, overlapping with the phenolic O-H stretch.

  • C=O Stretch: A strong, sharp absorption band will appear around 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carboxylic acid.

  • C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: C-O stretching vibrations for the carboxylic acid and phenol will be present in the 1210-1320 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its structure.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (approximately 152.15).[5]

  • Fragmentation: Common fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45), leading to characteristic fragment ions.

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final structure confirmation is a self-validating system, ensuring accuracy and reproducibility.

Caption: A logical workflow for spectroscopic structural elucidation.

Synthesis and Biological Relevance

Synthetic Pathways

This compound is typically synthesized through carboxylation reactions of the corresponding phenol. One established method involves the Kolbe-Schmitt reaction, where the potassium salt of p-cresol is carboxylated under high pressure and temperature.[9] This method is a classic and reliable route for producing hydroxybenzoic acids.

General Protocol: Synthesis via Carboxylation of p-Cresol

  • Salt Formation: React p-cresol with a strong base, such as potassium hydroxide, to form the potassium cresoxide salt. The removal of water is critical for driving the reaction.

  • Carboxylation: Place the dry potassium cresoxide powder in a high-pressure autoclave. Introduce carbon dioxide gas to a pressure of approximately 10 atm.

  • Heating: Heat the reaction vessel to around 175 °C for 24 hours.[9] The high temperature and pressure are necessary to overcome the activation energy for the electrophilic addition of CO₂ to the phenoxide ring.

  • Workup: After cooling, the solid reaction mixture is dissolved in water.

  • Acidification & Isolation: Acidify the aqueous solution with a strong acid, such as HCl, to precipitate the 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid) and its isomers.

  • Purification: The desired isomer, this compound, is then separated and purified from the crude product, often through recrystallization or chromatography.

Biological Activities and Applications

While this compound itself is primarily used as a building block, the broader class of hydroxybenzoic acids exhibits a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[10][11] Its true value in drug development lies in its utility as a versatile intermediate. The functional groups can be readily modified to synthesize more complex derivatives. For instance, derivatives of 5-amino-2-hydroxy benzoic acid have been investigated for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved selectivity and reduced side effects.[12]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential. The following information is derived from safety data sheets (SDS).

  • Hazards: The compound is classified as an irritant and can cause serious eye damage.[2][8] It may also cause skin and respiratory irritation.[8][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13][14] If dust formation is likely, use a NIOSH/MSHA approved respirator.[14]

  • Handling: Use in a well-ventilated area, such as a chemical fume hood.[13] Avoid creating dust.[13][14] Ensure eyewash stations and safety showers are readily accessible.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Recommended storage is often refrigerated (2-8°C).[8] Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[13]

    • Skin: Wash off immediately with plenty of soap and water.[13][14]

    • Inhalation: Move the person to fresh air. If symptoms persist, call a physician.[13]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[14]

Conclusion

The molecular structure of this compound provides a foundation for its diverse applications in chemical synthesis. Its well-defined arrangement of functional groups yields a distinct spectroscopic signature, allowing for straightforward identification and quality control. For drug development professionals, this compound represents a valuable scaffold, offering multiple points for chemical modification to create novel therapeutic agents. A thorough understanding of its structure, properties, and safety profile is the first critical step toward unlocking its full potential in research and development.

References

  • ChemicalBook. (2025). 5-HYDROXY-2-METHYL-BENZOIC ACID | 578-22-3.
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  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • Guidechem. (n.d.). 5-HYDROXY-2-METHYL-BENZOIC ACID 578-22-3 wiki.
  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. (n.d.).
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5-Hydroxy-2-methylbenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-2-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to this compound (also known as p-cresotic acid), a valuable intermediate in the chemical and pharmaceutical industries. The primary focus is on the industrially significant Kolbe-Schmitt reaction, detailing its mechanistic underpinnings, process parameters, and practical execution. This document is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and field-proven experimental protocols. We will dissect the causality behind experimental choices, from reagent selection to reaction optimization, and present alternative and emerging synthetic strategies. All methodologies are presented with an emphasis on scientific integrity, supported by authoritative citations and safety protocols to ensure a self-validating and reliable guide.

Part 1: The Core Synthesis Pathway: Kolbe-Schmitt Carboxylation of p-Cresol

The most established and direct route for the industrial production of this compound is the Kolbe-Schmitt reaction.[1][2] This carboxylation reaction utilizes an alkali metal phenoxide and carbon dioxide under heat and pressure to introduce a carboxylic acid group onto the aromatic ring.[1][3] The starting material for this specific target molecule is p-cresol (4-methylphenol).

Mechanistic Principles and Regioselectivity

The Kolbe-Schmitt reaction is a classic example of electrophilic aromatic substitution. The process begins with the deprotonation of the phenol (p-cresol) by a strong base, typically an alkali hydroxide, to form the more nucleophilic phenoxide ion.[2] This phenoxide then attacks the weakly electrophilic carbon of carbon dioxide. The regioselectivity of this addition—whether the carboxyl group adds to the ortho or para position relative to the hydroxyl group—is a critical aspect of the synthesis and is heavily influenced by the reaction conditions.

Causality of Experimental Choices:

  • Base Selection: The choice of the alkali metal counter-ion is crucial. Sodium phenoxides tend to favor ortho-carboxylation, which is the desired pathway for synthesizing this compound from p-cresol. This preference is attributed to the formation of a chelate complex between the sodium ion, the phenoxide oxygen, and the carbon dioxide molecule, which positions the CO₂ for attack at the nearby ortho carbon.[3] In contrast, larger ions like potassium hinder this chelation, often leading to the thermodynamically more stable para-substituted product.[1][3]

  • Temperature and Pressure: High temperatures can favor the formation of the para isomer. Therefore, precise temperature control is necessary to maximize the yield of the desired ortho-carboxylated product, this compound.[1] High pressure (typically 5-100 atm) is required to increase the concentration of CO₂ in the reaction medium, driving the equilibrium towards product formation.[1][3]

Caption: Kolbe-Schmitt reaction mechanism for the synthesis of this compound.

Process Parameters and Optimization

The yield and purity of the final product are highly dependent on a careful balance of several key parameters. The table below summarizes typical conditions reported in the literature for the carboxylation of cresols.

ParameterValue RangeRationale & Impact on OutcomeCitation(s)
Starting Material p-CresolProvides the required methyl and hydroxyl substituents at positions 1 and 4.[4]
Base Potassium Hydroxide (KOH)Forms the reactive potassium p-cresoxide.[4]
Carboxylating Agent Carbon Dioxide (CO₂)Source of the carboxyl group.[1][4]
Temperature 170 - 185°CBalances reaction rate with regioselectivity. Higher temperatures can favor the undesired para isomer.[4][5]
Pressure 10 - 100 atmIncreases CO₂ concentration, driving the reaction forward. Higher pressures generally improve yield.[1][4][5]
Reaction Time 6 - 24 hoursSufficient time required for the reaction to proceed to completion.[4][5]
Solvent Typically solvent-freeThe reaction is often run with molten reactants, simplifying work-up.[5]
Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the carboxylation of cresols.[4][6] Trustworthiness: This protocol incorporates self-validating steps such as purification by recrystallization and assumes final characterization for verification.

Safety Precaution: This reaction involves high pressures and temperatures and must be conducted in a suitable pressure vessel (autoclave) by trained personnel. Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and heat-resistant gloves.[7][8][9]

Step 1: Formation of Potassium p-cresoxide

  • Ensure the pressure vessel is clean and dry. Reactants must be thoroughly dried as water can decrease the yield.[3]

  • Charge the autoclave with dry p-cresol.

  • Carefully add an equimolar amount of powdered potassium hydroxide (KOH).

  • Seal the autoclave according to the manufacturer's instructions.

Step 2: Carboxylation Reaction

  • Pressurize the vessel with carbon dioxide to an initial pressure of 10 atm.[4]

  • Begin heating the mixture with stirring to a target temperature of 175°C.[4] The pressure will increase as the temperature rises.

  • Maintain the reaction at 175°C for 24 hours.[4] Monitor temperature and pressure throughout.

Step 3: Work-up and Isolation

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure in a fume hood.

  • Open the vessel and transfer the solid reaction mixture to a large beaker containing hot water to dissolve the product salt.[6]

  • Filter the hot solution if any insoluble impurities are present.

  • While stirring, slowly acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the pH is strongly acidic (pH ~2). This compound will precipitate as a solid.[6]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

Step 4: Purification

  • Transfer the crude solid to a flask.

  • Add a minimum amount of hot water to dissolve the product completely.

  • If the solution is colored, a small amount of decolorizing charcoal can be added, and the solution is filtered hot.[10]

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The expected melting point is around 184°C.[11]

Experimental_Workflow start 1. Reagent Charging (p-Cresol, KOH in Autoclave) react 2. Carboxylation (Heat to 175°C, 10 atm CO₂) start->react workup 3. Work-up (Cool, Vent, Dissolve in H₂O) react->workup acidify 4. Acidification (Add HCl to precipitate product) workup->acidify filter1 5. Isolation (Vacuum filter crude product) acidify->filter1 purify 6. Purification (Recrystallize from hot water) filter1->purify finish 7. Final Product (Dry purified crystals) purify->finish

Caption: General experimental workflow for the Kolbe-Schmitt synthesis.

Part 2: Alternative and Emerging Synthesis Strategies

While the Kolbe-Schmitt reaction is dominant, other methods exist and are subjects of ongoing research, particularly those focusing on milder conditions or greener chemistry.

Modified Carboxylation Reagents

Research has explored alternative carboxylating agents to avoid the need for high-pressure CO₂ gas. One such method involves the carboxylation of cresols using sodium ethyl carbonate (SEC) at 180–185°C and 10 atm, which offers a potentially simpler setup for handling reagents.[5]

Biocatalytic Pathways

Modern biotechnology offers promising "green" alternatives to traditional chemical synthesis. While a direct biocatalytic route to this compound is not yet commercialized, related pathways have been developed for similar molecules. For instance, microbial cell factories have been engineered to convert feedstocks like methane and methanol into para-hydroxybenzoic acid (p-HBA).[12] This is achieved through the use of specific enzymes, such as carboxylases, which can add CO₂ to phenolic compounds with high selectivity under mild, ambient conditions.[13] The biosynthesis of the precursor, p-cresol, from tyrosine by various microorganisms has also been extensively studied.[14][15][16]

Biocatalytic_Pathway tyrosine Tyrosine (Bio-feedstock) p_cresol p-Cresol tyrosine->p_cresol Tyrosine Lyase (Microorganism) product This compound p_cresol->product Phenol Carboxylase (Engineered Enzyme)

Caption: Conceptual biocatalytic route from a renewable feedstock to the target molecule.

Part 3: Product Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical final step.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 578-22-3[17]
Molecular Formula C₈H₈O₃[11][18]
Molecular Weight 152.15 g/mol [11]
Appearance Solid[19]
Melting Point 184 °C[11]
Analytical Techniques

A suite of analytical methods should be employed for comprehensive quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis, capable of separating the desired product from unreacted starting materials and isomeric byproducts.[20][21]

    • Column: Reversed-phase C18 or Biphenyl column.[20]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and acidified water (e.g., with 0.1% formic acid).[20]

    • Detection: UV detector set to the λmax of the analyte.

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique provides definitive structural confirmation by analyzing the mass-to-charge ratio of the molecule and its fragments.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the positions of the methyl, hydroxyl, and carboxyl groups on the aromatic ring.

Part 4: Safety and Handling

Professional diligence in handling the chemicals involved in this synthesis is mandatory.

  • Hazards: this compound and its precursors like p-cresol are classified as harmful if swallowed and can cause skin and serious eye irritation.[8][9][19] Inhalation may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, impervious clothing, and protective gloves when handling these substances.[7][8] All operations, especially those involving heating or potential dust generation, should be performed in a well-ventilated chemical fume hood.[7][9]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]

  • First Aid: In case of contact, flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.[9]

Conclusion

The synthesis of this compound is most reliably achieved via the Kolbe-Schmitt carboxylation of p-cresol. This guide has detailed the critical parameters—reagent choice, temperature, and pressure—that govern the success of this transformation, with a particular focus on achieving the correct regioselectivity. The provided protocols, grounded in established literature, offer a robust framework for laboratory execution. As the chemical industry continues to evolve, emerging biocatalytic routes present an exciting frontier for more sustainable production methods. Regardless of the chosen pathway, rigorous analytical characterization and strict adherence to safety protocols are paramount to ensuring a high-quality product and a safe research environment.

References

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  • Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. (2023). Frontiers. Retrieved December 31, 2025, from [Link]

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A Technical Guide to the Natural Occurrence and Analysis of Hydroxybenzoic Acids: Investigating the Elusive 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydroxybenzoic Acids

Hydroxybenzoic acids (HBAs) represent a class of phenolic compounds characterized by a benzene ring substituted with a carboxylic acid group and at least one hydroxyl group. These molecules are ubiquitous in nature, serving as crucial secondary metabolites in plants, fungi, and bacteria.[1] Their biological roles are diverse, ranging from involvement in plant defense mechanisms against pathogens and environmental stress to acting as precursors for more complex natural products.[2][3] In the realm of industrial applications, HBAs and their derivatives are valuable as preservatives, polymer building blocks, and key intermediates in the synthesis of pharmaceuticals and cosmetics.[4][5]

This guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for hydroxybenzoic acids, with a special focus on the current state of knowledge regarding 5-Hydroxy-2-methylbenzoic acid. While many isomers of hydroxybenzoic acid are well-documented in natural systems, the natural occurrence of this compound is not widely reported in scientific literature, presenting a unique challenge and opportunity for natural product researchers. This guide aims to equip scientists with the foundational knowledge and strategic approaches to explore the potential natural sources of this and other rare bioactive compounds.

Biosynthesis of Hydroxybenzoic Acids: Nature's Synthetic Pathways

The vast majority of naturally occurring hydroxybenzoic acids originate from the shikimate pathway . This central metabolic route in microorganisms and plants is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Chorismate, a key intermediate in this pathway, serves as a branch point for the synthesis of various HBAs.[4]

For instance, 4-hydroxybenzoic acid (p-hydroxybenzoic acid) can be synthesized directly from chorismate via the action of chorismate pyruvate-lyase.[6] Other isomers and derivatives can be formed through subsequent enzymatic modifications such as hydroxylation, methylation, and glycosylation. The biosynthesis of many phenolic acids is a complex and tightly regulated process, influenced by genetic and environmental factors.[7]

The aminoshikimic acid (ASA) pathway, present in some bacteria like Amycolatopsis mediterranei and Streptomyces, leads to the formation of 3-amino-5-hydroxybenzoic acid (AHBA).[8] AHBA is a critical precursor for the biosynthesis of ansamycin and mitomycin antibiotics.[8] This highlights the diverse biosynthetic machinery that nature employs to generate a wide array of substituted benzoic acid derivatives.

Natural Sources of Structurally Related Hydroxybenzoic Acids

While direct evidence for the natural occurrence of this compound is limited, numerous structurally related compounds have been isolated from a variety of natural sources. Understanding the origins of these related molecules can provide valuable clues for researchers seeking to identify novel sources of substituted benzoic acids.

Compound NameStructureReported Natural Sources
4-Hydroxybenzoic acid C₇H₆O₃Widespread in plants, including rice hulls, and produced by various fungi and bacteria.[9][10]
Salicylic acid (2-Hydroxybenzoic acid) C₇H₆O₃Found in many plants, particularly in the bark of the willow tree (Salix species); also synthesized by some microorganisms.[1]
Protocatechuic acid (3,4-Dihydroxybenzoic acid) C₇H₆O₄Present in a variety of plants, including cinnamon, bitter melon, and whole grains.[11]
Vanillic acid (4-Hydroxy-3-methoxybenzoic acid) C₈H₈O₄Found in whole grains, beers, wines, and various herbs like rosemary and thyme.[11]
Syringic acid (4-Hydroxy-3,5-dimethoxybenzoic acid) C₉H₁₀O₅An antioxidant found in various plants.[1]
6-Methylsalicylic acid C₈H₈O₃A polyketide derivative found in Eriodictyon angustifolium and produced by fungi such as Penicillium spp.[1]
Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) C₈H₈O₄Found in lichens (Roccella, Lecanora) and fungi (Penicillium spp., Chaetomium cochliodes).[1]

Methodologies for the Isolation and Characterization of Hydroxybenzoic Acids from Natural Sources

The successful identification of hydroxybenzoic acids from complex natural matrices requires a systematic and robust analytical workflow. The following sections detail the key experimental stages, from initial extraction to final structural confirmation.

Extraction Techniques

The choice of extraction method is critical and depends on the physicochemical properties of the target compound and the nature of the source material. For phenolic acids like hydroxybenzoic acids, polar solvents are generally employed.

Common Extraction Protocols:

  • Sample Preparation: Fresh plant or microbial material should be immediately frozen (e.g., in liquid nitrogen) and lyophilized to prevent enzymatic degradation. The dried material is then ground to a fine powder to increase the surface area for extraction.[12]

  • Solvent Extraction:

    • Maceration: Soaking the powdered material in a suitable solvent (e.g., methanol, ethanol, or aqueous mixtures thereof) at room temperature with occasional agitation.

    • Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent through the sample, suitable for exhaustive extraction.[13]

    • Ultrasonic-Assisted Extraction (UAE): The use of ultrasound waves to disrupt cell walls and enhance solvent penetration, often leading to higher extraction efficiency in shorter times.[14]

  • Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses supercritical CO₂, often with a polar co-solvent like methanol, to extract compounds. It offers the advantage of solvent-free extracts.[15]

Purification and Isolation

Crude extracts are complex mixtures containing numerous compounds. Chromatographic techniques are essential for the purification and isolation of the target hydroxybenzoic acids.

High-Performance Liquid Chromatography (HPLC):

HPLC is the cornerstone technique for the separation and quantification of phenolic acids.[16]

  • Stationary Phase: A reversed-phase C18 column is most commonly used for the separation of hydroxybenzoic acids.[16]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of compounds with varying polarities.[16][17]

  • Detection: A Photodiode Array (PDA) detector is highly recommended as it provides UV-Vis spectra for each peak, which aids in preliminary identification and peak purity assessment.[12]

Structural Elucidation

Unambiguous identification of an isolated compound requires spectroscopic analysis.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns (MS/MS) that are crucial for structural confirmation. Electrospray ionization (ESI) in negative ion mode is particularly effective for phenolic acids.[12][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise chemical structure of a purified compound, including the substitution pattern on the aromatic ring.

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Structural Elucidation sample Natural Source Material (e.g., Plant, Fungus) prep Sample Preparation (Drying, Grinding) sample->prep extraction Solvent Extraction (Methanol/Water) prep->extraction crude Crude Extract extraction->crude hplc High-Performance Liquid Chromatography (HPLC) crude->hplc fraction Isolated Compound hplc->fraction lcms LC-MS / MS/MS (Molecular Weight & Fragmentation) fraction->lcms nmr NMR Spectroscopy ('H, 'C) (Definitive Structure) fraction->nmr identification Compound Identification lcms->identification nmr->identification

General workflow for the isolation and identification of hydroxybenzoic acids.

The Case of this compound

Despite the widespread occurrence of other hydroxybenzoic acids, this compound (CAS 578-22-3) is not commonly reported as a natural product in the readily accessible scientific literature.[18][19] The majority of references to this compound are in the context of chemical synthesis, its use as a pharmaceutical intermediate, or as a building block for polymers.[5][20][21]

Potential Reasons for Scarcity in Nature:

  • Low Abundance: The compound may be present in natural sources but at concentrations below the detection limits of standard analytical methods.

  • Transient Intermediate: It could be a short-lived intermediate in a biosynthetic pathway that does not accumulate to significant levels.

  • Undiscovered Sources: The organisms that produce this specific isomer may not have been subjected to comprehensive phytochemical or metabolomic analysis.

  • Synthetic Origin: It is possible that this particular substitution pattern is not favored by known biosynthetic enzymes.

Future Research Directions

The apparent absence of this compound in nature presents an exciting opportunity for discovery. A targeted research approach could unveil novel biosynthetic pathways and sources of this potentially valuable compound.

Proposed Research Strategy:

  • Targeted Screening: Focus on organisms known to produce structurally related compounds. For example, since 6-methylsalicylic acid and orsellinic acid are produced by fungi of the Penicillium and Aspergillus genera, these would be logical candidates for screening.[1][7] Similarly, plants that produce other methylated benzoic acids could be investigated.

  • Advanced Analytical Techniques: Employ highly sensitive and selective analytical platforms, such as UHPLC coupled with high-resolution mass spectrometry (HRMS), to screen crude extracts for the presence of the target compound, even at trace levels.

  • Metabolomic and Genomic Approaches: Utilize metabolomic profiling to identify unknown compounds in promising organisms. If a candidate peak for this compound is detected, genomic analysis of the organism could help to identify the biosynthetic gene cluster responsible for its production.

Conclusion

The study of hydroxybenzoic acids continues to be a fertile ground for scientific discovery, with implications for medicine, agriculture, and industry. While the natural origins of this compound remain elusive, the established knowledge of related compounds' biosynthesis and the powerful analytical tools available to researchers provide a clear path forward for its potential discovery. The methodologies and strategic considerations outlined in this guide are intended to empower researchers to explore the rich chemical diversity of the natural world and to uncover novel bioactive molecules.

References

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A Comprehensive Technical Guide to the Biological Activities of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Hydroxy-2-methylbenzoic acid, also known as 5-cresotic acid, is a phenolic acid derivative with emerging biological significance. This technical guide provides a detailed exploration of its multifaceted biological activities, including its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. By synthesizing available research, this document offers insights into its mechanisms of action, supported by established experimental protocols and comparative data from related hydroxybenzoic acid isomers. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this compound and identifying areas for future investigation.

Introduction: The Chemical and Biological Landscape of this compound

This compound (CAS 578-22-3) is an aromatic carboxylic acid characterized by a benzene ring substituted with a hydroxyl group at the C5 position and a methyl group at the C2 position relative to the carboxylic acid moiety.[1][2] Its structure, featuring both a phenolic hydroxyl group and a carboxylic acid, underpins its potential for a range of biological interactions.

Phenolic acids, as a class, are widely recognized for their health-promoting properties, largely attributed to their antioxidant capabilities.[3][4][5] These compounds are secondary metabolites in many plants and are integral components of the human diet.[3][4][5] The specific biological activities of hydroxybenzoic acid derivatives are profoundly influenced by the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents.[3][4] This guide focuses specifically on the known and potential biological activities of this compound, providing a framework for its scientific evaluation.

Antioxidant Properties: Mechanisms and Evaluation

The antioxidant activity of phenolic compounds is a cornerstone of their therapeutic potential. This activity is primarily mediated by their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.

Mechanism of Action

The primary mechanism of antioxidant action for phenolic acids like this compound involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process generates a relatively stable phenoxyl radical, which is less reactive and thus less likely to propagate oxidative damage. The stability of this phenoxyl radical is enhanced by resonance delocalization of the unpaired electron around the aromatic ring.

The antioxidant capacity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups.[3][4] While direct quantitative data for this compound is limited, studies on related dihydroxybenzoic acids (DHBAs) demonstrate that compounds with hydroxyl groups in the ortho or para positions to each other tend to exhibit stronger antioxidant activity.[3][4]

Experimental Workflow: DPPH Radical Scavenging Assay

A standard method to quantify the antioxidant potential of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix Test Compound/Control with DPPH Solution DPPH_Solution->Mix Test_Compound Prepare Serial Dilutions of this compound Test_Compound->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in the Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Radical Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Figure 1: Workflow for DPPH Radical Scavenging Assay.

Quantitative Data and Interpretation

Anti-inflammatory Effects: Targeting Key Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. Phenolic compounds often exhibit anti-inflammatory properties by modulating pro-inflammatory signaling cascades.

Potential Mechanisms of Action

The anti-inflammatory effects of many phenolic compounds are attributed to their ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

  • NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] Some phenolic compounds can inhibit IκB degradation, thereby preventing NF-κB activation.[6]

  • MAPK Pathway: The MAPK family of kinases (including ERK, JNK, and p38) are involved in cellular responses to a variety of extracellular stimuli, including inflammatory signals.[7] Dysregulation of MAPK signaling is associated with inflammatory diseases. Certain natural compounds have been shown to modulate MAPK signaling, leading to a reduction in the inflammatory response.

While direct evidence linking this compound to these pathways is yet to be firmly established, its structural similarity to other anti-inflammatory phenolic acids suggests this as a probable mechanism of action.

Anti_Inflammatory_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_pathways Signaling Pathways cluster_transcription Transcription Factor Activation cluster_response Inflammatory Response Stimuli LPS, TNF-α, etc. IKK IKK Activation Stimuli->IKK MAPK MAPK Activation (JNK, p38) Stimuli->MAPK NFkB NF-κB Nuclear Translocation IKK->NFkB AP1 AP-1 Activation MAPK->AP1 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 AP1->Cytokines Compound This compound Compound->IKK Inhibition? Compound->MAPK Inhibition?

Figure 2: Potential Anti-inflammatory Mechanism via NF-κB and MAPK Pathways.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

A key downstream target of inflammatory signaling is the COX enzyme, which exists in two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Inhibition of COX-2 is a major therapeutic strategy for inflammatory conditions. The inhibitory potential of a compound against COX enzymes can be assessed using various in vitro assays.

Protocol: COX Inhibitor Screening Assay

  • Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing hematin and a suitable substrate such as arachidonic acid.

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantification of Prostaglandins: After a set incubation period, terminate the reaction and quantify the production of prostaglandins (e.g., PGE2) using methods such as ELISA or LC-MS/MS.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Comparative Data

While specific COX inhibition data for this compound is not available, derivatives of salicylic acid (2-hydroxybenzoic acid) are well-known COX inhibitors, with aspirin (acetylsalicylic acid) being a prime example.[8] Studies on other hydroxybenzoic acid derivatives have also demonstrated varying degrees of COX inhibition.[9][10]

Antimicrobial Activity: Spectrum and Potency

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents from natural sources. Phenolic acids have been identified as a promising class of compounds with potential antimicrobial activity.[11]

Proposed Mechanism of Action

The antimicrobial action of phenolic acids is thought to be multifactorial. It may involve disruption of the microbial cell membrane, inhibition of key microbial enzymes, and interference with nutrient uptake. The lipophilicity of the compound can play a significant role in its ability to penetrate the microbial cell wall.[11]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The MIC is a standard measure of the potency of an antimicrobial agent and is defined as the lowest concentration of the compound that visibly inhibits the growth of a particular microorganism.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilutions Prepare Serial Dilutions of this compound in Broth Inoculation Inoculate Dilutions with Microorganism Compound_Dilutions->Inoculation Microbial_Inoculum Prepare Standardized Microbial Inoculum Microbial_Inoculum->Inoculation Incubate_Plate Incubate at Optimal Temperature (e.g., 37°C for 24h) Inoculation->Incubate_Plate Visual_Inspection Visually Inspect for Turbidity (Growth) Incubate_Plate->Visual_Inspection Determine_MIC Identify Lowest Concentration with No Visible Growth Visual_Inspection->Determine_MIC

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antimicrobial Spectrum

There is limited specific data on the antimicrobial spectrum of this compound. However, studies on other hydroxybenzoic acids have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[11][12][13] For example, 4-hydroxybenzoic acid has been reported to have antibacterial activity against several pathogenic strains.[11][12][13]

Table 1: Representative MIC Values for Other Hydroxybenzoic Acids

CompoundMicroorganismMIC (mg/mL)Reference
4-Hydroxybenzoic acidEscherichia coli36.00-72.00[12]
4-Hydroxybenzoic acidStaphylococcus aureus36.00-72.00[12]
3,4-Dihydroxybenzoic acidEscherichia coli2[4]
3,4-Dihydroxybenzoic acidStaphylococcus aureus2[4]

Cytotoxic and Anticancer Potential

The evaluation of a compound's cytotoxicity against cancer cell lines is a primary step in the discovery of new anticancer agents. Phenolic compounds have been a rich source of molecules with antiproliferative and pro-apoptotic effects.[14]

Potential Mechanisms of Anticancer Activity

The anticancer mechanisms of phenolic acids are diverse and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

  • Modulation of Carcinogen Metabolism: Affecting the activity of enzymes involved in the activation or detoxification of carcinogens.

Studies on benzoic acid and its derivatives have shown that they can inhibit the growth of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.[15][16][17][18][19] For example, some dihydroxybenzoic acid derivatives have been shown to induce apoptosis and cell cycle arrest in colon cancer cells.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate to allow viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Comparative Cytotoxicity Data

Conclusion and Future Directions

This compound presents a compelling profile as a biologically active molecule with potential therapeutic applications. Its structural features suggest antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, which are supported by the known activities of related hydroxybenzoic acid derivatives.

However, this technical guide also highlights a significant gap in the literature regarding specific quantitative data for this compound. To fully elucidate its therapeutic potential, future research should focus on:

  • Quantitative evaluation of its antioxidant capacity using a battery of assays (e.g., DPPH, ORAC, FRAP).

  • In-depth investigation of its anti-inflammatory mechanisms, including its effects on the NF-κB and MAPK signaling pathways and its inhibitory activity against COX-1 and COX-2.

  • Determination of its antimicrobial spectrum and MIC values against a panel of clinically relevant bacteria and fungi.

  • Comprehensive assessment of its cytotoxic effects against a variety of cancer cell lines and elucidation of the underlying molecular mechanisms.

By addressing these research questions, the scientific community can unlock the full potential of this compound as a lead compound for the development of new therapeutic agents.

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An In-depth Technical Guide to 5-Hydroxy-2-methylbenzoic Acid Derivatives and Analogs: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

The 5-hydroxy-2-methylbenzoic acid scaffold, a seemingly simple aromatic structure, represents a highly versatile and privileged core in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from potent anti-inflammatory agents to modulators of complex cellular processes like mitochondrial metabolism and proteostasis. This guide provides a comprehensive technical overview of this chemical class, moving beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental design and the strategic development of these compounds. We will dissect synthetic methodologies, explore detailed mechanisms of action against key protein targets, analyze structure-activity relationships (SAR), and provide robust, step-by-step protocols for synthesis and biological evaluation. This document is designed to serve as a practical and authoritative resource for researchers aiming to exploit the therapeutic potential of this promising scaffold.

Introduction: The Strategic Value of the this compound Core

This compound, also known as 5,2-cresotic acid, is a substituted salicylic acid derivative.[1][2] Its intrinsic chemical features—a carboxylic acid for ionic interactions and hydrogen bonding, a hydroxyl group acting as a key hydrogen bond donor/acceptor, and a methyl group providing steric influence and lipophilicity—create a foundation ripe for chemical modification and optimization. This structural simplicity belies its therapeutic complexity, as derivatives have been shown to selectively engage multiple, distinct biological targets implicated in a host of human diseases.

Initially explored for its anti-inflammatory properties, research has revealed that analogs of this core can be tailored to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain.[3][4] More recently, strategic modifications have yielded potent and selective inhibitors of Sirtuin 5 (SIRT5), a mitochondrial deacylase critical to metabolic regulation, and modulators of the proteostasis network, which governs protein degradation and cellular health.[5][6] This multi-target potential makes the scaffold particularly valuable for developing novel therapeutics for inflammation, cancer, metabolic disorders, and neurodegenerative diseases.

Synthetic Strategies: Building the Armamentarium

The synthesis of derivatives from the this compound core is generally straightforward, allowing for the rapid generation of chemical libraries for screening and SAR studies. The primary handles for modification are the carboxylic acid and hydroxyl groups.

Core Synthesis via Kolbe-Schmitt Reaction

The foundational structure itself can be efficiently prepared from p-cresol via the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[7] This high-temperature, high-pressure reaction is a classic and cost-effective method for producing hydroxybenzoic acids.

Derivatization of the Carboxyl and Hydroxyl Groups

Standard organic chemistry transformations are employed to build diversity from the core scaffold.

  • Esterification: The carboxylic acid is readily converted to its corresponding ester, which can modulate solubility, cell permeability, and serve as a prodrug.[7]

  • Amidation: Coupling of the carboxylic acid with various amines to form amides is a key strategy for exploring the chemical space and is fundamental to the development of many COX-2 and SIRT5 inhibitors.[3][8]

  • Alkylation/Arylation of the Hydroxyl Group: The phenolic hydroxyl can be converted to an ether, which alters the hydrogen-bonding capacity and lipophilicity of the molecule.[7]

Representative Synthetic Protocol: Synthesis of a 5-Acetamido-2-hydroxybenzoic Acid Derivative

This protocol details the synthesis of N-acylated derivatives, which have shown significant COX-2 inhibitory activity.[3][4] The starting material is 5-aminosalicylic acid, a close analog.

Objective: To synthesize 5-acetamido-2-hydroxybenzoic acid derivatives via N-acylation.

Materials:

  • 5-aminosalicylic acid

  • Acetic anhydride or appropriate acyl chloride (e.g., benzoyl chloride)

  • Potassium carbonate (for acyl chloride reactions)

  • Solvents: Water or Ethyl Acetate

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Step-by-Step Methodology: [3][4]

  • Dissolution: Dissolve 1 equivalent of 5-aminosalicylic acid in the chosen solvent (water for acetic anhydride; ethyl acetate for acyl chlorides) in a round-bottom flask.

  • Reagent Addition:

    • For Acetylation (PS1): Slowly add 1.1 equivalents of acetic anhydride to the aqueous solution.

    • For N-Acylation (PS2, PS3): Add 1.5 equivalents of potassium carbonate to the ethyl acetate suspension, followed by the dropwise addition of 1.1 equivalents of the desired acyl chloride (e.g., benzoyl chloride).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, acidify the reaction mixture with 1M HCl to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-acylated derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanisms of Action and Key Therapeutic Targets

The therapeutic versatility of this scaffold is best understood by examining its interactions with distinct biological targets.

Anti-Inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition

The most well-documented activity of these derivatives is the inhibition of COX-2.[9] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10] While COX-1 is a constitutive "housekeeping" enzyme, COX-2 is inducible and its expression is upregulated at sites of inflammation, making it a prime therapeutic target.[11]

Mechanism of Inhibition: Derivatives of this compound act as competitive inhibitors, binding to the active site of the COX-2 enzyme. Molecular docking studies suggest that the carboxylic acid moiety forms a critical salt bridge with a key arginine residue (Arg120) in the active site.[12][13] The hydroxyl group often forms hydrogen bonds with other key residues like Tyr385 and Ser530, further anchoring the molecule.[1][12] The selectivity for COX-2 over COX-1 is often attributed to the ability of the molecule's substituents to fit into the larger, more accommodating side pocket present in the COX-2 active site but absent in COX-1.[11]

Upstream Signaling Pathway: The expression of the COX-2 gene itself is tightly regulated by pro-inflammatory stimuli. Signaling cascades involving transcription factors like Nuclear Factor-kappa B (NF-κB) are critical for its induction.[4][14] Therefore, inhibitors of COX-2 act downstream to block the enzymatic production of prostaglandins.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Activation Stimuli->IKK NFkB NF-κB Activation (p50/p65) IKK->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Transcription COX-2 Gene Transcription Nucleus->Transcription COX2_Enzyme COX-2 Enzyme Transcription->COX2_Enzyme PGs Prostaglandins COX2_Enzyme->PGs AA Arachidonic Acid AA->COX2_Enzyme Inflammation Inflammation & Pain PGs->Inflammation Inhibitor 5-Hydroxy-2-methylbenzoic Acid Derivative Inhibitor->COX2_Enzyme

Upstream signaling and inhibition of the COX-2 pathway.
Metabolic Regulation via Sirtuin 5 (SIRT5) Inhibition

SIRT5 is a NAD⁺-dependent deacylase located in the mitochondria. It plays a critical role in metabolic homeostasis by removing negatively charged acyl groups (succinyl, malonyl, glutaryl) from lysine residues on target proteins.[15] Dysregulation of SIRT5 is implicated in cancer and metabolic diseases.[6] Derivatives of 2-hydroxybenzoic acid have been identified as potent and selective inhibitors of SIRT5.[6][16]

Mechanism of Inhibition: These inhibitors act as substrate-competitive inhibitors, mimicking the binding of the acylated peptide substrate in the SIRT5 active site.[6] The carboxylic acid and the adjacent hydroxyl group are essential for activity, likely forming key interactions within the catalytic pocket.[6][16] By blocking SIRT5, these compounds lead to an accumulation of succinylated proteins, which alters the flux through critical metabolic pathways.

SIRT5_Pathway SIRT5 SIRT5 Product Substrate Protein (Desuccinylated) SIRT5->Product Substrate Substrate Protein (e.g., SDHA, CPS1) (Succinylated) Substrate->SIRT5 Metabolism Mitochondrial Metabolism (TCA Cycle, Urea Cycle, Fatty Acid Oxidation) Product->Metabolism Inhibitor 2-Hydroxybenzoic Acid Derivative Inhibitor->SIRT5

SIRT5's role in mitochondrial metabolism and its inhibition.
Modulation of the Proteostasis Network

The proteostasis network maintains cellular health by managing protein synthesis, folding, and degradation. Two key arms of this network are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP). Benzoic acid derivatives have been shown to enhance the activity of both pathways, particularly by activating lysosomal cathepsins.[5] This activity suggests potential applications in aging and neurodegenerative diseases characterized by protein aggregation.

Mechanism of Action: While the precise molecular target is still under investigation, these compounds have been shown to increase the proteolytic activity of the proteasome and, more potently, enhance the activity of lysosomal enzymes like cathepsins B and L.[5] This leads to more efficient clearance of damaged or misfolded proteins.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

SAR for COX-2 Inhibition

For anti-inflammatory activity, the focus has been on N-substituted amide derivatives.[3][17]

Compound MoietyStructural ModificationImpact on COX-2 InhibitionRationale
Amide Substituent Increasing the size and complexity (e.g., from methyl to phenyl or benzyl groups)Generally increases activity and selectivity.[3][4]Larger groups can better occupy the hydrophobic side pocket of the COX-2 active site, enhancing binding affinity and selectivity over COX-1.
Linker Chain Increasing the alkyl chain length between the amide and a terminal heterocyclic ring (e.g., from one to two carbons)Can increase activity up to an optimal length.[17]Optimizes the positioning of the terminal group within the enzyme's binding pocket.
Core Substituents The ortho-hydroxyl and adjacent carboxylic acidEssential for activity.These groups act as the primary anchor, forming key hydrogen bonds and ionic interactions with active site residues (e.g., Arg120, Ser530).[11][12]

Quantitative Comparison of Anti-inflammatory Activity:

Compound IDR Group on Amide% Inhibition of Edema (in vivo)[17]COX-2 IC₅₀ (µM)[18]COX-1 IC₅₀ (µM)[18]Selectivity Index (COX-1/COX-2)
3c -CH₂-CH₂-piperazinyl33.8~15-20>100>5
3d -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1~8-12>100>8
Indomethacin (Standard NSAID)56.30.089.40.0085 (Non-selective)
Celecoxib (Selective COX-2 Inhibitor)-0.089.4117.5

Note: IC₅₀ values are representative and can vary based on assay conditions. The table illustrates general trends.

SAR for SIRT5 Inhibition

For SIRT5 inhibition, the 2-hydroxybenzoic acid core is also critical.[6][16]

  • Carboxylic Acid and Hydroxyl Group: Removal or relocation of either the carboxylic acid or the adjacent hydroxyl group leads to a complete loss of inhibitory activity.[6] This highlights their essential role in binding to the SIRT5 active site.

  • Substitutions on the Phenyl Ring: Modifications at other positions of the phenyl ring are tolerated and can be used to fine-tune potency and physicochemical properties. A lead optimization effort showed that adding specific substituents could improve the IC₅₀ value by over 10-fold, from 26.4 µM to 2.5 µM.[6]

Analogs in Drug Development: A Case Study

The utility of this scaffold extends to its use as a key intermediate in the synthesis of approved drugs. A notable example is the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.

5-Iodo-2-methylbenzoic Acid in the Synthesis of Dapagliflozin: While not a direct derivative, the analog 5-iodo-2-methylbenzoic acid is a critical starting material for the synthesis of Dapagliflozin, a widely prescribed anti-diabetic medication.[19][20][21] The iodine atom provides a reactive handle for downstream carbon-carbon bond-forming reactions (e.g., via organolithium intermediates) to construct the complex C-aryl glucoside structure of the final drug.[19] This underscores the value of halogenated benzoic acid analogs as versatile building blocks in complex pharmaceutical synthesis.

Key Experimental Protocols

The following protocols provide detailed methodologies for the biological evaluation of this compound derivatives.

Protocol: In Vitro Fluorometric COX Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The reaction produces an oxidized product that can be detected by a fluorescent probe. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[22][23]

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Arachidonic Acid (substrate)

  • Amplex™ Red (or similar fluorescent probe)

  • Test compounds dissolved in DMSO

  • Black 96-well microplate

  • Fluorescence plate reader (e.g., λex=535 nm / λem=590 nm)

Step-by-Step Methodology: [22]

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired working concentration (e.g., 17.5 ng/µl) in cold COX Assay Buffer. Keep on ice.

  • Plate Setup:

    • Test Wells: Add 20 µl of diluted enzyme.

    • Positive Control Wells (100% activity): Add 20 µl of diluted enzyme.

    • Negative Control Wells (No enzyme): Add 90 µl of COX Assay Buffer.

  • Inhibitor Addition:

    • Prepare serial dilutions of your test compounds in DMSO, then dilute further in Assay Buffer.

    • Add 10 µl of the diluted test compound to the "Test Wells".

    • Add 10 µl of Assay Buffer containing the same final concentration of DMSO to the "Positive Control" and "Negative Control" wells.

  • Reagent Addition:

    • Add 60 µl of COX Assay Buffer to the "Test" and "Positive Control" wells.

    • Add 10 µl of diluted Amplex™ Red to all wells.

  • Initiation of Reaction:

    • Prepare a 0.5 mM solution of arachidonic acid.

    • Add 10 µl of the arachidonic acid solution to all wells to initiate the reaction. The final volume should be 100 µl.

  • Measurement: Immediately read the fluorescence intensity in a kinetic mode for 10-15 minutes or as a single endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the fluorescence of the "Negative Control" from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the "Positive Control" (0% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro Fluorometric SIRT5 Inhibition Assay

Principle: This assay utilizes a fluorogenic peptide substrate containing a succinylated lysine. SIRT5 removes the succinyl group. A developer solution containing a peptidase then cleaves the desuccinylated peptide, releasing a fluorophore.[2][17]

Materials:

  • Purified human recombinant SIRT5 enzyme

  • Fluorogenic SIRT5 peptide substrate (succinylated)

  • NAD⁺ (cofactor)

  • SIRT5 Assay Buffer

  • Developer solution (containing trypsin or similar peptidase)

  • Test compounds dissolved in DMSO

  • Black 96-well microplate

  • Fluorescence plate reader

Step-by-Step Methodology: [6][17]

  • Reagent Preparation: Prepare working solutions of SIRT5 enzyme, peptide substrate, and NAD⁺ in SIRT5 Assay Buffer.

  • Plate Setup:

    • Test Wells: Add assay buffer, SIRT5 enzyme, and serial dilutions of the test compound.

    • Positive Control (100% activity): Add assay buffer, SIRT5 enzyme, and DMSO vehicle.

    • Negative Control (No enzyme): Add assay buffer and DMSO vehicle (no enzyme).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add a mixture of the peptide substrate and NAD⁺ to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development: Add the Developer solution to all wells and incubate for an additional 15 minutes at 37°C.

  • Measurement: Read the fluorescence intensity using the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate IC₅₀ values as described in the COX inhibition assay protocol.

Protocol: Cellular Proteasome Activity Assay

Principle: This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a specific fluorogenic substrate (e.g., Suc-LLVY-AMC). Cleavage of the substrate releases free, fluorescent AMC.[22][23][24]

Materials:

  • Cultured cells (treated with test compounds or vehicle)

  • Cell Lysis Buffer

  • Proteasome Assay Buffer

  • Proteasome Substrate (e.g., Suc-LLVY-AMC)

  • Proteasome Inhibitor (e.g., MG-132, for control)

  • 96-well plate and fluorescence reader (Ex/Em ~350/440 nm)

Step-by-Step Methodology: [23]

  • Cell Lysis: Treat cultured cells with your benzoic acid derivative for the desired time. Harvest the cells and lyse them in cold Lysis Buffer.

  • Lysate Preparation: Centrifuge the lysate to pellet debris and collect the supernatant containing the cellular proteins, including the proteasome. Determine the protein concentration of the lysate.

  • Assay Setup: To separate wells, add equal amounts of protein from the control and treated cell lysates. Prepare a control well with lysate plus a known proteasome inhibitor (MG-132) to measure non-proteasomal protease activity.

  • Reaction: Add Assay Buffer to each well, followed by the proteasome substrate.

  • Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time (kinetic assay).

  • Data Analysis: Subtract the rate of fluorescence increase in the MG-132 control well from the rates of the other wells. Compare the proteasome activity in cells treated with your compound to the vehicle-treated control cells to determine if the compound enhances proteasome activity.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for therapeutic innovation. The demonstrated ability to selectively target key nodes in inflammation (COX-2), metabolism (SIRT5), and cellular quality control (Proteostasis Network) provides a powerful platform for drug discovery. The straightforward synthetic accessibility of these compounds allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on leveraging the multi-target potential of this scaffold. Could a single compound be designed to modulate both inflammation and metabolism for diseases like metabolic syndrome or certain cancers? Furthermore, a deeper understanding of the molecular targets involved in proteostasis modulation could open new avenues for treating neurodegenerative diseases. As our understanding of these complex biological pathways grows, the strategic application of this versatile chemical core will undoubtedly continue to yield novel and impactful therapeutic agents.

References

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Spectroscopic Characterization of 5-Hydroxy-2-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Hydroxy-2-methylbenzoic acid (CAS 578-22-3). Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical methodologies for analyzing this compound using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure data integrity.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure. Therefore, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular architecture and electronic environment of the molecule. This guide will systematically explore the mass spectrometric fragmentation, the nuclear magnetic resonance environment of its protons and carbons, and the vibrational modes of its functional groups.

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Predicted Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₈H₈O₃, Monoisotopic Mass: 152.04735 Da) are summarized in the table below[1].

AdductPredicted m/z
[M+H]⁺153.05463
[M+Na]⁺175.03657
[M-H]⁻151.04007
[M+NH₄]⁺170.08117
[M+K]⁺191.01051
[M+H-H₂O]⁺135.04461
Expected Fragmentation Pattern

Electron ionization (EI) would lead to more extensive fragmentation. The fragmentation of benzoic acids is well-documented and serves as a basis for predicting the fragmentation of this compound. Key expected fragmentation pathways include:

  • Loss of a hydroxyl radical (-•OH, 17 Da): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

  • Loss of a carboxyl group (-COOH, 45 Da): This involves the cleavage of the C-C bond between the aromatic ring and the carboxylic acid.

  • Decarboxylation (-CO₂, 44 Da): Loss of carbon dioxide can occur, particularly in the presence of an ortho-hydroxyl group (though not the case here, it's a relevant pathway for isomers).

  • Loss of water (-H₂O, 18 Da): This is expected due to the presence of the hydroxyl group.

G M [C₈H₈O₃]⁺m/z = 152 M_minus_OH [M-OH]⁺m/z = 135 M->M_minus_OH - •OH M_minus_H2O [M-H₂O]⁺m/z = 134 M->M_minus_H2O - H₂O M_minus_COOH [M-COOH]⁺m/z = 107 M->M_minus_COOH - •COOH Aryl_ion [C₇H₇O]⁺m/z = 107 M_minus_OH->Aryl_ion - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Mobile Phase: A typical mobile phase for ESI of carboxylic acids is a mixture of acetonitrile and water with a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode.

  • Ionization Parameters:

    • Ionization Mode: Operate in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ respectively.

    • Capillary Voltage: Set between 3-5 kV.

    • Source Temperature: Maintain at 100-150 °C.

    • Cone Voltage: Optimize to minimize in-source fragmentation and maximize the molecular ion signal.

  • Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For structural confirmation, perform tandem MS (MS/MS) on the parent ions ([M+H]⁺ or [M-H]⁻) to induce fragmentation and analyze the resulting daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit the following signals. A certificate of analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with the expected structure[2].

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH~12-13singlet (broad)1H
-OH~9-10singlet (broad)1H
Aromatic H (H6)~7.6doublet1H
Aromatic H (H4)~7.0doublet1H
Aromatic H (H3)~6.8singlet1H
-CH₃~2.4singlet3H

Note: Chemical shifts are highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~170
C-OH (C5)~155
C-CH₃ (C2)~138
C-COOH (C1)~125
CH (C6)~122
CH (C4)~118
CH (C3)~115
-CH₃~20
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can affect chemical shifts[3].

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: Set to at least 3 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-2 seconds is generally adequate.

    • Number of Scans: 8 to 16 scans are usually enough for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Relaxation Delay: A longer delay of 2-5 seconds is recommended for quantitative analysis, especially for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and Fourier transform. Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functionalities.

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibration
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
O-H (Phenol)3200-3600 (broad)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Methyl)2850-3000Stretching
C=O (Carboxylic Acid)1680-1710Stretching
C=C (Aromatic)1450-1600Ring Stretching
C-O (Carboxylic Acid/Phenol)1210-1320Stretching
O-H (Bend)910-960 (broad)Out-of-plane bending (acid dimer)
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Conclusion

The combination of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy provides a complete and unambiguous characterization of this compound. MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation. NMR spectroscopy elucidates the precise connectivity and local chemical environment of each atom in the structure. Finally, IR spectroscopy confirms the presence of the key functional groups. The protocols and data presented in this guide serve as a valuable resource for the successful analysis and quality control of this compound in a research and development setting.

References

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An In-depth Technical Guide to 5-Hydroxy-2-methylbenzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

5-Hydroxy-2-methylbenzoic acid, also known as 5-hydroxy-o-toluic acid, is an aromatic carboxylic acid with a significant role as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide provides a comprehensive overview of its discovery, the evolution of its synthetic methodologies, its key physicochemical properties, and its applications. We will delve into the historical context of its synthesis, rooted in the broader development of carboxylation reactions of phenols, and present detailed modern protocols for its preparation. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical building block.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader history of aromatic carboxylic acids. While the discovery of simple benzoic acid dates back to the 16th century, the synthesis of its substituted derivatives evolved with the development of organic chemistry in the 19th and 20th centuries.[3] The industrial and laboratory synthesis of hydroxylated and methylated benzoic acids was driven by the need for precursors in the dye, pharmaceutical, and polymer industries.[4]

The core chemical transformation required for the synthesis of hydroxybenzoic acids from phenols is carboxylation—the introduction of a carboxyl group (-COOH) onto the aromatic ring. A landmark method for this is the Kolbe-Schmitt reaction , developed in the latter half of the 19th century. This reaction involves the treatment of an alkali metal phenoxide with carbon dioxide under high pressure and temperature to produce hydroxybenzoic acids.[5] For instance, sodium salicylate, the precursor to aspirin, is famously produced by the Kolbe-Schmitt reaction of sodium phenolate.[5]

The synthesis of this compound is a specific application of this principle, starting from a cresol (methylphenol) isomer.[6] The challenge in synthesizing a specific isomer like this compound lies in controlling the regioselectivity of the carboxylation reaction.

Synthesis Methodologies: From Classical to Modern Approaches

The synthesis of this compound primarily relies on the carboxylation of p-cresol (4-methylphenol). The hydroxyl group of the phenol directs the incoming carboxyl group to the ortho position, while the methyl group also influences the substitution pattern.

The Kolbe-Schmitt Reaction for Cresotinic Acids

The classical approach to synthesizing hydroxy-methylbenzoic acids (often termed cresotinic acids) is a variation of the Kolbe-Schmitt reaction. The general workflow involves the formation of an alkali metal salt of cresol, which is then carboxylated.

Reaction Pathway:

G pCresol p-Cresol (4-Methylphenol) potassiumCresoxide Potassium p-cresoxide pCresol->potassiumCresoxide intermediate Carboxylated Intermediate potassiumCresoxide->intermediate product This compound intermediate->product reagent1 KOH reagent2 CO₂ (High P, T) reagent3 Acidification (e.g., HCl)

Caption: Generalized Kolbe-Schmitt reaction pathway for the synthesis of this compound from p-cresol.

Detailed Experimental Protocol (Adapted from Cameron, et al.[7]):

This protocol describes the synthesis of a related cresotinic acid (2-hydroxy-5-methylbenzoic acid from p-cresol) and illustrates the general principles applicable to the synthesis of hydroxylated toluic acids.

  • Preparation of Potassium p-Cresoxide:

    • To a suitable reaction vessel, add p-cresol.

    • Slowly add a stoichiometric equivalent of potassium hydroxide (KOH) while stirring to form the potassium salt.

    • The resulting potassium cresoxide is then thoroughly dried to remove any water, which can interfere with the carboxylation step.

  • Carboxylation:

    • Place the dry, powdered potassium p-cresoxide into a high-pressure autoclave.

    • Pressurize the vessel with carbon dioxide (CO₂) to a pressure of approximately 10 atm.[7]

    • Heat the autoclave to around 175°C and maintain this temperature for several hours (e.g., 24 hours) to allow the carboxylation to proceed.[7]

  • Work-up and Purification:

    • After cooling the reactor, the solid product is dissolved in hot water.

    • The aqueous solution is then acidified, typically with a strong mineral acid like hydrochloric acid (HCl), to a pH of about 1.0. This protonates the carboxylate salt to form the free carboxylic acid, which precipitates out of the solution.[8]

    • The crude product is collected by filtration.

    • Purification is achieved by recrystallization from hot water, leveraging the compound's higher solubility in hot water compared to cold water.[3]

Modern Synthetic Alternatives

While the Kolbe-Schmitt reaction is a classic, other methods have been developed for the synthesis of substituted benzoic acids. These include the oxidation of the corresponding substituted toluenes.[9][10] For this compound, this would involve the oxidation of 2,5-dimethylphenol. However, controlling the oxidation to selectively form the carboxylic acid without affecting the phenol group can be challenging.

Another modern approach involves the diazotization of an amino group, followed by hydrolysis. For instance, the synthesis of the methyl ester of this compound can be achieved by the diazotization and subsequent hydrolysis of methyl 5-amino-2-methylbenzoate.[11]

Physicochemical Properties and Characterization

This compound is a white to brown crystalline powder. Its identity and purity are typically confirmed using a combination of physical and spectroscopic methods.

PropertyValueSource
Molecular Formula C₈H₈O₃[2][12]
Molecular Weight 152.15 g/mol [2][13]
CAS Number 578-22-3[1]
Melting Point 184-188 °C[13]
Appearance White to brown powder/crystal
Solubility Slightly soluble in water[1]

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the hydroxyl (-OH) group (broad peak around 3300-2500 cm⁻¹), the carboxylic acid C=O stretch (around 1700-1680 cm⁻¹), and aromatic C-H and C=C stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the aromatic protons, the methyl protons (singlet around 2.2-2.5 ppm), the phenolic -OH proton, and the carboxylic acid -OH proton (typically a broad singlet downfield).

    • ¹³C NMR would show characteristic peaks for the carboxyl carbon, the aromatic carbons (including those attached to the hydroxyl and methyl groups), and the methyl carbon.

  • Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight (152.15).

Applications in Research and Industry

The primary application of this compound is as a pharmaceutical intermediate .[1][2] Its bifunctional nature (containing both a carboxylic acid and a phenol group) allows it to be a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[14]

While specific blockbuster drugs directly derived from this molecule are not widely publicized, it and its isomers are key components in the synthesis of various classes of compounds. The general class of substituted benzoic acids is crucial in the development of:

  • Anti-inflammatory agents [14]

  • Anticancer agents [14]

  • Agrochemicals [4]

  • Dyes and pigments [4]

A 2011 patent describes the synthesis of its methyl ester, methyl 5-hydroxy-2-methylbenzoate, highlighting its role as an "important and common medicine intermediate."[11]

Conclusion

This compound is a valuable compound in organic synthesis, with its historical roots in the foundational Kolbe-Schmitt reaction. The ability to selectively carboxylate cresol isomers has provided chemists with a powerful tool for creating functionalized aromatic building blocks. While classical high-pressure, high-temperature methods are still relevant, ongoing research into more efficient and selective synthetic routes continues to enhance its accessibility. Its established role as a key intermediate, particularly in the pharmaceutical industry, ensures its continued importance for researchers and drug development professionals.

References

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  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
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  • PubChem. (n.d.). This compound. Retrieved from [Link]

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  • Bisaillon, J. G., Lépine, F., Beaudet, R., & Sylvestre, M. (1991). Carboxylation of o-cresol by an anaerobic consortium under methanogenic conditions. Applied and Environmental Microbiology, 57(8), 2131–2134. Retrieved from [Link]

  • PubMed. (1991). Carboxylation of o-cresol by an anaerobic consortium under methanogenic conditions. Retrieved from [Link]

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  • SciSpace. (2011). Synthesis method of high-purity methyl 5-hydroxy-2-methyl benzoate. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Elaboration of a method for synthesis for methyl p-hydroxylbenzoate, a food preservative. Retrieved from [Link]

  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
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An In-Depth Technical Guide to the Therapeutic Potential of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This document serves as a comprehensive technical guide for exploring the potential therapeutic applications of 5-Hydroxy-2-methylbenzoic acid. It is important to note that while the body of research on closely related hydroxybenzoic acid derivatives is substantial, direct experimental evidence for the specific biological activities and mechanisms of this compound is limited. This guide, therefore, synthesizes information from structurally analogous compounds to propose potential avenues of investigation and provides detailed methodologies for empirical validation.

Introduction and Chemical Profile

This compound, also known as 5-hydroxy-o-toluic acid, is a phenolic acid with the chemical formula C₈H₈O₃. Its structure, featuring a hydroxyl and a carboxyl group attached to a toluene backbone, places it within the family of hydroxybenzoic acids, a class of compounds recognized for a wide array of biological activities.[1][2]

PropertyValueSource
Molecular Formula C₈H₈O₃[3]
Molecular Weight 152.15 g/mol [3]
CAS Number 578-22-3[3]
Appearance White to off-white crystalline powder
Melting Point 184-187 °C
Solubility Sparingly soluble in water, soluble in ethanol, ether, and other organic solvents.

The presence of both a hydroxyl and a carboxylic acid functional group suggests that this compound may share therapeutic properties with other well-studied phenolic acids, such as salicylic acid and its derivatives. These properties primarily include anti-inflammatory and antioxidant effects.[2][4]

Postulated Therapeutic Mechanisms of Action

Based on the established mechanisms of structurally similar hydroxybenzoic acids, the therapeutic potential of this compound is likely to be rooted in its ability to modulate key pathways involved in inflammation and oxidative stress.

Anti-Inflammatory Activity

The anti-inflammatory effects of many phenolic acids are attributed to their ability to inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX).[5][6] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.

Aspirin (acetylsalicylic acid), a renowned anti-inflammatory agent, acts by irreversibly inhibiting COX-1 and modifying the activity of COX-2.[7] Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against these enzymes.

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[8] Many natural phenolic compounds have been shown to suppress NF-κB activation.[8] It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.

Finally, the mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are also key players in the inflammatory process.[9] The modulation of these pathways by phenolic compounds contributes to their anti-inflammatory properties.

Inflammatory_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Inhibited by 5-H-2-MBA? LOX 5-LOX Arachidonic_Acid->LOX Inhibited by 5-H-2-MBA? Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation IKK IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates & Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) AP1 AP-1 MAPK_Cascade->AP1 Activates AP1->Inflammatory_Genes Activates Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK Inflammatory_Stimuli->MAPK_Cascade 5H2MBA This compound 5H2MBA->IKK Potential Inhibition 5H2MBA->MAPK_Cascade Potential Inhibition

Caption: Postulated anti-inflammatory mechanisms of this compound.

Antioxidant Activity

Phenolic acids are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals.[10][11] The antioxidant capacity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups on the aromatic ring.[10][12]

The antioxidant mechanism can be direct, through radical scavenging, or indirect, by modulating the expression of antioxidant enzymes. The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response, and its activation by phenolic compounds can lead to the upregulation of protective enzymes.

Antioxidant_Mechanisms cluster_0 Direct Radical Scavenging cluster_1 Indirect Antioxidant Effect (Nrf2 Pathway) ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS 5H2MBA_direct This compound 5H2MBA_direct->ROS Donates H• or e- Oxidative_Stress Oxidative Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation 5H2MBA_indirect This compound 5H2MBA_indirect->Nrf2_Activation Potential Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Postulated antioxidant mechanisms of this compound.

Proposed Experimental Workflows for Therapeutic Evaluation

To empirically validate the therapeutic potential of this compound, a systematic approach involving in vitro and in vivo assays is recommended.

In Vitro Antioxidant Capacity Assessment

Objective: To quantify the radical scavenging activity of this compound.

Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: A similar principle to the DPPH assay but with a different radical species, offering a complementary assessment of antioxidant capacity.

Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the this compound solution.

    • Add the DPPH solution to each well.

    • Include a control group with the solvent and DPPH solution only.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the inhibitory effect of this compound on key inflammatory enzymes.

Assays:

  • COX-1 and COX-2 Inhibition Assays: Commercially available kits can be used to measure the inhibition of these enzymes, often through fluorometric or colorimetric methods.[13]

  • 5-LOX Inhibition Assay: Similar to the COX assays, kits are available to quantify the inhibition of 5-lipoxygenase.[14][15]

Protocol: COX-2 Inhibition Assay (General Overview)

  • Enzyme and Substrate Preparation:

    • Use a commercial kit containing recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

  • Assay Procedure:

    • Pre-incubate the COX-2 enzyme with various concentrations of this compound.

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specified time at the recommended temperature.

  • Measurement:

    • Measure the fluorescence or absorbance as per the kit's instructions.

  • Calculation:

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vivo Anti-Inflammatory Efficacy Assessment

Objective: To evaluate the anti-inflammatory effect of this compound in a preclinical model of acute inflammation.

Model:

  • Carrageenan-Induced Paw Edema in Rodents: A widely used and well-characterized model of acute inflammation.

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose groups of this compound.

  • Drug Administration:

    • Administer the test compound or vehicle orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Start This compound Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Start->Antioxidant_Assays Anti_Inflammatory_Assays Anti-Inflammatory Assays (COX-1/2, 5-LOX Inhibition) Start->Anti_Inflammatory_Assays Cell_Based_Assays Cell-Based Assays (NF-κB, MAPK activation) Start->Cell_Based_Assays IC50_Values_Antioxidant IC50_Values_Antioxidant Antioxidant_Assays->IC50_Values_Antioxidant Determine IC₅₀ Paw_Edema_Model Carrageenan-Induced Paw Edema Model Anti_Inflammatory_Assays->Paw_Edema_Model If promising results IC50_Values_Inflammation IC50_Values_Inflammation Anti_Inflammatory_Assays->IC50_Values_Inflammation Determine IC₅₀ Mechanistic_Insights Mechanistic_Insights Cell_Based_Assays->Mechanistic_Insights Elucidate Mechanism Pharmacokinetics Pharmacokinetic Studies Paw_Edema_Model->Pharmacokinetics In_Vivo_Efficacy In_Vivo_Efficacy Paw_Edema_Model->In_Vivo_Efficacy Assess Efficacy ADME_Profile ADME_Profile Pharmacokinetics->ADME_Profile Determine ADME

Caption: Proposed experimental workflow for evaluating the therapeutic potential of this compound.

Synthesis of Derivatives and Structure-Activity Relationship (SAR) Studies

The therapeutic potential of this compound can be further enhanced through the synthesis of derivatives. Modifications to the core structure can improve potency, selectivity, and pharmacokinetic properties.[16] For instance, esterification of the carboxylic acid or acylation of the hydroxyl group can alter the compound's lipophilicity and bioavailability.[17]

A systematic SAR study would involve the synthesis of a library of analogs with modifications at various positions of the molecule, followed by their evaluation in the aforementioned biological assays. This would provide valuable insights into the structural requirements for optimal activity.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. While no direct pharmacokinetic data for this compound is readily available, studies on structurally related compounds can provide some initial insights. For example, a study on a synthetic derivative of 5-aminosalicylic acid revealed a relatively short elimination half-life and low oral bioavailability in rats.[12][18]

Key Pharmacokinetic Parameters to Investigate:

ParameterDescription
Bioavailability (F%) The fraction of an administered dose that reaches the systemic circulation.
Half-life (t₁/₂) The time required for the concentration of the drug in the body to be reduced by half.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL) The rate at which a drug is removed from the body.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with potential therapeutic applications in the management of inflammatory conditions and diseases associated with oxidative stress. Its structural similarity to well-characterized anti-inflammatory and antioxidant agents provides a strong rationale for further investigation.

The immediate next steps in the research and development of this compound should focus on:

  • Systematic in vitro screening to determine its antioxidant capacity and inhibitory activity against key inflammatory enzymes (COX-1, COX-2, 5-LOX).

  • Cell-based assays to elucidate its effects on the NF-κB and MAPK signaling pathways.

  • In vivo studies in relevant animal models of inflammation to establish its efficacy and dose-response relationship.

  • Pharmacokinetic profiling to understand its ADME properties.

  • Synthesis and evaluation of derivatives to optimize its therapeutic potential.

By following a rigorous and systematic approach, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.

References

  • Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. (2016). PLOS ONE. [Link]

  • Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. (2016). PubMed. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (n.d.). MDPI. [Link]

  • Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. (n.d.). ResearchGate. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed. [Link]

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  • Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. (n.d.). MDPI. [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. [Link]

  • In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. (n.d.). ResearchGate. [Link]

  • IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. (2024). bioRxiv. [Link]

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  • METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). National Institutes of Health. [Link]

  • The molecular structure of m-hydroxybenzoic acid. (n.d.). ResearchGate. [Link]

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  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). National Institutes of Health. [Link]

  • Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) suppresses NF-kappaB activation and NF-kappaB-regulated gene products through modulation of p65 and IkappaBalpha kinase activation, leading to potentiation of apoptosis induced by cytokine and chemotherapeutic agents. (2006). PubMed. [Link]

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Sources

5-Hydroxy-2-methylbenzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 5-Hydroxy-2-methylbenzoic Acid

Preamble: Navigating the Known and the Inferred

In the landscape of pharmaceutical and cosmetic research, the family of hydroxybenzoic acids stands as a cornerstone, offering a wealth of therapeutic and functional properties. Within this family lies this compound (CAS 578-22-3), a compound recognized as a valuable intermediate in the synthesis of pharmaceuticals and an active ingredient in skincare formulations, prized for its anti-inflammatory and antioxidant potential.[1] However, a deep dive into the scientific literature reveals a conspicuous absence of detailed mechanistic studies specifically elucidating the action of this particular molecule.

This guide, therefore, adopts a dual-pronged approach. It begins by consolidating the established physicochemical properties of this compound. Subsequently, and more critically, it constructs a putative mechanism of action by leveraging established structure-activity relationships (SAR) within the broader class of hydroxybenzoic acids and their derivatives. By examining the functional consequences of hydroxyl and methyl group placement on the benzoic acid scaffold in related molecules, we can infer the most probable biological targets and signaling pathways for this compound. This document is intended for researchers, scientists, and drug development professionals, providing a robust, evidence-based framework to guide future empirical investigation.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount to any mechanistic discussion. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 578-22-3[1][2]
Molecular Formula C₈H₈O₃[1][2]
Molecular Weight 152.15 g/mol [1][2]
Appearance Light yellow to white powder[1]
Melting Point 180-189 °C[1][3]
Synonyms 5-Hydroxy-o-toluic acid, 2,5-Cresotic acid[1][4]

Part 1: The Antioxidant Machinery - A Dual-Action Hypothesis

The antioxidant properties of phenolic compounds are a central pillar of their biological activity. For this compound, this capacity likely manifests through two distinct but complementary mechanisms: direct radical scavenging and the upregulation of endogenous antioxidant defenses.

Direct Radical Scavenging Activity

The phenolic hydroxyl (-OH) group is the primary functional moiety responsible for the direct antioxidant activity of hydroxybenzoic acids. It can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions. The efficiency of this process is heavily influenced by the substitution pattern on the benzene ring.[5][6]

Structure-activity relationship studies on various hydroxybenzoic acids reveal two key principles:

  • Number of Hydroxyl Groups: Antioxidant capacity generally increases with the number of hydroxyl groups.[6]

  • Position of Hydroxyl Groups: Hydroxyl groups in the ortho and para positions relative to the carboxyl group tend to confer stronger antioxidant activity compared to those in the meta position.[7]

In this compound, the hydroxyl group is in the meta position relative to the carboxyl group. Based on SAR, this suggests a moderate, rather than exceptionally high, intrinsic radical scavenging ability compared to isomers like salicylic acid (2-hydroxybenzoic acid) or 4-hydroxybenzoic acid.[7] The electron-donating methyl group at the ortho position may slightly enhance the electron density of the ring, potentially facilitating hydrogen donation from the phenolic hydroxyl group. However, empirical validation is required to quantify this effect.

Upregulation of Endogenous Defenses: The Nrf2 Pathway

A more profound and sustained antioxidant effect is likely achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Nrf2 is a transcription factor that orchestrates the expression of a suite of antioxidant and cytoprotective genes.[10]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. Phenolic compounds, acting as mild electrophiles, can interact with cysteine residues on Keap1. This interaction induces a conformational change in Keap1, liberating Nrf2. The freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiates their transcription.[10][11] This leads to an increased cellular capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances. Given that numerous phenolic acids are known Nrf2 activators, it is highly probable that this compound engages this critical cytoprotective pathway.[8][12]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Nrf2_Keap1->Nrf2 Release HBA 5-Hydroxy-2- methylbenzoic acid HBA->Keap1 Induces conformational change ARE ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription Nrf2_n->ARE Binds to

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Part 2: The Anti-inflammatory Mechanism - A Multi-Target Proposition

The well-documented anti-inflammatory properties of salicylic acid and its derivatives provide a strong basis for inferring the anti-inflammatory mechanism of this compound.[1] The primary modes of action likely involve the inhibition of pro-inflammatory enzymes and the modulation of key inflammatory signaling cascades.

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[13] Non-steroidal anti-inflammatory drugs (NSAIDs), including the parent compound of this class, salicylic acid, exert their effects by inhibiting COX activity.[14][15]

While salicylic acid itself is a relatively weak COX inhibitor, its derivatives can exhibit significant potency and selectivity.[16] For example, methyl salicylate is a known topical COX inhibitor.[15] Furthermore, studies on synthetic analogues have shown that substitution at the 5-position of the salicylic acid ring can lead to potent COX-1 or COX-2 inhibition.[13] Given its structural analogy to these compounds, this compound is a strong candidate for a direct inhibitor of COX enzymes. The presence and position of the methyl and hydroxyl groups would be critical in determining its binding affinity and potential isoform selectivity (COX-1 vs. COX-2).

COX_Pathway_Inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation HBA 5-Hydroxy-2- methylbenzoic acid HBA->Inhibition Inhibition->COX Inhibition

Caption: Proposed inhibition of the Cyclooxygenase (COX) pathway by this compound.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[17] It is a protein complex that, in its inactive state, is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), a kinase complex (IKK) is activated, which then phosphorylates IκB. This phosphorylation marks IκB for degradation, releasing NF-κB to translocate into the nucleus. There, it binds to specific DNA sequences and promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[17][18]

A growing body of evidence indicates that phenolic acids can suppress inflammation by inhibiting the NF-κB pathway.[8] They can interfere with the activation of the IKK complex or prevent the degradation of IκB, thereby keeping NF-κB locked in its inactive cytoplasmic state.[19] This represents a crucial, upstream mechanism for dampening the inflammatory cascade. It is highly plausible that this compound shares this ability, providing a COX-independent mechanism for its anti-inflammatory effects.

NFkB_Pathway_Inhibition cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB_p P-IκB (Degradation) IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation HBA 5-Hydroxy-2- methylbenzoic acid HBA->Inhibition Inhibition->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Proposed inhibition of the NF-κB inflammatory signaling pathway.

Part 3: Experimental Protocols for Mechanistic Validation

The following protocols provide standardized methodologies to empirically test the proposed mechanisms of action for this compound.

Protocol 1: DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Create a series of dilutions from the stock solution to test a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in ethanol. This solution should be freshly prepared and kept in the dark.

    • In a 96-well plate, add 50 µL of each sample dilution (or standard, e.g., ascorbic acid) to 150 µL of the DPPH solution.

    • For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: In Vitro COX-2 Inhibition Assay
  • Principle: This fluorometric assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a probe (e.g., Amplex Red) by hydrogen peroxide, which is produced during the conversion of arachidonic acid to PGG₂. An inhibitor will reduce the rate of fluorescence generation.

  • Methodology:

    • Use a commercial COX-2 inhibitor screening kit, following the manufacturer's instructions.

    • Prepare a series of dilutions of this compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Add human recombinant COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compound dilutions or controls to the respective wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a solution containing arachidonic acid and the fluorometric probe.

    • Immediately begin kinetic measurements of fluorescence using a microplate reader (e.g., Ex/Em = 535/587 nm).

    • Calculate the reaction rates from the linear portion of the fluorescence curves.

    • Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value.

Protocol 3: NF-κB Luciferase Reporter Assay
  • Principle: This cell-based assay utilizes a cell line (e.g., HEK293) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Methodology:

    • Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate and allow cells to adhere overnight.

    • Treat the cells with various concentrations of this compound for 1-2 hours. Include a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.

    • Induce NF-κB activation by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), to the wells (except for the unstimulated control).

    • Incubate the plate for an additional 6-8 hours.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay reagent and a luminometer.

    • In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.

    • Normalize the luciferase signal to cell viability and calculate the percentage of inhibition relative to the TNF-α stimulated control. Determine the IC₅₀ value.

Conclusion

While direct experimental evidence for the mechanism of action of this compound remains to be established, a robust, inferential model can be constructed based on the extensive knowledge of its chemical class. The available data strongly suggest a multi-faceted mechanism centered on its antioxidant and anti-inflammatory properties. This likely involves a combination of direct free radical scavenging, upregulation of endogenous antioxidant defenses via the Nrf2 pathway, inhibition of pro-inflammatory COX enzymes, and suppression of the master inflammatory regulator, NF-κB.

This guide provides a comprehensive, scientifically-grounded framework for understanding and investigating this promising molecule. The proposed pathways and experimental protocols herein are designed to serve as a launchpad for the definitive research required to fully elucidate the therapeutic potential of this compound.

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An In-depth Technical Guide on the In Vitro Antioxidant Activity of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the evaluation of the in vitro antioxidant activity of 5-Hydroxy-2-methylbenzoic acid. Designed for professionals in research and drug development, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring the generation of robust and meaningful data.

Introduction: The Scientific Imperative

This compound is a phenolic compound, a class of molecules widely recognized for their antioxidant potential. The structural hallmark of this compound, a hydroxyl group attached to an aromatic ring, confers the ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). Oxidative stress, an imbalance between the generation of ROS and the body's antioxidant defenses, is a key pathological driver in a host of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Consequently, the systematic evaluation of the antioxidant capacity of molecules like this compound is a critical preliminary step in assessing their therapeutic potential.

This guide will provide a detailed exploration of the essential in vitro assays required for a thorough assessment of antioxidant activity, emphasizing the principles that ensure data integrity and reproducibility.

Compound Profile: this compound

A foundational understanding of the test compound is paramount before commencing experimental work.

  • IUPAC Name: this compound

  • Synonyms: 5-hydroxy-o-toluic acid, 2,5-Cresotic acid[2]

  • Molecular Formula: C₈H₈O₃[3][4]

  • Molecular Weight: 152.15 g/mol [4]

  • Chemical Structure:

    
    

    Source: PubChem CID 235188[3]

  • Key Functional Groups: The antioxidant potential of this molecule is primarily attributed to the phenolic hydroxyl (-OH) group. The carboxylic acid (-COOH) and methyl (-CH₃) groups also influence its chemical properties and reactivity.

  • Solubility: Slightly soluble in water.[5][6] This is a critical consideration for solvent selection in assay preparation.

Methodologies: A Multi-Faceted Approach to Antioxidant Assessment

No single assay can comprehensively capture the antioxidant capacity of a compound. A battery of tests, based on different reaction mechanisms, is essential for a complete profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Causality and Principle: This assay quantifies the capacity of a compound to scavenge a stable free radical. The DPPH radical has a characteristic deep purple color, which fades to yellow upon accepting a hydrogen atom or an electron from an antioxidant.[7] The degree of discoloration is directly proportional to the radical scavenging activity of the compound. This method is widely used for its simplicity and rapid results.[7]

Experimental Workflow:

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) of this compound in methanol.

    • Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and kept in a light-protected container.[8]

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the DPPH solution.

    • Add 100 µL of the various concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid).[9]

    • A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

    • Incubate the plate for 30 minutes in the dark at ambient temperature.[9][10]

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm.[11]

  • Calculation:

    • The percentage of scavenging is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[11]

    • The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentrations. A lower IC₅₀ indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Causality and Principle: This assay also measures radical scavenging but utilizes the ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[10] The resulting blue-green radical is then reduced by the antioxidant, causing a loss of color. This assay is advantageous as it can be used for both hydrophilic and lipophilic compounds and is less susceptible to interference from colored compounds.

Experimental Workflow:

Caption: Workflow for the ABTS Radical Scavenging Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Combine the two solutions in a 1:1 ratio and let them stand in the dark for 12-16 hours to generate the ABTS•+ radical.[10][12]

    • Prior to the assay, dilute the ABTS•+ solution with methanol to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[10]

    • Prepare serial dilutions of this compound as in the DPPH protocol.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound.

    • Incubate at room temperature for 7 minutes.[11]

  • Data Acquisition:

    • Measure the absorbance at 734 nm.[13]

  • Calculation:

    • Calculate the percentage of scavenging and the IC₅₀ value as described for the DPPH assay.[10]

Ferric Reducing Antioxidant Power (FRAP) Assay

Causality and Principle: The FRAP assay directly measures the electron-donating capacity of a compound. It assesses the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[14][15] The change in absorbance is proportional to the reducing power of the sample. This assay is conducted under acidic conditions.

Experimental Workflow:

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[16]

    • Prepare serial dilutions of this compound.

    • Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄).

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.[14]

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the sample, standard, or blank (solvent).

    • Incubate at 37°C. The incubation time can vary, but 30 minutes is common.

  • Data Acquisition:

    • Measure the absorbance at 593 nm.[14]

  • Calculation:

    • Construct a standard curve of absorbance versus FeSO₄ concentration.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe(II) equivalents per gram of the compound.[14]

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a tabular format. It is imperative to include a well-characterized standard antioxidant, such as Ascorbic Acid, Trolox, or Gallic Acid, in all assays to provide a benchmark for the activity of the test compound.

Table 1: Illustrative Summary of In Vitro Antioxidant Activity

AssayParameterThis compoundStandard (e.g., Ascorbic Acid)
DPPH Radical ScavengingIC₅₀ (µg/mL)[Experimental Value][Experimental Value]
ABTS Radical ScavengingIC₅₀ (µg/mL)[Experimental Value][Experimental Value]
FRAPReducing Power (µM Fe(II)/g)[Experimental Value][Experimental Value]

Interpretation of Results:

  • IC₅₀ Values (DPPH & ABTS): A lower IC₅₀ value signifies greater scavenging activity, as less compound is needed to neutralize 50% of the radicals.

  • FRAP Value: A higher FRAP value indicates superior reducing (electron-donating) capacity.

  • Cross-Assay Comparison: Consistent activity across different assays (e.g., low IC₅₀ values and a high FRAP value) provides stronger evidence of multifaceted antioxidant potential. Comparing the results to the standard provides a relative measure of potency.

Mechanistic Rationale of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound can be attributed to several mechanisms.

Direct Mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, effectively neutralizing it. This is considered a primary mechanism for radical scavenging.[17]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant can donate an electron to the radical, followed by the transfer of a proton.[18]

  • Metal Chelation: Phenolic acids can chelate transition metal ions like Fe²⁺. This is significant because these metals can catalyze the formation of highly destructive hydroxyl radicals via Fenton reactions.[19]

Indirect (Cellular) Mechanisms:

  • Upregulation of Antioxidant Enzymes: In a cellular context, phenolic compounds can activate signaling pathways like the Nrf2 pathway. This leads to the increased expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[19] While not measured by these in vitro tests, this is a crucial downstream effect to consider for biological activity.

Caption: Direct and potential indirect antioxidant mechanisms.

Conclusion and Strategic Outlook

This guide outlines a robust, multi-assay strategy for the in vitro characterization of the antioxidant activity of this compound. The data generated through these methods will provide a critical foundation for its further development. A strong antioxidant profile from these initial screens justifies progression to more complex biological systems.

Future research should be directed towards:

  • Cell-based Assays: Validating the antioxidant effects in cellular models of oxidative stress to assess bioavailability and intracellular activity.

  • Mechanistic Elucidation: Investigating effects on intracellular ROS levels and the activation of antioxidant signaling pathways like Nrf2.

  • In Vivo Studies: If warranted by in vitro and cellular data, progressing to animal models to evaluate efficacy and safety in a physiological context.

By adhering to the detailed methodologies and scientific principles presented, researchers can confidently and accurately define the antioxidant potential of this compound, paving the way for its potential application in therapeutics and beyond.

References

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  • PMC - NIH. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria.
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  • ResearchGate. (2025, August 7). Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds | Request PDF.
  • Preprints.org. (2022, January 6). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study.
  • PMC - NIH. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.
  • Guidechem. (n.d.). 5-HYDROXY-2-METHYL-BENZOIC ACID 578-22-3 wiki.
  • PMC - PubMed Central. (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.
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  • PMC - PubMed Central. (2014, June 19). Hydroxybenzoic acid isomers and the cardiovascular system.
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5-Hydroxy-2-methylbenzoic Acid: A Technical Guide to its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative anti-inflammatory properties of 5-Hydroxy-2-methylbenzoic acid. While direct extensive research on this specific molecule is emerging, its structural analogy to salicylic acid and other non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong foundation for investigating its therapeutic potential. This document synthesizes the established mechanisms of related phenolic and benzoic acid compounds to propose a scientific framework for evaluating this compound. We will delve into its likely molecular mechanisms, provide detailed protocols for its in vitro and in vivo assessment, and present a logical workflow for its investigation as a novel anti-inflammatory agent. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic utility of this compound.

Introduction: The Inflammatory Cascade and the Promise of Salicylate Derivatives

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders.[2] The inflammatory process is orchestrated by a complex interplay of signaling pathways and molecular mediators, including prostaglandins, cytokines, and transcription factors like Nuclear Factor-kappa B (NF-κB).

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy.[3] The archetypal NSAID, aspirin (acetylsalicylic acid), and its primary active metabolite, salicylic acid (2-hydroxybenzoic acid), exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[4] this compound is a structural analog of salicylic acid, suggesting it may share similar biological activities. Its potential as a pharmaceutical intermediate and its inherent antioxidant properties further underscore its relevance for investigation.[5][6] This guide will lay out the scientific rationale and methodologies for exploring the anti-inflammatory profile of this compound.

Putative Mechanisms of Anti-Inflammatory Action

Based on its chemical structure and the known mechanisms of related salicylate compounds, this compound is likely to exert its anti-inflammatory effects through two primary, potentially interconnected, pathways: inhibition of cyclooxygenase enzymes and modulation of the NF-κB signaling cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism for NSAIDs is the inhibition of COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[7]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that have protective functions, such as maintaining the integrity of the stomach lining.

  • COX-2 is typically induced at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[3]

It is hypothesized that this compound, like salicylic acid, can inhibit the activity of both COX isoforms.[4][8] The relative selectivity for COX-2 over COX-1 is a critical determinant of an NSAID's side-effect profile, with higher selectivity for COX-2 generally being associated with a lower risk of gastrointestinal issues.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response.[9][10] It controls the expression of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS).[11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (such as lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[12]

Salicylic acid and its derivatives have been shown to inhibit NF-κB activation.[3][9][10] This can occur through multiple mechanisms, including the direct inhibition of IKK, which prevents the degradation of IκBα.[12] It is therefore plausible that this compound also modulates this critical inflammatory pathway.

Diagram: Putative Anti-Inflammatory Signaling Pathways of this compound

Anti-Inflammatory Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK activates Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation_PG Inflammation Prostaglandins->Inflammation_PG IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB degrades, releasing NFkB_n NF-κB (active) NFkB->NFkB_n translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IKK targeted by Gene Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene Transcription Cytokines Cytokines (TNF-α, IL-6) iNOS Gene Transcription->Cytokines Inflammation_Cyt Inflammation Cytokines->Inflammation_Cyt 5-H-2-MBA This compound 5-H-2-MBA->COX-1 / COX-2 Inhibition 5-H-2-MBA->IKK Inhibition In Vitro Workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays COX_Enzyme COX-1 & COX-2 Enzymes Compound_Incubation_COX Incubate with 5-H-2-MBA COX_Enzyme->Compound_Incubation_COX Substrate_Addition Add Arachidonic Acid Compound_Incubation_COX->Substrate_Addition COX_Detection Measure Peroxidase Activity (Colorimetric) Substrate_Addition->COX_Detection COX_Result Calculate IC50 COX_Detection->COX_Result RAW_Cells RAW 264.7 Macrophages Compound_Pretreat Pre-treat with 5-H-2-MBA RAW_Cells->Compound_Pretreat LPS_Stim Stimulate with LPS Compound_Pretreat->LPS_Stim Supernatant_Collection Collect Supernatant (24h) LPS_Stim->Supernatant_Collection Viability_Assay MTT Assay for Cell Viability LPS_Stim->Viability_Assay NO_Assay Griess Assay for NO Supernatant_Collection->NO_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Cellular_Result Quantify Inhibition NO_Assay->Cellular_Result ELISA->Cellular_Result

Caption: Workflow for in vitro anti-inflammatory evaluation.

In Vivo Evaluation of Anti-Inflammatory Activity

In vivo models are crucial for assessing the therapeutic potential of a compound in a whole-organism context.

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.

Methodology:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard drug like Diclofenac.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of this compound

AssayParameterThis compoundReference Drug (e.g., Indomethacin)
COX Inhibition COX-1 IC50 (µM)To be determinedKnown value
COX-2 IC50 (µM)To be determinedKnown value
LPS-Stimulated RAW 264.7 NO Production IC50 (µM)To be determinedKnown value
TNF-α Inhibition (%) at X µMTo be determinedKnown value
IL-6 Inhibition (%) at X µMTo be determinedKnown value

Table 2: Hypothetical In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control -0%
This compound Dose 1To be determined
Dose 2To be determined
Dose 3To be determined
Reference Drug (e.g., Diclofenac) 10Known value (e.g., ~70-80%)

Conclusion and Future Directions

This compound presents a compelling candidate for investigation as a novel anti-inflammatory agent due to its structural similarity to salicylic acid. The proposed mechanisms of action, centered on the inhibition of COX enzymes and modulation of the NF-κB pathway, provide a solid theoretical framework for its evaluation. The experimental protocols detailed in this guide offer a systematic approach to characterizing its in vitro and in vivo anti-inflammatory properties. Further research should focus on determining its efficacy and safety profile, elucidating its precise molecular targets, and exploring its potential in preclinical models of inflammatory diseases. The insights gained from such studies will be invaluable for the drug development community.

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5-Hydroxy-2-methylbenzoic Acid: A Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-methylbenzoic acid, a seemingly unassuming aromatic molecule, serves as a highly versatile and strategic building block in the landscape of organic synthesis. Its unique trifecta of reactive sites—a nucleophilic hydroxyl group, an electrophilic carboxylic acid, and an activated aromatic ring—provides a rich platform for constructing complex molecular architectures. This guide delves into the core chemical principles governing its reactivity and showcases its application in the synthesis of high-value compounds, particularly within the pharmaceutical and medicinal chemistry sectors. We will explore the causality behind experimental choices, provide validated protocols for key transformations, and offer a forward-looking perspective on its synthetic potential.

Core Molecular Profile and Physicochemical Properties

This compound (also known as 5-hydroxy-o-toluic acid or 5,2-cresotic acid) is a disubstituted benzoic acid derivative.[1] Its structural arrangement is key to its synthetic utility. The methyl group at the C2 position and the hydroxyl group at the C5 position create a specific electronic and steric environment that influences the molecule's reactivity.

PropertyValueSource
CAS Number 578-22-3[1][2]
Molecular Formula C₈H₈O₃[1][2][3]
Molecular Weight 152.15 g/mol [1][2]
Melting Point 182-187 °C[4]
Appearance White to brown powder or crystals[4]
Solubility Slightly soluble in water[4][5]
pKa 3.78 (Predicted)[4]

The Synthetic Potential: A Trifecta of Reactivity

The power of this compound as a building block stems from the distinct and controllable reactivity of its three key components. Understanding the interplay between these functional groups is crucial for designing efficient synthetic routes.

Diagram: Reactivity Map of this compound

Reactivity_Map cluster_cooh Carboxyl Group Reactions cluster_oh Hydroxyl Group Reactions cluster_ring Aromatic Ring Reactions main This compound cooh Carboxylic Acid (-COOH) main->cooh oh Phenolic Hydroxyl (-OH) main->oh ring Aromatic Ring main->ring ester Esterification (R-OH, H⁺) cooh->ester amide Amide Formation (R₂NH, Coupling Agent) cooh->amide acyl_chloride Acyl Chloride Formation (SOCl₂) cooh->acyl_chloride ether O-Alkylation (Ether) (R-X, Base) oh->ether o_acyl O-Acylation (Ester) (Acyl Chloride, Base) oh->o_acyl eas Electrophilic Aromatic Substitution (EAS) (e.g., Halogenation, Nitration) ring->eas

Caption: Key reactive sites of this compound.

  • The Carboxylic Acid Group: This group serves as a classic electrophilic handle. It readily undergoes esterification with alcohols under acidic catalysis or can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a precursor for amides, esters, and Friedel-Crafts acylation reactions. This functionality is fundamental for linking the core scaffold to other molecular fragments.

  • The Phenolic Hydroxyl Group: As a nucleophile and an activating group, the hydroxyl function is pivotal. It can be alkylated to form ethers or acylated to form esters, transformations often used to modify solubility, introduce new functionalities, or act as a protecting group. Causality here is key: choosing a base for O-alkylation (e.g., K₂CO₃ vs. NaH) depends on the strength of the electrophile and the desired reaction kinetics. Weaker bases are sufficient for reactive alkyl halides, minimizing side reactions.

  • The Activated Aromatic Ring: The hydroxyl and methyl groups are both electron-donating, activating the benzene ring towards Electrophilic Aromatic Substitution (EAS). The directing effects are synergistic. The hydroxyl group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This leads to predictable substitution patterns, primarily at the C4 and C6 positions, which are ortho and para to the strongly activating hydroxyl group.

Core Applications in Pharmaceutical Synthesis

The structural motifs derived from this compound are prevalent in pharmacologically active molecules. Its derivatives have been explored for analgesic, anti-inflammatory, and anticancer properties.[6][7][8]

Case Study: Synthesis of N-Acylated Derivatives for Analgesic Activity

Recent research has focused on synthesizing amide derivatives of similar scaffolds, like 5-aminosalicylic acid, to enhance their therapeutic profiles, such as selectivity for cyclooxygenase 2 (COX-2) enzymes.[7] A parallel strategy can be applied to this compound derivatives, where the core structure acts as a salicylate analogue.

This initial esterification is a foundational step for many subsequent modifications. It protects the carboxylic acid, allowing for selective reactions at the hydroxyl group or the aromatic ring.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (10.0 g, 65.7 mmol) in methanol (150 mL).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (2.0 mL) to the suspension. The choice of a strong acid catalyst is critical to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL). The bicarbonate wash is a self-validating step; effervescence confirms the presence of unreacted acid and catalyst, and its cessation indicates successful neutralization.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification by column chromatography (silica gel, hexane:ethyl acetate gradient) affords the pure methyl 5-hydroxy-2-methylbenzoate.[9]

Esterification_Workflow start 1. Dissolve Starting Material (this compound in Methanol) add_catalyst 2. Add H₂SO₄ Catalyst start->add_catalyst reflux 3. Heat to Reflux (4-6h) (Monitor by TLC) add_catalyst->reflux concentrate 4. Remove Solvent (Rotary Evaporator) reflux->concentrate extract 5. Dissolve in Ethyl Acetate & Perform Washes concentrate->extract dry 6. Dry with Na₂SO₄ & Filter extract->dry purify 7. Purify by Column Chromatography dry->purify end_product Pure Methyl 5-hydroxy-2-methylbenzoate purify->end_product

Caption: Step-by-step workflow for the synthesis of methyl 5-hydroxy-2-methylbenzoate.

Advanced Synthetic Strategies

Beyond simple derivatization, this compound is a precursor for more complex heterocyclic systems and can be synthesized via established named reactions.

The Kolbe-Schmitt Reaction: A Route to the Core Structure

The synthesis of hydroxybenzoic acids, including the closely related p-cresotinic acid (2-hydroxy-5-methylbenzoic acid), often employs the Kolbe-Schmitt reaction.[10] This carboxylation of a phenoxide salt with carbon dioxide under pressure is a classic method for installing the carboxylic acid group onto a phenol ring.[10][11]

  • Phenoxide Formation: The starting phenol (e.g., p-cresol) is treated with a strong base, such as a potassium salt, to form the corresponding phenoxide.[10] The choice of counter-ion (e.g., K⁺) is crucial as it influences the regioselectivity of the carboxylation.

  • Carboxylation: The dry phenoxide salt is placed in a pressure vessel (autoclave) and subjected to high pressure of carbon dioxide (e.g., 10 atm) at elevated temperatures (e.g., 175 °C) for an extended period.[10]

  • Work-up and Purification: After cooling, the reaction mixture is dissolved in water and acidified with a strong mineral acid (e.g., HCl) to precipitate the hydroxybenzoic acid product, which is then purified by recrystallization.

This process highlights the industrial-scale feasibility for producing this class of building blocks, making them readily available and cost-effective for further synthetic exploration.

Conclusion and Future Outlook

This compound is more than a simple aromatic acid; it is a strategic synthon whose value lies in its predictable reactivity and the pharmacological relevance of its derivatives. The ability to selectively manipulate its functional groups allows for the rational design of complex molecules. As the demand for novel therapeutics with high specificity and efficacy continues to grow, versatile and economically viable building blocks like this compound will remain indispensable tools in the arsenal of the synthetic chemist. Future research will likely focus on its incorporation into novel heterocyclic scaffolds, its use in developing covalent inhibitors by leveraging its phenolic hydroxyl group, and its application in the synthesis of new materials.

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Methodological & Application

Synthesis of 5-Hydroxy-2-methylbenzoic Acid from p-Cresol: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 5-hydroxy-2-methylbenzoic acid, a valuable building block in pharmaceutical and chemical industries, starting from the readily available precursor, p-cresol. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a thorough explanation of the underlying chemical principles and safety considerations.

Introduction

This compound, also known as 5-hydroxy-o-toluic acid, is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, allows for diverse functionalization, making it a versatile scaffold in organic synthesis. The most direct and industrially relevant method for the synthesis of this compound from p-cresol is the Kolbe-Schmitt reaction, a carboxylation process that introduces a carboxylic acid group onto a phenol ring.[1] This guide will focus on a detailed protocol for this transformation, including reaction setup, purification, and characterization of the final product.

Reaction Overview: The Kolbe-Schmitt Carboxylation of p-Cresol

The core of this synthesis is the Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols.[1] The reaction proceeds by first converting the phenol (p-cresol) into its more nucleophilic phenoxide salt, which then reacts with carbon dioxide under elevated temperature and pressure.

Reaction Scheme:

The regioselectivity of the carboxylation (i.e., the position where the carboxyl group is introduced) is a critical aspect of the Kolbe-Schmitt reaction and is influenced by factors such as the choice of the alkali metal cation, temperature, and pressure. For the synthesis of this compound from p-cresol, the carboxylation occurs ortho to the hydroxyl group.

Experimental Protocol

This protocol details the synthesis of this compound from p-cresol via the Kolbe-Schmitt reaction.

Materials and Equipment
Material/EquipmentSpecifications
p-CresolReagent grade, ≥99%
Potassium Hydroxide (KOH)Pellets, ≥85%
Carbon Dioxide (CO2)High purity, in a cylinder with a regulator
Hydrochloric Acid (HCl)Concentrated (37%)
MethanolReagent grade
Activated CarbonDecolorizing grade
High-Pressure AutoclaveStainless steel, capable of withstanding >20 atm and >200 °C, with stirring
Heating Mantle/Oil BathWith temperature controller
Standard GlasswareRound-bottom flasks, beakers, Erlenmeyer flasks, graduated cylinders, funnel
Filtration ApparatusBüchner funnel, filter flask, vacuum source
pH paper or pH meter
Rotary Evaporator
Melting Point Apparatus
Analytical InstrumentsNMR Spectrometer, FTIR Spectrometer
Step-by-Step Procedure

Part 1: Preparation of Potassium p-Cresolate

  • Drying of p-Cresol: In a round-bottom flask, melt a slight excess of p-cresol (e.g., 1.1 equivalents) and dry it by azeotropic distillation with a small amount of toluene under reduced pressure. This step is crucial as the presence of water can significantly reduce the yield of the carboxylation reaction.

  • Formation of the Phenoxide: In a separate, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the dried p-cresol (1.0 equivalent).

  • Carefully add finely powdered potassium hydroxide (1.0 equivalent) to the flask.

  • Heat the mixture gently under a nitrogen atmosphere with vigorous stirring. The reaction is exothermic and will form a thick paste. Continue heating until a dry, free-flowing powder of potassium p-cresolate is obtained. It is essential to ensure the complete removal of water formed during the reaction.

Part 2: Carboxylation in a High-Pressure Autoclave

  • Charging the Autoclave: Transfer the freshly prepared and completely dry potassium p-cresolate powder to a high-pressure autoclave.

  • Purging with CO2: Seal the autoclave and purge it several times with low-pressure carbon dioxide to remove any residual air.

  • Pressurizing and Heating: Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 10-20 atm). Begin stirring and heat the autoclave to the reaction temperature (e.g., 170-180 °C).[2]

  • Reaction: Maintain the reaction at the set temperature and pressure for several hours (e.g., 4-6 hours) with continuous stirring. The reaction progress can be monitored by observing the pressure drop of the CO2.

Part 3: Work-up and Isolation of the Crude Product

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Slowly and carefully vent the excess carbon dioxide in a well-ventilated fume hood.

  • Dissolution: Open the autoclave and add water to the solid reaction mixture to dissolve the potassium salt of the product.

  • Filtration: Filter the aqueous solution to remove any insoluble impurities.

  • Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2-3), which will cause the this compound to precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

Part 4: Purification by Recrystallization

  • Solvent Selection: Water is a suitable solvent for the recrystallization of this compound, as the compound's solubility is significantly higher in hot water than in cold water.[3][4]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot water to dissolve the solid completely. If the solution is colored, a small amount of activated carbon can be added, and the solution can be boiled for a few minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold water, and dry them in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_prep Part 1: Preparation of Potassium p-Cresolate cluster_carboxylation Part 2: Carboxylation cluster_workup Part 3: Work-up & Isolation cluster_purification Part 4: Purification p_cresol Dry p-Cresol koh Add KOH p_cresol->koh phenoxide Form Potassium p-Cresolate koh->phenoxide autoclave Charge Autoclave phenoxide->autoclave pressurize Pressurize with CO2 & Heat autoclave->pressurize react Reaction pressurize->react cool Cool & Depressurize react->cool dissolve Dissolve in Water cool->dissolve filter_impurities Filter Impurities dissolve->filter_impurities acidify Acidify with HCl filter_impurities->acidify isolate Isolate Crude Product acidify->isolate recrystallize Recrystallize from Water isolate->recrystallize dry Dry the Product recrystallize->dry final_product final_product dry->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

PropertyExpected Value/Observation
Appearance White to off-white crystalline solid
Melting Point 185-188 °C
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~12.5 (s, 1H, COOH), ~9.5 (s, 1H, OH), ~7.6 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.7 (s, 1H, Ar-H), ~2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~172 (C=O), ~155 (C-OH), ~138 (C-CH₃), ~125 (Ar-C), ~121 (Ar-C), ~118 (Ar-C), ~115 (Ar-C), ~20 (CH₃)
FTIR (KBr, cm⁻¹)ν: ~3400-2400 (broad, O-H stretch of COOH and phenol), ~1650 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1300 (C-O stretch)

Safety Considerations

It is imperative to conduct a thorough risk assessment before starting this synthesis.[5]

  • p-Cresol: This compound is toxic and corrosive. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Potassium Hydroxide: A strong base that can cause severe burns. Handle with care and avoid contact with skin and eyes.

  • High-Pressure Reactions: The use of a high-pressure autoclave requires specific training and adherence to safety protocols.[6] Ensure the autoclave is properly maintained and operated within its pressure and temperature limits. A blast shield should be used as an additional precaution.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Handle only in a fume hood with appropriate PPE.

  • General Precautions: Always wear safety glasses in the laboratory.[7] Be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations.

Causality Behind Experimental Choices

  • Anhydrous Conditions: The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can protonate the phenoxide, reducing its nucleophilicity and leading to lower yields.[8] Therefore, drying the p-cresol and ensuring the potassium hydroxide is of high purity are critical.

  • Choice of Alkali Metal: The use of potassium hydroxide generally favors para-carboxylation. However, in the case of p-cresol, the para position is blocked by the methyl group, and the ortho position is sterically less hindered, leading to the formation of the desired this compound.

  • Temperature and Pressure: These parameters are crucial for driving the reaction forward. Higher temperatures and pressures increase the rate of reaction and the overall yield. However, excessively high temperatures can lead to decomposition of the product. The optimal conditions need to be determined experimentally.[9]

  • Purification by Recrystallization: This technique is effective for purifying the product because this compound has a significantly different solubility profile in water compared to the inorganic byproducts and any unreacted starting material.[4] Slow cooling is essential for the formation of pure crystals.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound from p-cresol. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research and development needs.

References

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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Hydroxy-2-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. The method utilizes a reversed-phase C18 stationary phase with an isocratic mobile phase consisting of an acetonitrile and acidified water mixture, coupled with UV detection. The protocol provides a comprehensive guide covering method rationale, detailed experimental procedures, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines.[1][2] This ensures the method is suitable for its intended purpose in research, quality control, and drug development environments.

Introduction and Method Rationale

This compound (also known as 5-Hydroxy-o-toluic acid) is a valuable building block in the synthesis of various pharmaceutical compounds.[3][4] Accurate and precise quantification of this analyte is critical for monitoring reaction progress, assessing purity, and ensuring the quality of final products. HPLC is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]

The method described herein is founded on the principles of reversed-phase chromatography, the most widely used separation mode in HPLC.[5] The rationale for the selected parameters is grounded in the physicochemical properties of the analyte.

Analyte Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₈H₈O₃[6][7]
Molecular Weight 152.15 g/mol [6][7]
Melting Point 182-187 °C[6][7][8]
pKa (Predicted) 3.78 ± 0.25[8]
Water Solubility Slightly soluble[3][8]
LogP (Predicted) 1.96[6]
Causality Behind Experimental Choices
  • Stationary Phase Selection: this compound is a moderately polar small molecule. A non-polar stationary phase, such as a C18 (octadecylsilane) column, is the standard and most effective choice for retaining such compounds in reversed-phase mode based on hydrophobic interactions.[5][9] The use of a high-purity, end-capped C18 column minimizes peak tailing that can arise from interactions between the acidic carboxyl group and residual silanols on the silica support.

  • Mobile Phase Selection: The mobile phase consists of a polar mixture of water and an organic solvent (acetonitrile). The key to analyzing acidic compounds like this compound is controlling the pH of the mobile phase.[10] The analyte has a carboxylic acid group with a predicted pKa of approximately 3.78.[8] To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be set at least 1.5 to 2 pH units below the analyte's pKa.[11] This suppresses the ionization of the carboxyl group, rendering the molecule less polar and increasing its retention on the C18 column. The addition of 0.1% phosphoric acid to the aqueous portion of the mobile phase effectively lowers the pH to a suitable range (typically pH 2-3), which is a common and robust practice for the analysis of organic acids.[12][13]

  • Detection Wavelength: Benzoic acid and its hydroxylated derivatives exhibit strong UV absorbance due to their aromatic ring structure. Experimental spectra for similar compounds show significant absorbance in the 210-254 nm range.[14] A detection wavelength of 230 nm is selected as it offers a good balance of sensitivity for the analyte while minimizing interference from common HPLC solvents.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Materials and Reagents
  • Instrumentation: Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[15]

  • Column: C18 reversed-phase column, 5 µm particle size, 4.6 mm x 150 mm (e.g., Purospher® STAR, Ascentis® Express, or equivalent).[15][16][17]

  • Chemicals:

    • This compound reference standard (>98% purity).[4]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (H₃PO₄), ACS grade or higher.

  • Consumables:

    • Volumetric flasks and pipettes (Class A).

    • Analytical balance.

    • Syringe filters (0.45 µm PTFE or regenerated cellulose).[18]

    • HPLC vials with caps and septa.

    • Sonicator bath.

Preparation of Solutions
  • Mobile Phase Preparation (0.1% Phosphoric Acid in Water : Acetonitrile, 70:30 v/v):

    • Measure 700 mL of HPLC-grade water into a 1 L glass media bottle.

    • Carefully add 1.0 mL of phosphoric acid to the water and mix thoroughly.

    • Add 300 mL of HPLC-grade acetonitrile to the bottle.

    • Cap the bottle and swirl to mix.

    • Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.[19]

    • Degas the mobile phase for 10-15 minutes using a sonicator or an online degasser to prevent bubble formation in the pump.[19]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer the standard quantitatively to a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to ensure complete dissolution.[13][15]

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the mobile phase, cap, and invert several times to mix thoroughly.

  • Working Standard Solutions (for Calibration):

    • Prepare a series of working standards (e.g., 1, 5, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

Sample Preparation

The following is a general procedure; it may need to be adapted based on the sample matrix.

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Transfer the sample to a volumetric flask of appropriate size to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

  • Add the mobile phase to approximately 70% of the flask volume.

  • Sonicate for 10-15 minutes to extract and dissolve the analyte.

  • Allow the solution to cool to ambient temperature, then dilute to the mark with the mobile phase and mix well.

  • Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial before injection.[18][20] This step is crucial to prevent clogging of the HPLC column.[18]

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 mm x 150 mm
Mobile Phase 0.1% H₃PO₄ in Water : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 230 nm
Run Time ~10 minutes
Analysis Workflow

The general workflow for performing the analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibrate System Equilibration prep_mobile->equilibrate prep_std Standard Solution Preparation inject Inject Standards & Samples prep_std->inject prep_sample Sample Preparation prep_sample->inject equilibrate->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Caption: High-level workflow for HPLC analysis.

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[21][22] A validation protocol should be established before the study, defining the procedures and acceptance criteria.[22]

Validation Parameters and Procedures
  • Specificity: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), and a sample spiked with this compound. The method is specific if no interfering peaks are observed at the retention time of the analyte in the blank and placebo chromatograms.

  • Linearity: Prepare and inject at least five concentrations across the desired range (e.g., 1-100 µg/mL). Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Perform six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.[23]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet the predefined criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be estimated based on the signal-to-noise ratio (S/N). Typically, LOD is determined at an S/N of 3:1 and LOQ at an S/N of 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at that concentration.

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition (e.g., ±2% acetonitrile), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).[2][13] The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.

System Suitability

Before each analytical run, inject a standard solution five times. The system is deemed suitable for analysis if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%
%RSD of Retention Times ≤ 1.0%
Method Validation Workflow Diagram

Validation_Workflow center_node Validated Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOD_LOQ LOD & LOQ center_node->LOD_LOQ Robustness Robustness center_node->Robustness

Caption: Core parameters for HPLC method validation.

Conclusion

The HPLC method presented provides a straightforward, precise, and accurate protocol for the quantitative determination of this compound. The detailed steps for sample preparation, chromatographic analysis, and method validation ensure that the method is reliable and can be readily implemented in a quality control or research laboratory setting. Adherence to these protocols will generate high-quality, reproducible data essential for drug development and manufacturing processes.

References

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Cormier, R. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Retrieved from [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022, May 20). Phenomenex. Retrieved from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (2024, November 25). uHPLCs. Retrieved from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • HPLC Sample Prep in Four Steps. (n.d.). Sartorius. Retrieved from [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC. Retrieved from [Link]

  • 5-HYDROXY-2-METHYL-BENZOIC ACID manufacturers and suppliers in india. (n.d.). LookChem. Retrieved from [Link]

  • Patel, A., et al. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Dong, M. W. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • This compound. (n.d.). Stenutz. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

  • How To Select Mobile Phase In HPLC Method Development?. (2025, March 25). Next LVL Programming. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). CORE. Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA. Retrieved from [Link]

  • Experimental UV spectra of benzoic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • This compound (C8H8O3). (n.d.). PubChemLite. Retrieved from [Link]

  • Venkatasami G, et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 5-Hydroxy-2-methylbenzoic Acid in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the analysis of 5-Hydroxy-2-methylbenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in various fields, including as a metabolite and a building block in pharmaceutical synthesis. Its accurate quantification in complex matrices is crucial for research, development, and quality control. Due to its polarity and low volatility, a robust derivatization step is essential for successful GC-MS analysis. This guide details a validated workflow, from sample preparation and derivatization to instrument parameters and data analysis, designed for researchers, scientists, and drug development professionals.

Introduction

This compound, a derivative of benzoic acid, plays a role in various biological and chemical processes. Its analysis is often challenging due to its polar nature, which includes a carboxylic acid and a hydroxyl group. These functional groups make the molecule non-volatile and prone to adsorption on active sites within the GC system, leading to poor peak shape and inaccurate quantification[1][2][3]. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high separation efficiency and definitive identification, making it ideal for the analysis of complex mixtures[4][5]. However, to make this compound amenable to GC analysis, a derivatization step is mandatory to convert the polar functional groups into less polar, more volatile moieties[6][7][8]. This application note describes a detailed method involving silylation, a common and effective derivatization technique, prior to GC-MS analysis[9][10][11].

Experimental Workflow

The overall analytical workflow is designed to ensure reproducible and accurate quantification of this compound from a complex sample matrix. The process involves sample extraction, derivatization, and subsequent analysis by GC-MS.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Urine, Reaction Mixture) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Acidification (HCl) Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Derivatization Silylation Reaction (BSTFA + 1% TMCS) Evaporation->Derivatization Add Reagent Heating Heating (70°C for 30 min) Derivatization->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Figure 1: General experimental workflow for the quantification of this compound.

Materials and Methods

Reagents and Standards
  • This compound (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate, anhydrous

  • Nitrogen gas, high purity

  • Helium carrier gas, ultra-high purity

Equipment
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Autosampler

  • Heating block or oven

  • Centrifuge

  • Nitrogen evaporation system

  • Vortex mixer

  • Analytical balance

  • Glassware: vials, pipettes, centrifuge tubes

Detailed Protocols

Standard Preparation

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or ethyl acetate. From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range of the samples. A typical calibration range might be 0.1 to 100 µg/mL[6].

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may need optimization depending on the specific sample matrix.

  • Sample Aliquoting: Pipette a known volume (e.g., 1 mL) of the sample into a glass centrifuge tube.

  • Acidification: To protonate the carboxylic acid and improve extraction efficiency, acidify the sample to a pH of approximately 1 by adding a small volume of concentrated HCl[12].

  • Extraction: Add 3 mL of ethyl acetate to the tube.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Drying: Pass the collected organic phase through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

Derivatization Protocol: Silylation

The dried extract must be derivatized to increase volatility for GC analysis. Silylation replaces the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups.

  • Reagent Addition: To the dried sample residue, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization[6][11].

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temperature250 °C
Injection ModeSplitless (or split with a high split ratio for concentrated samples)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
ColumnNon-polar capillary column, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[6]
Oven Temperature ProgramInitial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C[6]
Mass Spectrometer
Ion Source Temperature230 °C
Interface Temperature280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (e.g., m/z 50-500) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis and Expected Results

Identification

The derivatized this compound will have a specific retention time under the defined chromatographic conditions. Identification is confirmed by comparing the acquired mass spectrum with a reference spectrum from a standard or a spectral library like NIST. The molecular weight of this compound is 152.15 g/mol [13]. After derivatization with two TMS groups, the molecular weight of the di-TMS derivative will be 296.46 g/mol .

Expected Mass Spectrum

The mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion peak (M+) at m/z 296. A characteristic fragment ion is often observed at m/z 281, corresponding to the loss of a methyl group ([M-15]+). Other significant fragment ions can be used for confirmation in SIM mode.

Ion DescriptionExpected m/z
Molecular Ion [M]+296
[M-CH₃]+281
[M-COOTMS]+179
TMS+73
Quantification

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity. A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 281) against the concentration of the prepared standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Trustworthiness and Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

  • Accuracy: Determined by spike-recovery experiments at different concentration levels.

  • Precision: Evaluated by replicate analyses of the same sample to determine the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a robust and reliable method for the quantitative analysis of this compound by GC-MS. The described protocol, which includes liquid-liquid extraction and silylation, effectively overcomes the challenges associated with the analysis of this polar compound. By following these guidelines, researchers and scientists can achieve accurate and precise results in various complex matrices, supporting advancements in drug development and other scientific disciplines.

References

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Lee, S. H., et al. (2012). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Annals of Laboratory Medicine, 32(3), 224-228. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Płotka-Wasylka, J., & Namieśnik, J. (2018). Analysis of acidic drugs by gas chromatography. In M. Tobiszewski (Ed.), Green Analytical Chemistry. IntechOpen. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Darko, E., & Lucy, C. A. (2016). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Chromatographia, 79(21-22), 1437-1443. Retrieved from [Link]

  • Darko, E. (2016). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Alberta. Retrieved from [Link]

  • Restek Corporation. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). GC-MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Husek, P. (2001). Acids: Derivatization for GC Analysis.
  • David, F., & Sandra, P. (2011). Derivatization Methods in GC and GC/MS.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • LCGC International. (n.d.). GC–MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Stirk, W. A., et al. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. Retrieved from [Link]

Sources

Application Note: 1H NMR Spectroscopic Analysis of 5-Hydroxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is a cornerstone of ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs) and their intermediates. 5-Hydroxy-2-methylbenzoic acid is a key substituted benzoic acid derivative utilized in the synthesis of various more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled, non-destructive analytical technique for providing detailed information about the molecular structure of such compounds.

This application note provides a comprehensive guide to the 1H NMR analysis of this compound. It outlines a detailed protocol for sample preparation and data acquisition, followed by an in-depth interpretation of the proton NMR spectrum. The causality behind the observed chemical shifts and spin-spin coupling patterns is explained, offering researchers and drug development professionals a robust framework for the structural verification of this important building block.

Predicted ¹H NMR Spectrum of this compound

The following is a detailed analysis of the predicted ¹H NMR spectrum of this compound. The predicted data provides a foundational understanding of the expected spectral features.

Molecular Structure and Proton Environments

The structure of this compound possesses several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The numbering of the carbon atoms in the benzene ring is crucial for the assignment of the proton signals.

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Data

The predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound are summarized in the table below. These predictions are based on established principles of substituent effects on aromatic rings.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH~11-13Singlet (broad)-1H
-OH~9-10Singlet (broad)-1H
H-6~7.8Doublet (d)~8.0-9.01H
H-4~7.2Doublet of Doublets (dd)~8.0-9.0, ~2.0-3.01H
H-3~7.0Doublet (d)~2.0-3.01H
-CH₃~2.5Singlet (s)-3H
Interpretation of the Predicted Spectrum
  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 11 and 13 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and hydrogen bonding.

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is also expected to be a broad singlet, generally appearing between 9 and 10 ppm. The chemical shift of this proton can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

  • Aromatic Protons (H-3, H-4, H-6):

    • H-6: This proton is ortho to the electron-withdrawing carboxylic acid group, which causes it to be the most deshielded of the aromatic protons. It is expected to appear as a doublet due to coupling with H-4 (meta coupling is negligible). The ortho coupling constant is typically in the range of 8.0-9.0 Hz.

    • H-4: This proton is ortho to the electron-donating hydroxyl group and meta to the carboxylic acid and methyl groups. It is expected to be split into a doublet of doublets due to ortho coupling with H-3 and meta coupling with H-6. The ortho coupling constant will be larger (~8.0-9.0 Hz) than the meta coupling constant (~2.0-3.0 Hz).

    • H-3: This proton is ortho to the methyl group and meta to the carboxylic acid and hydroxyl groups. It is expected to appear as a doublet due to meta coupling with H-4. The meta coupling constant is typically small, around 2.0-3.0 Hz.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet at approximately 2.5 ppm. The methyl group is attached directly to the aromatic ring, resulting in a chemical shift in this region.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the preparation of a this compound sample and its analysis by ¹H NMR spectroscopy.

Materials and Equipment
  • This compound (solid)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz)

Sample Preparation Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition A Weigh 5-10 mg of This compound B Transfer to a clean, dry 5 mm NMR tube A->B C Add ~0.6-0.7 mL of DMSO-d6 B->C D Cap the tube and vortex until dissolved C->D E Visually inspect for complete dissolution D->E F Insert the NMR tube into the spectrometer E->F Sample Ready G Lock and shim the spectrometer F->G H Acquire the 1H NMR spectrum G->H I Process the data (Fourier transform, phase correction, and baseline correction) H->I

Caption: Experimental workflow for ¹H NMR analysis.

Detailed Protocol
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.[1][2][3][4]

  • Transfer to NMR Tube: Carefully transfer the weighed solid into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.[1] DMSO-d₆ is a suitable solvent for many benzoic acid derivatives.

  • Dissolution: Securely cap the NMR tube and vortex the sample until the solid is completely dissolved. Gentle warming can be applied if dissolution is slow, but ensure the sample is cooled to room temperature before analysis.

  • Visual Inspection: Before placing the sample in the spectrometer, visually inspect the solution to ensure it is clear and free of any particulate matter.[2][5]

  • NMR Data Acquisition:

    • Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a properly presented spectrum.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as a secondary reference if tetramethylsilane (TMS) is not used.

Conclusion

This application note has detailed the predicted ¹H NMR spectrum of this compound and provided a robust protocol for its experimental analysis. The interpretation of the predicted spectrum, including the assignment of chemical shifts and coupling patterns, serves as a valuable reference for researchers in the fields of organic synthesis and pharmaceutical development. By following the outlined experimental procedure, scientists can reliably obtain high-quality ¹H NMR spectra to confirm the structure and assess the purity of this compound, thereby ensuring the integrity of their research and development processes.

References

Application Note: High-Purity Recovery of 5-Hydroxy-2-methylbenzoic Acid via Optimized Aqueous Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxy-2-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other high-value chemical entities. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised final product integrity. This application note provides a comprehensive, scientifically-grounded protocol for the purification of this compound using the fundamental technique of recrystallization. We delve into the theoretical principles, provide a detailed step-by-step methodology, and offer troubleshooting guidance to empower researchers to achieve high-purity material consistently.

The Foundational Principle: Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differential solubility. The core principle is that the solubility of most solids in a given solvent increases with temperature.[1] An impure solid can be dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure crystal lattice. Soluble impurities, ideally present in smaller concentrations, remain in the cold solvent (the "mother liquor"). The success of this technique hinges on the slow, controlled formation of crystals, which selectively incorporates molecules of the desired compound while excluding dissimilar impurity molecules.[2]

Analyte Characterization and Strategic Solvent Selection

The first step in developing a robust recrystallization protocol is to understand the physicochemical properties of the compound and to select an appropriate solvent.

Physicochemical Properties

A summary of key properties for this compound is presented below. The variability in melting point and appearance often correlates with the level of purity.

PropertyValueSource
Molecular Formula C₈H₈O₃[3]
Molecular Weight 152.15 g/mol [3]
Appearance White to Brown powder or crystals[4]
Melting Point 182-188 °C[3][4]
Water Solubility Slightly soluble[4]
Solvent Selection Rationale

The ideal recrystallization solvent should exhibit the following characteristics:

  • Dissolve the solute completely when hot.

  • Dissolve the solute poorly or not at all when cold.

  • Dissolve impurities readily at all temperatures or not at all.

  • Be chemically inert to the solute.

  • Be volatile enough for easy removal from the purified crystals.

For this compound, its structure, containing both a polar carboxylic acid and a hydroxyl group, suggests that a polar solvent would be effective. Given its documented low solubility in water at ambient temperatures, water presents itself as an excellent, safe, and inexpensive solvent candidate.[4] The principle relies on the fact that its solubility in water will increase significantly at higher temperatures, a key requirement for successful recrystallization.[5]

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting masses.

Materials and Equipment
  • Crude this compound (~5 g)

  • Deionized water

  • Activated charcoal (decolorizing carbon), optional

  • 250 mL Erlenmeyer flasks (x2)

  • 100 mL Graduated cylinder

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, optional)

  • Büchner funnel and appropriately sized filter paper

  • Vacuum filtration flask (side-arm flask) with vacuum tubing

  • Ice bath

  • Spatula and glass stirring rod

  • Watch glass

  • Drying oven or desiccator

  • Melting point apparatus

Safety Precautions
  • Hazard Profile: this compound can cause skin irritation, serious eye damage, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves. Conduct the procedure in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust. In case of skin contact, wash thoroughly with soap and water.

Step-by-Step Purification Procedure

Step 1: Dissolution

  • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

  • Add approximately 100 mL of deionized water. Begin heating the mixture on a hot plate with gentle stirring.

  • Bring the suspension to a rolling boil. Continue to add small portions of hot deionized water (10-15 mL at a time) until all the solid has just dissolved.

    • Scientist's Note: It is critical to use the minimum amount of boiling solvent necessary to fully dissolve the compound.[7] Using excess solvent will reduce the final yield, as more product will remain in the mother liquor upon cooling.

Step 2: Decolorization (Optional)

  • If the hot solution is colored (e.g., yellow or brown), it indicates the presence of colored organic impurities.

  • Remove the flask from the heat source to temporarily stop the boiling.

  • Add a small amount (a spatula tip, ~0.1-0.2 g) of activated charcoal to the solution.

    • Rationale: Activated charcoal has a high surface area and adsorbs large, colored impurity molecules.[2] Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Return the flask to the heat and boil gently for 5-10 minutes, allowing the charcoal to adsorb the impurities.

Step 3: Hot Gravity Filtration (Required if charcoal was used)

  • To remove the activated charcoal or any insoluble impurities, a hot gravity filtration is necessary.

  • Set up a stemless funnel with fluted filter paper resting on a second, pre-heated 250 mL Erlenmeyer flask.

    • Expert Tip: Pre-heat the filtration apparatus (flask and funnel) with steam or by rinsing with a small amount of boiling solvent to prevent premature crystallization of the product in the funnel.[7]

  • Carefully and quickly pour the hot solution through the fluted filter paper.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature on the benchtop.

    • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[7]

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

Step 5: Isolation by Vacuum Filtration

  • Set up a Büchner funnel with filter paper on a vacuum filtration flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

Step 6: Washing the Crystals

  • With the vacuum still applied, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold deionized water.

    • Rationale: The cold solvent washes away the impurity-laden mother liquor adhering to the crystal surfaces without significantly redissolving the purified product.[5]

  • Press the crystals down gently with a clean spatula to help remove excess water.

Step 7: Drying

  • Leave the vacuum on for 10-15 minutes to pull air through the crystals, which will partially dry them.

  • Transfer the purified crystals to a pre-weighed watch glass and spread them out.

  • Dry the crystals to a constant weight, either in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator under vacuum.

Verification of Purity and Yield

A successful purification is validated by quantitative and qualitative analysis.

  • Melting Point Analysis: Determine the melting point of the dried, recrystallized product. Pure this compound should have a sharp melting point within the literature range of 184-188 °C.[3] Impure compounds typically exhibit a depressed and broadened melting point range.

  • Percent Recovery Calculation: Weigh the final dried product and calculate the percent recovery using the following formula:

    • Percent Recovery = (Mass of Pure Product / Mass of Crude Product) x 100%

    • Note: A recovery of 70-85% is typical. Lower recovery may indicate the use of excessive solvent or a highly impure starting material.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[5][7]
Oiling out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.Reheat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool more slowly.
Low recovery/yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not cold enough.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.[7]
Product remains colored Insufficient amount of activated charcoal was used, or the charcoal was not effective.Repeat the recrystallization process, ensuring proper use of a fresh batch of activated charcoal and subsequent hot filtration.

Visualization of the Purification Workflow

The following diagrams illustrate the logical flow of the recrystallization process and the underlying principles.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Impurity Removal cluster_isolation Isolation & Drying start Crude Solid dissolve Dissolve in Minimum Boiling Solvent start->dissolve charcoal Add Activated Charcoal (Optional, for color) dissolve->charcoal if colored hot_filter Hot Gravity Filtration (If charcoal used) cool Slow Cooling & Ice Bath dissolve->cool if not colored charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash impurities_soluble Soluble Impurities in Mother Liquor vac_filter->impurities_soluble removed dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: Workflow for the recrystallization of this compound.

Solubility_Principle cluster_hot High Temperature (Hot Solvent) cluster_cold Low Temperature (Cold Solvent) hot_sol High Solubility (Compound Dissolves) hot_imp Impurities Dissolved process Cooling Process hot_sol->process start cold_sol Low Solubility (Pure Compound Crystallizes) cold_imp Impurities Remain in Solution (Mother Liquor) process->cold_sol end

Caption: Relationship between temperature, solubility, and purification.

References

  • This compound . (n.d.). Stenutz. Retrieved December 31, 2025, from [Link]

  • Witt, E. R. (1972). U.S. Patent No. 3,654,351. U.S.
  • Recrystallization and Crystallization . (n.d.). University of Rochester. Retrieved December 31, 2025, from [Link]

  • Lee, K. S., & Lee, Y. Y. (2005). U.S. Patent No. 9,233,905. U.S.
  • Recrystallization and Extractions of Organic Compounds . (2010, January 26). Palomar College. Retrieved December 31, 2025, from [Link]

  • Recrystallization of Benzoic Acid . (n.d.). St. Olaf College. Retrieved December 31, 2025, from [Link]

  • Sheppard, R. C. (2002). U.S. Patent No. 7,307,188. U.S.
  • Recrystallization . (2023, January 29). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

  • The Recrystallization of Benzoic Acid . (n.d.). Truman State University. Retrieved December 31, 2025, from [Link]

  • Shalmashi, A., & Eliassi, A. (2008). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 53(8), 1979-1980. [Link]

  • Zhang, C., et al. (2017). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 104, 1-7. [Link]

  • Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid . (n.d.). PrepChem.com. Retrieved December 31, 2025, from [Link]

  • de Oliveira, A. C., et al. (2004). Solubility of Benzoic Acid in Mixed Solvents. Journal of the Brazilian Chemical Society, 15(4), 548-552. [Link]

  • Acree, W. E., & Abraham, M. H. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Journal of Chemical & Engineering Data, 44(6), 1376-1378. [Link]

  • This compound (C8H8O3) . (n.d.). PubChemLite. Retrieved December 31, 2025, from [Link]

  • This compound | C8H8O3 | CID 235188 . (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

Sources

Application Notes and Protocols for the Quantification of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxy-2-methylbenzoic acid is a molecule of significant interest across various scientific disciplines, including drug development, metabolomics, and environmental analysis. As a derivative of benzoic acid, it shares a structural motif common to many biologically active compounds and serves as a key intermediate in chemical synthesis. Accurate and robust quantification of this analyte is paramount for pharmacokinetic studies, impurity profiling in pharmaceutical manufacturing, and monitoring its presence in biological and environmental matrices.

This comprehensive guide provides detailed protocols for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and reliable technique. Additionally, alternative and complementary methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are discussed to address varying analytical challenges, including complex sample matrices and the need for high sensitivity. The methodologies presented herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.

Choosing the Right Analytical Technique

The selection of an appropriate analytical method is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. A logical approach to method selection is crucial for achieving reliable quantification.

Method Selection Guide
Analytical Technique Primary Strengths Considerations Best Suited For
HPLC-UV Robust, cost-effective, widely available.Moderate sensitivity, potential for matrix interference.Routine quantification in bulk drug substances and simple formulations.[1]
GC-MS High selectivity, excellent for identification.Requires derivatization to increase volatility.[1][2]Analysis in complex matrices where volatility is not a limitation.[1]
LC-MS/MS Highest sensitivity and selectivity.Higher instrument cost and complexity.Trace-level quantification in complex biological matrices (e.g., plasma, urine).[1]

The following diagram illustrates a decision-making workflow for selecting the most suitable analytical method for your specific application.

MethodSelection start Define Analytical Needs (Matrix, Sensitivity) is_complex Complex Matrix? (e.g., Plasma, Urine) start->is_complex is_trace Trace Level Quantification? is_complex->is_trace Yes hplc HPLC-UV is_complex->hplc No gcms GC-MS (with Derivatization) is_trace->gcms No lcmsms LC-MS/MS is_trace->lcmsms Yes

Caption: Logical guide for selecting an analytical method.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol details a robust and reliable method for the quantification of this compound using reversed-phase HPLC with UV detection. This method is particularly well-suited for routine analysis in quality control settings and for samples with relatively simple matrices.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. The concentration of the analyte is determined by measuring its absorbance at a specific UV wavelength and comparing it to a calibration curve constructed from standards of known concentrations.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

  • 0.45 µm membrane filters

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]

  • C18 analytical column (e.g., 5 µm particle size, 4.6 mm x 150 mm).[1][3]

Step-by-Step Protocol
1. Preparation of Solutions
  • Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water. A common starting ratio is 30:70 (v/v).[3] This mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use to prevent pump cavitation and baseline noise.[3]

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 100 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.[3]

  • Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]

2. Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • For Solid Samples (e.g., Bulk Drug Substance) :

    • Accurately weigh a sufficient amount of the sample to yield a final concentration within the established calibration range.

    • Dissolve the sample in the mobile phase. Sonication can be used to ensure complete dissolution.[3]

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter that could damage the column.[3]

  • For Liquid Samples : A simple dilution with the mobile phase followed by filtration may be sufficient.[3]

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

Parameter Value
Column C18, 5 µm, 4.6 mm x 150 mm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min[1][3]
Injection Volume 10 µL[1][3]
Column Temperature 30 °C[1][3]
Detection Wavelength 230 nm[1][3]
Run Time Approximately 10 minutes
4. Data Analysis and Quantification
  • Calibration Curve : Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Linearity : The linearity of the method is its ability to produce test results that are directly proportional to the analyte concentration within a given range.[4] A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.

  • Quantification : Inject the prepared sample solutions and record the peak areas. The concentration of this compound in the samples can be determined using the equation of the line from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation hplc_setup HPLC System Setup (Column, Flow Rate, Temp) mobile_phase->hplc_setup standards Standard Solutions Preparation injection Sample Injection standards->injection sample_prep Sample Preparation sample_prep->injection hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration & Quantification detection->integration report Report Generation integration->report

Caption: Experimental workflow for the HPLC analysis.

Protocol 2: GC-MS for Enhanced Selectivity

For complex matrices where co-eluting peaks may interfere with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity. A derivatization step is necessary to increase the volatility of this compound.

Principle of the Method

GC-MS separates volatile compounds in the gas phase. The sample is first derivatized to make it amenable to GC analysis. The derivatized analyte is then separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for identification and quantification.

Derivatization (Silylation)
  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.[1]

GC-MS Conditions
Parameter Value
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Injector Temperature 250 °C[1]
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp to 280 °C at 15 °C/min; Hold at 280 °C for 5 min[1]
Ion Source Temperature 230 °C[1]
Detection Mode Scan (m/z 50-450) or Selected Ion Monitoring (SIM) for enhanced sensitivity

Protocol 3: LC-MS/MS for High-Sensitivity Quantification

For the quantification of this compound at trace levels in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1]

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[5] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and selected in the first quadrupole. It is then fragmented, and a specific product ion is monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides exceptional specificity.

Sample Preparation (for Plasma)
  • To 100 µL of plasma, add an appropriate internal standard.

  • Perform a liquid-liquid extraction with 1 mL of ethyl acetate by vortexing for 3 minutes.[1]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.[1]

LC-MS/MS Conditions
Parameter Value
Column C18 column (e.g., Shim-pack XR-ODS, 75 mm × 3.0 mm, 2.2 μm)[1]
Mobile Phase Acetonitrile and 0.1% formic acid in water (50:50, v/v)[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40 °C[1]
Ionization Mode Electrospray Ionization (ESI), positive or negative mode to be optimized
Detection Mode Multiple Reaction Monitoring (MRM)[1]

Note: The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing a standard solution into the mass spectrometer.

Method Validation

A validated analytical method provides assurance of its reliability.[4] Key validation parameters include:

  • Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity : The ability to obtain results directly proportional to the concentration of the analyte.[4]

  • Accuracy : The closeness of the test results to the true value.[6]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Typical Performance Characteristics

The following table provides an illustrative comparison of the expected performance of the different analytical methods.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Linearity Range Typically 1 - 500 µg/mL[1]Typically 0.1 - 100 µg/mL[1]Can be as low as 0.01 - 50 µg/mL[1]
Limit of Quantification (LOQ) ~1.5 µg/mL[1]~0.15 µg/mL[1]Can be as low as 0.01 µg/mL[1]
Accuracy (% Recovery) 98 - 102%[1]95 - 105%[1]96.0 - 104.0%[1]
Precision (%RSD) < 2%[1]< 10%[1]< 8.5%[1]

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method, whether HPLC-UV for routine analysis, GC-MS for enhanced selectivity, or LC-MS/MS for high-sensitivity applications, should be guided by the specific requirements of the study. Proper method validation is essential to ensure the integrity and reproducibility of the generated data, which is a cornerstone of scientific research and drug development.

References

  • Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation.
  • MassTech Inc. (n.d.). Sample preparation strategies in MALDI.
  • University of Illinois. (n.d.). MALDI-TOF Sample Preparation.
  • Kumar, A. et al. (2014). Analytical method validation: A brief review.
  • Sahoo, C. K. et al. (2018). Validation of Analytical Methods: A Review.
  • Stander, M. A. et al. (2017). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Journal of Applied Phycology, 29(1), 321-331.
  • Souza, J. P. et al. (2017). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 40(10), 1184-1192.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • PrepChem. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]

  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae). Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2015). A Review on Step-by-Step Analytical Method Validation.
  • Dong, M. W. et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • LCGC International. (n.d.). GC–MS | Topic. Retrieved from [Link]

  • Longdom Publishing. (2019). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • Shah, S. et al. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical and Biomedical Analysis, 85, 159-164.
  • Imre, S. et al. (2010). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats.
  • Molecules. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications.

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Application Notes & Protocols: Utilizing 5-Hydroxy-2-methylbenzoic Acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Hydroxy-2-methylbenzoic acid (CAS No. 578-22-3) is a multifunctional aromatic organic compound with significant potential in pharmaceutical development. Primarily recognized as a versatile synthetic intermediate, its inherent chemical properties—notably its phenolic hydroxyl and carboxylic acid moieties—also suggest possibilities for its use as an active pharmaceutical ingredient (API) scaffold, particularly in the development of anti-inflammatory or antioxidant therapies[1][2]. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed overview of the physicochemical properties of this compound, outlines strategies for its formulation, and presents robust, step-by-step protocols for solubility determination, excipient compatibility screening, and analytical quantification. The causality behind each experimental choice is explained to empower formulation scientists to make informed decisions, mitigate risks, and accelerate development timelines.

Physicochemical Profile and Formulation Implications

A thorough understanding of the physicochemical properties of this compound is the cornerstone of rational formulation design. These properties dictate its behavior in various solvent systems and its compatibility with other formulation components.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 578-22-3[1][3]
Molecular Formula C₈H₈O₃[1][3]
Molecular Weight 152.15 g/mol [3][4]
Appearance White to brown crystalline powder[1][5]
Melting Point 182-187 °C[3][5]
pKa (Predicted) 3.78 ± 0.25[1][5]
Water Solubility Sparingly / Slightly soluble in water[1][5][6]
LogP (Predicted) 1.96[3]
Storage 0-10 °C, Keep Cold[1][5]
Expert Analysis of Physicochemical Properties:
  • pKa and pH-Dependent Solubility: The predicted pKa of ~3.78 is the most critical parameter for formulating this compound in aqueous media. This value, characteristic of the carboxylic acid group, signifies that the molecule's charge state and, consequently, its solubility, are highly dependent on the pH of the environment.

    • At a pH below 3.78, the compound will exist predominantly in its neutral, protonated (R-COOH) form, which is less polar and exhibits lower aqueous solubility.

    • At a pH above 3.78, it will deprotonate to its ionized carboxylate (R-COO⁻) form, which is significantly more polar and thus more soluble in water.

    • Causality: This behavior directly informs the strategy for developing aqueous formulations. To achieve higher concentrations, the formulation's pH must be buffered to a value at least 1.5 to 2 units above the pKa (i.e., pH 5.3 - 5.8 or higher) to ensure the compound remains in its soluble, ionized state.

  • Solubility & LogP: The qualitative description of "slightly soluble in water" combined with a LogP of 1.96 indicates a lipophilic character.[1][3] This suggests that while aqueous solubility can be challenging, the compound will likely have good solubility in organic solvents.[2] This property is advantageous for solvent-based processes like spray drying for solid dispersion preparation or for formulation in non-aqueous or co-solvent systems.

  • Melting Point & Stability: The relatively high melting point (182-187 °C) suggests a stable crystalline lattice.[3][5] This thermal stability is beneficial for manufacturing processes that involve heat, such as drying or milling. However, the presence of a phenolic hydroxyl group raises a flag for potential oxidative degradation, which must be investigated.

Role in Pharmaceutical Development

While widely used as a pharmaceutical intermediate in the synthesis of more complex molecules, such as those targeting inflammatory conditions, this compound possesses intrinsic properties that merit consideration in early-stage drug discovery and development.[2][6]

  • Synthetic Intermediate: Its primary documented role is as a building block in organic synthesis.[1][2][6] Formulation considerations are crucial when it is used as a key starting material that may be carried over in trace amounts to the final API.

  • API Scaffold: The molecule contains a salicylate-like core structure (a hydroxyl group ortho or para to a carboxylic acid on a benzene ring), which is a well-known pharmacophore for anti-inflammatory activity. Furthermore, its phenolic nature imparts antioxidant properties, making it a candidate for research into conditions involving oxidative stress.[1][2]

  • Excipient: There is no significant evidence to suggest its use as a common pharmaceutical excipient (e.g., filler, binder). Its use in a formulation would likely be as the active component or a functional excipient (e.g., pH modifier, antioxidant), though this would require extensive safety and regulatory validation.

Core Formulation Principles & Protocols

The following section provides actionable protocols for characterizing and formulating this compound.

Protocol: Aqueous pH-Solubility Profile Determination

Objective: To quantitatively determine the equilibrium solubility of this compound across a pharmaceutically relevant pH range. This data is essential for selecting appropriate formulation strategies.

Methodology: This protocol employs the shake-flask method, a gold-standard technique for solubility measurement.

Materials:

  • This compound

  • Calibrated pH meter

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector (See Section 5.1 for method)

  • Buffer systems (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • 0.45 µm syringe filters

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers at various pH points (e.g., 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Sample Addition: To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg) to a fixed volume of each buffer (e.g., 5 mL). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25 °C (or 37 °C for physiological relevance). Shake for 48-72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand for 1-2 hours. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection & pH Measurement: Carefully withdraw an aliquot from the clear supernatant. Measure and record the final pH of the supernatant.

  • Dilution & Filtration: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. Filter the diluted sample through a 0.45 µm syringe filter.

  • Quantification: Analyze the filtered, diluted sample using the validated HPLC method described in Section 5.1 to determine the concentration.

  • Data Analysis: Calculate the solubility (e.g., in mg/mL or µg/mL) at each final pH value and plot the results to generate the pH-solubility profile.

Strategies for Formulation Development

The choice of formulation strategy is dictated by the desired dosage form, route of administration, and the physicochemical data gathered.

The following diagram illustrates a logical workflow for selecting a suitable formulation approach based on the properties of this compound.

G cluster_0 Pre-formulation Assessment cluster_1 Dosage Form Decision cluster_2 Formulation Strategy pka Determine pKa (~3.8) sol Determine pH-Solubility Profile pka->sol oral_liquid Oral Liquid sol->oral_liquid Target Dose Soluble? oral_solid Oral Solid sol->oral_solid Low Solubility? topical Topical sol->topical buffered_sol Buffered Aqueous Solution (pH > 5.5) oral_liquid->buffered_sol Yes cosolvent Co-solvent System (e.g., PEG, Propylene Glycol) oral_liquid->cosolvent No, High Dose sdd Solid Dispersion (e.g., with PVP, HPMC) oral_solid->sdd Yes cream_gel Cream/Gel Formulation topical->cream_gel G cluster_conditions Stress Conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) expose Expose to Stress (Monitor for 24-48h) acid->expose base Base Hydrolysis (0.1 M NaOH, RT) base->expose ox Oxidation (3% H₂O₂, RT) ox->expose thermal Thermal (80°C, Solid State) thermal->expose photo Photolytic (ICH Light Box) photo->expose prep Prepare Stock Solution in Mobile Phase analyze Analyze by HPLC-PDA (Check for Degradation) expose->analyze Take Time Points result Identify Degradants & Establish Degradation Pathway analyze->result

Sources

Application Notes and Protocols: 5-Hydroxy-2-methylbenzoic Acid in the Cosmetic Industry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methylbenzoic acid, also known as 5-methylsalicylic acid, is an aromatic carboxylic acid with emerging potential in the cosmetic industry.[1] Structurally related to the well-known salicylic acid, this compound offers a unique combination of antioxidant, anti-inflammatory, and potential skin-lightening properties, making it a versatile ingredient for a new generation of skincare products. This guide provides a comprehensive overview of its mechanisms of action, detailed application notes for cosmetic formulations, and robust protocols for evaluating its efficacy and safety.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol [1]
Appearance White to light yellow crystalline powder[1][2]
CAS Number 578-22-3[2]
Melting Point 180-189 °C[1]
Solubility Slightly soluble in water, soluble in organic solvents.[1][2]

Mechanisms of Action in the Skin

The cosmetic benefits of this compound are rooted in its molecular structure, which allows it to participate in several key biological pathways relevant to skin health.

Antioxidant Activity

Similar to other phenolic compounds, this compound is anticipated to possess significant antioxidant properties.[1][3] Its hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress, a primary contributor to premature skin aging.[1] Oxidative damage from environmental aggressors like UV radiation and pollution leads to the degradation of collagen and elastin, resulting in wrinkles and loss of firmness. By scavenging these reactive oxygen species (ROS), this compound can help protect the skin's structural components.

Diagram: Antioxidant Mechanism of this compound

ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) Molecule This compound Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage, Collagen degradation) ROS->Cellular_Damage Causes Neutralized_ROS Neutralized ROS Molecule->Neutralized_ROS Donates H+ (Neutralizes) Stable_Molecule Stabilized Molecule (Resonance-stabilized radical) Molecule->Stable_Molecule Forms Healthy_Cell Healthy Skin Cell Neutralized_ROS->Healthy_Cell Protects

Caption: Neutralization of reactive oxygen species by this compound.

Anti-inflammatory Effects

Skin inflammation is a complex process involving the release of pro-inflammatory mediators such as cytokines (e.g., IL-6, TNF-α) and prostaglandins. Salicylates are known for their anti-inflammatory properties, and this compound is expected to share this characteristic.[4] Its mechanism likely involves the inhibition of key inflammatory pathways, such as the NF-κB pathway, which would reduce the expression of pro-inflammatory genes.[4] This makes it a promising ingredient for soothing irritated skin and addressing conditions associated with inflammation, such as acne and rosacea.

Skin Lightening and Hyperpigmentation Control

Hyperpigmentation, the excess production of melanin, is a common cosmetic concern. The key enzyme in melanogenesis is tyrosinase.[5] Some benzoic acid derivatives have been shown to inhibit tyrosinase activity, suggesting a potential application for this compound in skin lightening and the treatment of dark spots.[6] By competitively or non-competitively binding to the active site of tyrosinase, it may reduce the conversion of tyrosine to melanin precursors, leading to a more even skin tone.

Diagram: Tyrosinase Inhibition Pathway

cluster_enzyme Enzymatic Conversion Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Oxidation Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Series of reactions Molecule This compound Molecule->Tyrosinase Inhibits

Caption: Inhibition of melanin synthesis by blocking the tyrosinase enzyme.

Cosmetic Applications and Formulation Guidelines

Based on its proposed mechanisms of action, this compound can be incorporated into a variety of cosmetic formulations.

Potential Applications:

  • Anti-aging creams and serums: To protect against oxidative stress and reduce the appearance of fine lines and wrinkles.

  • Skin-brightening lotions and treatments: To address hyperpigmentation, dark spots, and uneven skin tone.[6]

  • Soothing formulations for sensitive skin: To calm irritation and reduce redness associated with inflammation.

  • Acne treatments: Its anti-inflammatory properties can help manage breakouts.

  • Sunscreens and after-sun products: To provide antioxidant protection against UV-induced damage.

Formulation Considerations:

  • pH: As a derivative of salicylic acid, the efficacy and stability of this compound are likely pH-dependent. A final formulation pH between 3.5 and 5.0 is recommended to maintain its activity and ensure skin compatibility.

  • Solubility: Due to its limited water solubility, it may be necessary to dissolve this compound in a suitable solvent such as ethanol, propanediol, or glycols before incorporating it into the aqueous phase of an emulsion.[7]

  • Stability: Phenolic compounds can be susceptible to oxidation and photodegradation.[8] It is advisable to use opaque or UV-protective packaging and consider the inclusion of other antioxidants, such as tocopherol (Vitamin E) or ferulic acid, to enhance the stability of the formulation.[8] Photostability testing is recommended for final formulations.

  • Penetration: The methyl group may slightly increase the lipophilicity of the molecule compared to salicylic acid, potentially influencing its skin penetration. The use of penetration enhancers could be explored to optimize its delivery into the epidermis.[9]

Recommended Use Levels:

Based on data from related compounds, a starting concentration range of 0.5% to 2.0% is suggested for leave-on products. Higher concentrations could be considered for professional peel products, but would require extensive safety testing.

Experimental Protocols for Efficacy and Safety Evaluation

The following protocols provide a framework for substantiating the cosmetic claims of this compound.

Protocol 1: In Vitro Antioxidant Capacity Assessment

This protocol outlines two common methods for evaluating antioxidant activity: the DPPH radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To measure the ability of this compound to scavenge the stable DPPH free radical.

  • Materials: this compound, DPPH, methanol, Trolox (as a positive control), 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 50 µL of each sample dilution to triplicate wells.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

B. Oxygen Radical Absorbance Capacity (ORAC) Assay

  • Objective: To measure the antioxidant capacity against peroxyl radicals, which are biologically relevant.[10]

  • Materials: this compound, Fluorescein sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox, phosphate buffer (pH 7.4), 96-well black microplate, fluorescence microplate reader.

  • Procedure:

    • Prepare solutions of this compound and Trolox in phosphate buffer.

    • In a 96-well plate, add 25 µL of each sample or standard to triplicate wells.

    • Add 150 µL of fluorescein solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of AAPH solution to all wells.

    • Immediately place the plate in the reader and record the fluorescence decay every minute for at least 60 minutes (excitation: 485 nm, emission: 520 nm).

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Determine the ORAC value in Trolox equivalents (TE).[11]

Diagram: Workflow for Antioxidant Capacity Assessment

cluster_dpph DPPH Assay cluster_orac ORAC Assay start Start: Prepare Sample (this compound) dpph1 Mix sample with DPPH solution start->dpph1 orac1 Mix sample with fluorescein start->orac1 dpph2 Incubate in the dark dpph1->dpph2 dpph3 Measure absorbance at 517 nm dpph2->dpph3 dpph4 Calculate % inhibition and IC₅₀ dpph3->dpph4 end End: Quantify Antioxidant Capacity dpph4->end orac2 Add AAPH to initiate reaction orac1->orac2 orac3 Measure fluorescence decay orac2->orac3 orac4 Calculate AUC and Trolox Equivalents orac3->orac4 orac4->end

Caption: Dual-assay workflow for comprehensive antioxidant evaluation.

Protocol 2: In Vitro Anti-inflammatory Activity Assessment
  • Objective: To evaluate the ability of this compound to reduce the production of pro-inflammatory cytokines in skin cells.

  • Cell Line: Human keratinocytes (HaCaT) or human dermal fibroblasts (HDF).

  • Materials: this compound, cell culture medium, lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ) to induce inflammation, ELISA kits for IL-6 and TNF-α, cell viability assay kit (e.g., MTT).

  • Procedure:

    • Culture cells to 80-90% confluency in 24-well plates.

    • Determine the non-cytotoxic concentration range of this compound using an MTT assay.

    • Pre-treat the cells with various non-cytotoxic concentrations of the test compound for 2 hours.

    • Induce inflammation by adding LPS or a cytokine cocktail to the medium and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-6 and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Compare the cytokine levels in treated cells to those in the inflamed, untreated control cells to determine the percentage of inhibition.

Protocol 3: In Vitro Skin Lightening Efficacy Assessment
  • Objective: To assess the inhibitory effect of this compound on mushroom tyrosinase activity.

  • Materials: this compound, mushroom tyrosinase, L-DOPA, kojic acid (as a positive control), phosphate buffer (pH 6.8), 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare solutions of the test compound and kojic acid in the phosphate buffer.

    • In a 96-well plate, add 20 µL of each sample concentration, 20 µL of mushroom tyrosinase solution, and 140 µL of phosphate buffer to triplicate wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Measure the absorbance at 475 nm every minute for 20 minutes to monitor the formation of dopachrome.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of tyrosinase inhibition and the IC₅₀ value.

Safety and Regulatory Considerations

While specific safety data for topical application of this compound is limited, its structural similarity to salicylic acid provides a basis for preliminary safety assessment. It is recommended to conduct standard dermal safety tests, including skin irritation and sensitization assays (e.g., Human Repeat Insult Patch Test - HRIPT), on the final formulation.

Regulatory Status:

The regulatory status of this compound in cosmetics is not explicitly defined in major markets. However, regulations for salicylic acid can serve as a guide.

  • European Union: Salicylic acid is restricted for use as a preservative at a maximum concentration of 0.5%. For other purposes, it is allowed up to 3.0% in rinse-off hair products and 2.0% in other products, with some exceptions.[11][12]

  • United States: Salicylic acid is used in over-the-counter (OTC) drug products for acne, dandruff, and psoriasis at specified concentrations. In cosmetics, its use is not restricted, but products must be safe for consumers under labeled conditions.

  • Japan: The total concentration of all salicylates in cosmetics is limited to 1.0%.

Given these regulations for a closely related molecule, it is crucial to consult with regulatory experts when developing and marketing products containing this compound.

Conclusion

This compound presents a compelling profile for use in the cosmetic industry. Its predicted antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties make it a promising candidate for a wide range of skincare applications, from anti-aging to skin brightening. The protocols outlined in this guide provide a robust framework for substantiating these claims and ensuring the safety and efficacy of final formulations. Further research, particularly in vivo studies, will be instrumental in fully elucidating its benefits and optimal use in cosmetic products.

References

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  • Synergistic efficacy of salicylic acid with a penetration enhancer on human skin monitored by OCT and diffuse reflectance spectroscopy. (2016). PubMed Central. Available at: [Link]

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  • Efficacy and safety of topical trihydroxybenzoic acid glucoside and alpha-arbutin containing formulation along with a sunscreen in facial hyperpigmentation. (2022). International Journal of Research in Dermatology. Available at: [Link]

  • Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. (2015). Molecules. Available at: [Link]

  • Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts. (2024). Frontiers in Nutrition. Available at: [Link]

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  • Effect of five anti-inflammatory steroids on collagen and glycoaminoglycan synthessis in vitro. (1981). PubMed. Available at: [Link]

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Application Notes & Protocols: A Guide to the Enzymatic Synthesis of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective hydroxylation of aromatic compounds is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry where hydroxylated intermediates are pivotal for building complex molecular architectures and modulating pharmacological activity. 5-Hydroxy-2-methylbenzoic acid is a valuable building block, and its synthesis presents a classic challenge of controlling regioselectivity. This guide eschews traditional chemical methods in favor of a biocatalytic approach, leveraging the exquisite precision of enzymes to achieve targeted hydroxylation. We present a comprehensive overview and a detailed protocol for the enzymatic synthesis of this compound from 2-methylbenzoic acid, focusing on the use of engineered monooxygenases within a whole-cell biocatalysis framework. This document provides the scientific rationale behind enzyme selection, a step-by-step protocol from biocatalyst preparation to product purification, and methods for analytical validation.

Introduction: The Case for Biocatalytic Hydroxylation

Aromatic hydroxylation is a challenging transformation in organic synthesis, often requiring harsh reagents, protecting group strategies, and resulting in mixtures of regioisomers that necessitate difficult separations. The enzymatic approach offers a compelling alternative, characterized by:

  • High Regio- and Stereoselectivity: Enzymes can precisely target specific C-H bonds, minimizing the formation of unwanted byproducts.

  • Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption and decomposition of sensitive molecules.

  • Environmental Sustainability: By replacing heavy metals and harsh chemicals, enzymatic synthesis aligns with the principles of green chemistry.

This compound and its derivatives are important intermediates in the synthesis of various compounds, including those with potential analgesic and anti-inflammatory properties[1]. The ability to produce this specific isomer in high purity is therefore of significant interest to the drug development pipeline.

Enzyme Selection: The Monooxygenase Superfamily

The direct insertion of an oxygen atom into a C-H bond is catalyzed by a class of enzymes known as oxygenases. For the targeted hydroxylation of an aromatic ring, monooxygenases are the catalysts of choice.

Cytochrome P450 Monooxygenases (CYPs)

The Cytochrome P450 (CYP) superfamily represents one of the most versatile and powerful groups of biocatalysts for C-H bond oxidation[2]. These heme-containing enzymes utilize a highly reactive iron-oxo species (Compound I) to hydroxylate a vast array of substrates[3]. The mechanism generally involves the electrophilic attack of this species on the aromatic π system[2][4].

While wild-type CYPs may not exhibit optimal activity or the desired regioselectivity on non-natural substrates like 2-methylbenzoic acid, they are highly amenable to protein engineering. Techniques such as directed evolution and site-directed mutagenesis have been used extensively to create CYP variants with tailored properties, including the ability to hydroxylate various aromatic compounds with high efficiency and precision[5][6][7]. P450 BM3 from Bacillus megaterium is a particularly popular scaffold for engineering due to its high catalytic activity and self-sufficient nature (it contains both a heme domain and a reductase domain in a single polypeptide)[5][8].

Toluene/Xylene Monooxygenases (TMO/XMO)

Another promising class of enzymes are the bacterial multicomponent monooxygenases, such as Toluene-o-xylene monooxygenase (ToMO) from Pseudomonas species[9][10][11]. These non-heme, di-iron enzymes are naturally evolved to hydroxylate toluene and related aromatic hydrocarbons[12][13]. Their active site can often accommodate substituted benzoic acids, making them excellent starting points for developing a biocatalyst for the desired transformation. Like CYPs, their regioselectivity can be altered through protein engineering to favor hydroxylation at different positions on the aromatic ring[13].

For this protocol, we will proceed with a conceptual framework based on an engineered Cytochrome P450, expressed in a whole-cell Escherichia coli system. This approach is advantageous as the host cell provides the necessary reducing equivalents (NADPH) and handles cofactor regeneration, simplifying the overall process[6].

Overall Experimental Workflow

The conversion of 2-methylbenzoic acid to this compound is accomplished through a multi-stage process that begins with the preparation of the biocatalyst and culminates in the purification and analysis of the final product.

G cluster_0 Biocatalyst Preparation cluster_1 Enzymatic Synthesis cluster_2 Downstream Processing cluster_3 Analysis gene Gene Synthesis & Cloning expression Recombinant Expression in E. coli gene->expression harvest Cell Harvest & Preparation expression->harvest biotransformation Whole-Cell Biotransformation harvest->biotransformation extraction Product Extraction biotransformation->extraction purification Purification extraction->purification analysis HPLC, NMR, MS purification->analysis

Caption: Overall workflow for enzymatic synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are a general guide. Optimal conditions (e.g., induction parameters, substrate concentration, reaction time) may vary depending on the specific enzyme variant and expression system used and should be determined empirically.

Part A: Preparation of the Whole-Cell Biocatalyst

This protocol describes the expression of a recombinant monooxygenase in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the engineered monooxygenase gene

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotic (e.g., kanamycin, ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 50 mM Potassium Phosphate Buffer (pH 7.4)

  • Centrifuge and sterile flasks

Protocol:

  • Transformation: Transform the expression vector into chemically competent E. coli BL21(DE3) cells using a standard heat-shock protocol. Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture Growth: Use the starter culture to inoculate 1 L of LB medium (with antibiotic) in a 2.5 L baffled flask. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 20-25°C. Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.

  • Expression: Continue to incubate the culture at the lower temperature (20-25°C) for 16-20 hours with vigorous shaking. This lower temperature promotes proper protein folding.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the cell pellet in an equal volume of cold 50 mM potassium phosphate buffer (pH 7.4) and centrifuge again.

  • Storage: The resulting cell paste can be used immediately or stored at -80°C for later use.

Part B: Whole-Cell Biotransformation

Materials:

  • Prepared E. coli cell paste

  • 100 mM Potassium Phosphate Buffer (pH 7.5)

  • 2-methylbenzoic acid (substrate)

  • Glucose

  • Dimethyl sulfoxide (DMSO)

  • Shaking incubator

  • pH meter

Protocol:

  • Substrate Preparation: Prepare a 500 mM stock solution of 2-methylbenzoic acid in DMSO.

  • Reaction Setup: In a sterile flask, combine the following components:

    • 100 mM Potassium Phosphate Buffer (pH 7.5)

    • Re-suspend the prepared E. coli cells to a final concentration of 20-50 g/L (wet cell weight).

    • Add glucose to a final concentration of 50 mM (this serves as an energy source for cofactor regeneration).

  • Reaction Initiation: Pre-warm the cell suspension to 30°C in a shaking incubator. Start the reaction by adding the 2-methylbenzoic acid stock solution to a final concentration of 5-10 mM. The final concentration of DMSO should not exceed 2% (v/v).

  • Incubation: Incubate the reaction mixture at 30°C with vigorous shaking (200-250 rpm) to ensure sufficient aeration. Monitor the pH periodically and adjust to ~7.5 with 1M NaOH if necessary, as the product is acidic.

  • Monitoring: Withdraw small aliquots (e.g., 500 µL) at various time points (e.g., 2, 4, 8, 12, 24 hours). Centrifuge to pellet the cells, and analyze the supernatant by HPLC to monitor substrate consumption and product formation.

ParameterRecommended ValueRationale
Biocatalyst Recombinant E. coliProvides enzyme and endogenous cofactor regeneration.
Substrate 2-methylbenzoic acidStarting material for the hydroxylation reaction.
Buffer 100 mM Potassium PhosphateMaintains a stable pH optimal for enzyme activity.
pH 7.5A common pH optimum for many bacterial monooxygenases.
Temperature 30°CBalances enzyme activity with enzyme stability.
Cofactor Regen. 50 mM GlucoseProvides metabolic energy for the cell to regenerate NADPH.
Substrate Conc. 5-10 mMBalances reaction rate against potential substrate toxicity.
Biocatalyst Loading 20-50 g/L (wet weight)Ensures a sufficient concentration of the enzyme.

Table 1: Key parameters for the whole-cell biotransformation.

Part C: Product Purification and Characterization

Materials:

  • Reaction mixture from Part B

  • 6M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • HPLC system with a C18 column

  • NMR spectrometer, Mass spectrometer

Protocol:

  • Cell Removal: Centrifuge the final reaction mixture at 8,000 x g for 20 minutes to pellet the cells. Collect the supernatant.

  • Acidification: Transfer the supernatant to a separatory funnel. Slowly add 6M HCl with stirring to acidify the solution to pH 2-3. This protonates the carboxylate group of the product, making it less water-soluble[14].

  • Solvent Extraction: Extract the acidified supernatant three times with an equal volume of ethyl acetate. Combine the organic layers[14][15].

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification (Optional): If necessary, purify the crude product by recrystallization or flash column chromatography to achieve high purity[16].

  • Characterization: Confirm the identity and purity of the final product.

    • HPLC: Analyze the purity of the final compound[17].

    • NMR Spectroscopy (¹H and ¹³C): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure[16][18]. The key diagnostic signals will be the aromatic protons showing a substitution pattern consistent with this compound.

    • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity[16]. The expected mass for C₈H₈O₃ is 152.15 g/mol [19].

Mechanistic Insight: The P450 Catalytic Cycle

Understanding the enzyme's mechanism is crucial for troubleshooting and optimization. The catalytic cycle of a Cytochrome P450 monooxygenase is a well-established pathway for activating molecular oxygen for substrate hydroxylation.

G A Fe³⁺ B Fe³⁺-S A->B + Substrate (S) C Fe²⁺-S B->C + e⁻ (NADPH) D Fe²⁺(O₂)-S C->D + O₂ E Fe³⁺(O₂²⁻)-S D->E + e⁻ (NADPH) F Fe³⁺(O₂²⁻)-S +H⁺ E->F + H⁺ G [FeO]³⁺ (Cpd I) F->G + H⁺ - H₂O G->A S-OH (Product) H Fe³⁺ + S-OH G->H S-OH (Product) H->A + Fe³⁺

Caption: Simplified catalytic cycle of Cytochrome P450.

The cycle begins with the substrate (S) binding to the ferric (Fe³⁺) heme iron. A one-electron reduction, typically from an NADPH-dependent reductase, converts the iron to the ferrous (Fe²⁺) state, which can then bind molecular oxygen. A second electron reduction and protonation steps lead to the cleavage of the O-O bond, releasing a molecule of water and generating the highly potent ferryl-oxo intermediate known as Compound I. This species is responsible for abstracting a hydrogen atom from the substrate, followed by a radical rebound step to form the hydroxylated product (S-OH) and regenerate the initial ferric state of the enzyme[2].

Conclusion

The enzymatic synthesis of this compound offers a powerful and sustainable alternative to conventional chemical methods. By harnessing the catalytic prowess of engineered monooxygenases within a whole-cell system, researchers can achieve high regioselectivity under mild, environmentally benign conditions. The protocols and insights provided in this guide serve as a robust starting point for scientists in academia and industry to develop and optimize biocatalytic processes for the production of this and other valuable hydroxylated aromatic compounds, thereby accelerating research and development in medicinal chemistry and materials science.

References

  • Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. PMC - NIH.
  • Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6.
  • Benzylic hydroxylation of aromatic compounds by P450 BM3. RSC Publishing.
  • Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. Journal of the American Chemical Society.
  • Mechanism of cytochrome P450-catalyzed aromatic hydroxyl
  • Engineering of Rieske dioxygenase variants with improved cis-dihydroxylation activity for benzo
  • Xylene Monooxygenase Catalyzes the Multistep Oxygenation of Toluene and Pseudocumene to Corresponding Alcohols, Aldehydes, and Acids in Escherichia coli JM101.
  • Regio- and Enantioselective Alkane Hydroxylation with Engineered Cytochromes P450 BM-3.
  • Kinetic models for the hydroxylation reaction of toluene and o-xylene...
  • The Toluene o-Xylene Monooxygenase Enzymatic Activity for the Biosynthesis of Aromatic Antioxidants.
  • The Toluene o-Xylene Monooxygenase Enzymatic Activity for the Biosynthesis of Arom
  • Protein Engineering of Toluene-o-Xylene Monooxygenase from Pseudomonas stutzeri OX1 for Synthesizing 4-Methylresorcinol, Methylhydroquinone, and Pyrogallol. PMC - NIH.
  • Hydroxylation by Flavin Enzymes: Evidence for NIH-Shift Mechanism. KOPS.
  • Regiospecific hydroxylation of natural products by self-sufficient cytochrome enzymes. OPUS - Hochschule Offenburg.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • Supplementary Inform
  • Engineering of p450pyr hydroxylase for the highly regio- and enantioselective subterminal hydroxyl
  • This compound. Stenutz.
  • An In-depth Technical Guide to 2-Hydroxymethylbenzoic Acid: Chemical Properties and Experimental Protocols. Benchchem.
  • Application Note: HPLC Analysis of 2-Hydroxymethylbenzoic Acid. Benchchem.
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • Synthesis method of high-purity methyl 5-hydroxy-2-methyl benzo

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Application Note: A Stability-Indicating HPLC Method for the Quantification of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the systematic development and validation of a simple, specific, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for 5-Hydroxy-2-methylbenzoic acid. The method is designed for quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, making it suitable for stability studies as mandated by international regulatory guidelines. The chromatographic separation was achieved on a C18 column using a gradient elution with a mobile phase of acetonitrile and 0.1% formic acid in water. Detection was performed at 230 nm. Forced degradation studies, including acidic, basic, oxidative, thermal, and photolytic stress, were conducted to demonstrate the method's specificity. The developed method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming its linearity, accuracy, precision, and robustness.[1][2][3][4]

Introduction

This compound (CAS 578-22-3), a substituted benzoic acid derivative, serves as a key intermediate in the synthesis of various pharmaceutical compounds.[5] To ensure the quality, efficacy, and safety of any drug product, it is imperative to monitor the stability of the drug substance under various environmental conditions. Stability-indicating analytical methods are crucial as they can unequivocally quantify the active ingredient without interference from any potential degradation products, process impurities, or excipients.[6]

The International Council for Harmonisation (ICH) guideline Q1A(R2) mandates stress testing to understand the intrinsic stability of a drug substance and to develop a validated stability-indicating analytical procedure.[7] This application note provides a comprehensive, field-proven protocol for developing such a method for this compound, from initial parameter selection to full validation, grounded in scientific rationale and regulatory compliance.

Materials and Methods

2.1 Reagents and Standards

  • This compound Reference Standard: Purity >98%

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Formic Acid: Analytical grade

  • Hydrochloric Acid (HCl): Analytical grade

  • Sodium Hydroxide (NaOH): Analytical grade

  • Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade

  • Water: Deionized (DI) or Milli-Q water

2.2 Equipment

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size

  • pH Meter

  • Analytical Balance

  • Water Bath

  • Photostability Chamber

2.3 Solution Preparation

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Method Development

The primary objective is to achieve a sharp, symmetrical peak for this compound, well-resolved from any degradation products.

3.1 Rationale for Initial Parameter Selection

  • Analyte Properties: this compound is a polar acidic compound with a predicted pKa of approximately 3.78.[8] It is slightly soluble in water but soluble in organic solvents like methanol and acetonitrile.[5][8][9] Its structure contains a chromophore, making UV detection suitable.

  • Column Selection: A reversed-phase C18 column is the most common and versatile choice for separating small molecules and is well-suited for moderately polar compounds like phenolic acids.[10][11] A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of resolution, efficiency, and backpressure.[11]

  • Mobile Phase: A combination of acetonitrile and water is a standard choice for reversed-phase HPLC.[6] To ensure good peak shape for an acidic analyte, the mobile phase pH should be controlled. Using 0.1% formic acid will lower the pH to approximately 2.8, suppressing the ionization of the carboxylic acid group (pKa ~3.78), thereby promoting retention and improving peak symmetry.[12]

  • Detection Wavelength: Based on the UV spectra of similar hydroxybenzoic acid derivatives, a wavelength around 230-240 nm is expected to provide good sensitivity.[13] A PDA detector was used to scan the peak from 200-400 nm to determine the optimal wavelength of maximum absorbance, which was found to be 230 nm.

  • Elution Mode: A gradient elution is chosen to ensure that both early-eluting polar degradants and the more retained parent compound are eluted with good peak shape in a reasonable runtime.[14]

3.2 Method Optimization Workflow

The method development process follows a logical sequence to refine chromatographic conditions.

G cluster_0 Method Development Workflow A Initial Conditions Column: C18, 4.6x150mm, 5µm Mobile Phase: ACN/0.1% FA Detector: PDA (230 nm) B Gradient Optimization Adjust slope and duration to resolve parent from stress-induced degradants A->B Inject stressed samples C Flow Rate Adjustment Set to 1.0 mL/min for optimal efficiency and run time B->C Achieve separation D System Suitability Test Inject working standard (n=6) Check %RSD of peak area, retention time, tailing factor C->D Finalize conditions E Final Method D->E Criteria met

Caption: Workflow for HPLC Method Development.

3.3 Final Optimized Chromatographic Conditions

All quantitative data is summarized in the table below for easy reference.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Gradient Program Time (min)
0.01
15.00
18.00
18.01
22.00

Forced Degradation Studies

Forced degradation (stress testing) is essential to demonstrate the specificity and stability-indicating nature of the method.[15] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated at detectable levels without destroying the molecule entirely.[7][16]

4.1 Experimental Protocol for Forced Degradation

For each condition, a sample of the drug substance (approx. 10 mg) was subjected to stress. After the exposure period, the sample was neutralized (if necessary), diluted with diluent to a final concentration of 100 µg/mL, and analyzed by HPLC. A control sample (unstressed) was prepared and analyzed concurrently.

G cluster_1 Forced Degradation Protocol Start Drug Substance (100 µg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1 M NaOH, RT, 2h Start->Base Oxidation Oxidation 6% H₂O₂, RT, 6h Start->Oxidation Thermal Thermal Solid state, 80°C, 24h Start->Thermal Photo Photolytic ICH Q1B conditions (Solid & Solution) Start->Photo Analyze Neutralize (if needed) Dilute to concentration Inject into HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze

Caption: Experimental workflow for forced degradation studies.

4.2 Protocol Steps:

  • Acid Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 0.1 M HCl. Heat in a water bath at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 100 mL with diluent.

  • Base Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to 100 mL with diluent. Phenolic acids are often highly labile under alkaline conditions.[17][18]

  • Oxidative Degradation: Dissolve 10 mg of the drug in 10 mL of 6% H₂O₂. Keep at room temperature for 6 hours. Dilute to 100 mL with diluent.

  • Thermal Degradation: Place 10 mg of the solid drug substance in a petri dish and expose it to 80°C in a hot air oven for 24 hours. After exposure, cool, dissolve, and dilute to 100 mL with diluent.

  • Photolytic Degradation: Expose the solid drug substance and a solution (1000 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

Results and Discussion

The developed method successfully separated the main peak of this compound from all degradation products generated during the forced degradation studies. The parent peak was found to be spectrally pure when analyzed with a PDA detector, confirming the method's specificity.

Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis~8%One major and one minor degradation peak observed.
Base Hydrolysis~15%Two major degradation peaks observed, well-resolved from the parent peak.
Oxidative~12%One significant degradation peak appeared before the main analyte peak.
Thermal~5%Minor degradation observed, indicating good thermal stability in solid state.
Photolytic~6%Minor degradation, suggesting moderate stability under light exposure.

Method Validation

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][4]

Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analysis of stressed samples. Peak purity analysis using PDA detector.Peak is pure and no co-elution from degradants.
Linearity Five concentrations from 25 to 150 µg/mL were prepared and injected.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.25 - 150 µg/mL.
Accuracy (% Recovery) Performed at three levels (50%, 100%, 150%) of the target concentration (100 µg/mL) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision - Repeatability: Six injections of 100 µg/mL. - Intermediate: Same as above on a different day.% RSD ≤ 2.0%.
Robustness Small, deliberate variations in flow rate (±0.1 mL/min) and column temperature (±2 °C).System suitability parameters remain within limits.

The validation results were all within the acceptable limits, confirming that the method is specific, linear, accurate, precise, and robust.

Conclusion

A highly specific, reliable, and robust stability-indicating RP-HPLC method for the analysis of this compound has been successfully developed and validated as per ICH guidelines. The method effectively separates the parent drug from its degradation products formed under various stress conditions. This application note provides a complete protocol that can be readily implemented in quality control and research laboratories for routine analysis and stability assessment of this compound.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Phenomenex. (2022-05-20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Available from: [Link]

  • U.S. Food and Drug Administration. (2021-09-17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Morcos, M. (2025-11-05). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available from: [Link]

  • uHPLCs. (2024-11-25). A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Available from: [Link]

  • BioPharma Services Inc. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025-08-14). Forced Degradation Testing in Pharma. Available from: [Link]

  • Phcogj.com. Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid. Available from: [Link]

  • LookChem. 5-HYDROXY-2-METHYL-BENZOIC ACID manufacturers and suppliers in india. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-135. Available from: [Link]

  • Stenutz, R. This compound. Available from: [Link]

  • Royal Society of Chemistry. (2022-05-18). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. Available from: [Link]

  • National Center for Biotechnology Information. 5-Amino-4-hydroxy-2-methylbenzoic acid. PubChem Compound Database. Available from: [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • DiVA portal. Development and Validation of an Analytical Method for Phenolic Acid Extraction from Cereals and Quantification using HPLC-UV. Available from: [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

Sources

Application Note & Protocol: In Vitro Inhibition of Mushroom Tyrosinase by 5-Hydroxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Enzyme inhibition assays are a cornerstone of early-stage drug discovery and biochemical research, providing critical insights into the potency and mechanism of action of small molecules. This document provides a comprehensive, field-proven protocol for determining the inhibitory activity of 5-Hydroxy-2-methylbenzoic acid against mushroom tyrosinase (EC 1.14.18.1). Tyrosinase is a key copper-containing enzyme responsible for the biosynthesis of melanin and pigments in a wide range of organisms.[1][2] Its inhibition is a primary strategy in the development of cosmeceuticals for hyperpigmentation and in preventing enzymatic browning in the food industry.[2][3] This guide details a robust, 96-well plate-based colorimetric assay, explains the causality behind key experimental steps, and provides a framework for accurate data analysis, including the determination of the half-maximal inhibitory concentration (IC₅₀).

Scientific Principle of the Assay

This protocol is based on a well-established spectrophotometric method.[4] Mushroom tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone. Dopaquinone is an unstable intermediate that rapidly undergoes a series of non-enzymatic reactions to form a stable, colored product called dopachrome, which exhibits a strong absorbance maximum around 475 nm.[1]

The core principle is that in the presence of an inhibitor like this compound, the rate of L-DOPA oxidation is reduced.[1] This leads to a slower formation of dopachrome, resulting in a lower absorbance reading compared to an uninhibited control reaction. The extent of inhibition is directly proportional to the concentration of the inhibitor, allowing for the determination of its potency (IC₅₀). Kojic acid, a well-characterized and potent tyrosinase inhibitor, is used as a positive control to validate the assay's performance.[1][2][5] The inhibitory mechanism of compounds like Kojic acid often involves chelating the copper ions within the enzyme's active site, a mechanism potentially shared by other phenolic compounds.[5][6]

Materials and Reagents
Reagent/MaterialRecommended Supplier/GradeNotes
Mushroom Tyrosinase (EC 1.14.18.1)Sigma-Aldrich (e.g., T3824)Activity ≥ 1000 units/mg. Store at -20°C.
This compoundSigma-Aldrich, Cayman ChemicalTest Compound. Purity ≥ 98%.
L-DOPA (L-3,4-dihydroxyphenylalanine)Sigma-Aldrich (e.g., D9628)Substrate. Protect from light. Store at -20°C.
Kojic AcidSigma-Aldrich (e.g., K3125)Positive Control Inhibitor. Store at room temp.
Sodium Phosphate Buffer (Na₂HPO₄/NaH₂PO₄)Fisher Scientific, VWRACS Grade or higher.
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich (e.g., D8418)Anhydrous, ≥99.9%. For dissolving compounds.
96-well flat-bottom microplatesCorning, Greiner Bio-OneClear, for colorimetric assays.
Microplate readerMolecular Devices, BioTekCapable of absorbance readings at 475 nm.
Multichannel pipette (8- or 12-channel)Eppendorf, GilsonFor efficient plate setup.
Standard laboratory glassware and consumablesN/A
Reagent Preparation

Causality: Accurate and consistent reagent preparation is paramount for assay reproducibility. Solutions should be prepared fresh, especially the enzyme and substrate, to avoid degradation and ensure maximal activity.

  • 0.1 M Sodium Phosphate Buffer (pH 6.8):

    • Prepare stock solutions of 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄).

    • Mix the two solutions, monitoring with a calibrated pH meter, until the pH reaches 6.8.

    • This buffer system is chosen as it provides a stable pH environment near the optimal range for mushroom tyrosinase activity.

  • Test Compound Stock Solution (10 mM):

    • Dissolve an appropriate amount of this compound in 100% DMSO to create a 10 mM stock solution.

    • Expertise Insight: DMSO is used for its ability to dissolve a wide range of organic compounds. However, high concentrations can inhibit enzyme activity. The protocol is designed to keep the final DMSO concentration in the assay well below 2%, a generally accepted non-inhibitory level.[1]

  • Positive Control Stock Solution (2 mM Kojic Acid):

    • Dissolve an appropriate amount of Kojic acid in the phosphate buffer or DMSO to create a 2 mM stock solution.[1]

  • Enzyme Solution (300 units/mL):

    • Prepare a stock solution of mushroom tyrosinase in ice-cold 0.1 M phosphate buffer.[1]

    • Trustworthiness Check: The enzyme solution must be prepared fresh and kept on ice at all times to prevent loss of activity. Do not vortex the enzyme solution; mix gently by inversion.

  • Substrate Solution (10 mM L-DOPA):

    • Dissolve L-DOPA in 0.1 M phosphate buffer to a final concentration of 10 mM.[1]

    • Critical Step: L-DOPA is susceptible to auto-oxidation. This solution must be prepared immediately before use and protected from light to prevent high background absorbance.[1]

Experimental Workflow & Protocol

The assay is performed in a 96-well plate format. A multichannel pipette is highly recommended for simultaneous additions to minimize timing variability.

4.1. Assay Plate Layout

A well-designed plate layout includes all necessary controls to ensure the data is valid and interpretable.

1 2 3 4 5 6 7 8 9 10 11 12
A NCNCNCPC-1PC-1PC-1TC-1TC-1TC-1TCB-1PCBEB
B NCNCNCPC-2PC-2PC-2TC-2TC-2TC-2TCB-2PCBEB
C NCNCNCPC-3PC-3PC-3TC-3TC-3TC-3TCB-3PCBEB
D NCNCNCPC-4PC-4PC-4TC-4TC-4TC-4TCB-4PCBEB
E NCNCNCPC-5PC-5PC-5TC-5TC-5TC-5TCB-5PCBEB
F NCNCNCPC-6PC-6PC-6TC-6TC-6TC-6TCB-6PCBEB
G NCNCNCPC-7PC-7PC-7TC-7TC-7TC-7TCB-7PCBEB
H NCNCNCPC-8PC-8PC-8TC-8TC-8TC-8TCB-8PCBEB

Key:

  • NC: Negative Control (100% enzyme activity)

  • PC-[1-8]: Positive Control (Kojic Acid, serial dilutions)

  • TC-[1-8]: Test Compound (this compound, serial dilutions)

  • TCB-[1-8]: Test Compound Blank (No enzyme, for color correction)

  • PCB: Positive Control Blank (Highest concentration, no enzyme)

  • EB: Enzyme Blank (No substrate, for enzyme color correction)

4.2. Step-by-Step Protocol
  • Prepare Inhibitor Dilutions:

    • Create a serial dilution series of the 10 mM this compound stock and the 2 mM Kojic Acid stock directly in the microplate or in a separate dilution plate. Dilute using the phosphate buffer. Aim for a concentration range that will span 0-100% inhibition (e.g., 8-point, 3-fold dilutions).

  • Plate Setup:

    • Add 20 µL of the appropriate inhibitor dilution (Test Compound or Positive Control) or vehicle (DMSO in buffer for Negative Control) to the designated wells.

    • Add 100 µL of 0.1 M Phosphate Buffer (pH 6.8) to all wells.

    • Add 40 µL of the 300 units/mL Tyrosinase solution to all wells EXCEPT the "Blank" wells (TCB, PCB, EB). To these blank wells, add an additional 40 µL of buffer instead.

    • The total volume should be 160 µL at this stage.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[1][7]

  • Reaction Initiation:

    • Using a multichannel pipette, add 40 µL of the 10 mM L-DOPA substrate solution to all wells to start the reaction.[1] The final volume in each well is now 200 µL .

  • Incubation and Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 475 nm every minute for 20-30 minutes. This kinetic reading is crucial for determining the initial reaction velocity (V₀).

4.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition cluster_analysis Data Analysis prep1 Prepare Buffer, Enzyme, Substrate, & Compound Stocks prep2 Create Serial Dilutions of Inhibitors (TC & PC) prep1->prep2 step1 1. Add 20µL Inhibitor/Vehicle + 100µL Buffer prep2->step1 step2 2. Add 40µL Enzyme (or Buffer for Blanks) step1->step2 step3 3. Pre-incubate Plate (10 min @ 37°C) step2->step3 step4 4. Initiate with 40µL Substrate (L-DOPA) step3->step4 readout Measure Absorbance @ 475nm (Kinetic Read, 20-30 min) step4->readout analysis1 Calculate Reaction Velocity (V₀) readout->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Plot Dose-Response Curve & Determine IC₅₀ analysis2->analysis3

Sources

Application Note: A Multi-Assay Protocol for Comprehensive Cytotoxicity Assessment of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

5-Hydroxy-2-methylbenzoic acid is a phenolic acid, a class of compounds widely distributed in plants and of significant interest in pharmacology and drug development.[1] Phenolic acids are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and, notably, anti-cancer properties.[1][2][3] Their potential as cytotoxic agents against tumor cells makes them promising candidates for novel cancer therapeutics.[1][4][5] The mechanism of action for benzoic acid and its derivatives often involves disrupting the cellular pH balance and interfering with membrane permeability and respiratory enzyme activity.[6][7]

A critical initial step in evaluating any new compound for therapeutic potential is a thorough assessment of its cytotoxicity. This process determines the concentration at which the compound is toxic to cells, providing essential data for efficacy and safety. A robust cytotoxicity profile helps to establish a therapeutic window and elucidates the compound's mechanism of cell death.

This guide provides a comprehensive, multi-assay approach to characterize the cytotoxic effects of this compound. We will detail three core, complementary assays designed to provide a holistic view of the compound's impact on cell health:

  • MTT Assay: To quantify metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To measure cell membrane integrity and identify necrosis.

  • Annexin V/PI Apoptosis Assay: To differentiate between early apoptosis, late apoptosis, and necrosis.

By integrating data from these three distinct methods, researchers can build a reliable and detailed profile of the compound's cytotoxic activity, forming a solid foundation for further preclinical development.

Guiding Principles: The "Why" Behind the Protocol

A single cytotoxicity assay provides only one perspective on a complex biological event. To build a trustworthy and comprehensive understanding, this protocol is built on a tripartite approach.

  • Metabolic Viability (MTT): The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases.[8] These enzymes, active only in living cells, reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8][9] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[9] This gives a broad overview of the compound's effect on cell proliferation and health.

  • Membrane Integrity (LDH): The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[10][11][12] This is a hallmark of necrosis or late-stage apoptosis.[12] This assay is crucial for determining if the compound induces cell lysis.

  • Mode of Cell Death (Annexin V/PI): To understand the mechanism of cell death, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). The Annexin V/Propidium Iodide (PI) assay achieves this using flow cytometry.[13]

    • Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

    • Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.

By combining these assays, we can determine not only if the compound is toxic but also how it kills the cells, which is a critical piece of information for drug development.

Experimental Workflow and Logic

The overall experimental process is designed to move from a broad screening of viability to a detailed mechanistic understanding of cell death.

D cluster_prep Phase 1: Preparation cluster_exp Phase 2: Cytotoxicity Screening cluster_analysis Phase 3: Data Analysis & Mechanistic Insight A Prepare 5-Hydroxy-2-methylbenzoic Acid Stock Solution (in DMSO) D Treat Cells with Serial Dilutions of Compound (24, 48, 72h) A->D B Culture Selected Cell Lines (e.g., HepG2, A549, and a normal line) C Seed Cells in 96-well Plates B->C C->D E Perform MTT Assay D->E Metabolic Activity F Perform LDH Release Assay D->F Membrane Integrity G Calculate % Viability and Determine IC50 Value E->G F->G H Treat Cells at IC50 Concentration G->H Inform concentration I Perform Annexin V/PI Staining and Flow Cytometry Analysis H->I J Characterize Mode of Cell Death I->J

Caption: High-level workflow for assessing the cytotoxicity of this compound.

Materials and Reagents

  • Compound: this compound

  • Cell Lines:

    • Cancer cell line (e.g., HepG2 - human liver cancer, A549 - human lung cancer)

    • Non-cancerous control cell line (e.g., HEK293 - human embryonic kidney, or normal human fibroblasts)

  • Reagents for Cell Culture:

    • DMEM or RPMI-1640 medium (as appropriate for the cell line)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

  • Assay-Specific Reagents:

    • MTT Assay:

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14][15]

      • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • LDH Assay:

      • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Abcam, Promega, or Tiaris Biosciences).[10][11][16] These kits typically include the substrate mix, assay buffer, and a lysis solution for positive controls.[17][18]

    • Annexin V/PI Assay:

      • Commercially available Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from Bio-Techne, Thermo Fisher Scientific, or Abcam).[19] These kits include Annexin V-FITC, Propidium Iodide, and a binding buffer.

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader (for absorbance and/or luminescence)

    • Flow cytometer

    • Inverted microscope

    • Standard cell culture flasks, plates (96-well, 6-well), and consumables

Detailed Experimental Protocols

Protocol 1: Compound Preparation and Cell Treatment

Rationale for Choices: DMSO is a common solvent for dissolving hydrophobic compounds for use in cell culture.[20] However, high concentrations can be toxic. Therefore, the final concentration of DMSO in the culture medium should typically not exceed 0.5-1%.[21] A serial dilution allows for the determination of a dose-response curve and the calculation of the IC50 value.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. If solubility is an issue, gentle warming (37°C) or sonication can be used.[20] Store aliquots at -20°C.

  • Cell Seeding:

    • For MTT and LDH assays, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • For the Annexin V/PI assay, seed cells in a 6-well plate at a density that will allow them to reach ~70-80% confluency at the time of harvesting.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.

  • Treatment:

    • Prepare serial dilutions of the compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1000 µM).

    • Include the following controls:

      • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells treated with culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine). The selection of a positive control should consider factors like its mechanism of action, stability, and commercial availability.[22][23][24][25]

    • Carefully remove the medium from the wells and replace it with 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the medium containing the different compound concentrations or controls.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

Protocol 2: MTT Cell Viability Assay

Rationale for Choices: This protocol is a standard endpoint assay to measure metabolic activity.[26] Incubation with MTT for 3-4 hours allows for sufficient formazan crystal formation without causing artifacts.[26] Complete solubilization of the crystals is critical for accurate absorbance readings.[14]

  • At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.[26]

  • Incubate the plate for 3-4 hours at 37°C in the dark.

  • After incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Read the absorbance at 570 nm using a microplate reader.[26]

Protocol 3: LDH Release Cytotoxicity Assay

Rationale for Choices: This assay measures necrosis by quantifying LDH in the supernatant.[10][18] It's important to have a "maximum LDH release" control to normalize the data. This is achieved by lysing a set of untreated cells.[16][27]

  • At the end of the treatment period, gently centrifuge the 96-well plate if working with suspension cells.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate.[17][18]

  • Prepare the controls as per the kit manufacturer's instructions. This will include:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add lysis solution (provided in the kit) to untreated control wells 45 minutes before this step to induce 100% cell lysis.[17]

    • Background Control: Culture medium only.

  • Add the LDH reaction mix provided in the kit to each well of the new plate.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.[18]

  • Add the stop solution provided in the kit.[18]

  • Read the absorbance at 490 nm using a microplate reader.[18]

Protocol 4: Annexin V/PI Apoptosis Assay by Flow Cytometry

Rationale for Choices: This flow cytometry-based method provides quantitative data on the different cell populations (live, early apoptotic, late apoptotic/necrotic).[28][29] It is crucial to handle the cells gently during harvesting and staining to prevent mechanical damage, which could lead to false-positive results. The analysis should be performed promptly after staining.[19]

  • Cell Harvesting:

    • Collect the culture medium (which contains floating dead cells) from each well of the 6-well plate.

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding collected medium.

  • Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellets once with cold PBS.[28]

  • Staining:

    • Resuspend the cell pellets in 100 µL of 1X Binding Buffer provided in the kit.[28]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each cell suspension.[28]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[28]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[28]

    • Analyze the samples on a flow cytometer within one hour.[28]

    • Use appropriate single-stain and unstained controls to set up compensation and gates.

    • Acquire at least 10,000 events per sample.

Data Presentation and Interpretation

Data Analysis
  • MTT Assay:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • LDH Assay:

    • First, subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity:

      • % Cytotoxicity = [(Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100

  • IC50 Calculation:

    • For both MTT and LDH data, plot the % Viability or % Cytotoxicity against the logarithm of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.[30][31][32] Software like GraphPad Prism is ideal for this analysis.[32][33]

  • Annexin V/PI Assay:

    • The flow cytometry software will generate quadrant plots. The populations are interpreted as follows:

      • Lower-Left (Annexin V- / PI-): Live cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[28]

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.[28]

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Data Summary Tables

Summarize the calculated IC50 values and flow cytometry data in clear tables for easy comparison.

Table 1: IC50 Values of this compound

Cell Line Assay 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
HepG2 MTT
LDH
A549 MTT
LDH
HEK293 MTT

| | LDH | | | |

Table 2: Apoptosis/Necrosis Analysis via Flow Cytometry (48h Treatment)

Treatment Cell Line % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control HepG2
IC50 Compound HepG2
Positive Control HepG2
Vehicle Control A549
IC50 Compound A549

| Positive Control | A549 | | | |

Visualizing the Mode of Cell Death

G cluster_pathways cluster_legend Flow Cytometry Quadrants A Normal Cell B Early Apoptosis A->B Annexin V+ PI- D Necrosis A->D Annexin V- PI+ C Late Apoptosis B->C Annexin V+ PI+ l1 l2 l3 l4

Caption: Differentiating cell death pathways via Annexin V/PI staining.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • Kozak, M., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX, 38(2), 365-376. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. [Link]

  • JoVE. (n.d.). Natural Killer Cell-Mediated Cytotoxicity Assay Sample Preparation for Flow Cytometric Analysis. Retrieved from JoVE website. [https://www.jove.com/v/10535/natural-killer-cell-mediated-cytotoxicity-assay-sample-preparation]([Link] cytotoxicity-assay-sample-preparation)

  • JoVE. (n.d.). An In Vitro Assay for Evaluating Natural Killer Cell Cytotoxicity against Cancer Cells. Retrieved from JoVE website. [Link]

  • Sticozzi, C., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 84(1), e104. [Link]

  • Kozak, M., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature website. [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. [Link]

  • ResearchGate. (2021). (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. [Link]

  • Hsu, M. H., et al. (2005). Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells. Cancer Letters, 223(1), 19-25. [Link]

  • Semantic Scholar. (2021). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. [Link]

  • Jiyou Industries Co. Ltd. (n.d.). Mechanism of action of benzoic acid. Retrieved from Jiyou Industries website. [Link]

  • Zareen, S., et al. (2020). Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer. Molecules, 25(3), 697. [Link]

  • Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol. Retrieved from Cyrusbioscience website. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Al-Fatlawi, A. A., et al. (2023). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. BMC Complementary Medicine and Therapies, 23(1), 123. [Link]

  • JoVE. (2014). Video: Real-time Cytotoxicity Assays in Human Whole Blood. [Link]

  • JoVE. (2013). Video: Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. [Link]

  • Platypus Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • ResearchGate. (2018). Cytotoxic activity of phenolic compounds against the human tumor cell line. [Link]

  • JoVE. (2022). Video: Cytotoxicity Assays with Zebrafish Cell Lines. [Link]

  • PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved from PraxiLabs website. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Taylor & Francis Online. (2007). Cytotoxicity and Antiproliferative Activities of Several Phenolic Compounds Against Three Melanocytes Cell Lines: Relationship Between Structure and Activity. [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from Tiaris Biosciences website. [Link]

  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. [Link]

  • Bio-protocol. (2023). Calculation of the IC50 Values. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • National Institutes of Health. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity Assay. Retrieved from Springer Nature website. [Link]

  • Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to. [Link]

  • National Center for Biotechnology Information. (2022). Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. [Link]

  • Springer Nature Experiments. (n.d.). Results for "Cytotoxicity Assay". Retrieved from Springer Nature website. [Link]

  • JoVE. (2022). Flow Cytometry-Based Cytotoxicity Assay to Assess NK Cell Activity. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid?. [Link]

  • PubMed. (2013). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. [Link]

Sources

A Comprehensive Guide to the Analytical Method Validation for 5-Hydroxy-2-methylbenzoic Acid via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scientifically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Hydroxy-2-methylbenzoic acid. As a key intermediate in pharmaceutical synthesis, ensuring a reliable analytical method for its quantification is paramount for quality control and regulatory compliance.[1] This guide is structured to provide not just procedural steps, but also the scientific rationale behind each validation parameter, aligning with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4] The protocols herein are designed to be self-validating, ensuring that the method is fit for its intended purpose: to measure the concentration of this compound with demonstrable accuracy, precision, and specificity.

Introduction: The Imperative of Method Validation

This compound is a benzoic acid derivative used as an intermediate in the synthesis of various pharmaceutical compounds. The quality of this starting material directly impacts the safety and efficacy of the final drug product. Therefore, a robust analytical method is required to ensure its identity, purity, and strength.

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] It is a cornerstone of pharmaceutical development and is mandated by regulatory bodies worldwide to ensure product quality.[3][6] This document provides a comprehensive framework for validating a reversed-phase HPLC (RP-HPLC) method for the assay of this compound, grounded in the principles of the ICH Q2(R2) guideline.[7][8]

Physicochemical Properties of this compound

Understanding the analyte's properties is the first step in developing a suitable analytical method.

PropertyValueSource
Molecular Formula C₈H₈O₃[9]
Molecular Weight 152.15 g/mol [9]
Melting Point 182-187 °C[9][10]
Solubility Slightly soluble in water[1][10]
pKa 3.78 ± 0.25 (Predicted)[10]

The presence of both a hydroxyl and a carboxylic acid group, along with its aromatic nature, makes this compound an ideal candidate for analysis by RP-HPLC with UV detection.

Proposed Analytical Method: RP-HPLC with UV Detection

A reversed-phase HPLC method is proposed for its ability to effectively separate polar and non-polar compounds. The acidic nature of the analyte necessitates a mobile phase with a controlled pH to ensure consistent retention and peak shape.

Chromatographic Conditions
ParameterConditionRationale
HPLC System Standard HPLC with pump, autosampler, column oven, and UV/PDA DetectorProvides the necessary components for reproducible chromatographic separation and detection.[11]
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase offers excellent hydrophobic retention for aromatic compounds. The column dimensions provide good resolution and efficiency.[12][13]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)Acetonitrile is a common organic modifier. The acidic aqueous phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak symmetry.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection Wavelength 230 nmThis wavelength is chosen based on the UV absorbance maximum of the analyte, ensuring high sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and good peak shape.

The Validation Workflow: A Structured Approach

The validation process follows a logical sequence to demonstrate the method's suitability. This workflow ensures that each performance characteristic is systematically evaluated.

G cluster_0 Phase 1: Method Development & Setup cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Method Reliability Assessment A Method Development B Protocol Preparation A->B C System Suitability Criteria Definition B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ Determination G->H I Robustness Study H->I J Final Validation Report I->J G cluster_0 Same Day, Same Analyst, Same Instrument cluster_1 Different Day / Analyst / Instrument Precision Precision Repeatability Repeatability (%RSD ≤ 2.0%) Precision->Repeatability Intermediate Intermediate Precision (Overall %RSD ≤ 2.0%) Precision->Intermediate

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Kolbe-Schmitt reaction , which involves the carboxylation of p-cresol.[1] An alternative, though less direct, route is the multi-step synthesis starting from 5-bromo-2-methylphenol via a Grignard reaction with carbon dioxide.

Q2: I am seeing a lower than expected yield in my Kolbe-Schmitt reaction. What are the likely causes?

A2: Low yields in the Kolbe-Schmitt reaction are often attributed to suboptimal reaction conditions. Key factors include the incomplete formation of the phenoxide, the presence of moisture which can consume the reactive species, and improper temperature and pressure control.[2] The presence of water, in particular, can significantly decrease the yield of the desired product.[2]

Q3: My final product shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic indicator of impurities. For this compound, this could be due to the presence of unreacted starting materials like p-cresol, or isomeric byproducts formed during the carboxylation reaction. Recrystallization is a highly effective method for purifying the crude product and narrowing the melting point range.[3]

Q4: How can I effectively remove unreacted p-cresol from my final product?

A4: Unreacted p-cresol can be separated from the desired product by leveraging the acidic nature of the carboxylic acid. After the reaction, acidifying the mixture will precipitate the this compound, while the less acidic p-cresol may remain in the aqueous phase or can be removed through a subsequent purification step like recrystallization or column chromatography.

Troubleshooting Guides by Synthesis Method

Kolbe-Schmitt Reaction of p-Cresol

The Kolbe-Schmitt reaction is a powerful method for the ortho-carboxylation of phenols.[4] In the case of p-cresol, the desired product is this compound. However, regioselectivity and side reactions can lead to impurities.

  • Formation of Isomeric Byproducts: The primary impurity is often the isomeric 4-hydroxy-3-methylbenzoic acid, formed from carboxylation at the other available ortho position to the hydroxyl group. The regioselectivity of the Kolbe-Schmitt reaction is sensitive to temperature and the choice of alkali metal.[2][4]

  • Unreacted p-Cresol: Incomplete reaction can leave residual p-cresol in the product mixture.[5]

  • Decarboxylation: Under harsh conditions, the product can decarboxylate back to p-cresol, especially at higher temperatures.[6]

  • Formation of Di-carboxylic Acids: Although less common, dicarboxylation can occur, leading to dihydroxy-dimethyl-dicarboxylic acid impurities.

IssueProbable CauseRecommended Solution
Low Yield Presence of moisture.Ensure all reactants and solvents are thoroughly dried before use, as water can decrease the yield.[2]
Incomplete phenoxide formation.Use a slight excess of a strong base (e.g., sodium hydroxide) and ensure complete reaction with p-cresol before introducing CO2.
Suboptimal temperature/pressure.The reaction is typically carried out at 125°C and 100 atm of CO2 pressure for optimal results with phenolates.[4]
Presence of Isomeric Impurities Non-optimal reaction conditions.The use of potassium hydroxide can favor the formation of the para-carboxylated product, while sodium hydroxide tends to favor ortho-carboxylation.[4][7] Fine-tuning the temperature can also influence regioselectivity.
Product is difficult to purify Formation of multiple byproducts.Optimize reaction conditions to minimize side reactions. Employ purification techniques such as recrystallization from hot water or a suitable solvent system.[3][8]
Grignard Reaction of 5-Bromo-2-methylphenol

This route involves the formation of a Grignard reagent from 5-bromo-2-methylphenol, followed by reaction with carbon dioxide to form the carboxylic acid.

  • Unreacted Starting Material: Incomplete formation of the Grignard reagent will result in the presence of 5-bromo-2-methylphenol in the final product.

  • Formation of Biphenyl Byproducts: A common side reaction in Grignard reagent formation is the coupling of two aryl groups to form a biphenyl derivative.[9]

  • Hydrolysis of Grignard Reagent: Grignard reagents are highly sensitive to moisture and will react with any protic source (e.g., water, alcohols) to form the corresponding hydrocarbon (in this case, 2-methylphenol).

IssueProbable CauseRecommended Solution
Low Yield of Carboxylic Acid Moisture in the reaction setup.All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
Inactive magnesium.Use freshly activated magnesium turnings to ensure efficient initiation of the Grignard reaction.
Inefficient carboxylation.Use an excess of dry ice (solid CO2) and add the Grignard reagent to it to ensure complete reaction.
Presence of Biphenyl Impurity Side reaction during Grignard formation.This impurity is typically non-polar and can be effectively removed from the acidic product through acid-base extraction.[9]

Analytical and Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.[3]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Water is often a suitable solvent for hydroxybenzoic acids.[8]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and briefly boil the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or vacuum oven.[3]

Protocol 2: Impurity Identification by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities.[10][11]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for potential impurity signals.

  • Data Analysis:

    • Identify Product Peaks: The spectrum of pure this compound will show characteristic signals for the aromatic protons, the methyl group, the hydroxyl group, and the carboxylic acid proton.

    • Identify Impurity Peaks: Compare the obtained spectrum with a reference spectrum of the pure compound. Any additional peaks can be attributed to impurities. For example, unreacted p-cresol would show a distinct set of aromatic and methyl signals. Isomeric impurities would have different splitting patterns and chemical shifts for their aromatic protons.[10][12]

Visualization of Key Workflows

Kolbe_Schmitt_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification p_cresol p-Cresol phenoxide Sodium p-cresolate p_cresol->phenoxide Deprotonation naoh NaOH naoh->phenoxide carboxylation Carboxylation phenoxide->carboxylation co2 CO2 (High T, P) co2->carboxylation product_mixture Crude Product Mixture carboxylation->product_mixture acidification Acidification (HCl) product_mixture->acidification filtration Filtration acidification->filtration crude_product Crude Solid filtration->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure 5-Hydroxy-2- methylbenzoic Acid recrystallization->pure_product

Caption: Workflow for the synthesis of this compound via the Kolbe-Schmitt reaction.

Impurity_Formation cluster_pathways Reaction Pathways p_cresol p-Cresol desired_path Desired Carboxylation (ortho to -CH3) p_cresol->desired_path side_path Side Reaction (ortho to -OH) p_cresol->side_path product This compound (Desired Product) desired_path->product isomer 4-Hydroxy-3-methylbenzoic Acid (Isomeric Impurity) side_path->isomer

Caption: Potential impurity formation pathways in the Kolbe-Schmitt reaction of p-cresol.

References

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  • PubMed. (1995). Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • National Institutes of Health. (2021). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Retrieved from [Link]

  • University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

  • Frontiers. (2021). Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate. Retrieved from [Link]

  • Wiley Online Library. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]

  • MDPI. (2021). Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation. Retrieved from [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

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  • Cenmed Enterprises. (n.d.). 5-Bromo-2-hydroxy-4-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. Retrieved from [Link]

  • SciSpace. (2011). Synthesis method of high-purity methyl 5-hydroxy-2-methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
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  • Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid.
  • Google Patents. (n.d.). EP1559705A1 - Process for production of hydroxybenzoic acids.
  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous determination of p-hydroxybenzoic acid, 2-phenoxyethanol, methyl-p-hydroxybenzoate, ethyl-p-hydroxybenzoate, propyl-p-hydroxybenzoate, iso-butyl-p-hydroxybenzoate, and n-butyl-p-hydroxybenzoate in senselle lubricant formulation by HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID.
  • SciSpace. (1910). CXLI.—Some oxidation products of the hydroxybenzoic acids and the constitution of ellagic acid. Part I. Retrieved from [Link]

  • MDPI. (2000). Hydroxyquinones: Synthesis and Reactivity. Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2021). Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. Retrieved from [Link]

  • YouTube. (2018). Kolbe Schmitt Reaction Mechanism. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Hydroxy-2-methylbenzoic acid (CAS 578-22-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to ensure you achieve the desired purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs) - Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid organic compounds like this compound. Success hinges on selecting the right solvent and technique.

Q1: What is the best starting solvent for the recrystallization of this compound?

Answer: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, which is a moderately polar molecule containing both a hydroxyl and a carboxylic acid group, water is an excellent initial choice.[2][3]

  • Causality: The compound's structure is analogous to benzoic acid, which is known to have significantly higher solubility in hot water compared to cold water.[3] This temperature-dependent solubility differential is the fundamental principle that allows for crystal formation upon cooling.[1]

  • Alternative Solvents: If water proves suboptimal, a mixed-solvent system is the next logical step. A common and effective combination is an ethanol/water or acetone/water mixture.[4] In this approach, you dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol, in which it is highly soluble) and then add the "bad" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Q2: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or when the solution is cooled too rapidly.

Primary Causes & Solutions:

  • High Impurity Concentration: Impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

    • Solution: Re-heat the solution to dissolve the oil. Add a larger volume of the hot solvent to decrease the saturation level and then allow it to cool much more slowly. If this fails, consider a preliminary purification step like a solvent wash or treatment with activated charcoal before attempting recrystallization again.[5]

  • Excessive Supersaturation/Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves. Allow the flask to cool to room temperature as slowly as possible (e.g., by insulating it with glass wool or a towel) before moving it to an ice bath.[6]

  • Inappropriate Solvent: The chosen solvent may be too "good," keeping the compound dissolved even at lower temperatures.

    • Solution: Try a less polar solvent system. If you used pure ethanol, switch to an ethanol/water mixture. The addition of the anti-solvent (water) will decrease the overall solubility of the compound, promoting crystallization over oiling.[7]

Q3: No crystals are forming, even after the solution has cooled in an ice bath. How can I induce crystallization?

Answer: The failure to crystallize upon cooling typically indicates that either the solution is not sufficiently saturated or it has formed a stable supersaturated solution that requires a nucleation event to initiate crystal growth.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal formation.[6]

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[5]

  • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much, which could cause the product to precipitate out of the hot solution. Once the volume is reduced, allow it to cool again slowly.[5]

Q4: My final crystals have a yellow or brown tint. How can I obtain a white, crystalline powder?

Answer: A persistent color in your purified product indicates the presence of colored, often polymeric or highly conjugated, impurities. These can typically be removed with an adsorbent material like activated charcoal.[2][6]

Protocol for Decolorization:

  • Dissolve the crude, colored this compound in the minimum amount of appropriate hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Add charcoal to a slightly cooled solution, as adding it to a boiling solution can cause violent bumping.

  • Gently reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.[6]

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[8]

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Part 2: Advanced Purification & Impurity Profiling
Q5: Recrystallization improved purity, but I suspect isomeric impurities or starting materials remain. What's the next step?

Answer: When recrystallization is insufficient to remove impurities with similar solubility profiles, such as isomers (e.g., 3-hydroxy-2-methylbenzoic acid or 4-hydroxy-2-methylbenzoic acid) or certain starting materials, more selective techniques are required.[9][10]

  • Acid-Base Extraction: This technique can be highly effective if the impurities lack the acidic carboxylic acid group or the phenolic hydroxyl group. By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with an aqueous base (e.g., sodium bicarbonate solution), the acidic this compound will be deprotonated and move to the aqueous layer, leaving less acidic or neutral impurities behind in the organic layer. The aqueous layer can then be re-acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.[11][12]

  • Column Chromatography: For separating challenging isomeric impurities, silica gel column chromatography is the method of choice.[13] A solvent system (eluent) is selected that allows the components to move down the column at different rates based on their polarity. For this compound, a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. The separation can be monitored by Thin-Layer Chromatography (TLC).[14]

Q6: When is column chromatography necessary over recrystallization?

Answer: While recrystallization is preferred for its scalability and simplicity, column chromatography is indispensable in the following scenarios:

  • Separating Isomers: When impurities are isomers with very similar polarity and solubility.[9]

  • Removing Stubborn Impurities: For removing impurities that co-crystallize with the product.

  • Small-Scale Purification: When working with small quantities of material where losses from recrystallization would be too high.

  • Diagnostic Purposes: To isolate and identify unknown impurities.

Part 3: Purity Assessment & Analytical Protocols

Verifying the purity of your final product is a critical step. A combination of methods provides the most comprehensive assessment.

Q7: What analytical methods are used to assess the purity of this compound?

Answer: A multi-tiered approach is recommended, starting with simple methods and progressing to more sophisticated quantitative techniques.

Analytical MethodPrincipleInformation ProvidedAdvantagesDisadvantages
Melting Point Measures the temperature range over which the solid transitions to a liquid.Gross purity assessment. Impurities typically depress and broaden the melting point range.[15]Fast, inexpensive, requires minimal sample.Not quantitative; insensitive to small amounts of impurities or isomers with similar melting points.[9]
HPLC-UV Separates components based on their differential partitioning between a stationary and mobile phase.[16]Quantitative purity (% area), detection of trace impurities, and separation of isomers.High sensitivity and resolution, robust, and widely available.[9]Requires a reference standard for absolute quantification.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity determination against a certified internal standard. Provides structural confirmation.Primary analytical method; does not require a specific reference standard of the analyte.[9]Lower sensitivity than HPLC; potential for signal overlap.
Q8: What are the standard HPLC conditions for analyzing this compound?

Answer: While the exact conditions may require optimization, a standard reversed-phase HPLC method is a reliable starting point for analyzing this compound and related compounds.[17][18]

Recommended Starting Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 70:30 (A:B), ramp to 10:90 (A:B) over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 220 nm or 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile or mobile phase B. Filter through a 0.45 µm syringe filter before injection.[9]

Part 4: Workflows & Visual Guides
Troubleshooting and Experimental Workflows

The following diagrams illustrate the logical flow for troubleshooting common purification problems and the standard experimental procedure for recrystallization.

G Troubleshooting Workflow for Purification start Crude Product recrystallization Attempt Recrystallization start->recrystallization assess_purity Assess Purity (TLC/MP) recrystallization->assess_purity pure Pure Product (>98%) assess_purity->pure Yes impure Impure Product assess_purity->impure No oiling_out Product 'Oils Out'? impure->oiling_out troubleshoot_oil Troubleshoot Oiling: - Slower cooling - More solvent - Change solvent oiling_out->troubleshoot_oil Yes no_crystals No Crystals Form? oiling_out->no_crystals No troubleshoot_oil->recrystallization induce_xtal Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->induce_xtal Yes colored Crystals Colored? no_crystals->colored No induce_xtal->recrystallization charcoal Treat with Activated Charcoal colored->charcoal Yes chromatography Consider Column Chromatography colored->chromatography No, isomers suspected charcoal->recrystallization chromatography->assess_purity

Caption: Troubleshooting workflow for common purification issues.

G Experimental Workflow for Recrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve crude solid in minimum amount of hot solvent. charcoal 2. (Optional) Add activated charcoal for color removal. dissolve->charcoal hot_filter 3. Perform hot filtration to remove insoluble impurities and charcoal. charcoal->hot_filter cool_slow 4. Allow hot filtrate to cool slowly and undisturbed to room temperature. hot_filter->cool_slow ice_bath 5. Place flask in an ice bath to maximize crystal yield. cool_slow->ice_bath vac_filter 6. Collect crystals by vacuum filtration. ice_bath->vac_filter wash 7. Wash crystals with a small amount of ice-cold solvent. vac_filter->wash dry 8. Dry the purified crystals completely. wash->dry analyze 9. Analyze final product (MP, HPLC, NMR). dry->analyze

Caption: Step-by-step experimental workflow for recrystallization.

References
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • SciSpace. (2011). Synthesis method of high-purity methyl 5-hydroxy-2-methyl benzoate. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:578-22-3. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

  • LookChem. (n.d.). 5-HYDROXY-2-METHYL-BENZOIC ACID manufacturers and suppliers in india. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Retrieved from [Link]

  • MDPI. (n.d.). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • YouTube. (2015). Purification of Benzoic Acid by Crystallization. MeitY OLabs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
  • Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide you with in-depth, field-proven insights to optimize your experimental outcomes.

Introduction to the Synthesis

The most common and industrially relevant method for synthesizing this compound is the Kolbe-Schmitt reaction of p-cresol. This reaction involves the carboxylation of the corresponding phenoxide with carbon dioxide under elevated temperature and pressure. While seemingly straightforward, this electrophilic aromatic substitution is sensitive to reaction conditions, and deviations can lead to a variety of side products, impacting both yield and purity.

This guide will address specific troubleshooting scenarios in a question-and-answer format, provide detailed experimental protocols, and illustrate key chemical principles with mechanistic diagrams.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you might encounter during your experiments.

FAQ 1: Low Yield of the Desired Product

Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: A low yield in the Kolbe-Schmitt synthesis of this compound can stem from several factors. Let's break them down:

  • Incomplete Phenoxide Formation: The reaction begins with the deprotonation of p-cresol to form the more nucleophilic phenoxide. If the base (typically NaOH or KOH) is not strong enough, is of poor quality, or is used in insufficient amounts, the equilibrium will not favor the phenoxide, leading to a sluggish and incomplete reaction. Ensure you are using a high-quality, dry alkali hydroxide in at least a stoichiometric amount.

  • Suboptimal Reaction Conditions: The carboxylation of phenoxides is highly dependent on temperature and pressure. For the synthesis of this compound from p-cresol, specific conditions are required to favor the desired isomer.[1] Insufficient temperature or pressure will result in a low conversion rate. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.

  • Poor CO₂ Dispersion: The reaction is heterogeneous, involving a solid phenoxide and gaseous CO₂. Inefficient mixing can limit the contact between the reactants, thus reducing the reaction rate and overall yield. Ensure your reaction vessel is equipped with adequate agitation.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield of this compound check_phenoxide Verify Phenoxide Formation - Check base quality and stoichiometry - Ensure anhydrous conditions start->check_phenoxide check_conditions Review Reaction Conditions - Temperature - CO₂ Pressure start->check_conditions check_mixing Assess Agitation - Is mixing efficient? start->check_mixing optimize_phenoxide Optimize Base and Solvent - Use fresh, dry alkali hydroxide - Consider aprotic polar solvent check_phenoxide->optimize_phenoxide optimize_conditions Optimize T & P - Incrementally increase temperature and pressure within literature limits check_conditions->optimize_conditions improve_mixing Improve Mixing - Increase stirrer speed - Use a baffled reactor check_mixing->improve_mixing result Improved Yield optimize_phenoxide->result optimize_conditions->result improve_mixing->result

Caption: Troubleshooting workflow for low product yield.

FAQ 2: Presence of Isomeric Impurities

Question: My final product is contaminated with another isomeric acid. How can I suppress the formation of this side product?

Answer: The formation of isomeric impurities is a classic challenge in the Kolbe-Schmitt reaction, governed by the principles of regioselectivity in electrophilic aromatic substitution. In the carboxylation of p-cresol, the primary isomeric impurity would be 4-methylsalicylic acid (3-hydroxy-4-methylbenzoic acid), where the carboxyl group adds to the ortho position relative to the hydroxyl group.

The choice of the alkali metal cation plays a crucial role in directing the carboxylation.[2][3][4]

  • Sodium Phenoxide: Tends to favor ortho-carboxylation. This is attributed to the formation of a chelate complex between the sodium ion, the phenoxide oxygen, and the incoming CO₂ molecule, which positions the electrophile for attack at the ortho position.

  • Potassium Phenoxide: Generally favors para-carboxylation. The larger potassium ion does not form as stable a chelate, and at higher temperatures, the thermodynamically more stable para product is favored.

To synthesize this compound, the carboxylation needs to occur ortho to the methyl group and meta to the hydroxyl group. This is not the typical outcome of a Kolbe-Schmitt reaction on p-cresol. The desired product is actually 2-hydroxy-5-methylbenzoic acid . The naming convention can be confusing. Assuming the desired product is the common one from p-cresol carboxylation:

  • To favor 2-hydroxy-5-methylbenzoic acid (ortho to the -OH): Use sodium p-cresoxide.

  • To favor 4-hydroxy-3-methylbenzoic acid (para to the -OH): Use potassium p-cresoxide.

Mechanism of Ortho-Carboxylation (Favored by Na⁺)

ortho_carboxylation cluster_0 Formation of Sodium p-cresoxide cluster_1 Chelation and Electrophilic Attack cluster_2 Final Product p_cresol p-cresol na_cresoxide Sodium p-cresoxide p_cresol->na_cresoxide + naoh NaOH naoh->na_cresoxide intermediate Chelated Intermediate na_cresoxide->intermediate + CO₂ co2 CO₂ product Sodium 2-hydroxy-5-methylbenzoate intermediate->product Proton Transfer final_product 2-Hydroxy-5-methylbenzoic Acid product->final_product + acid H₃O⁺ acid->final_product

Caption: Mechanism of ortho-carboxylation of p-cresol.

FAQ 3: Dark-colored or Tarry Crude Product

Question: My crude product is a dark, tarry substance that is difficult to purify. What causes this and how can I prevent it?

Answer: The formation of dark-colored, resinous materials is typically a result of oxidation and thermal decomposition of the starting material and product at high temperatures. Phenols are susceptible to oxidation, especially under basic conditions and at elevated temperatures, which can form highly colored quinone-type structures.

Preventative Measures:

  • Strict Temperature Control: Do not exceed the optimal reaction temperature. Use a well-calibrated temperature controller and an oil bath or heating mantle that provides uniform heating.

  • Inert Atmosphere: While the reaction is performed under a CO₂ atmosphere, ensuring the reactor is purged of air (oxygen) before heating can minimize oxidation.

  • Reaction Time: Prolonged heating, even at the correct temperature, can lead to degradation. Monitor the reaction progress (e.g., by monitoring CO₂ uptake) and stop the reaction once it has reached completion.

  • Purity of Starting Materials: Impurities in the starting p-cresol can also contribute to side reactions and discoloration. Use of high-purity p-cresol is recommended.

FAQ 4: Unreacted Starting Material in the Final Product

Question: After workup, I still have a significant amount of unreacted p-cresol in my product. How can I improve the conversion?

Answer: The presence of unreacted p-cresol points to an incomplete reaction. This can be addressed by revisiting the key reaction parameters:

  • CO₂ Pressure: The carboxylation is an equilibrium process. According to Le Chatelier's principle, increasing the pressure of CO₂ will drive the reaction forward. Ensure your reactor is properly sealed and can maintain the target pressure throughout the reaction.

  • Temperature: While excessive heat can cause degradation, a temperature that is too low will result in a slow reaction rate and incomplete conversion. There is an optimal temperature window that needs to be maintained.

  • Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration. If you are unsure about the reaction time, consider taking small aliquots (if your reactor setup allows) to monitor the disappearance of the starting material by techniques like TLC or GC.

Table 1: Key Reaction Parameters and their Impact

ParameterEffect on Yield and PurityTroubleshooting Actions
Temperature Too low: low conversion. Too high: decomposition, tar formation.Optimize within the range of 120-150°C. Use precise temperature control.
CO₂ Pressure Too low: low conversion.Maintain a pressure of at least 100 atm. Ensure a leak-proof system.
Alkali Base Choice of cation (Na⁺ vs. K⁺) affects regioselectivity. Purity and dryness are critical.Use NaOH for ortho-carboxylation. Use fresh, anhydrous base.
Reaction Time Insufficient time leads to incomplete reaction.Monitor reaction progress and allow sufficient time for completion (typically several hours).
Agitation Poor mixing results in a slow, inefficient reaction.Use a high-torque mechanical stirrer to ensure good contact between gas and solid.

Recommended Experimental Protocol

This protocol provides a starting point for the synthesis of 2-hydroxy-5-methylbenzoic acid. It should be adapted and optimized based on your specific equipment and safety protocols.

Materials:

  • p-Cresol (high purity)

  • Sodium hydroxide (pellets, anhydrous)

  • Carbon dioxide (high pressure cylinder)

  • Hydrochloric acid (concentrated)

  • Toluene

  • High-pressure autoclave with mechanical stirring and temperature control

Procedure:

  • Preparation of Sodium p-cresoxide:

    • Carefully add 10.8 g (0.1 mol) of p-cresol to a solution of 4.0 g (0.1 mol) of sodium hydroxide in a minimal amount of water in a round-bottom flask.

    • Evaporate the water under reduced pressure while heating gently to obtain a dry, free-flowing powder of sodium p-cresoxide. It is crucial to remove all water as its presence can inhibit the reaction.

  • Carboxylation:

    • Transfer the dry sodium p-cresoxide to a high-pressure autoclave.

    • Seal the autoclave and purge with nitrogen, followed by CO₂.

    • Pressurize the autoclave with CO₂ to approximately 100 atm.

    • Begin stirring and heat the reaction mixture to 125°C.

    • Maintain these conditions for 6-8 hours.

  • Workup and Purification:

    • Cool the autoclave to room temperature and slowly vent the excess CO₂.

    • Dissolve the solid product in 100 mL of hot water.

    • Acidify the solution to pH 2-3 with concentrated hydrochloric acid. The product will precipitate as a white solid.

    • Cool the mixture in an ice bath to complete precipitation.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture or toluene) to obtain pure 2-hydroxy-5-methylbenzoic acid.

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620.
  • Kolbe–Schmitt reaction. In Wikipedia. Retrieved December 12, 2023, from [Link]2]

  • Kolbe's Reaction Mechanism. (n.d.). BYJU'S. Retrieved December 12, 2023, from [Link]]

  • Suerbaev, K. A., Chepaikin, E. G., & Imashev, U. B. (2016). Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate. Petroleum Chemistry, 56(7), 646-650.[1]

  • Kolbe-Schmitt Reaction. (n.d.). In Name Reaction. Retrieved December 12, 2023, from [Link]3]

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Technical Support Center: Enhancing the Solubility of 5-Hydroxy-2-methylbenzoic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols for improving the solubility of 5-Hydroxy-2-methylbenzoic acid (CAS 578-22-3) for in vitro assays. We will move beyond simple instructions to explain the physicochemical principles behind each technique, empowering you to make informed decisions for your specific experimental system.

Core Challenge: The Physicochemical Profile of this compound

This compound is a phenolic acid, a structural class that frequently presents solubility challenges in aqueous physiological buffers. Its limited solubility stems from the relatively non-polar benzene ring and methyl group, which dominate over the polar hydroxyl and carboxylic acid moieties at neutral pH. The key to solubilization lies in understanding and manipulating its ionizable carboxylic acid group.

PropertyValue / DescriptionSource
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [1]
Physical Form White to brown powder/crystal[2]
Aqueous Solubility Slightly soluble to sparingly soluble in water[2][3]
Predicted pKa ~3.78 (for the carboxylic acid group)[2]

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when preparing this compound for biological experiments.

Q1: I'm starting with the solid compound. What is the best solvent for my primary stock solution?

Answer: For most in vitro applications, the recommended first-line approach is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) .

The Scientific Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds. By creating a concentrated stock (e.g., 10-50 mM), you minimize the volume of organic solvent that must be added to your final aqueous assay medium, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.[4]

Best Practices:

  • Dissolve the compound in 100% anhydrous DMSO to the highest desired concentration.

  • Ensure complete dissolution using a vortex mixer. If needed, gentle warming (to 37°C) or brief sonication in a water bath can be applied.

  • Store the stock solution in small, tightly-sealed aliquots at -20°C or -80°C to prevent water absorption and degradation from repeated freeze-thaw cycles.[5]

Q2: My compound precipitates instantly when I dilute my DMSO stock into my aqueous buffer (PBS) or cell culture medium. What is happening and how can I fix it?

Answer: This is a classic and very common problem known as "crashing out." It occurs because while the compound is soluble in the high-DMSO environment of your stock, its concentration exceeds its maximum solubility limit in the final, predominantly aqueous, assay medium.

The Scientific Rationale: The sudden change in solvent polarity from nearly 100% organic to >99% aqueous reduces the solvent's capacity to keep the hydrophobic compound dissolved.

Troubleshooting Workflow:

start Precipitation Observed step1 Step 1: Optimize Dilution Technique - Pre-warm aqueous medium to 37°C. - Add DMSO stock dropwise while vortexing/swirling. start->step1 q1 Still Precipitates? step1->q1 step2 Step 2: Reduce Final Concentration - Lower the target concentration in the assay. - The desired concentration may exceed aqueous solubility. q1->step2 Yes end Problem Solved q1->end No q2 Precipitation Persists? step2->q2 step3 Step 3: Use pH-Mediated Solubilization - The compound is an acid. - Use Protocol 2 to create a pH-adjusted stock. q2->step3 Yes q2->end No

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Optimize the Dilution Technique: Never add a large volume of aqueous buffer to a small volume of DMSO stock. Instead, pre-warm your assay medium to 37°C and add the DMSO stock slowly and dropwise to the medium while gently vortexing or swirling.[4] This rapid dispersion helps prevent the formation of localized, supersaturated pockets that initiate precipitation.

  • Use an Intermediate Dilution: Before the final dilution into your assay medium, perform an intermediate dilution of your high-concentration stock into 100% DMSO. For example, dilute a 100 mM stock to 10 mM in DMSO first, then add the 10 mM stock to your medium. This reduces the magnitude of the polarity shock.[4]

  • Lower the Final Concentration: Your target concentration may simply be too high. Perform a dose-response experiment starting from a lower concentration to find the practical upper limit for your assay conditions.

Q3: You mentioned the compound is an acid. Can I use pH to improve its solubility?

Answer: Absolutely. Using pH adjustment is a highly effective and often superior method for solubilizing acidic compounds like this compound.

The Scientific Rationale: The carboxylic acid group has a pKa of approximately 3.78.[2] At pH values significantly above the pKa (e.g., pH 7.0), this group will be deprotonated to form the highly polar and water-soluble carboxylate anion (R-COO⁻). This ionic form is vastly more soluble in aqueous solutions than the neutral, protonated form (R-COOH) that exists at low pH.[6][7]

insoluble R-COOH (Protonated, Neutral) Poorly Water-Soluble soluble R-COO⁻ + H⁺ (Deprotonated, Anionic) Highly Water-Soluble insoluble->soluble + OH⁻ soluble->insoluble + H⁺

Caption: pH-dependent equilibrium of this compound.

See Protocol 2 for a detailed, step-by-step methodology. The key is to prepare a concentrated stock in a slightly basic solution (e.g., using 0.1 M NaOH) and then carefully dilute it into your final assay buffer, ensuring the final pH of the assay remains within the acceptable range for your cells or proteins.

Q4: I am concerned about DMSO toxicity in my cell-based assay. What are the acceptable limits?

Answer: This is a critical consideration, as DMSO can impact cell viability, proliferation, and differentiation. The tolerance to DMSO is highly cell-line specific and depends on the duration of exposure.[8][9] A vehicle control (medium with the same final DMSO concentration as your treated samples) is mandatory in every experiment.[10]

General Guidelines for Final DMSO Concentration in Cell Culture:

Final DMSO Conc.General Cellular ImpactRecommendationsSource
< 0.1% Generally considered safe with minimal effects.Recommended for sensitive primary cells and long-term exposure studies (> 72h).[5][10]
0.1% - 0.5% Well-tolerated by many robust, immortalized cell lines for up to 72 hours.A common and acceptable range for many in vitro assays. Always validate with your specific cell line.[5][11]
0.5% - 1.0% Increased risk of cytotoxicity and off-target effects.Use with caution for short-term exposures only. May alter gene expression or protein activity.[8][11]
> 1.0% Significant cytotoxicity is common and data may be unreliable.Avoid. This concentration is generally considered toxic.[5][8]

Actionable Advice: Always perform a DMSO dose-response curve on your specific cell line to determine its tolerance limit before beginning your compound screening.

Q5: I've tried everything, but I still need a higher concentration than pH or DMSO will allow. Are there any advanced options?

Answer: Yes. When conventional methods are insufficient, complexation with cyclodextrins is an excellent advanced strategy.

The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly water-soluble molecules, like this compound, forming a "host-guest" inclusion complex.[13] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the compound without using organic co-solvents.[14][15]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option.

This technique requires experimental optimization but can be a powerful tool for formulating challenging compounds.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent (DMSO)

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 152.15 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock, you need:

    • 152.15 g/mol * 0.010 mol/L * 0.001 L = 0.00152 g = 1.52 mg

  • Weighing: Accurately weigh out 1.52 mg of this compound and place it into a sterile vial.

  • Dissolution: Add 1.0 mL of 100% DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store at -20°C for long-term use.

Protocol 2: pH-Mediated Solubilization using a Basic Solution

Objective: To prepare a 10 mM aqueous stock solution of this compound by pH adjustment.

Materials:

  • This compound (MW: 152.15 g/mol )

  • 0.1 M Sodium Hydroxide (NaOH) solution, sterile

  • Sterile, nuclease-free water

  • Calibrated pH meter

Procedure:

  • Weighing: Accurately weigh out 1.52 mg of this compound and place it into a sterile conical tube.

  • Initial Suspension: Add ~800 µL of sterile water to the tube. The compound will likely not dissolve and will form a suspension.

  • Titration: While gently stirring or swirling the suspension, add the 0.1 M NaOH solution dropwise (typically 1-5 µL at a time).

  • Observation: Continue adding NaOH until the solid material completely dissolves, resulting in a clear solution. This indicates that the acid has been converted to its soluble sodium salt.

  • Volume Adjustment: Add sterile water to bring the final volume to exactly 1.0 mL.

  • pH Check (Optional but Recommended): Check the pH of the final stock solution. It will be basic. When diluting into your final assay medium (which is buffered, e.g., at pH 7.4), the buffer capacity of the medium should be sufficient to bring the final pH back into the correct physiological range. Always verify the final pH of your highest concentration working solution.

  • Storage: Use this aqueous stock fresh whenever possible. If storage is necessary, filter-sterilize and store at 4°C for short-term use (1-2 days).

References
  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved from [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]

  • OARS WEEL. (n.d.). Workplace Environmental Exposure Level: 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • Chemical Sources. (n.d.). 5-HYDROXY-2-METHYL-BENZOIC ACID manufacturers and suppliers in india. Retrieved from [Link]

  • ResearchGate. (2019). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • ResearchGate. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cyclodextrins in delivery systems: Applications. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • EurekAlert!. (2022). Improving water solubility of polyphenols by adding amino acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8O3). Retrieved from [Link]

  • ResearchGate. (2017). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • University of Arizona. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]

Sources

degradation pathways of 5-Hydroxy-2-methylbenzoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of 5-Hydroxy-2-methylbenzoic Acid

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: this compound, an aromatic carboxylic acid, is susceptible to degradation through several pathways depending on the nature of the stressor. The primary degradation routes include:

  • Oxidative Degradation: The hydroxyl and methyl groups on the benzene ring are susceptible to oxidation.[1] This can lead to the formation of quinone-like structures or further oxidized derivatives. The reaction is often initiated by oxidizing agents like hydrogen peroxide, exposure to light, or elevated temperatures.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions.[2] Functional groups such as carbonyls and hydroxyl groups can make the molecule susceptible to photolytic degradation.[3][4] This can lead to complex reaction cascades, including decarboxylation and ring-opening.

  • Thermal Degradation: At elevated temperatures, decarboxylation is a significant degradation pathway for hydroxybenzoic acids, leading to the loss of the carboxylic acid group as carbon dioxide.[5] This would result in the formation of 2-methylphenol.

  • Hydrolytic Degradation (pH-dependent): While generally stable, extreme pH conditions (acidic or alkaline) can influence the degradation rate, potentially catalyzing hydrolysis or other reactions.[6][7]

Q2: Which analytical techniques are most suitable for studying the degradation of this compound and its byproducts?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.[2][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or photodiode array (PDA) detection, is the workhorse for separating and quantifying the parent compound and its degradation products.[8][9] A stability-indicating HPLC method is crucial to resolve all significant degradants from the parent peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques are invaluable for the identification and structural elucidation of unknown degradation products.[8][10] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used, especially for volatile degradation products like those resulting from decarboxylation.[13] Derivatization may be necessary to increase the volatility of polar analytes.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated degradation products.[6][11]

Q3: What are the standard stress conditions recommended by regulatory bodies like ICH for forced degradation studies?

A3: The International Council for Harmonisation (ICH) provides guidelines for forced degradation studies to establish the stability-indicating nature of analytical methods.[3][4] While specific conditions depend on the drug substance, typical stressors include:[4][7]

  • Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperatures.[3][7]

  • Base Hydrolysis: 0.1 M to 1 M NaOH or KOH at room temperature or elevated temperatures.[3][7]

  • Oxidation: Hydrogen peroxide (e.g., 3-30%) at room temperature.[3]

  • Thermal Degradation: Heating the solid or solution at temperatures higher than those used for accelerated stability testing (e.g., 60°C or higher).[1][4]

  • Photostability: Exposing the sample to a combination of UV and visible light, as specified in ICH Q1B.[7][14]

Troubleshooting Guides

Issue 1: No or Minimal Degradation Observed Under Stress Conditions
Possible Cause Troubleshooting Steps & Scientific Rationale
Stress conditions are too mild. Increase the severity of the stressor. For hydrolytic studies, increase the concentration of the acid/base or elevate the temperature. For oxidative studies, a higher concentration of hydrogen peroxide might be needed. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[7]
Poor solubility of this compound. Use a co-solvent. If the compound has limited solubility in aqueous media, a water-miscible organic solvent (e.g., methanol, acetonitrile) can be used to dissolve the sample before adding the stressor.[4][14] Ensure the co-solvent is inert under the stress conditions.
Incorrect sample preparation. Verify the concentration and preparation of both the analyte and the stressor solutions. Inaccurate concentrations can lead to misleading results. Always prepare fresh solutions of stressors like hydrogen peroxide.
Issue 2: Excessive or Complete Degradation Observed
Possible Cause Troubleshooting Steps & Scientific Rationale
Stress conditions are too harsh. Reduce the severity of the stressor. Decrease the concentration of the acid, base, or oxidizing agent, lower the temperature, or shorten the exposure time.[15] Overly aggressive conditions can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the stability profile under normal storage conditions.
Analyte instability. Analyze samples at intermediate time points. This will help to capture the formation of primary degradation products before they degrade further. For highly labile compounds, conducting the stress test at a lower temperature may be necessary.
Issue 3: Poor Chromatographic Resolution Between Parent Compound and Degradation Products
Possible Cause Troubleshooting Steps & Scientific Rationale
Suboptimal HPLC method. Optimize the mobile phase composition and gradient. Varying the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase can significantly alter selectivity. A gradient elution is often necessary to separate compounds with a wide range of polarities.
Inappropriate column chemistry. Screen different stationary phases. While a C18 column is a good starting point, other phases (e.g., Phenyl-Hexyl, Biphenyl) may provide better resolution for aromatic compounds and their polar degradation products.[10]
Co-elution of degradants. Adjust the detection wavelength. A photodiode array (PDA) detector allows for the examination of peak purity and the selection of an optimal wavelength where the parent and degradation products have sufficient absorbance without interference.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study - General Workflow

This protocol outlines a general approach for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).[7]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be protected from light.

3. Sample Analysis:

  • At predetermined time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (30% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sample_prep Sample Preparation (Neutralize, Dilute) acid->sample_prep Take Aliquots base->sample_prep Take Aliquots oxidation->sample_prep Take Aliquots thermal->sample_prep Take Aliquots photo->sample_prep Take Aliquots hplc HPLC Analysis sample_prep->hplc lcms LC-MS/MS for Identification hplc->lcms Characterize Unknowns

Caption: General workflow for a forced degradation study.

Data Presentation

Table 1: Example HPLC Method Parameters for Stability Indicating Assay

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known reactions of similar compounds.

Degradation_Pathways cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_thermal Thermal Stress cluster_photolytic Photolytic Stress (UV/Vis Light) parent This compound quinone Quinone-like Structures parent->quinone Oxidation decarboxylated 2-Methylphenol (Decarboxylation) parent->decarboxylated Decarboxylation ring_opened Ring-Opened Products parent->ring_opened Photolysis photodimer Photodimers parent->photodimer hydroxylated Further Hydroxylated Derivatives quinone->hydroxylated

Caption: Potential degradation pathways of this compound.

References

  • Forced degradation studies on glipizide are conducted under the conditions of hydrolysis, oxidation, photolysis, and dry heat. The solutions are subjected to liquid chromatographic (LC) investigations to establish the number of products formed in each condition. The degradation products are characterized through isolation and subsequent NMR, IR, an... (Source: N/A)
  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2016). National Institutes of Health. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Stability indicating study by using different analytical techniques. (2019). IJSDR. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2023). EPRA International Journal of Research and Development. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (2023). Pharmaguideline. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018). World Health Organization. [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • note for guidance on in-use stability testing of human medicinal products. (2001). European Medicines Agency. [Link]

  • Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. (2011). PubMed. [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (2020). N/A.
  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (2023). PubMed. [Link]

  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... (2022). ResearchGate. [Link]

  • Thermal Degradation of p ‐Hydroxybenzoic Acid in Macadamia Nut Oil, Olive Oil, and Corn Oil. (2020). ResearchGate. [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (2023). ResearchGate. [Link]

  • Free-radical-induced oxidative degradation of antibacterial drug, methylparaben by permanganate in alkaline medium: A kinetic and mechanistic approach. (2018). Taylor & Francis Online. [Link]

  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (2014). University of Limerick. [Link]

  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (2014). N/A.
  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2025). ResearchGate. [Link]

  • Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba 2+ /TiO 2 and MCM-41. (2021). MDPI. [Link]

  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... (2012). ResearchGate. [Link]

  • Methyl 5-hydroxy-2-methylbenzoate. (2024). National Institutes of Health. [Link]

  • Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. (2025). ResearchGate. [Link]

  • (PDF) Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. (2025). ResearchGate. [Link]

  • Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. (2017). OUCI. [Link]

  • Photocatalytic degradation of p-aminobenzoic acid on N-biomass charcoal etched with Fe-Al-bilayer hydroxide: New insights through spectroscopic investigation. (2024). ScienceDirect. [Link]

  • Photocatalytic Degradation of Methyl Orange by Magnetically Retrievable Supported Ionic Liquid Phase Photocatalyst. (2020). ACS Publications. [Link]

  • Erythrosine. (2024). Wikipedia. [Link]

Sources

avoiding byproduct formation in 5-Hydroxy-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, evidence-based solutions to common challenges, particularly the avoidance of byproduct formation.

I. Troubleshooting Common Byproducts in this compound Synthesis

The primary route to this compound is the Kolbe-Schmitt reaction, which involves the carboxylation of p-cresol. While effective, this reaction can be sensitive to reaction conditions, leading to the formation of undesirable byproducts. This section addresses the most common issues encountered during this synthesis.

Question 1: My final product is contaminated with a significant amount of an isomeric byproduct. How can I identify it and prevent its formation?

Answer:

The most common isomeric byproduct in the carboxylation of p-cresol is 4-Hydroxy-3-methylbenzoic acid . Its formation is a result of the carboxylation occurring at the alternative ortho-position relative to the hydroxyl group of p-cresol.

Root Cause Analysis:

The regioselectivity of the Kolbe-Schmitt reaction is governed by a delicate interplay of electronic and steric effects, as well as reaction conditions. The phenoxide ion, formed by deprotonating p-cresol, is the reactive species that undergoes electrophilic aromatic substitution with carbon dioxide. Both positions ortho to the hydroxyl group are activated.

  • Electronic Effects: The hydroxyl group is a strong ortho-, para- director. Since the para-position is blocked by the methyl group, substitution is directed to the two ortho positions.

  • Steric Effects: The methyl group exerts steric hindrance, which can influence the approach of the incoming electrophile (CO2). Carboxylation at the position ortho to the hydroxyl and meta to the methyl group (leading to the desired product) is generally favored over the position ortho to both the hydroxyl and methyl groups (leading to the 4-Hydroxy-3-methylbenzoic acid byproduct).

  • Reaction Conditions: Temperature is a critical factor. Higher temperatures can provide the necessary activation energy to overcome the steric hindrance, leading to an increased proportion of the thermodynamically more stable para-isomer, although in the case of p-cresol, this can favor the formation of the more sterically hindered ortho-isomer if the reaction is reversible.

Mitigation Strategies:

To favor the formation of this compound, it is crucial to control the reaction conditions to favor kinetic control over thermodynamic control.

Recommended Protocol for Maximizing Regioselectivity:

  • Preparation of the Phenoxide:

    • Use sodium hydroxide as the base to prepare the sodium p-cresolate. Sodium ions are known to favor ortho-carboxylation.[1][2]

    • Ensure the p-cresol and the reaction vessel are completely dry, as the presence of water can reduce the yield.[1]

  • Carboxylation Conditions:

    • Maintain a relatively low reaction temperature, typically in the range of 125-150°C.[3]

    • Apply a high pressure of carbon dioxide (e.g., 5-10 atm).[4]

    • Ensure efficient mixing to promote the dissolution of CO2 and its reaction with the phenoxide.

  • Work-up:

    • After the reaction, cool the mixture and dissolve it in water.

    • Carefully acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

The following diagram illustrates the competing reaction pathways:

G p_cresol p-Cresol phenoxide p-Cresolate anion p_cresol->phenoxide + NaOH product This compound (Desired Product) phenoxide->product + CO2 (Kinetic Control) Low Temperature byproduct 4-Hydroxy-3-methylbenzoic acid (Isomeric Byproduct) phenoxide->byproduct + CO2 (Thermodynamic Control) Higher Temperature

Caption: Competing pathways in p-cresol carboxylation.

Question 2: My reaction yield is low, and I have a significant amount of unreacted p-cresol. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion of p-cresol can be attributed to several factors, primarily related to the reaction setup and conditions.

Root Cause Analysis:

  • Incomplete Formation of the Phenoxide: The carboxylation reaction occurs on the phenoxide ion, not the neutral phenol. Incomplete deprotonation will result in a lower concentration of the reactive species.

  • Insufficient Carbon Dioxide Pressure or Contact: The concentration of dissolved CO2 in the reaction medium is a key factor. Low pressure or poor mixing can limit the availability of the electrophile.

  • Presence of Moisture: Water can react with the phenoxide and reduce its reactivity towards CO2. It is crucial to use anhydrous conditions.[1]

  • Suboptimal Temperature: While high temperatures can lead to byproduct formation, a temperature that is too low will result in a very slow reaction rate and incomplete conversion within a practical timeframe.

Troubleshooting and Optimization:

IssuePotential CauseRecommended Solution
Low Conversion Incomplete phenoxide formationUse a stoichiometric amount or a slight excess of a strong base (e.g., NaOH, KOH). Ensure the base is of high purity and anhydrous.
Insufficient CO2 pressureIncrease the CO2 pressure to the recommended range (e.g., 5-10 atm or higher). Ensure the reaction vessel is properly sealed.
Poor mixingUse a high-torque mechanical stirrer to ensure efficient mixing of the solid/gas phases.
Presence of waterThoroughly dry all glassware and reagents before use. Perform the reaction under an inert, dry atmosphere (e.g., nitrogen) before introducing CO2.
Reaction time too shortIncrease the reaction time and monitor the progress by taking aliquots (if possible) and analyzing them by TLC or HPLC.

Question 3: The isolated product is dark-colored. What is the cause of this discoloration and how can I obtain a purer, off-white product?

Answer:

Discoloration in the final product is typically due to the formation of colored impurities from side reactions, often involving oxidation of the phenolic compounds.

Root Cause Analysis:

  • Oxidation of p-cresol or the product: Phenols are susceptible to oxidation, especially at elevated temperatures in the presence of trace amounts of air (oxygen). This can lead to the formation of quinone-like structures and other colored polymeric materials.

  • Impurities in the starting materials: The use of technical-grade p-cresol or base can introduce impurities that may be colored or can catalyze side reactions leading to colored byproducts.

Purification Protocol:

  • Decolorization:

    • Dissolve the crude, colored product in a suitable hot solvent (e.g., water or an ethanol/water mixture).

    • Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

    • Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal. Be cautious as the product may crystallize prematurely if the solution cools too quickly.

  • Recrystallization:

    • Allow the hot, decolorized filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any residual impurities.

    • Dry the crystals thoroughly under vacuum.

G Crude Crude Product (Colored) Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal Filter Hot Filtration Charcoal->Filter Cool Cool and Crystallize Filter->Cool Isolate Isolate Pure Product Cool->Isolate

Caption: Workflow for the purification of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the cation (Na+ vs. K+) in the Kolbe-Schmitt reaction of p-cresol?

In the classical Kolbe-Schmitt reaction with phenol, sodium phenoxide tends to favor ortho-carboxylation, while potassium phenoxide at higher temperatures favors the para-product.[2][3] For p-cresol, the para-position is blocked. The choice of cation can still influence the regioselectivity between the two ortho positions, with the smaller sodium ion generally favoring the less sterically hindered position, leading to a higher yield of the desired this compound.

Q2: What are the optimal temperature and pressure for the synthesis?

Optimal conditions can vary, but a general starting point is a temperature of 125-175°C and a CO2 pressure of 5-10 atmospheres.[4] It is advisable to perform small-scale optimization experiments to determine the best conditions for your specific setup.

Q3: Can this reaction be performed without high pressure?

Traditional Kolbe-Schmitt synthesis requires high pressure. However, some modern variations have been developed that can proceed at atmospheric pressure, often with the use of specific catalysts or reagents.[5] These methods are not as widely established for the synthesis of this compound specifically.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of the starting material (p-cresol) and the appearance of the products.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the ratio of the desired product to the isomeric byproduct and any unreacted starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components, especially after derivatization of the carboxylic acids to their more volatile esters.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.

Q5: Are there any alternative synthesis routes that avoid the formation of isomeric byproducts?

While the Kolbe-Schmitt reaction is the most direct route, other multi-step syntheses could offer higher regioselectivity. However, these routes are often longer and may have a lower overall yield. For most applications, optimizing the Kolbe-Schmitt reaction is the most practical approach.

III. References

  • Grokipedia. Kolbe–Schmitt reaction. Grokipedia. Accessed December 8, 2025.

  • Future4200. The Kolbe-Schmitt Reaction. Future4200. Accessed December 8, 2025.

  • Pearson. Kolbe-Schmidt Reaction: Videos & Practice Problems. Pearson. Published August 14, 2024.

  • J&K Scientific LLC. Kolbe-Schmitt Reaction. J&K Scientific LLC. Published February 23, 2025.

  • PubMed. Gas chromatographic-mass spectrometric analysis for measurement of p-cresol and its conjugated metabolites in uremic and normal serum. PubMed. Accessed December 8, 2025.

  • Wikipedia. Kolbe–Schmitt reaction. Wikipedia. Accessed December 8, 2025.

  • ResearchGate. Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum. ResearchGate. Published August 9, 2025.

  • Benchchem. The Interplay of Electronic and Steric Effects on the Phenol Ring: A Technical Guide for Researchers. Benchchem. Accessed December 8, 2025.

  • ResearchGate. An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. ResearchGate. Published August 10, 2025.

  • HMDB. Showing metabocard for 4-Hydroxy-3-methylbenzoic acid (HMDB0004815). HMDB. Accessed December 8, 2025.

  • PubChem. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138. PubChem. Accessed December 8, 2025.

  • CORESTA. a screening method by gas chromatography–mass. CORESTA. Published October 12, 2020.

  • ResearchGate. Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. ResearchGate. Accessed December 8, 2025.

  • ResearchGate. GC/MS spectrophotometer results showing amount of p-cresol (mg/ml) in... ResearchGate. Accessed December 8, 2025.

  • NIST. Synthesis of 2-propoxy-5-methylbenzoic acid. NIST. Accessed December 8, 2025.

  • PubMed. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination. PubMed. Published February 18, 2025.

  • Chem.info. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Chem.info. Accessed December 8, 2025.

  • PMC. CO2 Incorporation and 4-Hydroxy-2-Methylbenzoic Acid Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium. PMC. Accessed December 8, 2025.

  • PubMed. Carboxylation of o-cresol by an anaerobic consortium under methanogenic conditions. PubMed. Accessed December 8, 2025.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Hydroxy-3-methylbenzoic Acid in Modern Dye Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed December 8, 2025.

  • UCLA. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). UCLA. Accessed December 8, 2025.

  • YouTube. Kolbe-Schmitt Reaction - Reaction with Mechanism. YouTube. Published February 22, 2018.

  • PubMed Central. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. Published December 1, 2017.

  • PubMed. Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. PubMed. Published October 29, 2021.

  • PubMed. Carboxylation of Phenols With CO2 at Atmospheric Pressure. PubMed. Published May 10, 2016.

  • ResearchGate. Selective synthesis of p-cresol by methylation of phenol | Request PDF. ResearchGate. Published August 7, 2025.

  • ResearchGate. Henry's law constant measurements for phenol, o-, m-, and p-cresol as a function of temperature | Request PDF. ResearchGate. Accessed December 8, 2025.

  • Google Patents. EP0105630B1 - Production of para-cresol. Google Patents. Accessed December 8, 2025.

  • Google Patents. Process for the separation and purification of p-hydroxy-benzoic acid. Google Patents. Accessed December 8, 2025.

  • NIH. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. NIH. Accessed December 8, 2025.

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  • Benchchem. Technical Support Center: Purification of Hexadec-3-enedioic Acid Isomers. Benchchem. Accessed December 8, 2025.

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  • PubMed. Preparative separation of isomeric sulfophthalic acids by conventional and pH-zone-refining counter-current chromatography. PubMed. Accessed December 8, 2025.

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matrix effects in LC-MS/MS analysis of 5-Hydroxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Matrix Effects in LC-MS/MS Analysis of 5-Hydroxy-2-methylbenzoic acid

Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate issues related to matrix effects, ensuring the accuracy and reliability of your analytical data.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the LC-MS/MS analysis of this compound that are often attributable to matrix effects.

Issue 1: Poor Peak Shape, Tailing, or Splitting

Symptoms:

  • Asymmetrical peaks for this compound.

  • Peak tailing or fronting.

  • Split peaks.

Potential Causes & Solutions:

  • Cause: Co-elution with matrix components that interact with the analyte or the stationary phase. The matrix refers to all components in the sample other than the analyte of interest.[1] These components can include proteins, lipids, salts, and other endogenous compounds that can interfere with the ionization process.[1]

  • Solution 1: Optimize Chromatographic Separation. Adjusting the mobile phase composition, gradient slope, or flow rate can help separate the analyte from interfering matrix components.[1] For a phenolic acid like this compound, consider a gradient with a lower starting percentage of organic solvent and a slower ramp rate to improve the resolution of early-eluting polar interferences.

  • Solution 2: Enhance Sample Preparation. Implement a more rigorous sample cleanup method to remove interfering matrix components before LC-MS/MS analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[2][3]

Issue 2: Signal Suppression or Enhancement (Inconsistent Ionization)

Symptoms:

  • Lower or higher than expected signal intensity for your analyte.

  • Poor reproducibility of analyte response between injections, especially between standards and samples.

Potential Causes & Solutions:

  • Cause: Co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's source, leading to ion suppression or enhancement.[1][4] This is a common challenge in bioanalysis where complex matrices like plasma or urine are involved.[5]

  • Solution 1: Qualitative Assessment with Post-Column Infusion. This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6][7] A constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column.[6] A blank matrix sample is then injected.[6] Dips or peaks in the baseline signal indicate retention times where matrix components are causing ion suppression or enhancement, respectively.[6][7] You can then adjust your chromatography to move the analyte peak away from these regions.[7]

  • Solution 2: Quantitative Assessment of Matrix Factor. This involves comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a neat solution.[5][8] A matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.[5] An ideal MF is between 0.75 and 1.25.[5]

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the preferred choice for compensating for matrix effects.[2][9][10][11] Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[2][12] The ratio of the analyte to the SIL-IS response should remain constant, leading to more accurate and precise quantification.[1][11][12]

Issue 3: Inaccurate or Imprecise Quantification

Symptoms:

  • Failure to meet acceptance criteria for accuracy and precision (e.g., ±15% deviation and ≤15% CV for QCs) as per regulatory guidelines.[5]

  • Non-linear calibration curves.

Potential Causes & Solutions:

  • Cause: Uncompensated matrix effects that vary between samples, calibration standards, and quality controls. This variability can arise from different lots of biological matrix or differences in sample composition.[5]

  • Solution 1: Matrix-Matched Calibration. Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples.[1] This helps to ensure that the standards and samples experience similar matrix effects, improving the accuracy of quantification.[1]

  • Solution 2: Method of Standard Addition. This method is particularly useful when a blank matrix is unavailable or when matrix effects are highly variable.[13][14][15][16] It involves adding known amounts of the analyte to the sample itself and extrapolating to determine the initial concentration.[13][15][16][17]

  • Solution 3: Advanced Sample Preparation for Phospholipid Removal. In biological matrices like plasma, phospholipids are a major cause of ion suppression.[2][18] Consider using specialized sample preparation techniques like HybridSPE® or other phospholipid removal plates/cartridges.[18][19][20] These methods specifically target and remove phospholipids, resulting in a cleaner extract and reduced matrix effects.[18][21][22]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[1][5] For an analyte like this compound, which is a small polar molecule, these effects can lead to either suppression or enhancement of the signal in the mass spectrometer.[1][4] This is a significant concern because it can lead to inaccurate and unreliable quantitative results, which is particularly critical in regulated bioanalysis for drug development.[5][23]

Q2: How can I proactively minimize matrix effects during method development?

A2: A proactive approach to minimizing matrix effects involves a combination of strategies:

  • Thorough Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[2] Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) for removing a broad range of interferences.[3][22]

  • Chromatographic Optimization: Develop a robust chromatographic method that separates this compound from the regions where matrix components elute.[1] The post-column infusion experiment is an excellent tool for identifying these regions.[5][24][25]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating a SIL-IS from the beginning of your method development will help to compensate for any residual matrix effects that cannot be eliminated through sample preparation and chromatography.[10][11][26]

Q3: What are the main sources of matrix effects in biological samples like plasma?

A3: In plasma, the primary sources of matrix effects are phospholipids from cell membranes, as well as proteins, salts, and endogenous metabolites.[2][5] Phospholipids are particularly problematic as they are often retained on reversed-phase columns and can co-elute with a wide range of analytes, causing significant ion suppression.[18]

Q4: When should I use the standard addition method?

A4: The standard addition method is most appropriate when:

  • You are analyzing a complex matrix where it is difficult to obtain a blank matrix free of the analyte.[13]

  • You observe significant variability in matrix effects between different sources or lots of the same matrix.[15]

  • Other methods of compensation, such as using a SIL-IS or matrix-matched calibrants, have failed to provide accurate results.[7]

Q5: Are there any regulatory guidelines regarding the assessment of matrix effects?

A5: Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the validation of bioanalytical methods, which include the assessment of matrix effects.[23][27][28][29] These guidelines typically require the evaluation of matrix effects using at least six different lots of the biological matrix to ensure the method is robust and reliable.[5][27]

Key Workflows & Diagrams

Systematic Approach to Investigating and Mitigating Matrix Effects

This workflow provides a structured approach to identifying and addressing matrix effects during your LC-MS/MS analysis.

MatrixEffectWorkflow cluster_assessment Phase 1: Assessment cluster_mitigation Phase 2: Mitigation Strategy cluster_validation Phase 3: Validation A1 Initial Method Development (Sample Prep, LC, MS) A2 Qualitative Assessment: Post-Column Infusion A1->A2 Identify Interference Zones A3 Quantitative Assessment: Calculate Matrix Factor (MF) A2->A3 Quantify Suppression/ Enhancement B1 Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) A3->B1 If MF is unacceptable (e.g., <0.8 or >1.2) B2 Optimize Chromatography (Adjust Gradient, Change Column) A3->B2 B3 Implement Internal Standard (Preferably SIL-IS) A3->B3 B4 Use Matrix-Matched Calibrants or Standard Addition A3->B4 C1 Re-evaluate Matrix Factor B1->C1 B2->C1 B3->C1 B4->C1 C1->B1 If MF is still unacceptable C2 Validate Method According to Regulatory Guidelines C1->C2 If MF is acceptable

Caption: A systematic workflow for the assessment, mitigation, and validation of matrix effects in LC-MS/MS analysis.

Mechanism of Ion Suppression in Electrospray Ionization (ESI)

This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte.

IonSuppression cluster_droplet ESI Droplet cluster_gasphase Gas Phase Ions A Analyte AnalyteIon [Analyte+H]+ A->AnalyteIon Successful Ionization M Matrix MatrixIon [Matrix+H]+ M->MatrixIon Competition for Charge/ Surface Access MS_Inlet MS Inlet AnalyteIon->MS_Inlet MatrixIon->MS_Inlet Reduces Analyte Signal ESI_Source ESI Source

Caption: Simplified diagram showing competition between analyte and matrix components for ionization in the ESI source.

Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for phenolic compounds, based on literature data.

Sample Preparation TechniqueTypical Matrix Effect (%)Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) -50 to +2080-100Fast and simpleHigh level of residual matrix components[3]
Liquid-Liquid Extraction (LLE) -20 to +1060-90Cleaner extracts than PPTCan have lower recovery for polar analytes[3]
Solid-Phase Extraction (SPE) -15 to +585-105High analyte recovery and clean extractsMore time-consuming method development[21]
Phospholipid Removal Plates -10 to +590-105Specifically removes phospholipidsMay not remove other matrix interferences[18]

Note: The values presented are typical ranges and can vary depending on the specific analyte, matrix, and analytical conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify the retention time regions where significant ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee union

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (e.g., extracted plasma from a drug-free subject)

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase conditions for your assay.

  • Connect the output of the LC column to one inlet of the tee union.

  • Connect the syringe pump containing the analyte standard solution to the second inlet of the tee union.

  • Connect the outlet of the tee union to the mass spectrometer's ion source.

  • Begin the LC gradient and, after a brief equilibration period, start the syringe pump to infuse the analyte standard at a constant low flow rate (e.g., 10 µL/min).

  • Monitor the signal of the infused analyte in the mass spectrometer. You should observe a stable, elevated baseline.

  • Inject a blank matrix extract onto the LC system.

  • Monitor the baseline of the infused analyte throughout the chromatographic run. Any significant and reproducible deviation (dip or increase) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[5][25]

Protocol 2: Quantitative Assessment of Matrix Factor (MF)

Objective: To quantify the degree of ion suppression or enhancement.

Procedure:

  • Prepare Set A: Spike a known amount of this compound into a neat solution (e.g., mobile phase).

  • Prepare Set B: Extract at least six different lots of blank biological matrix. After the final evaporation step, reconstitute the extracts with the same solution prepared for Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for each lot of the matrix using the following equation: MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[5] The variability of the MF across the different lots should also be assessed.

References

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  • Jain, R. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1189–1192. Retrieved from [Link]

  • Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 692(1-2), 1-16. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 29). Standard addition. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Rainville, P. D., & Smith, N. W. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC International - Chromatography Online. Retrieved from [Link]

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  • Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. (2023, March 10). Chromatography Online. Retrieved from [Link]

  • Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. (2022). Chemometrics and Intelligent Laboratory Systems, 225, 104557. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]

  • Standard Addition Procedure in Analytical Chemistry. (2023, March 23). AlpHa Measure. Retrieved from [Link]

  • Method of Standard Addition to Minimize Matrix Effect. (2015, August 24). JoVE. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(1). Retrieved from [Link]

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  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Buescher, J. M., Moco, S., Sauer, U., & Zamboni, N. (2010). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 82(11), 4403–4412. Retrieved from [Link]

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Technical Support Center: Resolving Co-eluting Peaks in the Analysis of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the most common chromatographic challenges encountered by researchers and drug development professionals: the co-elution of 5-Hydroxy-2-methylbenzoic acid with its structural isomers. This guide is structured to provide not just solutions, but a foundational understanding of the physicochemical principles governing the separation, empowering you to troubleshoot effectively and develop robust analytical methods.

Understanding the Challenge: The Problem of Structural Isomers

This compound is one of several positional isomers of hydroxymethylbenzoic acid. These isomers share the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), resulting in nearly identical physicochemical properties such as polarity and acidity (pKa).[1] In reversed-phase chromatography, where separation is primarily driven by hydrophobicity, these similarities make achieving baseline resolution a significant challenge.

The primary co-eluting species are often other positional isomers where the hydroxyl (-OH) and methyl (-CH₃) groups are located at different positions on the benzene ring. Their subtle differences in structure are the key to unlocking their separation.

G cluster_isomers Key Structural Isomers cluster_properties Shared Physicochemical Properties Main This compound (Target Analyte) Iso1 3-Hydroxy-2-methylbenzoic acid Prop1 Molecular Formula: C₈H₈O₃ Main->Prop1 Leads to... Prop2 Molecular Weight: ~152.15 Main->Prop2 Leads to... Prop3 Similar pKa & Polarity Main->Prop3 Leads to... Iso2 4-Hydroxy-2-methylbenzoic acid Iso1->Prop1 Leads to... Iso1->Prop2 Leads to... Iso1->Prop3 Leads to... Iso3 2-Hydroxy-5-methylbenzoic acid Iso2->Prop1 Leads to... Iso2->Prop2 Leads to... Iso2->Prop3 Leads to... Iso3->Prop1 Leads to... Iso3->Prop2 Leads to... Iso3->Prop3 Leads to...

Caption: Troubleshooting workflow for co-eluting peaks.

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Technical Support Center: Scaling Up 5-Hydroxy-2-methylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Hydroxy-2-methylbenzoic acid. As a crucial intermediate in various pharmaceutical and specialty chemical syntheses, ensuring a robust, scalable, and pure production process is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory and pilot-plant scale production. Our focus is on the prevalent synthetic route, the Kolbe-Schmitt reaction of p-cresol, dissecting the intricacies from reaction control to final purification.

Section 1: Synthesis & Reaction Control

The carboxylation of p-cresol via the Kolbe-Schmitt reaction is the most common route to this compound. However, controlling regioselectivity and ensuring complete reaction are significant hurdles, especially during scale-up.

Frequently Asked Questions (FAQs)

Q1: My Kolbe-Schmitt reaction is giving a low yield of the desired this compound. What are the likely causes?

A1: Low yields in this carboxylation are typically traced back to several key factors:

  • Incomplete Formation of the Phenoxide: The reaction requires the quantitative formation of the potassium or sodium salt of p-cresol. Insufficient base or the presence of water can lead to unreacted starting material. Reactants and solvents must be thoroughly dried, as water can consume the base and hinder phenoxide formation.

  • Suboptimal Reaction Conditions: The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure.[1] For carboxylation of cresols, temperatures in the range of 180-185°C and CO₂ pressures of at least 10 atm are often necessary for good conversion.[2]

  • Poor Mass Transfer of CO₂: On a larger scale, ensuring efficient contact between the solid phenoxide and gaseous CO₂ is a major challenge.[3] Inadequate mixing can lead to a low reaction rate and incomplete conversion. The use of a suspension-based approach in a high-boiling inert solvent like toluene can improve mass transfer.[3]

Q2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity for the 5-hydroxy isomer?

A2: The formation of the isomeric byproduct, primarily 3-hydroxy-4-methylbenzoic acid, is a common challenge. The regioselectivity of the Kolbe-Schmitt reaction is influenced by the choice of alkali metal and the reaction temperature.

  • Choice of Alkali Metal: Generally, the use of potassium hydroxide or potassium carbonate favors the formation of the para-carboxylated product (4-hydroxybenzoic acid from phenol).[1] However, with p-cresol as the substrate, the methyl group's directing effect comes into play. Carboxylation will occur ortho to the hydroxyl group. The key is to control which ortho position is favored.

  • Temperature Control: Higher temperatures can sometimes favor the formation of the thermodynamically more stable isomer. It is crucial to carefully control and optimize the reaction temperature to maximize the yield of the desired this compound.

Q3: Can this reaction be run without high pressure?

A3: While the traditional Kolbe-Schmitt reaction requires high pressure to achieve good yields, some modern variations aim to address this.[4] However, for the direct carboxylation of p-cresol, operating at atmospheric pressure will likely result in very low conversion. The high pressure is necessary to maintain a sufficient concentration of CO₂ available to the phenoxide.[3] Alternative carboxylation agents have been explored, but for a direct CO₂-based synthesis, pressure is a critical parameter.[2]

Troubleshooting Guide: Reaction Optimization
Problem Potential Cause Recommended Solution
Low Conversion of p-Cresol 1. Presence of moisture. 2. Insufficient CO₂ pressure. 3. Poor mixing/mass transfer.1. Ensure all reagents and solvents are anhydrous. Dry the p-cresol and alkali base before use. 2. Increase CO₂ pressure to at least 10 atm.[2] 3. On a larger scale, consider a slurry reaction in an inert, high-boiling solvent to improve CO₂ contact.[3]
Poor Regioselectivity (High Isomer Content) 1. Suboptimal temperature. 2. Incorrect choice of alkali metal.1. Conduct a temperature optimization study, typically in the 170-200°C range. 2. Potassium salts are generally preferred for directing carboxylation.
Reaction Stalls or is Sluggish 1. Inefficient heat transfer at scale. 2. Caking of the solid phenoxide.1. Ensure the reactor has adequate heating capacity and agitation to maintain a uniform temperature.[5] 2. The use of an excess of potassium carbonate can help prevent caking.[6]
Experimental Workflow: Kolbe-Schmitt Carboxylation of p-Cresol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up P1 Dry p-cresol and potassium carbonate under vacuum. P2 Charge autoclave with dried reagents. P1->P2 P3 Purge reactor with inert gas (N₂ or Ar). P2->P3 R1 Heat reactor to 180-185°C with stirring. P3->R1 R2 Pressurize with CO₂ to 10-15 atm. R1->R2 R3 Maintain temperature and pressure for 6-8 hours. R2->R3 R4 Monitor reaction progress by in-process control (e.g., HPLC of quenched aliquots). R3->R4 W1 Cool reactor to room temperature and vent CO₂. R4->W1 W2 Dissolve reaction mass in hot water. W1->W2 W3 Filter to remove any insoluble material. W2->W3 W4 Acidify the filtrate with HCl to pH 2-3 to precipitate the product. W3->W4

Caption: General workflow for the Kolbe-Schmitt synthesis.

Section 2: Work-up & Purification

Isolating and purifying this compound from the reaction mixture presents its own set of challenges, including removing unreacted starting materials, isomeric byproducts, and inorganic salts.

Frequently Asked Questions (FAQs)

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals. This is often due to a high concentration of impurities, which can depress the melting point, or too rapid cooling.

  • Slower Cooling: Allow the hot solution to cool slowly and without disturbance. Insulating the flask can help.

  • Solvent System Adjustment: The choice of solvent is critical. If using a single solvent, try a solvent/anti-solvent system. For instance, dissolve the crude product in a minimal amount of a good solvent (like ethanol or acetone) at high temperature, then slowly add a poor solvent (like water or heptane) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.[7]

  • Lower the Concentration: Using a slightly larger volume of solvent can sometimes prevent oiling out by keeping impurities dissolved.

Q5: What is the best solvent system for recrystallizing this compound?

A5: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For a molecule like this compound, with both polar (hydroxyl, carboxylic acid) and non-polar (methyl, benzene ring) features, several options are viable:

  • Water: Due to the polar groups, it has high solubility in hot water and low solubility in cold water, making it a good, green option.[8]

  • Ethanol/Water Mixture: This is a very versatile system. Dissolving in hot ethanol and adding hot water as an anti-solvent allows for fine-tuning of the solubility.

  • Toluene: Can be effective, especially for removing more polar impurities.

  • Heptane/Ethyl Acetate: A common mixture for compounds of intermediate polarity.[7]

A good starting point is to test solubility in small amounts of these solvents.

Troubleshooting Guide: Purification
Problem Potential Cause Recommended Solution
Product Contaminated with Isomeric Impurity Co-crystallization due to similar structures.1. Perform a second recrystallization. 2. Try a different solvent system that may have a greater solubility difference between the two isomers. 3. Consider derivatization (e.g., esterification) followed by chromatographic separation if high purity is essential and recrystallization fails.
Low Recovery from Recrystallization 1. Using too much solvent. 2. Product is too soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Preheat the filtration funnel and receiving flask.
Colored Product Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.[9]
Detailed Protocol: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, or if using charcoal, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: To the hot, clear ethanol solution, add hot water dropwise with swirling until a persistent cloudiness appears.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (m.p. ~184°C[10]).

Section 3: Scale-Up & Safety

Transitioning from the bench to a pilot or production scale introduces new challenges related to heat management, mass transfer, and safety.

Frequently Asked Questions (FAQs)

Q6: The reaction is much slower and gives lower yields at a larger scale. Why is this happening?

A6: This is a classic scale-up problem related to changes in the surface-area-to-volume ratio.

  • Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient.[11] If the reaction is endothermic, it may not reach the optimal temperature. If it's exothermic, hotspots can form, leading to side reactions.[3] The use of jacketed reactors and internal coils becomes critical for temperature control.[12]

  • Mass Transfer: As discussed in Q1, ensuring efficient mixing of the solid phenoxide and gaseous CO₂ is much harder in a large vessel.[3] The agitator design, stirring speed, and CO₂ introduction method must be carefully engineered.

Q7: What are the primary safety hazards when scaling up the Kolbe-Schmitt reaction?

A7: The primary hazards include:

  • High Pressure: The reaction is run at elevated pressures, creating a risk of reactor rupture if not properly controlled and monitored.[13]

  • Handling of Alkali Phenoxides: Sodium and potassium phenoxides are highly reactive and corrosive. They react violently with water, releasing heat and potentially igniting flammable solvents.[14] They must be handled under an inert, dry atmosphere.

  • Thermal Runaway: The carboxylation reaction can be exothermic. Poor heat removal on a large scale can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[11] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before scaling up.

  • Flammable Solvents: If a solvent like toluene is used, there is a risk of fire or explosion, especially given the high reaction temperatures.

Scale-Up Decision & Safety Workflow

G Start Proposed Scale-Up HazOp Conduct Thermal Hazard Assessment (DSC/Reaction Calorimetry) Start->HazOp Control Define Critical Process Parameters (Temp, Pressure, Agitation) HazOp->Control Reactor Select Appropriate Reactor (Material, Heat/Mass Transfer Capability) Control->Reactor PPE Establish Handling Procedures for Alkali Phenoxides & High Pressure Reactor->PPE Pilot Perform Pilot Scale Run with Full Monitoring PPE->Pilot Review Review Pilot Data (Yield, Purity, Safety) Pilot->Review Success Optimize Re-evaluate & Optimize Process Pilot->Optimize Failure Production Proceed to Production Scale Review->Production Optimize->HazOp

Caption: Decision workflow for process scale-up and safety.

Section 4: Analytical Quality Control

Robust analytical methods are required to ensure the final product meets purity specifications and to guide process optimization.

Recommended Analytical Methods
Method Purpose Typical Conditions
HPLC-UV Purity Assay & Impurity Profiling Column: C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile and water with 0.1% phosphoric or formic acid (gradient or isocratic). Detection: UV at ~220 nm or ~254 nm.[15]
GC-MS Identification of Volatile Impurities Requires derivatization (e.g., silylation) to increase volatility. Column: Non-polar capillary column (e.g., DB-5ms).[16]
¹H NMR Structural Confirmation & Purity Check Solvent: DMSO-d₆ or CDCl₃. Allows for identification of isomers and quantification of purity against a certified internal standard (qNMR).
Melting Point Quick Purity Assessment A sharp melting point close to the literature value (184°C) indicates high purity.[10] A broad or depressed melting range suggests the presence of impurities.
Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Phase A: 0.1% Phosphoric acid in HPLC-grade water.

    • Phase B: Acetonitrile.

    • Filter both phases through a 0.45 µm membrane.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 A:B) to make a 1 mg/mL stock. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare the sample to be tested at a similar concentration to the working standards.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV at 220 nm.

    • Gradient: Start at 70% A / 30% B, hold for 2 min, ramp to 30% A / 70% B over 10 min, hold for 2 min.

  • Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

References

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  • News. The Safety Hazards Of The Reactor Are As Follows... Published June 13, 2022. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Published 2023. Available from: [Link]

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Technical Support Center: Managing Thermal Gradients in Large-Scale Synthesis of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 5-Hydroxy-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing thermal gradients during this chemical process. Drawing upon established principles of chemical engineering and process safety, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Introduction: The Challenge of Thermal Gradients

The synthesis of this compound, often involving the Kolbe-Schmitt reaction, is an exothermic process.[1][2] As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation progressively more challenging.[3][4] This can lead to the formation of thermal gradients—localized temperature differences within the reactor—which can negatively impact reaction kinetics, yield, and impurity profiles, and in worst-case scenarios, lead to a thermal runaway.[2][5][6] Effective management of these thermal gradients is therefore paramount for a successful and safe large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a thermal gradient and why is it a concern in the synthesis of this compound?

A thermal gradient refers to a variation in temperature across different regions of the reactor. In the context of this compound synthesis, which is an exothermic reaction, poor heat removal can lead to "hot spots." These localized areas of high temperature can accelerate the reaction rate in that specific region, potentially leading to the formation of unwanted byproducts or even a dangerous, uncontrolled reaction known as a thermal runaway.[1][6]

Q2: What are the primary causes of thermal gradients in large-scale reactors?

The primary causes include:

  • Inadequate Mixing: Insufficient agitation fails to homogenize the reaction mixture, preventing the uniform distribution of heat.[7]

  • Inefficient Cooling: The reactor's cooling system (e.g., cooling jacket, internal coils) may not have the capacity to remove the heat generated by the reaction at the desired rate.[7][8]

  • Viscous Reaction Mass: As the reaction progresses, the viscosity of the mixture can increase, impeding efficient mixing and heat transfer.

  • Fouling: The accumulation of material on the reactor walls or cooling coils can act as an insulator, reducing the efficiency of heat transfer.[8]

Q3: How can I monitor for the formation of thermal gradients?

Effective monitoring involves the use of multiple, strategically placed temperature probes (thermocouples) within the reactor. A single probe only provides the bulk temperature, which may not be representative of the entire reaction mass. Placing probes at different heights and radial positions can provide a more accurate temperature map and allow for the early detection of hot spots.[1]

Q4: What is a "thermal runaway" and how can it be prevented?

A thermal runaway is a situation where an exothermic reaction goes out of control due to a self-accelerating increase in temperature.[2][6] The heat generated by the reaction raises the temperature, which in turn increases the reaction rate, leading to even more heat generation. This can result in a rapid increase in pressure and temperature, potentially leading to a reactor rupture or explosion.[2] Prevention involves a multi-layered approach including:

  • Thorough understanding of reaction kinetics and thermodynamics. [5][7]

  • Proper reactor design with an adequate cooling system. [7][8]

  • Robust process control with reliable temperature monitoring. [7][9]

  • Emergency shutdown systems and pressure relief devices. [8][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to thermal gradients during the synthesis of this compound.

Problem 1: Localized Overheating or "Hot Spots" Detected

Symptoms:

  • Significant temperature differences observed between multiple temperature probes within the reactor.

  • Discoloration of the reaction mixture near the reactor walls.

  • Increased formation of known temperature-sensitive impurities.

Root Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Inadequate Agitation 1. Increase the agitator speed. 2. Evaluate the impeller design. A high-shear impeller may be needed. 3. Check for and address any increase in the viscosity of the reaction mass.Proper mixing ensures homogeneity, preventing localized accumulation of heat and reactants.[7] Different impeller designs are suited for different viscosities and mixing requirements.
Insufficient Cooling 1. Decrease the temperature of the cooling fluid. 2. Increase the flow rate of the cooling fluid through the jacket or coils. 3. Ensure the heat transfer surfaces are clean and free of fouling.[8]Enhancing the driving force for heat transfer (larger temperature difference) and improving the heat transfer coefficient will increase the overall rate of heat removal.[11]
Exothermic Reaction Rate Too High 1. Reduce the rate of addition of the limiting reagent. 2. Consider diluting the reactants.Controlling the rate of the exothermic reaction limits the rate of heat generation, allowing the cooling system to keep pace.[12]
Problem 2: Poor Product Yield and/or High Impurity Levels

Symptoms:

  • Final product yield is significantly lower than expected.

  • Analysis shows a high percentage of byproducts, such as isomers or decomposition products.

Root Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Non-uniform Temperature Profile 1. Implement the troubleshooting steps for "Localized Overheating." 2. Use Computational Fluid Dynamics (CFD) modeling to simulate the temperature and flow profiles within the reactor to identify areas of poor mixing.[13][14][15]The Kolbe-Schmitt reaction's regioselectivity can be temperature-dependent.[16] Maintaining a uniform temperature ensures the desired reaction pathway is favored, maximizing the yield of this compound.
Reaction Temperature Too High 1. Lower the setpoint of the reactor temperature controller. 2. Verify the accuracy of all temperature probes.Elevated temperatures can promote side reactions or decomposition of the desired product.
Incorrect Reagent Addition 1. Ensure reagents are added at the correct location in the reactor (e.g., subsurface addition to avoid localized high concentrations). 2. Calibrate all dosing pumps for accurate addition rates.The point of reagent addition can create localized areas of high concentration and exothermicity if not properly managed.

Experimental Protocols

Protocol 1: Step-by-Step Guide for Reactor Setup and Thermal Gradient Monitoring
  • Reactor Preparation:

    • Ensure the reactor and all associated equipment (agitator, probes, cooling system) are clean and in good working order.

    • Calibrate all temperature probes against a certified reference thermometer.

  • Probe Placement:

    • Install a minimum of three calibrated temperature probes:

      • One near the top of the expected liquid level.

      • One in the center of the reaction mass.

      • One near the bottom of the reactor.

    • If possible, include a probe near the reactor wall to monitor the temperature at the heat transfer surface.

  • Initiate Agitation:

    • Start the agitator at a pre-determined speed before adding any reactants.

  • Data Logging:

    • Set up a data logging system to record the temperature from all probes at regular intervals (e.g., every minute).

  • Reaction Initiation:

    • Begin the controlled addition of the limiting reagent.

  • Monitoring:

    • Continuously monitor the real-time temperature readings from all probes.

    • Set alarm limits for significant temperature deviations between probes.

  • Response Plan:

    • Have a clear, documented plan of action to address any detected thermal gradients, as outlined in the Troubleshooting Guide.

Visualizations

Logical Flow for Troubleshooting Thermal Gradients

Troubleshooting_Thermal_Gradients Start Thermal Gradient Detected (ΔT > Threshold) Check_Agitation Step 1: Evaluate Agitation Start->Check_Agitation Check_Cooling Step 2: Assess Cooling System Start->Check_Cooling Control_Reaction_Rate Step 3: Control Reaction Rate Start->Control_Reaction_Rate Increase_Speed Increase Agitator Speed Check_Agitation->Increase_Speed Is speed optimal? Check_Impeller Evaluate Impeller Design Check_Agitation->Check_Impeller Is impeller appropriate? Check_Viscosity Assess Reaction Viscosity Check_Agitation->Check_Viscosity Has viscosity increased? Resolved Issue Resolved Increase_Speed->Resolved Escalate Escalate to Process Safety Review Increase_Speed->Escalate If no improvement Check_Impeller->Resolved Check_Impeller->Escalate If no improvement Check_Viscosity->Resolved Check_Viscosity->Escalate If no improvement Coolant_Temp Decrease Coolant Temperature Check_Cooling->Coolant_Temp Coolant_Flow Increase Coolant Flow Rate Check_Cooling->Coolant_Flow Check_Fouling Inspect for Fouling Check_Cooling->Check_Fouling Coolant_Temp->Resolved Coolant_Temp->Escalate If no improvement Coolant_Flow->Resolved Coolant_Flow->Escalate If no improvement Check_Fouling->Resolved Check_Fouling->Escalate If no improvement Reagent_Addition Reduce Reagent Addition Rate Control_Reaction_Rate->Reagent_Addition Dilute_Reactants Consider Reactant Dilution Control_Reaction_Rate->Dilute_Reactants Reagent_Addition->Resolved Reagent_Addition->Escalate If no improvement Dilute_Reactants->Resolved Dilute_Reactants->Escalate If no improvement

Caption: A flowchart for systematic troubleshooting of thermal gradients.

Key Parameters in Thermal Management

Thermal_Management_Parameters cluster_gen Factors Influencing Heat Generation cluster_rem Factors Influencing Heat Removal Heat_Generation Heat Generation (Q_gen) Heat_Removal Heat Removal (Q_rem) Heat_Generation->Heat_Removal Must be balanced for stable temperature Reaction_Kinetics Reaction Kinetics Reaction_Kinetics->Heat_Generation Reagent_Conc Reagent Concentration Reagent_Conc->Heat_Generation Addition_Rate Addition Rate Addition_Rate->Heat_Generation Agitation Agitation/Mixing Agitation->Heat_Removal Heat_Transfer_Area Heat Transfer Area Heat_Transfer_Area->Heat_Removal Cooling_Medium_T Cooling Medium ΔT Cooling_Medium_T->Heat_Removal Heat_Transfer_Coeff Heat Transfer Coefficient (U) Heat_Transfer_Coeff->Heat_Removal

Caption: Key parameters influencing heat generation and removal in a reactor.

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  • Stenutz. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Royal Society of Chemistry. (2020, April 30). Computational fluid dynamics (CFD) and reaction modelling study of bio-oil catalytic hydrodeoxygenation in microreactors. Reaction Chemistry & Engineering. [Link]

  • Google Patents. (n.d.). US3360553A - Process for producing hydroxybenzoic acid.
  • ResearchGate. (2025, August 5). CFD Modeling of the Hydrodynamics and Reaction Kinetics of FCC Fluidized-Bed Reactors. [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. [Link]

  • PubMed. (2023, April 3). Kinetic studies and CFD-based reaction modeling for insights into the scalability of ADC conjugation reactions. [Link]

  • LookChem. (n.d.). 5-HYDROXY-2-METHYL-BENZOIC ACID manufacturers and suppliers in india. [Link]

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Technical Support Center: 5-Hydroxy-2-methylbenzoic acid (CAS: 578-22-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Hydroxy-2-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and troubleshooting of common experimental issues related to this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.

Q1: What are the proper storage conditions for this compound?

A1: Proper storage is critical to maintain the compound's stability and purity. The primary degradation pathway for phenolic compounds like this is oxidation. Therefore, we recommend the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[1][2]

  • Atmosphere: Store in a tightly sealed container.[3][4] For extended storage or high-purity applications, flushing the container with an inert gas like argon or nitrogen is a best practice to displace oxygen and moisture.

  • Light: While not acutely light-sensitive, all phenolic compounds can be susceptible to photo-oxidation over time. Storing the material in an amber glass vial or in a dark location is recommended.

  • Location: Keep in a dry, well-ventilated area away from incompatible substances.[3]

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions (refrigerated, dry, and tightly sealed), this compound is stable for several years.[3][5] However, we advise re-analyzing the purity of the material (e.g., by melting point, TLC, or HPLC) if it has been in storage for more than two years or if any change in appearance is observed.

Q3: What are the primary safety hazards associated with this compound?

A3: This compound is classified as an irritant. Users must adhere to standard laboratory safety protocols. The primary hazards include:

  • Eye Irritation: Causes serious eye irritation.[6][7]

  • Skin Irritation: Causes skin irritation.[3][7]

  • Respiratory Irritation: May cause respiratory tract irritation if the dust is inhaled.[3][6][7]

Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][8]

Q4: What solvents can be used to dissolve this compound?

A4: The solubility is dictated by the polar carboxylic acid and hydroxyl groups, as well as the nonpolar benzene ring. It is sparingly or slightly soluble in water.[2][9][10] It exhibits good solubility in many common organic solvents. For practical guidance, refer to the table below.

Q5: Is the compound's solubility pH-dependent?

A5: Yes, dramatically so. The carboxylic acid group (pKa predicted around 3.8) is acidic.[2] In aqueous solutions, increasing the pH above 5 with a mild base (e.g., sodium bicarbonate or sodium hydroxide) will deprotonate the carboxylic acid to form the highly water-soluble carboxylate salt. This is a common and effective strategy for preparing aqueous stock solutions.

Section 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem: Poor Solubility or Incomplete Dissolution

"My this compound is not dissolving as expected in my chosen solvent."

Causality: Solubility issues can arise from using an inappropriate solvent, insufficient volume, low temperature, or impure material. The compound's amphiphilic nature requires careful solvent selection.

Troubleshooting Steps:

  • Verify Solvent Choice: Confirm that you are using an appropriate solvent. Polar organic solvents are generally the best choice (see Table 3).

  • Increase Temperature: Gently warming the solution can significantly increase both the rate of dissolution and overall solubility. Use a warm water bath and do not exceed 40-50°C to avoid potential degradation.

  • Apply Mechanical Energy: Use of a vortex mixer or sonication bath can help break up solid aggregates and accelerate dissolution.

  • Adjust pH (for Aqueous Systems): If dissolving in a buffer or water, add a base (e.g., 1M NaOH) dropwise to raise the pH. The compound will readily dissolve as it converts to its anionic salt form.

  • Check for Impurities: If the compound was stored improperly, it might have oxidized or hydrated, leading to reduced solubility. A visual inspection for color change (from white to yellow/brown) can be an initial indicator.

Problem: Reaction Failure or Unexpectedly Low Yield

"My reaction involving this compound as a starting material is not proceeding or is giving a very low yield of the desired product."

Causality: Reaction failures often stem from one of three areas: the quality of the starting material, incompatible reaction conditions, or a misunderstanding of the compound's reactive sites. The molecule has two key functional groups: a carboxylic acid and a phenolic hydroxyl group, which can compete for reactivity.

Troubleshooting Workflow:

G start Reaction Failure / Low Yield check_purity Step 1: Verify Starting Material Purity start->check_purity purity_ok Purity Confirmed (TLC/Melting Point) check_purity->purity_ok Test purity_bad Impurity Detected purity_ok->purity_bad No check_conditions Step 2: Review Reaction Conditions purity_ok->check_conditions Yes purify Purify by Recrystallization or Column Chromatography purity_bad->purify end Proceed with Optimized Protocol purify->end conditions_ok Conditions Appear Correct check_conditions->conditions_ok Review conditions_bad Potential Issue Identified conditions_ok->conditions_bad No check_reactivity Step 3: Re-evaluate Chemical Reactivity conditions_ok->check_reactivity Yes adjust_conditions Adjust Parameter: - Use Anhydrous Solvent/Inert Atmosphere - Check Temperature Control - Verify Catalyst Activity conditions_bad->adjust_conditions adjust_conditions->end reactivity_issue Side Reaction Possible? check_reactivity->reactivity_issue solution Solution: - Use a Protecting Group for Phenol or Acid - Change Order of Reagent Addition - Select a More Chemoselective Reagent reactivity_issue->solution Yes no_issue No Obvious Issue reactivity_issue->no_issue No solution->end no_issue->end

Caption: Troubleshooting workflow for reaction failures.

Key Considerations:

  • Purity: Has the compound degraded? A simple melting point determination or a TLC analysis can quickly assess its integrity. A broad melting range or extra spots on a TLC plate indicate impurities.

  • Incompatibilities: Avoid using strong oxidizing agents, which will readily attack the phenol ring.[3][5] Strong bases can deprotonate both the carboxylic acid and the phenol, which may lead to unwanted side reactions.

  • Chemoselectivity: When planning a reaction, consider which functional group is more reactive under your conditions.

    • Esterification (at the acid): Typically requires acidic catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC, EDC). The phenol is generally unreactive under these conditions.

    • Alkylation/Acylation (at the phenol): Requires a base to deprotonate the hydroxyl group. A weak base (like K₂CO₃) is often sufficient and may not fully deprotonate the carboxylic acid, allowing for selective O-alkylation. Using a strong base (like NaH) will deprotonate both sites.

Problem: Suspected Compound Degradation

"My white this compound has turned slightly yellow or brown, and my results are inconsistent."

Causality: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of air, light, or trace metal impurities. This process forms highly colored quinone-type species, which are visible even at very low concentrations.

Confirmation and Mitigation:

  • Visual Inspection: A color change from white/off-white to yellow or brown is a strong indicator of oxidation.

  • Purity Analysis:

    • Melting Point: A decreased and broadened melting point range compared to the reference value (182-187°C) suggests the presence of impurities.[1][11]

    • Thin-Layer Chromatography (TLC): Spot the suspect material alongside a trusted standard (if available) on a TLC plate. The appearance of new, often colored, spots confirms degradation. (See Protocol 2).

  • Prevention (The Best Mitigation):

    • Strictly adhere to the recommended storage conditions (refrigerated, dark, tightly sealed).

    • When weighing and handling, minimize the compound's exposure time to ambient air.

    • Use high-purity solvents, as impurities can catalyze oxidation.

Section 3: Data, Protocols, and Methodologies

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number578-22-3[1][9][10]
Molecular FormulaC₈H₈O₃[9][12]
Molecular Weight152.15 g/mol [12][13]
AppearanceWhite to brown powder or crystal[2][9]
Melting Point182-187 °C[1][2]
pKa (Predicted)3.78 ± 0.25 (Carboxylic Acid)[2]

Table 2: Recommended Storage & Incompatibility Summary

ConditionRecommendationSource(s)
Storage Temp. 2-8°C (Refrigerated)[1][2]
Incompatibles Strong oxidizing agents, strong acids, strong bases/alkalis.[3][5]
Decomposition Under fire conditions, may emit toxic fumes (e.g., CO, CO₂).[3][5]

Table 3: General Solubility Profile

SolventSolubilityNotes
WaterSlightly Soluble / Sparingly SolubleSolubility increases dramatically with the addition of a base to form the corresponding salt.[9][10]
Methanol, EthanolSolubleGood choice for preparing stock solutions.
AcetoneSolubleUseful for reactions and cleaning glassware.
DMSO, DMFSolubleCommon solvents for biological assays and organic reactions.
Diethyl EtherModerately SolubleCan be used for extractions.
Hexanes, TolueneInsoluble / Poorly SolubleNot recommended as primary solvents.
Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol utilizes pH adjustment to achieve complete dissolution in an aqueous buffer.

  • Weigh Compound: Accurately weigh 152.15 mg of this compound (for 10 mL of solution).

  • Initial Suspension: Add the solid to a 15 mL conical tube containing ~8 mL of purified water or your desired buffer (e.g., PBS). The solid will not dissolve completely.

  • Adjust pH: While stirring, add 1 M NaOH dropwise. Monitor the solution. As the solid dissolves, the solution will become clear. Stop adding base as soon as all solid material has dissolved.

  • Final Volume: Adjust the final volume to 10.0 mL with water/buffer.

  • Filtration: For cell-based assays or sensitive applications, sterile-filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 2-8°C. For long-term storage, aliquot and freeze at -20°C.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This is a rapid method to check for non-volatile impurities or degradation products.

  • Prepare TLC Plate: Obtain a silica gel TLC plate. Lightly draw a starting line with a pencil ~1 cm from the bottom.

  • Prepare Sample: Dissolve a small amount (~1 mg) of your this compound in ~0.5 mL of a suitable solvent (e.g., ethyl acetate or methanol).

  • Spot the Plate: Use a capillary tube to spot a small amount of your sample solution onto the starting line. If you have a reference standard, spot it in an adjacent lane.

  • Develop the Plate: Place the plate in a sealed TLC chamber containing a suitable mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate with a few drops of acetic acid). The acetic acid prevents the carboxylic acid spot from streaking.

  • Visualize: After the solvent front has moved up the plate, remove it and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpret: A pure compound should show a single, well-defined spot. The presence of additional spots, especially near the baseline or with a different color, indicates impurities or degradation.

Section 4: References

  • Chemsrc. (2025). This compound | CAS#:578-22-3. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). 5-HYDROXY-2-METHYL-BENZOIC ACID manufacturers and suppliers in india. Retrieved from [Link]

  • PubChem. (n.d.). Crystal Violet. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Stability Testing of 5-Hydroxy-2-methylbenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 5-Hydroxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven insights into establishing a robust stability testing program for this compound. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is stability testing for this compound in solution crucial?

Stability testing is fundamental to drug development and quality control. It provides evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1] For this compound, a phenolic and carboxylic acid derivative, this is critical for determining its shelf-life, establishing appropriate storage conditions, and identifying potential degradation products that could impact efficacy or safety.

Q2: What are the primary degradation pathways I should be concerned about for this molecule?

Given its chemical structure—a phenol and a benzoic acid—this compound is susceptible to several degradation mechanisms:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be catalyzed by light, heat, or trace metals. This can lead to the formation of colored quinone-type structures or further degradation products.

  • Decarboxylation: Like many benzoic acid derivatives, thermal stress can potentially lead to the loss of the carboxyl group as carbon dioxide.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photo-oxidative processes or other photochemical reactions.[2][3][4]

  • Hydrolysis: While the core structure is not readily hydrolyzable, if formulated as an ester derivative, hydrolysis of the ester bond would be a primary concern.

Q3: What regulatory guidelines should I follow for these stability studies?

The International Council for Harmonisation (ICH) provides the definitive guidelines for stability testing. The core documents to consult are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the general principles of stability testing, including storage conditions and testing frequency.[1][5][6][7]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides a detailed framework for assessing the light sensitivity of the compound.[2][3][4][8]

Core Stability Testing Workflow: A Guided Approach

A successful stability study is a systematic process. The following workflow integrates forced degradation studies (stress testing) with a formal stability program to provide a comprehensive understanding of the molecule's behavior.

Stability_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation (Stress Testing) cluster_formal Phase 3: Formal Stability Study cluster_analysis Phase 4: Data Analysis & Reporting prep Sample Preparation (Define concentration & solvent) method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) prep->method_dev stress_testing Perform Stress Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->stress_testing Use method for stress samples method_val Validate Method Specificity (Can it separate degradants?) stress_testing->method_val formal_study Set Up Formal Stability Chambers (Long-term & Accelerated Conditions) method_val->formal_study Use validated method for formal study timepoints Pull Samples at Defined Timepoints formal_study->timepoints analysis Analyze Samples using Validated Method timepoints->analysis data_analysis Assess Data Trends (Assay, Impurities, Mass Balance) analysis->data_analysis shelf_life Establish Shelf-Life & Storage Conditions data_analysis->shelf_life

Caption: A systematic workflow for stability testing.

Phase 1: Preparation and Method Development
1.1. Developing a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method that can accurately measure the concentration of the active compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[9][10]

Starting HPLC Parameters for this compound:

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)The nonpolar stationary phase is ideal for retaining and separating small aromatic organic acids like the target compound.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase (pH ~2.7) suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peak shapes.
Gradient Start at 5-10% B, ramp to 90-95% B over 15-20 minA gradient elution is crucial for a stability-indicating method to ensure that both early-eluting polar degradants and potentially more nonpolar degradants are effectively separated and eluted.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection (UV) ~210 nm and ~298 nmPhenolic compounds often have multiple absorbance maxima. Monitoring at a low wavelength (~210 nm) provides general sensitivity, while a higher wavelength offers more selectivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Column Temp. 30-40 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.[11]
Phase 2: Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to predict the likely degradation products and to prove the analytical method's specificity.[12][13] The goal is to achieve 5-20% degradation of the active substance.

Protocol: Forced Degradation of this compound

  • Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample stored at 5°C in the dark.

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for 24-48 hoursTests susceptibility to degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOHRoom Temp or heat at 40-60°C for 2-24 hoursPhenolic compounds can be highly susceptible to base-catalyzed oxidation. Start with milder conditions.
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temp for 24-48 hoursSimulates oxidative stress. The phenol moiety is particularly sensitive to oxidation.[12]
Thermal Heat solution at 80°C (in dark)48-72 hoursEvaluates the intrinsic thermal stability of the molecule in solution.
Photostability Expose to light sourceOverall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt hours/m²[4]As per ICH Q1B, to assess light-induced degradation.[2][3] A dark control must be run in parallel to differentiate thermal from photolytic degradation.[14]
  • Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), dilute to a suitable concentration, and analyze by the developed HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main compound peak and from each other.

Phase 3: Formal Stability Study

Once the analytical method is validated, a formal study is initiated using multiple batches of the substance.[15]

Protocol: Formal Stability Study Setup

  • Prepare Samples: Prepare the solution of this compound at its intended concentration and in the final proposed solvent system.

  • Storage Conditions (ICH Q1A): Place the samples in validated stability chambers under the following conditions[1][7]:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Pull samples for analysis at specified time points:

    • Accelerated: 0, 3, and 6 months.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

Troubleshooting Guide

Troubleshooting_Tree start Problem Encountered p1 Poor Peak Shape (Tailing or Fronting) start->p1 p2 Shifting Retention Times start->p2 p3 No Degradation in Stress Studies start->p3 p4 Poor Mass Balance (<95%) start->p4 s1_1 Check Mobile Phase pH (Is it >2 units from pKa?) p1->s1_1 Cause? s1_2 Column Overload? (Reduce sample concentration) p1->s1_2 Cause? s1_3 Column Degradation? (Flush or replace column) p1->s1_3 Cause? s2_1 Inadequate Equilibration Time? p2->s2_1 Cause? s2_2 Fluctuating Column Temperature? p2->s2_2 Cause? s2_3 Mobile Phase Composition Drift? p2->s2_3 Cause? s3_1 Stress Conditions Too Mild? (Increase temp, time, or conc.) p3->s3_1 Action s3_2 Compound is Highly Stable p3->s3_2 Conclusion? s4_1 Degradants Not UV Active? p4->s4_1 Cause? s4_2 Degradants Not Eluting? p4->s4_2 Cause? s4_3 Analyte Adsorbed to Container? p4->s4_3 Cause? a4_1 Use Mass Spectrometry (LC-MS) or a universal detector (CAD) s4_1->a4_1 Solution a4_2 Use stronger organic solvent or extend gradient run time s4_2->a4_2 Solution

Caption: A decision tree for troubleshooting common stability study issues.

Q: My chromatogram shows significant peak tailing for the main compound. A: This is common for acidic compounds. The primary cause is often secondary interactions between the ionized analyte and the silica backbone of the C18 column.

  • Solution 1 (Causality): Ensure your mobile phase pH is sufficiently low. A pH of 2.5-3.0, achieved with 0.1% formic or phosphoric acid, will fully protonate the carboxylic acid group, minimizing these interactions.[16]

  • Solution 2 (Causality): If the issue persists, your sample concentration may be too high, leading to column overload. Try diluting your sample by a factor of 5 or 10.

  • Solution 3 (Causality): The column itself may be compromised. High pH or aggressive mobile phases can degrade the stationary phase. Flush the column with a strong solvent or replace it if necessary.[11]

Q: The retention time of my main peak is drifting between injections. A: Retention time stability is critical for reliable data. Drifting indicates an unstable system.

  • Solution 1 (Causality): Insufficient column equilibration between gradient runs is a frequent cause. Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes before each injection.[11]

  • Solution 2 (Causality): Check the temperature control. A fluctuating column oven temperature will directly impact retention time. Use a calibrated column thermostat.[11]

  • Solution 3 (Causality): The mobile phase composition may be changing due to evaporation of the more volatile organic component or inconsistent mixing by the pump. Prepare fresh mobile phase daily and prime the pump lines.[16][17]

Q: I've completed my forced degradation, but the total peak area (main peak + degradants) is only 85% of my control sample. What happened to the rest? A: This is a "mass balance" problem and is a critical issue. It suggests that not all degradants are being accounted for.

  • Hypothesis 1: The degradants may not have a UV chromophore at the wavelength you are monitoring. The aromatic ring may have been cleaved, resulting in smaller, non-UV-active fragments.

    • Validation: Re-analyze the samples using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to "see" these non-UV active compounds.

  • Hypothesis 2: The degradants are highly polar and are not being retained on the C18 column, or they are highly nonpolar and are not eluting from the column at all.

    • Validation: Modify your gradient. For highly polar compounds, consider an alternative method like HILIC. For nonpolar compounds, extend the gradient to 100% organic solvent and hold for several minutes to ensure everything is eluted from the column.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation (ICH). [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]

  • A deep dive in Stability Studies (ICH Q1A R2). (2025). YouTube. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

  • Can anyone help with a problem with organic acid analysis using HPLC? (2014). ResearchGate. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

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Validation & Comparative

Introduction: The Critical Role of Isomerism in Chemical and Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 5-Hydroxy-2-methylbenzoic Acid and Its Positional Isomers

In the fields of organic synthesis and drug development, constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—often exhibit remarkably distinct physicochemical properties and biological activities. A subtle shift in the position of a functional group on an aromatic ring can profoundly alter a molecule's polarity, acidity, steric profile, and ability to interact with biological targets. This guide provides a comprehensive comparative analysis of this compound and its nine positional isomers, a family of compounds collectively known as cresotic acids.

These molecules, all with the formula C₈H₈O₃, are valuable building blocks and possess diverse biological profiles, ranging from anti-inflammatory to antimicrobial activities.[1][2] For researchers, understanding the unique characteristics of each isomer is paramount for successful synthesis, purification, and application. This document synthesizes available data on their properties, provides a framework for their spectroscopic differentiation, outlines common synthetic strategies, and details standardized analytical protocols.

Molecular Structures and Nomenclature

The ten constitutional isomers of hydroxy methylbenzoic acid are defined by the relative positions of the hydroxyl (-OH) and methyl (-CH₃) groups on the benzoic acid framework. The structures, IUPAC names, and CAS Registry Numbers are presented below for unambiguous identification.

isomers cluster_2_hydroxy 2-Hydroxy (Salicylic Acid Derivatives) cluster_3_hydroxy 3-Hydroxy Isomers cluster_4_5_hydroxy 4- & 5-Hydroxy Isomers 2_3 2-Hydroxy-3-methylbenzoic acid CAS: 32297-29-9 2_4 2-Hydroxy-4-methylbenzoic acid (m-Cresotic Acid) CAS: 50-85-1 2_5 2-Hydroxy-5-methylbenzoic acid (p-Cresotic Acid) CAS: 2243-75-6 2_6 2-Hydroxy-6-methylbenzoic acid (6-Methylsalicylic Acid) CAS: 567-61-3 3_2 3-Hydroxy-2-methylbenzoic acid CAS: 603-80-5 3_4 3-Hydroxy-4-methylbenzoic acid CAS: 586-30-1 3_5 3-Hydroxy-5-methylbenzoic acid CAS: 581-37-3 4_2 4-Hydroxy-2-methylbenzoic acid CAS: 578-38-1 4_3 4-Hydroxy-3-methylbenzoic acid CAS: 499-76-3 5_2 This compound CAS: 578-22-3

Caption: Positional isomers of hydroxy methylbenzoic acid.

Comparative Physicochemical Properties

The positioning of the hydroxyl and methyl groups dictates intermolecular forces, particularly hydrogen bonding, which in turn governs physical properties like melting point and solubility. The acidity (pKa) is also highly sensitive to the electronic effects of the substituents relative to the carboxylic acid.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound 578-22-3152.15184Slightly soluble in water.[3]
2-Hydroxy-4-methylbenzoic acid 50-85-1152.15177-179Slightly soluble in water.
2-Hydroxy-5-methylbenzoic acid 2243-75-6152.15152-154Soluble in ethanol, ether.
3-Hydroxy-4-methylbenzoic acid 586-30-1152.15211-213Data not readily available.
4-Hydroxy-3-methylbenzoic acid 499-76-3152.15172-17511.6 mg/mL at 100 °C.[4]
3-Hydroxy-2-methylbenzoic acid 603-80-5152.15170-172Data not readily available.

Analysis of Property Trends:

  • Melting Point: Isomers capable of forming strong intermolecular hydrogen bonding lattices, such as 3-hydroxy-4-methylbenzoic acid and the target this compound, tend to have higher melting points. In contrast, 2-hydroxy isomers often exhibit lower melting points than their meta and para counterparts. This is due to intramolecular hydrogen bonding between the ortho-hydroxyl and carboxyl groups, which reduces the capacity for intermolecular bonding.

  • Acidity (pKa): All isomers are more acidic than benzoic acid (pKa ≈ 4.2). The 2-hydroxy isomers (salicylic acid derivatives) are significantly more acidic due to the stabilization of the carboxylate anion via intramolecular hydrogen bonding. The electron-donating methyl group generally decreases acidity, but its effect is positional.

Spectroscopic Differentiation: A Multi-Technique Approach

Unambiguous identification of a specific isomer requires a combined analytical approach. NMR, IR, and Mass Spectrometry each provide complementary pieces of the structural puzzle.[5][6]

analytical_workflow cluster_workflow Isomer Identification Workflow Unknown Unknown Isomer Sample MS Mass Spectrometry (MS) Unknown->MS Determine MW (m/z = 152) IR Infrared (IR) Spectroscopy Unknown->IR Identify Functional Groups (-OH, -COOH, C=C) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR Determine Connectivity & Substitution Pattern Confirm Structure Confirmed MS->Confirm IR->Confirm NMR->Confirm

Caption: Logical workflow for spectroscopic isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing these isomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly diagnostic of the 1,2,3-, 1,2,4-, or 1,3,5-substitution patterns.

¹H NMR Key Differentiating Features:

  • Number of Aromatic Signals: Symmetrically substituted isomers (e.g., 3-hydroxy-5-methylbenzoic acid) will show fewer aromatic signals than unsymmetrical ones.

  • Coupling Constants (J):

    • Ortho coupling (³JHH) is typically 7-9 Hz.

    • Meta coupling (⁴JHH) is smaller, around 2-3 Hz.

    • Para coupling (⁵JHH) is often close to 0 Hz and not resolved.

  • Example Comparison:

    • This compound (1,2,4-substitution): Will show three distinct aromatic protons. The proton at C6 will be a doublet (ortho-coupled to H5), the proton at C4 will be a doublet of doublets (ortho-coupled to H5, meta-coupled to H2), and the proton at C3 will be a doublet (meta-coupled to H5).

    • 4-Hydroxy-3-methylbenzoic acid (1,3,4-substitution): Also shows three aromatic protons, but with a different splitting pattern. The proton at C2 will be a doublet (meta-coupled to H6), the proton at C5 will be a doublet (ortho-coupled to H6), and the proton at C6 will be a doublet of doublets.

¹³C NMR Spectral Data: The chemical shifts of the aromatic carbons provide further confirmation. The carbon attached to the electron-withdrawing carboxyl group is shifted downfield (~170 ppm), while the carbon attached to the electron-donating hydroxyl group is shifted upfield. The specific shifts of all eight carbons create a unique fingerprint for each isomer.

Infrared (IR) Spectroscopy

While all isomers show characteristic broad O-H stretches (from both phenol and carboxylic acid, ~3300-2500 cm⁻¹) and a strong C=O stretch (~1700-1680 cm⁻¹), the fingerprint region is diagnostic.

  • Out-of-Plane (OOP) C-H Bending: The pattern of bands between 900-650 cm⁻¹ is highly characteristic of the benzene ring substitution pattern, providing a reliable way to distinguish between, for example, 1,2,4- and 1,3,5-substituted isomers.[5]

Mass Spectrometry (MS)

Under Electron Ionization (EI), all isomers will exhibit the same molecular ion peak (M⁺) at m/z = 152. However, the fragmentation patterns can differ. Common fragmentation pathways include the loss of H₂O (m/z 134) and the loss of COOH (m/z 107). The relative intensities of these fragment ions can vary based on the stability of the resulting cations, which is influenced by the isomer's structure.

Synthesis Strategies and Methodologies

The synthesis of a specific cresotic acid isomer requires careful selection of starting materials and reaction conditions to control regioselectivity.

synthesis_workflow cluster_synthesis General Synthesis & Purification Workflow Start Select Cresol Isomer (o-, m-, or p-cresol) Reaction Carboxylation Reaction (e.g., Kolbe-Schmitt) Start->Reaction Workup Acidic Workup (Precipitation) Reaction->Workup Crude Crude Isomer Mixture Workup->Crude Separation Separation/Purification (Recrystallization or HPLC) Crude->Separation Pure Pure Isomer Separation->Pure

Caption: Generalized workflow for the synthesis of cresotic acids.

A prevalent method for synthesizing these compounds is the Kolbe-Schmitt reaction , which involves the carboxylation of the corresponding cresol (methylphenol) isomer.[7][8] For instance, reacting p-cresol with carbon dioxide under high temperature and pressure yields 2-hydroxy-5-methylbenzoic acid.[7] Other routes involve the oxidation of a methyl group on a hydroxytoluene or multi-step sequences starting from substituted phenols or toluenes.[9][10] For example, this compound can be prepared via a sequence involving diazotization and hydrolysis of methyl 5-amino-2-methyl benzoate.[11]

Biological Activity and Applications

The isomeric position of the functional groups is a key determinant of biological function. While a comprehensive bioactivity profile for every isomer is not available, clear trends emerge from the literature.

  • Anti-inflammatory and Analgesic: Many hydroxybenzoic acids are related to salicylic acid (2-hydroxybenzoic acid), the active metabolite of aspirin.[12] They can inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[13]

  • Antimicrobial Activity: Phenolic acids are well-known for their antimicrobial properties. 6-Methylsalicylic acid, for example, is a natural product from Penicillium species with documented antibacterial activity.[1] Hydroxybenzoate esters have also shown broad antimicrobial and fungicidal activities.[2]

  • Antioxidant Properties: As phenolic compounds, these isomers can act as free radical scavengers.[12] This antioxidant activity may contribute to protective effects against cardiovascular and other diseases associated with oxidative stress.[12]

  • Pharmaceutical Intermediates: Due to their versatile functional groups, these isomers are valuable intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been explored as novel NSAIDs.[14]

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation

This protocol outlines a general-purpose Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analytical separation of cresotic acid isomers, adapted from methodologies for separating similar benzoic acid derivatives.[15][16]

  • Instrumentation: HPLC system with a UV detector, C18 bonded-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile (or methanol) and water, acidified with a small amount of acetic or phosphoric acid (e.g., 0.1%) to suppress the ionization of the carboxyl group. A typical starting ratio could be 40:60 (v/v) Acetonitrile:Water.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the isomer mixture in 10 mL of the mobile phase to create a 100 µg/mL stock solution. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: The isomers will elute at different retention times based on their relative polarity. Less polar isomers will have longer retention times on the C18 column. The method should be optimized by adjusting the organic solvent ratio to achieve baseline separation (Rs ≥ 1.5) for all isomers of interest.

Protocol 2: NMR Sample Preparation and Data Acquisition

This protocol describes the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.[17]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isomer.

    • Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice as it dissolves the polar isomers well and its residual proton peak does not overlap with most aromatic signals. Chloroform-d (CDCl₃) can also be used.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent inside a clean, dry 5 mm NMR tube.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Use a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (typically several hundred to thousands) and a longer relaxation delay due to the low natural abundance of ¹³C and its longer relaxation times.

    • Referencing: Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Conclusion

The ten positional isomers of hydroxy methylbenzoic acid, while structurally similar, are distinct chemical entities with unique physicochemical, spectroscopic, and biological profiles. The choice of isomer is a critical decision in synthesis and drug design, as the substitution pattern governs everything from melting point and reactivity to biological target affinity. A systematic analytical approach, combining chromatography for separation with a multi-technique spectroscopic workflow (NMR, IR, MS) for identification, is essential for any researcher working with this versatile family of compounds. This guide provides the foundational data and methodologies to enable such a rigorous and scientifically sound investigation.

References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
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  • Simultaneous determination of benzoic acid and its monohydroxyl isomers by a spectrophotometric method.
  • A Comparative Study on the Biological Activities of Methoxybenzoic Acid Isomers. Benchchem.
  • 4-Hydroxy-3-methylbenzoic acid. PubChem.
  • Synthesis of 2-propoxy-5-methylbenzoic acid. NIST.
  • 3-Hydroxy-4-methylbenzoic acid. PubChem.
  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE.
  • Synthesis method of high-purity methyl 5-hydroxy-2-methyl benzo
  • 5-HYDROXY-2-METHYL-BENZOIC ACID. ChemicalBook.
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  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • Hydroxybenzoic acid isomers and the cardiovascular system. PMC.
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  • A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers. Benchchem.
  • Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PubMed Central.
  • Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide. Benchchem.
  • Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec). Benchchem.
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A Comparative Guide to the In Vitro Cytotoxicity of 5-Hydroxy-2-methylbenzoic Acid and 4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of the cytotoxic profiles of 5-Hydroxy-2-methylbenzoic acid and its structural isomer, 4-hydroxybenzoic acid. Designed for researchers in toxicology, pharmacology, and drug development, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparison.

Introduction: A Tale of Two Isomers

This compound and 4-hydroxybenzoic acid are structural isomers, both derivatives of benzoic acid. While they share the same molecular formula (C₈H₈O₃ for the methylated compound and C₇H₆O₃ for the other), the seemingly minor difference in the position of the hydroxyl group and the presence of a methyl group can lead to significant variations in their physicochemical properties and biological activities.

4-hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA) is a well-characterized compound found naturally in various plants and is a primary metabolite of parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products[1][2][3][4][5]. It is generally considered to have low acute toxicity[1][6][7]. However, some studies have pointed towards weak estrogenic activity and the potential to stimulate the growth of human breast cancer cell lines[1][7][8]. Its biological effects are diverse, including antioxidant, anti-inflammatory, and antimicrobial properties[2][9][10].

This compound , on the other hand, is less extensively studied. It is primarily documented as a pharmaceutical intermediate[11]. Its structural similarity to salicylic acid (2-hydroxybenzoic acid) suggests potential biological activities, but its cytotoxic profile remains largely uncharacterized. This lack of data necessitates a systematic investigation to understand its potential for therapeutic applications or as a toxicological concern.

This guide will, therefore, focus on establishing a rigorous experimental workflow to directly compare the in vitro cytotoxicity of these two compounds, providing a foundation for further mechanistic studies.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

Rationale for Cell Line Selection

The choice of cell line is critical and should be guided by the potential applications or exposure routes of the compounds. We recommend a panel of cell lines to assess both general and tissue-specific cytotoxicity:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone of in vitro toxicology. The liver is a primary site of metabolism for xenobiotics, making HepG2 cells an excellent model to assess metabolic activation-dependent cytotoxicity.

  • HaCaT (Human Keratinocyte Cell Line): Given the prevalent use of 4-hydroxybenzoic acid derivatives (parabens) in topical products, a skin cell model is highly relevant to assess dermal toxicity.

  • A549 (Human Lung Carcinoma): To evaluate potential toxicity upon inhalation, which could be a relevant exposure route in manufacturing settings.

Compound Preparation and Concentration Range

Due to their limited aqueous solubility, both this compound and 4-hydroxybenzoic acid should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution[1][2][11][12]. The final concentration of DMSO in the cell culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).

A wide range of concentrations should be tested to determine the dose-response relationship and calculate the IC50 (half-maximal inhibitory concentration) value for each compound. A logarithmic serial dilution is recommended, for example, from 0.1 µM to 1000 µM.

Core Cytotoxicity Assays: The Triad of Viability, Integrity, and Metabolism

We will employ three widely accepted and complementary cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and the Neutral Red (NR) uptake assay[13][14][15][16][17].

MTT Assay: Assessing Mitochondrial Function

This colorimetric assay measures the activity of mitochondrial succinate dehydrogenase, which reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product in metabolically active cells[16]. A decrease in the amount of formazan produced is indicative of reduced cell viability and/or metabolic activity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or 4-hydroxybenzoic acid. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot against the compound concentration to determine the IC50 value.

LDH Assay: Quantifying Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from the cytosol into the culture medium upon cell membrane damage or lysis[17]. This assay is a reliable indicator of overt cytotoxicity and loss of membrane integrity.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Express the results as a percentage of the maximum LDH release.

Neutral Red Uptake Assay: Evaluating Lysosomal Integrity

The neutral red uptake assay assesses cell viability by measuring the uptake of the supravital dye, Neutral Red, into the lysosomes of viable cells[13][16]. A decrease in the amount of dye accumulated in the lysosomes indicates cellular damage.

Experimental Protocol: Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: After treatment, replace the medium with a medium containing Neutral Red dye and incubate for 2-3 hours.

  • Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of Neutral Red uptake relative to the vehicle control.

Visualizing the Workflow and Potential Mechanisms

Diagrams are essential for clarifying complex experimental workflows and hypothetical mechanisms of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_lines Cell Lines (HepG2, HaCaT, A549) plate_cells plate_cells cell_lines->plate_cells Seed in 96-well plates compounds Compounds (5-H-2-MBA & 4-HBA) in DMSO treat_cells Treat Cells (24, 48, 72h) compounds->treat_cells Serial Dilutions plate_cells->treat_cells mtt MTT Assay (Mitochondrial Activity) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh nr Neutral Red Assay (Lysosomal Integrity) treat_cells->nr data_analysis Calculate % Viability/ % Cytotoxicity mtt->data_analysis ldh->data_analysis nr->data_analysis ic50 Determine IC50 Values data_analysis->ic50 comparison Comparative Analysis ic50->comparison

Caption: A streamlined workflow for the comparative cytotoxicity assessment of the two benzoic acid derivatives.

Signaling_Pathway cluster_ros Oxidative Stress cluster_mito Mitochondrial Damage cluster_apoptosis Apoptotic Pathway compound Phenolic Compound (5-H-2-MBA or 4-HBA) ros Increased ROS Production compound->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction atp_depletion ATP Depletion mito_dysfunction->atp_depletion caspase Caspase Activation mito_dysfunction->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A hypothesized signaling pathway for phenolic acid-induced cytotoxicity, often involving oxidative stress.

Data Presentation and Interpretation

The quantitative data from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison.

CompoundCell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
This compound HepG2MTT
LDH
NR
HaCaTMTT
LDH
NR
A549MTT
LDH
NR
4-hydroxybenzoic acid HepG2MTT
LDH
NR
HaCaTMTT
LDH
NR
A549MTT
LDH
NR

Interpreting the Results:

  • A lower IC50 value indicates higher cytotoxicity.

  • Discrepancies in IC50 values between the assays can provide mechanistic insights. For instance, if the MTT assay shows a much lower IC50 than the LDH assay, it might suggest that the compound impairs metabolic activity before causing overt membrane damage.

  • Comparing the IC50 values between the two compounds will reveal their relative cytotoxic potency. The presence of the methyl group and the altered position of the hydroxyl group in this compound may lead to differences in cell permeability, metabolic stability, or interaction with cellular targets, resulting in a different cytotoxic profile compared to 4-hydroxybenzoic acid.

Conclusion and Future Directions

This guide provides a robust framework for the head-to-head comparison of the in vitro cytotoxicity of this compound and 4-hydroxybenzoic acid. The results from this study will establish the foundational toxicological profiles of these compounds and will be instrumental in guiding future research. Should significant cytotoxicity be observed, subsequent studies should focus on elucidating the underlying molecular mechanisms, such as the induction of apoptosis or necrosis, the generation of reactive oxygen species, and effects on specific signaling pathways. This systematic approach will ensure a thorough understanding of the biological effects of these two closely related, yet potentially distinct, chemical entities.

References

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Organic Silane. (2025, October 25). 4-Hydroxybenzoic Acid (PHBA): Properties, Uses, And Benefits In Cosmetics, Pharmaceuticals & More. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Chemcess. (2024, April 21). 4-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]

  • Rupa Health. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of hydroxybenzoic acid derivatives (50 μM) on (a) cytotoxicity,.... Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic assays by (a) MTT assay, (b) neutral red cell assay, and (c).... Retrieved from [Link]

  • TERA. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Retrieved from [Link]

  • OECD. (n.d.). 4-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride | Request PDF. Retrieved from [Link]

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A Comparative Analysis of the Antioxidant Activity of 5-Hydroxy-2-methylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antioxidant activity of 5-Hydroxy-2-methylbenzoic acid and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. We will explore the structure-activity relationships that govern the antioxidant potential of these compounds and provide standardized protocols for their evaluation.

Introduction: The Significance of Antioxidants

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, an imbalance leading to an excess of ROS can result in oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.

Phenolic compounds, characterized by an aromatic ring substituted with at least one hydroxyl group, are a major class of antioxidants.[1] this compound, a phenolic acid, is a subject of interest for its potential antioxidant properties. Understanding how structural modifications to this parent molecule affect its antioxidant capacity is crucial for the rational design of novel and more potent therapeutic agents.

The Foundation: Structure-Activity Relationships of Phenolic Antioxidants

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure.[2][3][4] The primary mechanism by which they exert their effect is by donating a hydrogen atom from their phenolic hydroxyl (-OH) group to a free radical, thus stabilizing the radical.[1] The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring.

Key structural features that influence the antioxidant activity of hydroxybenzoic acids include:

  • Number and Position of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity.[3][5] The position of these groups is also critical; hydroxyl groups in the ortho and para positions to each other enhance antioxidant capacity.[6]

  • Nature of Substituents: The presence of electron-donating groups (like methyl or methoxy groups) can enhance antioxidant activity, while electron-withdrawing groups (like the carboxyl group) may have a negative effect.[5]

  • Lipophilicity: The overall solubility of the compound in different microenvironments can influence its accessibility to radicals and thus its apparent activity.

Unveiling the Antioxidant Potential of this compound

This compound possesses the core structural features of a phenolic antioxidant: a hydroxyl group attached to a benzene ring. The hydroxyl group at position 5 is the primary site for radical scavenging. The methyl group at position 2, being an electron-donating group, can slightly enhance the stability of the phenoxyl radical formed upon hydrogen donation. The carboxyl group at position 1 is an electron-withdrawing group, which can have a modest negative impact on the hydrogen-donating ability of the hydroxyl group.[5]

A Comparative Look: The Impact of Structural Modifications

The antioxidant activity of this compound can be modulated by various chemical modifications. Below, we compare the parent compound to its potential derivatives.

Esterification of the Carboxyl Group

Converting the carboxylic acid to an ester, for example, methyl 5-hydroxy-2-methylbenzoate, is a common derivatization strategy. This modification increases the lipophilicity of the molecule. While it doesn't directly alter the hydrogen-donating hydroxyl group, the change in solubility can significantly impact the antioxidant activity depending on the assay system. In lipid-based systems, an increase in lipophilicity may lead to higher apparent activity. Some studies have shown that the esterification of phenolic acids can lead to higher antioxidant activities compared to the parent acids.[7]

Alterations to the Hydroxyl Group

If the phenolic hydroxyl group is converted to a methoxy group (forming 5-methoxy-2-methylbenzoic acid), the primary hydrogen-donating site is lost. This change would drastically reduce the radical scavenging activity. The antioxidant potential of phenolic compounds is directly tied to the presence of a free hydroxyl group.[8]

Introduction of Additional Hydroxyl Groups

The addition of another hydroxyl group to the aromatic ring is predicted to significantly enhance the antioxidant activity. For instance, a derivative like 3,5-dihydroxy-2-methylbenzoic acid would have two hydroxyl groups capable of donating hydrogen atoms. Dihydroxybenzoic acids generally exhibit superior antioxidant properties compared to their monohydroxy counterparts.[6] The relative positions of these hydroxyl groups would further fine-tune the activity.

Summary of Structure-Activity Relationships

The following table summarizes the expected impact of various structural modifications on the antioxidant activity of this compound, based on established principles.

Modification Example Derivative Expected Impact on Antioxidant Activity Rationale
Parent CompoundThis compoundBaselinePossesses a single hydrogen-donating hydroxyl group.
Esterification of -COOHMethyl 5-hydroxy-2-methylbenzoatePotentially IncreasedIncreased lipophilicity may enhance activity in lipidic environments.
O-methylation of -OH5-Methoxy-2-methylbenzoic acidSignificantly DecreasedLoss of the primary hydrogen-donating hydroxyl group.
Addition of an -OH group3,5-Dihydroxy-2-methylbenzoic acidSignificantly IncreasedIncreased number of hydrogen-donating groups.

Experimental Protocols for Antioxidant Activity Assessment

To empirically validate the antioxidant potential of this compound and its derivatives, standardized in vitro assays are essential. The DPPH and ABTS assays are two of the most widely used methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[9][10][11]

Step-by-Step Protocol:

  • Preparation of DPPH Stock Solution: Accurately weigh and dissolve DPPH in methanol or ethanol to prepare a stock solution (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.[10]

  • Preparation of Test Samples: Dissolve this compound and its derivatives in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create stock solutions. Prepare a series of dilutions from these stock solutions.

  • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, to serve as a positive control.

  • Reaction Setup: In a 96-well microplate or cuvettes, add a defined volume of each sample dilution. Then, add the DPPH working solution to each well/cuvette and mix thoroughly. A blank containing only the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[10]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[12] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[12]

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix equal volumes of these two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3][12]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Preparation of Test Samples and Control: Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Reaction Setup: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution and mix.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[13]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[12]

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the ABTS•+ solution without the antioxidant.

  • Data Expression: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Visualizing the Concepts

Chemical Structures

G cluster_0 This compound (Parent) cluster_1 Methyl 5-hydroxy-2-methylbenzoate (Ester) cluster_2 5-Methoxy-2-methylbenzoic acid (Ether) cluster_3 3,5-Dihydroxy-2-methylbenzoic acid (Dihydroxy) 5-OH-2-MeBA C1=CC(=C(C=C1C(=O)O)C)O Ester COC(=O)C1=C(C=C(C=C1)O)C Ether COC1=CC(=C(C=C1)C(=O)O)C Dihydroxy CC1=C(C=C(C=C1O)O)C(=O)O

Caption: Chemical structures of this compound and its derivatives.

DPPH Assay Workflow

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Sample and Control Dilutions start->prep_samples reaction Mix DPPH Solution with Samples/Controls prep_dpph->reaction prep_samples->reaction incubation Incubate in Dark (30 min) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging and IC50 measurement->calculation end_node End calculation->end_node

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Assay Workflow

ABTS_Workflow start Start gen_abts Generate ABTS•+ (ABTS + K2S2O8, 12-16h in dark) start->gen_abts prep_samples Prepare Sample and Control Dilutions start->prep_samples prep_working Dilute ABTS•+ to Abs ~0.7 at 734 nm gen_abts->prep_working reaction Mix ABTS•+ Solution with Samples/Controls prep_working->reaction prep_samples->reaction incubation Incubate (e.g., 6 min) reaction->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition and TEAC measurement->calculation end_node End calculation->end_node

Caption: Workflow for the ABTS radical cation decolorization assay.

References

A Comparative Guide to the Inter-Laboratory Validation of 5-Hydroxy-2-methylbenzoic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 5-Hydroxy-2-methylbenzoic acid. As a crucial component in various research and development pipelines, ensuring the accuracy, reliability, and reproducibility of its measurement across different laboratories is paramount. This document offers a comparative analysis of common analytical techniques, detailed experimental protocols, and a structured approach to designing and executing an inter-laboratory validation study, grounded in the principles of scientific integrity and regulatory expectations.

Introduction: The Importance of Validated this compound Quantification

This compound is a significant molecule in pharmaceutical and chemical research, often encountered as a metabolite, impurity, or synthetic intermediate. The ability to accurately and consistently quantify this analyte is critical for product quality control, pharmacokinetic studies, and regulatory submissions. An analytical method, no matter how well-developed in a single laboratory, can only be considered truly robust and transferable after its performance has been verified by multiple laboratories in an inter-laboratory validation study.[1][2] This process is essential for establishing the method's reproducibility—its precision under a variety of conditions, including different analysts, equipment, and laboratory environments.[3][4]

This guide will explore three prevalent analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective method suitable for complex matrices, often requiring derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The benchmark for sensitivity and specificity, ideal for trace-level quantification.

The Framework of Inter-Laboratory Validation

The objective of an inter-laboratory validation study is to demonstrate that an analytical procedure is suitable for its intended purpose by assessing its reproducibility.[5][6] This is a core tenet of guidelines such as the International Council for Harmonisation's Q2(R1).[5][7] A typical study involves a coordinating laboratory that prepares and distributes identical, homogeneous samples to multiple participating laboratories. Each laboratory then analyzes the samples using the same detailed analytical protocol, and the results are returned to the coordinating laboratory for statistical analysis.[8]

The primary performance characteristic evaluated is reproducibility , which expresses the precision between laboratories.[3][5] This is distinct from repeatability (intra-assay precision under the same conditions) and intermediate precision (within-laboratory variations).[4][9] Statistical tools such as Analysis of Variance (ANOVA), Mandel's h and k statistics, and Z-scores are often employed to compare results and assess laboratory performance.[10][11]

Figure 1: General workflow for an inter-laboratory validation study.

Comparative Analysis of Analytical Methodologies

The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The following table provides a comparative overview of the three techniques discussed in this guide. The performance data presented is hypothetical, based on typical values for structurally similar compounds, to illustrate the expected capabilities of each method.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle UV absorbance of the analyte separated by liquid chromatography.Mass-to-charge ratio of the derivatized, volatile analyte separated by gas chromatography.Mass-to-charge ratio of specific precursor-to-product ion transitions of the analyte separated by liquid chromatography.
Linearity Range 1 - 200 µg/mL0.1 - 100 µg/mL0.005 - 10 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mL~0.005 µg/mL
Typical Intra-Lab Precision (%RSD) < 2%< 10%< 5%
Expected Inter-Lab Precision (%RSD) < 5%< 15%< 10%
Sample Throughput HighLow to ModerateHigh
Selectivity ModerateHighVery High
Strengths Robust, widely available, cost-effective.High selectivity, suitable for complex matrices.Highest sensitivity and selectivity, ideal for trace analysis.
Weaknesses Lower sensitivity, potential for matrix interference.Requires derivatization, lower throughput.Higher cost and complexity of instrumentation.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the analysis of this compound using each of the three techniques. These protocols are intended to serve as a starting point for method development and should be fully validated within a single laboratory before being implemented in an inter-laboratory study.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk material or simple formulations.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 mm x 150 mm

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (35:65, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Protocol Steps:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of working standards by serial dilution to cover the desired calibration range (e.g., 1-200 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Figure 2: Experimental workflow for HPLC-UV analysis.

GC-MS Method

This method offers high selectivity and is suitable for more complex matrices. A derivatization step is required to increase the volatility of the analyte.

Derivatization (Silylation):

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[12]

  • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 270 °C

  • Oven Program: Initial 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Ion Source Temperature: 230 °C

  • Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode.

Protocol Steps:

  • Sample Preparation: Perform a liquid-liquid extraction (LLE) of the sample with a suitable organic solvent (e.g., ethyl acetate) after acidification. Evaporate the organic extract to dryness.

  • Derivatization: Follow the silylation procedure described above.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Quantification: Monitor characteristic ions of the derivatized analyte and an internal standard. Construct a calibration curve and quantify the analyte.

Figure 3: Experimental workflow for GC-MS analysis.

LC-MS/MS Method

This method provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.

Chromatographic Conditions:

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., an isotopically labeled version) must be determined.

Protocol Steps:

  • Sample Preparation (e.g., for Plasma): To 100 µL of plasma, add an internal standard. Perform protein precipitation with acetonitrile.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Evaporation & Reconstitution: Transfer the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Integrate the peak areas for the specified MRM transitions and quantify using the internal standard method.

Figure 4: Experimental workflow for LC-MS/MS analysis.

Conclusion and Recommendations

The selection of an appropriate analytical method for this compound is a critical decision that should be guided by the specific analytical needs, including sensitivity, selectivity, and sample matrix. While HPLC-UV offers a robust and cost-effective solution for routine analysis, GC-MS and LC-MS/MS provide superior performance for more demanding applications.

Regardless of the chosen method, a comprehensive inter-laboratory validation is the ultimate demonstration of its suitability for widespread use.[4][13] By establishing the reproducibility of the method, organizations can ensure the consistency and reliability of data generated across different sites, fostering confidence in product quality and facilitating seamless collaboration in research and development. It is imperative that such studies are meticulously planned, executed, and statistically evaluated in accordance with international guidelines to ensure the integrity of the validation process.[5][8]

References

A Comparative Guide to the Enzyme Inhibitory Activity of 5-Hydroxy-2-methylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Dance of Isomers in Enzyme Inhibition

In the intricate world of drug discovery and molecular biology, even the slightest alteration in a molecule's structure can lead to profound differences in its biological activity. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, are a classic example of this principle. This guide delves into a comparative analysis of the enzyme inhibitory potential of 5-Hydroxy-2-methylbenzoic acid and its structural isomers. These phenolic compounds, characterized by a benzoic acid core with hydroxyl and methyl substitutions, represent a class of molecules with significant therapeutic promise.

While the broader family of benzoic acid derivatives has been recognized for its diverse bioactivities, including antimicrobial, antioxidant, and anti-inflammatory properties, a detailed comparative study of the enzyme inhibitory profiles of these specific isomers is an area ripe for exploration. This guide aims to synthesize the available scientific evidence, provide a framework for future research through detailed experimental protocols, and offer insights into the structure-activity relationships that govern their interactions with key enzymatic targets. By understanding how the positioning of the hydroxyl and methyl groups on the benzene ring influences their inhibitory potency, we can pave the way for the rational design of more effective and selective enzyme inhibitors.

Comparative Analysis: Unraveling the Structure-Activity Landscape

Direct comparative studies on the enzyme inhibitory activities of this compound and its isomers are limited in the current body of scientific literature. However, by examining the broader class of benzoic acid derivatives, we can infer valuable structure-activity relationships (SAR) that shed light on their potential comparative efficacy. A significant body of research exists for their effects on α-amylase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic therapies.

A notable SAR study on the inhibition of α-amylase by various benzoic acid derivatives revealed that the position of substituents on the benzene ring plays a critical role in determining the inhibitory potency[1][2][3][4]. Specifically, it has been demonstrated that hydroxylation at the 5-position of the benzoic acid ring has a negative effect on α-amylase inhibitory activity[1][2][3][4]. This suggests that this compound may exhibit weaker inhibition of this particular enzyme compared to its isomers where the hydroxyl group is located at other positions.

To illustrate the impact of substitution patterns on α-amylase inhibition, the following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of benzoic acid derivatives.

CompoundSubstituentsTarget EnzymeIC50 (mM)
4-Hydroxybenzoic acid4-OHα-Amylase25.72 ± 1.33[5]
2,4-Dihydroxybenzoic acid2,4-diOHα-Amylase19.29 ± 1.18[5]
3,4-Dihydroxybenzoic acid3,4-diOHα-Amylase25.36 ± 1.23[5]
2,3,4-Trihydroxybenzoic acid2,3,4-triOHα-Amylase17.30 ± 0.73[5]

Beyond α-amylase, other enzymes have been identified as potential targets for hydroxybenzoic acids. For instance, various hydroxybenzoic acids have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease[6]. Furthermore, benzoic acid derivatives have shown inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis[7]. The comparative inhibitory potential of the this compound isomers against these and other enzymes remains an open and intriguing question for researchers.

Experimental Protocols: A Framework for Discovery

To facilitate the direct comparison of the enzyme inhibitory activities of this compound isomers, this section provides detailed, step-by-step protocols for key enzyme assays. These protocols are designed to be robust and reproducible, providing a solid foundation for generating high-quality, comparable data.

In Vitro α-Amylase Inhibition Assay

This assay is crucial for determining the potential of the test compounds to inhibit carbohydrate digestion.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare α-amylase solution in phosphate buffer (pH 6.9) A1 Mix α-amylase solution with isomer solution (or buffer for control) P1->A1 P2 Prepare starch solution (1% w/v) A3 Add starch solution to initiate reaction P2->A3 P3 Prepare solutions of This compound isomers at various concentrations P3->A1 A2 Pre-incubate at 37°C for 10 min A1->A2 A2->A3 A4 Incubate at 37°C for 15 min A3->A4 A5 Stop reaction with dinitrosalicylic acid (DNS) reagent A4->A5 A6 Boil for 5 min A5->A6 D1 Measure absorbance at 540 nm A6->D1 D2 Calculate percentage inhibition D1->D2 D3 Plot % inhibition vs. log(concentration) D2->D3 D4 Determine IC50 value D3->D4

Caption: Impact of α-amylase inhibitors on carbohydrate digestion.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the potential enzyme inhibitory activity of this compound and its isomers. While direct comparative data remains elusive, the principles of structure-activity relationships, particularly in the context of α-amylase inhibition, suggest that the isomeric form of these compounds is a critical determinant of their biological function. The provided experimental protocols offer a clear path for researchers to undertake the necessary studies to fill the existing knowledge gaps.

Future research should focus on a systematic evaluation of these isomers against a panel of relevant enzymes, including but not limited to α-amylase, acetylcholinesterase, tyrosinase, and cyclooxygenases. Such studies will not only elucidate their therapeutic potential but also contribute to a deeper understanding of the molecular mechanisms that underpin their activity. The subtle structural differences between these isomers hold the key to unlocking their full potential as valuable lead compounds in the development of novel therapeutics.

References

  • Gao, L., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients, 14(9), 1931. [Link]

  • Khan, S. B., et al. (2015). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(5), 844-848. [Link]

  • Knez, D., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. International Journal of Molecular Sciences, 23(12), 6696. [Link]

  • Mishra, A., & Gautam, S. (2016). p-AMINO BENZOIC ACID and p-HYDROXY BENZOIC ACID as JACKBEAN UREASE INHIBITORS. RJPBCS, 7(4), 1845. [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-methylbenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]

  • Santos, F. A. D., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(23), 8239. [Link]

  • Semantic Scholar. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]

  • Wang, Y., et al. (2022). Antimicrobial, Antioxidant, and α-Glucosidase-Inhibitory Activities of Prenylated p-Hydroxybenzoic Acid Derivatives from Oberonia ensiformis. Molecules, 27(9), 2959. [Link]

Sources

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Assay for 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the assurance of a drug substance's stability is paramount to ensuring its safety and efficacy throughout its shelf life. A stability-indicating analytical method provides a definitive measure of a drug's purity, accurately quantifying the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and excipients. This guide offers an in-depth validation report for a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for 5-Hydroxy-2-methylbenzoic acid, a key intermediate in various synthetic pathways.

This document is tailored for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific rationale underpinning the experimental design. The validation parameters discussed herein are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and scientifically sound analytical procedure.[1][2][3][4]

The Scientific Imperative: Why a Stability-Indicating Method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[5] It is crucial because the degradation of an API can lead to a loss of potency and the formation of potentially toxic byproducts. For this compound, a phenolic compound, susceptibility to oxidative and photolytic degradation is a primary concern. Understanding its degradation profile is essential for defining stable storage conditions and ensuring product quality.[6][7]

Method Development and Optimization: The Foundation of a Robust Assay

Prior to validation, a suitable HPLC method was developed to achieve adequate separation of this compound from its potential degradants. The final optimized chromatographic conditions are presented in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 20 minutes

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[8][9][10] By subjecting the API to conditions more severe than accelerated stability testing, we can generate potential degradation products and demonstrate the method's ability to separate them from the intact API.[9][11] Based on the chemical structure of this compound (a salicylic acid analogue), stress conditions were designed to induce hydrolysis, oxidation, and photolysis.[12]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 80°C, 24h) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 80°C, 8h) Base->Analysis Oxidation Oxidation (3% H2O2, RT, 24h) Oxidation->Analysis Thermal Thermal Degradation (80°C, 48h) Thermal->Analysis Photolytic Photolytic Degradation (ICH Q1B guidelines) Photolytic->Analysis API This compound (API Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Results Peak Purity Assessment & Mass Balance Calculation Analysis->Results

Caption: Workflow of the forced degradation study.

Summary of Forced Degradation Results

The results of the forced degradation studies are summarized in Table 2. Significant degradation was observed under basic and oxidative conditions, with minor degradation under acidic, thermal, and photolytic stress. In all cases, the developed HPLC method was able to resolve the main peak of this compound from all degradation products, and the peak purity analysis of the parent peak was found to be greater than 99.5%, confirming the specificity of the method.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservationsPeak Purity Index
Acid Hydrolysis (0.1 M HCl) ~5%One major degradant peak observed.> 0.999
Base Hydrolysis (0.1 M NaOH) ~18%Two major degradant peaks observed.> 0.998
Oxidative (3% H₂O₂) ~22%Multiple degradant peaks observed.> 0.995
Thermal (80°C) ~3%Minor degradant peaks observed.> 0.999
Photolytic ~8%One major degradant peak observed.> 0.999

Method Validation: Demonstrating Fitness for Purpose

The developed HPLC method was validated according to ICH Q2(R1) guidelines, evaluating specificity, linearity, range, accuracy, precision, and robustness.[1][2][4]

Overall Validation Process

Validation_Process cluster_params Validation Parameters Specificity Specificity Report Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report Robustness Robustness Robustness->Report Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness

Caption: Key parameters of the HPLC method validation process.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][13]

  • Protocol: Blank (diluent), placebo (if applicable for a drug product), and stressed samples were injected to assess for any interference at the retention time of this compound. Peak purity of the analyte peak in the stressed samples was evaluated using a photodiode array (PDA) detector.

  • Results: No interference from the blank or placebo was observed at the retention time of the API. The peak purity index for this compound in all stressed samples was greater than 0.995, indicating no co-eluting peaks. The method is therefore deemed specific.[13][14]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7][12][15]

  • Protocol: A series of solutions of this compound were prepared at five concentration levels, ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Each solution was injected in triplicate.

  • Results: The method was found to be linear over the concentration range of 50-150 µg/mL. The calibration curve and associated parameters are presented in Table 3.

Table 3: Linearity and Range Data

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 25432x + 1254-
Y-intercept 1254Should not be significantly different from zero
Range 50 - 150 µg/mLDefined by linearity, accuracy, and precision
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[16]

  • Protocol: Accuracy was determined by the recovery of a known amount of API spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the assay concentration). Triplicate preparations were made for each level.

  • Results: The recovery data, summarized in Table 4, demonstrates the excellent accuracy of the method.

Table 4: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.8%0.45%98.0% - 102.0% recovery with %RSD ≤ 2.0%
100% 100.2%0.32%98.0% - 102.0% recovery with %RSD ≤ 2.0%
120% 100.5%0.51%98.0% - 102.0% recovery with %RSD ≤ 2.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16] It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate preparations of the sample at 100% of the assay concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

  • Results: The results, presented in Table 5, show that the method is precise.

Table 5: Precision Data

Precision Level% Assay (n=6)% RSDAcceptance Criteria
Repeatability 99.9%0.55%%RSD ≤ 2.0%
Intermediate Precision 100.3%0.68%%RSD ≤ 2.0%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: The effect of small, deliberate variations in the following parameters was evaluated:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

  • Results: The system suitability parameters (resolution, tailing factor, and theoretical plates) remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

Conclusion: A Validated Method for Confident Analysis

The comprehensive validation of this HPLC assay for this compound demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose. The stability-indicating nature of the assay was successfully established through forced degradation studies, where the method was able to separate the parent compound from all generated degradation products. This validated method is suitable for routine quality control and stability testing of this compound, providing confidence in the data generated for regulatory submissions and product quality assessment.

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comparative study of the metabolic pathways of hydroxybenzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how structurally similar molecules are processed in biological systems is paramount. Hydroxybenzoic acid (HBA) isomers—2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid—serve as a classic example of how a simple change in the position of a hydroxyl group can drastically alter metabolic routing, leading to distinct biological activities and fates. This guide provides an in-depth, comparative analysis of the metabolic pathways of these three isomers, supported by experimental data and detailed methodologies for their study.

Introduction: The Significance of Isomeric Distinction

Hydroxybenzoic acids are ubiquitous in nature, acting as key intermediates in the biosynthesis of various compounds in plants and microbes. In the pharmaceutical industry, they are not only active ingredients themselves but also common metabolites of various drugs. For instance, 4-hydroxybenzoic acid is a primary metabolite of parabens, which are widely used as preservatives. Salicylic acid, on the other hand, is a well-known anti-inflammatory agent and a precursor to aspirin. Understanding their distinct metabolic pathways is crucial for predicting drug efficacy, toxicity, and environmental fate.

This guide moves beyond a simple textbook description to provide a comparative framework, highlighting the key enzymatic steps and intermediates that differentiate the metabolism of these isomers. We will explore both aerobic and anaerobic degradation pathways, primarily in microbial systems, which are instrumental in the environmental breakdown and biotransformation of these compounds.

Comparative Analysis of Aerobic Metabolic Pathways

Under aerobic conditions, the metabolic strategy for degrading hydroxybenzoic acid isomers typically involves initial hydroxylation reactions catalyzed by monooxygenases, followed by ring cleavage via dioxygenases. However, the position of the initial hydroxyl group dictates the subsequent enzymatic steps, leading to divergent pathways.

2-Hydroxybenzoic Acid (Salicylic Acid): The Gentisate Pathway

The most common metabolic route for salicylic acid is its conversion to gentisate (2,5-dihydroxybenzoic acid). This is a critical branching point that distinguishes its metabolism from the other isomers.

  • Initial Hydroxylation: Salicylic acid is hydroxylated at the C5 position by salicylate hydroxylase, a monooxygenase, to form gentisate.

  • Ring Cleavage: The aromatic ring of gentisate is then cleaved by gentisate 1,2-dioxygenase, an iron-containing enzyme, yielding maleylpyruvate.[1][2][3]

  • Downstream Metabolism: Maleylpyruvate is subsequently isomerized to fumarylpyruvate, which is then hydrolyzed to fumarate and pyruvate. These products can then enter the central carbon metabolism, such as the tricarboxylic acid (TCA) cycle.

An alternative, less common pathway involves the conversion of salicylic acid to catechol, which is then processed through ortho- or meta-cleavage pathways.[4]

4-Hydroxybenzoic Acid: The Protocatechuate Pathway

The metabolism of 4-hydroxybenzoic acid predominantly proceeds through the formation of protocatechuate (3,4-dihydroxybenzoic acid).

  • Initial Hydroxylation: 4-hydroxybenzoate 3-monooxygenase, a flavoprotein, hydroxylates 4-HBA at the C3 position to yield protocatechuate.[5]

  • Ring Cleavage: Protocatechuate is a versatile intermediate that can undergo ring cleavage via two main routes:

    • Ortho-cleavage: Protocatechuate 3,4-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons to form β-carboxy-cis,cis-muconate.[6][7] This product is then funneled into the β-ketoadipate pathway.

    • Meta-cleavage: Protocatechuate 4,5-dioxygenase cleaves the bond adjacent to the hydroxyl groups, leading to the formation of 2-hydroxy-4-carboxymuconate semialdehyde.

  • Central Metabolism Integration: Both pathways ultimately lead to intermediates of the TCA cycle.

In some bacteria, 4-hydroxybenzoic acid can be decarboxylated to phenol, which is then hydroxylated to catechol before ring cleavage.[8]

3-Hydroxybenzoic Acid: A Metabolic Crossroads

The metabolism of 3-hydroxybenzoic acid is more varied and can be directed towards either the gentisate or the protocatechuate pathway, depending on the microbial species and the specific enzymes it possesses.

  • Hydroxylation to Gentisate: 3-hydroxybenzoate 6-hydroxylase can introduce a hydroxyl group at the C6 position to form gentisate, which then enters the gentisate pathway as described for salicylic acid.[9][10]

  • Hydroxylation to Protocatechuate: Alternatively, 3-hydroxybenzoate can be hydroxylated at the C4 position to yield protocatechuate, subsequently entering the protocatechuate pathway.

This metabolic flexibility makes 3-hydroxybenzoic acid an interesting subject for studying enzyme specificity and regulatory mechanisms in aromatic degradation.

Table 1: Comparative Overview of Aerobic Metabolic Pathways

Feature2-Hydroxybenzoic Acid (Salicylic Acid)3-Hydroxybenzoic Acid4-Hydroxybenzoic Acid
Primary Pathway Gentisate PathwayGentisate or Protocatechuate PathwayProtocatechuate Pathway
Key Intermediate Gentisate (2,5-dihydroxybenzoate)Gentisate or ProtocatechuateProtocatechuate (3,4-dihydroxybenzoate)
Initial Enzyme Salicylate hydroxylase3-Hydroxybenzoate 6-hydroxylase or 4-hydroxylase4-Hydroxybenzoate 3-monooxygenase
Ring Cleavage Enzyme Gentisate 1,2-dioxygenaseGentisate 1,2-dioxygenase or Protocatechuate dioxygenasesProtocatechuate 3,4- or 4,5-dioxygenase
Ring Cleavage Product MaleylpyruvateMaleylpyruvate or β-carboxy-cis,cis-muconateβ-carboxy-cis,cis-muconate or 2-hydroxy-4-carboxymuconate semialdehyde

Diagram 1: Comparative Aerobic Metabolic Pathways of Hydroxybenzoic Acid Isomers

Metabolic_Pathways cluster_2HBA 2-Hydroxybenzoic Acid Pathway cluster_3HBA 3-Hydroxybenzoic Acid Pathways cluster_4HBA 4-Hydroxybenzoic Acid Pathway 2-HBA 2-Hydroxybenzoic Acid (Salicylic Acid) Gentisate Gentisate 2-HBA->Gentisate Salicylate Hydroxylase Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2- dioxygenase TCA_2HBA TCA Cycle Maleylpyruvate->TCA_2HBA 3-HBA 3-Hydroxybenzoic Acid 3-HBA->Gentisate 3-HB 6-Hydroxylase Protocatechuate Protocatechuate 3-HBA->Protocatechuate 3-HB 4-Hydroxylase Ring_Cleavage_Products Ring Cleavage Products Protocatechuate->Ring_Cleavage_Products Protocatechuate dioxygenases 4-HBA 4-Hydroxybenzoic Acid 4-HBA->Protocatechuate 4-HB 3-Monooxygenase TCA_4HBA TCA Cycle Ring_Cleavage_Products->TCA_4HBA

Caption: Divergent aerobic metabolic pathways of hydroxybenzoic acid isomers.

Anaerobic Metabolism: A Different Chemical Logic

In the absence of oxygen, microorganisms employ a completely different strategy to break down aromatic rings. The general approach involves the activation of the aromatic acid to its coenzyme A (CoA) thioester, followed by reductive dearomatization and subsequent hydrolytic ring cleavage.

The Centrality of Benzoyl-CoA

Under anaerobic conditions, many aromatic compounds, including the hydroxybenzoic acid isomers, are funneled into a central benzoyl-CoA pathway. The key challenge is the removal of the hydroxyl group, which is an energetically unfavorable process.

Anaerobic Fate of the Isomers
  • 4-Hydroxybenzoic Acid: This isomer is first activated to 4-hydroxybenzoyl-CoA. The hydroxyl group is then reductively removed by 4-hydroxybenzoyl-CoA reductase to yield benzoyl-CoA.[11]

  • 3-Hydroxybenzoic Acid: The anaerobic degradation of 3-HBA also begins with its activation to 3-hydroxybenzoyl-CoA by an inducible 3-hydroxybenzoate-CoA ligase.[12][13] Subsequently, the hydroxyl group is removed in a reductive process, likely involving a mechanism analogous to that for the 4-isomer, to form benzoyl-CoA.[14][15][16]

  • 2-Hydroxybenzoic Acid (Salicylic Acid): The anaerobic metabolism of salicylic acid is less commonly studied, but it is also believed to proceed via conversion to benzoyl-CoA.

Once formed, benzoyl-CoA is the substrate for a dearomatizing benzoyl-CoA reductase, which initiates the ring-opening sequence.

Experimental Methodologies for Pathway Elucidation

A multi-faceted experimental approach is required to comprehensively study and compare these metabolic pathways. This typically involves a combination of microbial culturing, metabolite analysis, and enzymatic assays.

Experimental Workflow

A typical workflow for investigating the metabolism of a hydroxybenzoic acid isomer in a microbial system is outlined below.

Diagram 2: Experimental Workflow for Metabolic Pathway Analysis

Workflow Start Microbial Culture with HBA Isomer Sample_Collection Time-Course Sample Collection Start->Sample_Collection Enzyme_Assays Enzyme Assays from Cell-Free Extracts Start->Enzyme_Assays Quenching Metabolic Quenching (e.g., Cold Methanol) Sample_Collection->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or HPLC-UV Analysis Extraction->Analysis Data_Processing Data Processing & Metabolite Identification Analysis->Data_Processing Interpretation Pathway Reconstruction & Comparative Analysis Data_Processing->Interpretation Enzyme_Assays->Interpretation

Caption: A generalized workflow for studying microbial metabolism of HBAs.

Detailed Experimental Protocols

Rationale: This protocol is designed to effectively quench metabolic activity and extract a broad range of metabolites, including the HBA isomers and their hydroxylated and ring-cleaved products.[17][18]

  • Culturing: Grow the bacterial strain of interest in a minimal medium with the specific hydroxybenzoic acid isomer as the sole carbon source.

  • Sampling: At various time points, withdraw aliquots of the culture.

  • Quenching: Immediately quench metabolic activity by adding the culture aliquot to a pre-chilled quenching solution (e.g., 60% methanol at -40°C) to prevent further enzymatic reactions.

  • Cell Lysis and Extraction: Pellet the cells by centrifugation at a low temperature. Resuspend the pellet in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). Cell lysis can be enhanced by methods such as sonication or bead beating.

  • Clarification: Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

  • Sample Concentration: If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the sample in a smaller volume of a solvent compatible with the analytical method.

Rationale: This protocol provides a robust method for separating the three HBA isomers, which is often a preliminary step in metabolic studies.[19][20]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the absorbance at a wavelength where all isomers have significant absorbance, such as 254 nm.

  • Quantification: Create a calibration curve using standards of known concentrations for each isomer to quantify their amounts in the samples.

Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific identification and quantification of known and unknown metabolites.[21][22]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatography: Utilize a suitable column (e.g., C18 or HILIC) and mobile phase gradient to achieve good separation of the expected metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of compounds.

  • Metabolite Identification: Identify metabolites by comparing their retention times and fragmentation patterns (MS/MS spectra) with those of authentic standards or by using metabolite databases.

Rationale: This spectrophotometric assay allows for the quantification of gentisate 1,2-dioxygenase activity in cell-free extracts, confirming the operation of the gentisate pathway.[1][23]

  • Preparation of Cell-Free Extract: Lyse the bacterial cells grown in the presence of salicylic acid or 3-hydroxybenzoic acid and clarify the lysate by centrifugation.

  • Assay Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the cell-free extract, and gentisate as the substrate.

  • Measurement: Monitor the increase in absorbance at 330 nm, which corresponds to the formation of maleylpyruvate.

  • Calculation of Activity: Use the molar extinction coefficient of maleylpyruvate to calculate the enzyme activity (units per milligram of protein).

Rationale: This assay measures the activity of a key enzyme in the protocatechuate pathway.[5][24]

  • Preparation of Cell-Free Extract: Prepare a cell-free extract from bacteria grown on 4-hydroxybenzoic acid or 3-hydroxybenzoic acid.

  • Assay Mixture: Combine a buffer (e.g., Tris-HCl, pH 8.0), the cell-free extract, and protocatechuate.

  • Measurement: Follow the decrease in absorbance at 290 nm due to the consumption of protocatechuate.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of substrate depletion, using the molar extinction coefficient of protocatechuate.

Data Presentation and Interpretation

Quantitative data from the experiments described above can be tabulated to facilitate a clear comparison of the metabolic capabilities of different microorganisms or the effects of different growth conditions.

Table 2: Hypothetical Quantitative Data on HBA Isomer Degradation

Microbial StrainHBA IsomerDegradation Rate (µmol/h/mg protein)Key Enzyme Activity DetectedPathway Confirmed
Pseudomonas putida2-Hydroxybenzoic Acid15.2Gentisate 1,2-dioxygenaseGentisate
Pseudomonas putida4-Hydroxybenzoic Acid25.8Protocatechuate 3,4-dioxygenaseProtocatechuate
Rhodococcus jostii3-Hydroxybenzoic Acid12.53-HB 6-Hydroxylase, Gentisate 1,2-dioxygenaseGentisate
Thauera aromatica (anaerobic)3-Hydroxybenzoic Acid8.93-Hydroxybenzoate-CoA ligaseBenzoyl-CoA

Conclusion and Future Directions

The metabolic pathways of hydroxybenzoic acid isomers exemplify the principle of metabolic diversity and specificity in biological systems. While 2- and 4-hydroxybenzoic acids are generally committed to the gentisate and protocatechuate pathways, respectively, 3-hydroxybenzoic acid stands at a metabolic crossroads, highlighting the adaptability of microbial catabolism.

For researchers in drug development, these differences have profound implications. The metabolic fate of a drug containing a hydroxybenzoic acid moiety can be predicted and potentially manipulated by understanding the enzymatic machinery of the host and its gut microbiota. Furthermore, in the field of bioremediation, harnessing the specific degradative capabilities of microorganisms can be a powerful tool for eliminating aromatic pollutants from the environment.

Future research should focus on the regulatory networks that govern the expression of these metabolic pathways and the intricate interplay between them. A deeper understanding of the structure and function of the key enzymes will also pave the way for their application in synthetic biology and biocatalysis.

References

A comprehensive list of references is provided below to support the claims and protocols detailed in this guide.

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  • Beerhues, L., & Barz, W. (1997). 3-Hydroxybenzoate:coenzyme A ligase and 4-coumarate:coenzyme A ligase from cultured cells of Centaurium erythraea. Planta, 202(1), 112-116. [Link]

  • Z-Chun, L., et al. (1999). Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5. PubMed Central. [Link]

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  • Tomás-Barberán, F. A., & Clifford, M. N. (2000). Dietary hydroxybenzoic acid derivatives - nature, occurrence and dietary burden. Journal of the Science of Food and Agriculture, 80(7), 1024-1032. [Link]

  • Vanwijnsberghe, S., et al. (2021). Genomic Aromatic Compound Degradation Potential of Novel Paraburkholderia Species: Paraburkholderia domus sp. nov., Paraburkholderia haematera sp. nov. and Paraburkholderia nemoris sp. nov. ResearchGate. [Link]

  • Fuchs, G., et al. (2011). Anaerobic metabolism of aromatic compounds. ResearchGate. [Link]

  • D'angeli, I. M., et al. (1998). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by Enterobacter cloacae strain EM. ResearchGate. [Link]

  • TOYOBO. (n.d.). PROTOCATECHUATE 3,4-DIOXYGENASE from Pseudomonas sp. TOYOBO USA. [Link]

  • Su, L., et al. (2014). Crystal structure and mutagenic analysis of GDOsp, a gentisate 1,2-dioxygenase from Silicibacter Pomeroyi. PubMed Central. [Link]

  • Asimakoula, S., et al. (2022). Characterization of Gentisate 1,2-Dioxygenase from Pseudarthrobacter phenanthrenivorans Sphe3 and Its Stabilization by Immobilization on Nickel-Functionalized Magnetic Nanoparticles. MDPI. [Link]

  • Hirano, S., et al. (2022). Metabolic pathway for the production of 3-amino-4-hydroxybenzoic acid and related metabolites. ResearchGate. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. [Link]

  • Zozina, V. I., et al. (2021). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PubMed Central. [Link]

  • O'Donnell, R. (2018). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. University of Limerick. [Link]

  • Takenaka, S., et al. (2003). Metabolism of 4-Amino-3-hydroxybenzoic Acid by Bordetella sp. Strain 10d. J-STAGE. [Link]

  • Al-Lami, H. A. A., & Al-Dulaimi, K. S. M. (2022). Bacterial Metabolomics: Sample Preparation Methods. PubMed Central. [Link]

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. SIELC. [Link]

  • Chen, Z., et al. (2019). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. MDPI. [Link]

  • Janczur, A., et al. (2021). Binary HPLC method for determination of 4-hydroxybenzoic acid (4-HBA), chlorogenic acid (CGA), quercetin (QUE), and salicilic acid (SAL). ResearchGate. [Link]

  • Human Metabolome Database. (2023). 3-Hydroxybenzoic acid (HMDB0002466). HMDB. [Link]

  • Entsch, B., et al. (2013). The Reaction Kinetics of 3-Hydroxybenzoate 6-Hydroxylase from Rhodococcus jostii RHA1 Provide an Understanding of the para-Hydroxylation Enzyme Catalytic Cycle. PubMed Central. [Link]

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  • Wikipedia. (n.d.). Protocatechuate 3,4-dioxygenase. Wikipedia. [Link]

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  • Entsch, B., et al. (2013). The reaction kinetics of 3-hydroxybenzoate 6-hydroxylase from Rhodococcus jostii RHA1 provide an understanding of the para-hydroxylation enzyme catalytic cycle. PubMed. [Link]

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A Comparative Guide to Establishing Analytical Method Specificity for 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Retention Time – The Imperative of Specificity

In the landscape of pharmaceutical analysis, the validation of an analytical method is the bedrock upon which the quality, safety, and efficacy of a drug product are built. Among the validation characteristics mandated by regulatory bodies, specificity stands as a paramount gatekeeper.[1][2] Specificity is the demonstrated ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] For an active pharmaceutical ingredient (API) like 5-Hydroxy-2-methylbenzoic acid, a method that lacks specificity is not merely a technical deficiency; it is a critical failure that can mask impurities, lead to inaccurate potency measurements, and ultimately compromise patient safety.

This guide provides an in-depth comparison of analytical approaches for establishing the specificity of a quantitative method for this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind our experimental choices, presenting a self-validating framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][3]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is the first critical decision in method development. For this compound, a polar aromatic carboxylic acid, several techniques are viable, each with distinct advantages and limitations in the context of specificity.

ParameterHigh-Performance Liquid Chromatography (HPLC-PDA)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV-Vis absorbance.Separation of volatile/semi-volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.Separation based on liquid chromatography, coupled with highly selective mass-based detection.
Specificity High. Achieved through chromatographic resolution. A Photodiode Array (PDA) detector adds a crucial layer by enabling peak purity analysis.[4][5]Very High. Mass detector provides structural information, allowing for definitive peak identification. However, requires derivatization for non-volatile analytes like benzoic acids.[6]Exceptional. The ultimate tool for specificity, providing separation in both chromatographic and mass-to-charge ratio (m/z) dimensions. Ideal for co-eluting peaks and identifying unknown degradants.[7]
Sample Prep Simple. Typically involves dissolving the sample in a suitable diluent and filtering.Complex. Requires a derivatization step (e.g., silylation) to increase the analyte's volatility, adding time and potential for variability.[6]Moderate. Often requires sample cleanup (e.g., solid-phase extraction) to minimize matrix effects and ion suppression.
Primary Use Workhorse for QC. Ideal for routine quality control, stability testing, and impurity quantification in bulk drug and finished products.[8]Impurity Identification. Excellent for identifying volatile or semi-volatile impurities and for structural elucidation when derivatization is feasible.Definitive Identification. The gold standard for identifying unknown degradation products, characterizing impurity profiles, and analyzing trace levels in complex matrices.

Expert Rationale: For routine quality control and stability-indicating assays of this compound, HPLC with a PDA detector is the method of choice. It offers the best balance of high specificity, simple sample preparation, robustness, and cost-effectiveness. The PDA detector is the key to trustworthiness, providing the ability to assess peak purity, a direct challenge to the assumption that a single chromatographic peak corresponds to a single compound.[5][9]

The Experimental Framework for Demonstrating Specificity

Establishing specificity is not a single experiment but a systematic process. The core objective is to challenge the method with every conceivable interferent and prove its ability to distinguish the this compound peak from all others. This is achieved through two primary pillars: discrimination from known compounds and a comprehensive forced degradation study.

Pillar 1: Specificity Against Known Compounds

The method must be able to separate the main analyte from its known potential impurities, including starting materials, synthetic by-products, and related substances.

Experimental Protocol:

  • Prepare Individual Solutions: Prepare separate solutions of this compound standard, and each known impurity at a relevant concentration (e.g., the reporting threshold for impurities).

  • Prepare a Spiked Solution: Prepare a solution of this compound "spiked" with known levels of all potential impurities.

  • Chromatographic Analysis:

    • Inject the individual solutions to determine the retention time of each component.

    • Inject the spiked solution and demonstrate that the peak for this compound is baseline resolved from all impurity peaks.

    • Resolution (Rs) between the main peak and the closest eluting impurity should be >1.5.

Pillar 2: Forced Degradation Studies – Proving Stability-Indicating Power

Forced degradation, or stress testing, is the cornerstone of establishing specificity for a stability-indicating method.[10][11] The goal is to intentionally degrade the API under a variety of harsh conditions to generate a representative pool of degradation products.[12][13] The analytical method must then prove its ability to separate the intact API from these newly formed degradants. A target degradation of 5-20% is generally considered optimal, as it is sufficient to produce and detect degradation products without completely destroying the sample.[14]

Detailed Experimental Protocol: Forced Degradation of this compound

Objective: To generate potential degradation products of this compound under various stress conditions and to assess the specificity of the HPLC-PDA method.

Materials:

  • This compound reference standard

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 1N

  • Hydrogen Peroxide (H₂O₂), 30%

  • Methanol, HPLC Grade

  • Water, HPLC Grade

  • Acetonitrile, HPLC Grade

  • Potassium Phosphate Monobasic

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Unstressed Control: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL. This is the T=0 control sample.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Heat at 80°C for 4 hours.

    • Cool to room temperature, neutralize with 1 mL of 1N NaOH.

    • Dilute to 10 mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Heat at 80°C for 4 hours.

    • Cool to room temperature, neutralize with 1 mL of 1N HCl.

    • Dilute to 10 mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Store at room temperature for 24 hours.

    • Dilute to 10 mL with the mobile phase.

  • Thermal Degradation:

    • Transfer the solid API powder to a petri dish and place it in a hot air oven at 105°C for 24 hours.

    • Prepare a 0.1 mg/mL solution of the stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the API to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the solution directly.

Analysis of Stressed Samples:

  • Analyze all stressed samples, alongside the unstressed control, using the validated HPLC-PDA method.

  • For each stressed sample, assess the following:

    • Assay of this compound: Calculate the percentage of API remaining.

    • Formation of Degradation Products: Identify and quantify any new peaks.

    • Peak Purity Analysis: Evaluate the peak purity of the this compound peak in all stressed samples using the PDA detector software.[9] The purity angle should be less than the purity threshold, indicating spectral homogeneity.[9]

    • Mass Balance: The sum of the assay of the main peak and the areas of all degradation products should be close to 100% of the initial assay value of the unstressed sample. This demonstrates that all significant degradation products are detected.

Detailed Protocol: HPLC-PDA Method for Specificity Assessment

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like benzoic acid derivatives.[15][16]
Mobile Phase A: 20mM Potassium Phosphate buffer, pH 3.0B: AcetonitrileGradient: 80% A to 60% A over 15 minA buffered mobile phase is crucial to ensure consistent ionization state and retention time for the acidic analyte. A gradient elution is employed to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are effectively separated and eluted with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
PDA Detector Wavelength: 235 nmBandwidth: 4 nmSpectral Range: 200-400 nm235 nm is a common wavelength for benzoic acids, providing good sensitivity. The full spectral range is scanned to enable comprehensive peak purity analysis and to help identify potential impurities with different chromophores.[17]

Visualization of the Specificity Workflow

The entire process of establishing specificity can be visualized as a logical workflow, ensuring all aspects are systematically addressed.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Specificity Challenge cluster_2 Phase 3: Data Analysis & Conclusion Dev Develop HPLC-PDA Method Opt Optimize Separation Dev->Opt SST Define System Suitability Criteria (Resolution, Tailing) Opt->SST Known Analyze API with Known Impurities SST->Known Forced Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) SST->Forced Analyze Analyze Stressed & Spiked Samples Known->Analyze Forced->Analyze Purity Assess Peak Purity of API Peak (Purity Angle < Threshold) Analyze->Purity Resolve Confirm Resolution from Degradants (Rs > 1.5) Analyze->Resolve MassBal Calculate Mass Balance Analyze->MassBal Conclusion Conclusion: Method is Specific Purity->Conclusion Resolve->Conclusion MassBal->Conclusion

Caption: Workflow for Establishing Analytical Method Specificity.

Interpreting the Results: The Hallmarks of a Specific Method

The successful outcome of the specificity study is a collection of unambiguous data.

Hypothetical Forced Degradation Results for this compound:

Stress Condition% Degradation of APINumber of Degradant PeaksResolution (Rs) of API from Closest DegradantPeak Purity Result (API Peak)
Acid Hydrolysis (1N HCl, 80°C) 8.5%22.8Pass (Angle < Threshold)
Base Hydrolysis (1N NaOH, 80°C) 15.2%32.1Pass (Angle < Threshold)
Oxidation (30% H₂O₂) 11.8%1 Major, 2 Minor3.5Pass (Angle < Threshold)
Thermal (105°C Solid) 2.1%14.2Pass (Angle < Threshold)
Photolytic (ICH Q1B) 6.4%22.5Pass (Angle < Threshold)

A specific method is demonstrated when, in all cases, the this compound peak is well-resolved from all degradation products and maintains spectral purity.

G cluster_0 Inputs: Stress Conditions cluster_1 Outputs: Sample Composition cluster_2 Analytical Method Assessment Acid Acid/Base Hydrolysis API Intact API (this compound) Acid->API Deg Degradation Products (Known & Unknown) Acid->Deg Ox Oxidation (H₂O₂) Ox->API Ox->Deg Therm Thermal (Heat) Therm->API Therm->Deg Photo Photolytic (Light) Photo->API Photo->Deg Method HPLC-PDA Method API->Method Deg->Method Sep Separation (Resolution) Method->Sep Purity Purity (Spectral Homogeneity) Method->Purity Quant Quantification (Mass Balance) Method->Quant

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to accurately and precisely quantify 5-Hydroxy-2-methylbenzoic acid is paramount. This phenolic acid, a key metabolite and potential biomarker, demands analytical methods that are not only sensitive but also robust and reliable. This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a Mass Spectrometry (MS) based method, specifically Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data for phenolic acids.

Guiding Principles: Choosing the Right Analytical Tool

The selection of an analytical method is a critical decision driven by the specific requirements of the study. Factors such as the sample matrix, the required level of sensitivity and selectivity, sample throughput, and available instrumentation all play a crucial role. While spectrophotometric methods can be used for rapid screening of total phenolic content, chromatographic techniques like HPLC and GC-MS offer the specificity needed for the quantification of individual compounds like this compound.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, favored for its versatility in separating non-volatile and thermally labile compounds. Coupled with a UV detector, it provides a cost-effective and reliable method for routine quantification in simpler matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity, making it a powerful tool for the analysis of volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility. This technique is particularly advantageous when dealing with complex sample matrices where a high degree of specificity is required to distinguish the analyte from interfering components.

Comparative Performance Analysis

The following table summarizes the key performance parameters for HPLC-UV and GC-MS for the analysis of phenolic acids. It is important to note that the presented values are indicative and can vary based on the specific compound, matrix, and experimental conditions. The data for GC-MS often involves a derivatization step to enhance the volatility of the analytes.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 to 0.35 µg/mLLower than HPLC, typically in the low ng/mL range
Limit of Quantification (LOQ) 0.03 to 1.07 µg/mLLower than HPLC, typically in the mid-to-high ng/mL range
Accuracy (% Recovery) 98.33 to 101.12%Typically 95 - 105%
Precision (%RSD) < 5%< 10%
Specificity Good, but susceptible to co-eluting interferences with similar UV spectra.Excellent, based on both retention time and mass fragmentation patterns.
Throughput ModerateLow to Moderate (due to derivatization)
Cost Lower initial and operational cost.Higher initial and operational cost.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for the analysis of phenolic and benzoic acids.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in relatively clean sample matrices, such as in-process control samples or formulated products.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase. Use sonication to ensure complete dissolution. Dilute the sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and acidified water (e.g., with 0.1% phosphoric or formic acid). The exact ratio should be optimized to achieve good separation and peak shape. A common starting point is a 30:70 (v/v) ratio of acetonitrile to acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength should be set at the maximum absorbance of this compound, which can be determined using a PDA detector or by consulting its UV spectrum. A wavelength around 230 nm is often suitable for benzoic acid derivatives.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

**Method 2: Gas Chromatography-Mass Spect

A Comparative Guide to the In Vitro Efficacy of 5-Hydroxy-2-methylbenzoic Acid and 3-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the in vitro biological activities of two positional isomers: 5-Hydroxy-2-methylbenzoic acid and 3-Hydroxy-2-methylbenzoic acid. As structural analogs of salicylic acid, these compounds are of significant interest to researchers in drug discovery and development. This document synthesizes available data to offer insights into their potential antioxidant, anti-inflammatory, and antimicrobial properties, supported by established experimental protocols.

Introduction and Structural Rationale

This compound (CAS 578-22-3) and 3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5) are derivatives of benzoic acid, characterized by the presence of both a hydroxyl (-OH) and a methyl (-CH₃) group attached to the benzene ring.[1][2] Their isomeric nature—differing only in the substitution pattern on the aromatic ring—is a critical determinant of their physicochemical properties and, consequently, their biological efficacy.

The positioning of the electron-donating methyl group and the electron-withdrawing, hydrogen-donating hydroxyl group influences the molecule's acidity, lipophilicity, and steric hindrance. For instance, the methyl group in the ortho position relative to the carboxylic acid in both isomers can induce an "ortho effect," which tends to increase the acidity compared to benzoic acid by forcing the carboxyl group out of the plane of the benzene ring, thus reducing resonance stabilization of the acid form.[3][4] These subtle structural distinctions are paramount in dictating their interactions with biological targets.

Comparative Analysis of In Vitro Efficacy

Direct, side-by-side comparative studies on these two specific isomers are limited in publicly accessible literature. Therefore, this guide draws upon data from related hydroxybenzoic acid isomers to infer and contextualize their potential activities.

Antioxidant Activity

The antioxidant potential of phenolic compounds like hydroxybenzoic acids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[5] The stability of the resulting phenoxyl radical, often enhanced by resonance, is key to this activity.

Table 1: Comparative Antioxidant Activity of General Hydroxybenzoic Acid Isomers

Assay TypeGeneral Finding for Monohydroxybenzoic AcidsReference Compound Example (Gallic Acid)
DPPH Radical Scavenging Generally weak activity (IC₅₀ > 1000 µM for many isomers)High activity (EC₅₀ 0.0237 µmol/assay)
ABTS Radical Scavenging Moderate to weak inhibitionHigh activity
FRAP (Ferric Reducing Power) Lower reducing power compared to polyhydroxylated analogsHigh reducing power
Note: This table provides a generalized comparison based on available literature for the broader class of monohydroxybenzoic acids, as direct comparative data for the two specified isomers is scarce.[5][7]
Anti-inflammatory Activity

Hydroxybenzoic acids are known to possess anti-inflammatory properties, often linked to their ability to inhibit enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[8][9] Derivatives of 2-hydroxymethyl benzoic acid, which are structurally related, have been evaluated for their anti-inflammatory effects using models like carrageenan-induced paw edema.[10] It is plausible that this compound and 3-Hydroxy-2-methylbenzoic acid exert their effects through a similar mechanism. The anti-inflammatory potential of various hydroxybenzoic acids stems from their capacity to decrease oxidative stress and modulate inflammatory signaling pathways like NF-κB.[8][11]

Antimicrobial Activity

Phenolic acids are well-documented for their antimicrobial properties.[12][13] The position of substituents on the benzoic acid ring can significantly impact this activity. Studies on various hydroxybenzoic acid isomers against bacteria like Escherichia coli have shown that the substitution pattern is crucial.[14] For instance, some research indicates that attaching a hydroxyl group can, in some positions, weaken the antibacterial effect compared to unsubstituted benzoic acid.[14]

3-Hydroxybenzoic acid itself has been reported to have various biological properties, including antimicrobial activity.[15] Furthermore, it has been shown to disrupt biofilm formation in clinical isolates of Acinetobacter baumannii, suggesting a potential role as an anti-virulence agent.[16] Given this, it is reasonable to hypothesize that its methylated derivative, 3-Hydroxy-2-methylbenzoic acid, may retain some of this bioactivity. Similarly, derivatives of p-hydroxybenzoic acid are noted for their antimicrobial effects.[7][12]

Table 2: Summary of Potential Antimicrobial Activity

CompoundPredicted ActivitySupporting Rationale
This compound Potential antimicrobial activityAs a hydroxybenzoic acid derivative, it falls into a class of compounds known for antimicrobial effects.[17]
3-Hydroxy-2-methylbenzoic acid Potential antimicrobial and anti-biofilm activityThe parent compound, 3-hydroxybenzoic acid, demonstrates these properties.[15][16]

In Vitro Experimental Methodologies

To enable researchers to conduct their own comparative assessments, detailed protocols for standard in vitro assays are provided below.

Protocol: DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation : Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should be freshly made and protected from light.

  • Sample Preparation : Dissolve this compound, 3-Hydroxy-2-methylbenzoic acid, and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol to create a series of concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of each sample concentration to respective wells.

    • Add 100 µL of the DPPH methanolic solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting inhibition percentage against concentration.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation : Culture the selected bacterial strains (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Sample Preparation : Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in the broth within a 96-well microplate.

  • Inoculation : Add the standardized bacterial suspension to each well.

  • Controls :

    • Positive Control : Wells with broth and bacteria only (to show growth).

    • Negative Control : Wells with broth and the test compound only (to check for sterility/precipitation).

    • Solvent Control : Wells with broth, bacteria, and the highest concentration of the solvent used.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Measurement : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of key concepts and processes.

G cluster_antioxidant Antioxidant Mechanism: Radical Scavenging Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule accepts H• HBA Hydroxybenzoic Acid (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) HBA->Phenoxyl_Radical H• donation

Caption: General mechanism of free radical scavenging by a hydroxybenzoic acid.

G cluster_workflow Experimental Workflow: DPPH Assay Reagents Prepare DPPH Solution & Test Compounds Mixing Mix Compounds with DPPH in 96-well plate Reagents->Mixing Incubation Incubate 30 min in dark Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition & IC50 Value Measurement->Calculation

Caption: A simplified workflow for the DPPH radical scavenging assay.

Concluding Remarks and Future Directions

While both this compound and 3-Hydroxy-2-methylbenzoic acid hold therapeutic potential due to their structural similarity to other bioactive phenolic acids, a clear determination of superior in vitro efficacy requires direct comparative studies. Based on the activities of their parent compounds and related isomers, both molecules likely possess antioxidant, anti-inflammatory, and antimicrobial properties. However, the precise potency is expected to differ due to their unique isomeric structures.

Future research should prioritize head-to-head comparisons of these two compounds across a panel of in vitro assays, including various antioxidant capacity tests (DPPH, ABTS, ORAC), anti-inflammatory models (COX-1/COX-2 inhibition, cytokine release assays), and antimicrobial screening against a broad spectrum of clinically relevant pathogens. Furthermore, investigating their cytotoxicity in various cell lines is crucial to establish a preliminary safety profile.[18][19] Such data will be invaluable for guiding further preclinical development.

References

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  • Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflammatory Agent. Benchchem.
  • 5-HYDROXY-2-METHYL-BENZOIC ACID 578-22-3 wiki. Guidechem.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Hydroxybenzoic acid isomers and the cardiovascular system. PMC - PubMed Central.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • 3-Hydroxy-2-methylbenzoic Acid | C8H8O3 | CID 252023. PubChem.
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Notulae Botanicae Horti Agrobotanici Cluj-Napoca.
  • This compound | C8H8O3 | CID 235188. PubChem.
  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.
  • Hydroxybenzoic acid isomers and the cardiovascular system. ResearchGate.
  • Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. MDPI.
  • Antimicrobial properties of phenolic acid alkyl esters. CABI Digital Library.
  • ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL. Acta Facultatis Pharmaceuticae Universitatis Comenianae.
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH.
  • Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition Journal.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC - PubMed Central.
  • WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. American Industrial Hygiene Association.
  • 5-HYDROXY-2-METHYL-BENZOIC ACID | 578-22-3. ChemicalBook.
  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI.
  • Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. MDPI.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate.
  • 3-hydroxy-2-methylbenzoic acid AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
  • 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii. PubMed.
  • Cytotoxicity, mutagenicity, and antimutagenicity of the gentisic acid on HTC cells. PubMed.
  • 3-hydroxy-2-methylbenzoic acid. Saflik Pharma.
  • 3-Hydroxy-2-methylbenzoic acid | 603-80-5. ChemicalBook.
  • This compound. Stenutz.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • 603-80-5|3-Hydroxy-2-methylbenzoic acid|BLD Pharm. BLD Pharm.
  • 3-Hydroxy-5-methylbenzoic acid | C8H8O3 | CID 231756. PubChem.
  • Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid? [duplicate]. Chemistry Stack Exchange.
  • This compound 98.0+%, TCI America™ | Fisher Scientific. Fisher Scientific.
  • Evaluation of In Silico and In Vitro Antidiabetic Properties of 4-(Hydroxysubstituted Arylidene)-2-Phenyloxazol-5(4H)-one Derivatives. ACS Omega.
  • Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?. Quora.
  • This compound | CAS#:578-22-3. Chemsrc.
  • 3-Hydroxy-2-methylbenzoic acid, 97%. Fisher Scientific.
  • Mechanism of p-hydroxybenzoate ester-induced mitochondrial dysfunction and cytotoxicity in isolated rat hepatocytes. PubMed.

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A Comparative Guide to Robustness Testing of Analytical Methods for 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Method Robustness in Pharmaceutical Development

5-Hydroxy-2-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. As with any component of a therapeutic product, the ability to accurately and reliably quantify this molecule is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for this compound, with a primary focus on the robustness of a High-Performance Liquid Chromatography (HPLC) method. As researchers, scientists, and drug development professionals, our confidence in analytical data underpins every stage of the development lifecycle, from early-stage research to final product release. A robust analytical method is not merely a matter of good practice; it is a foundational requirement for regulatory compliance and the successful commercialization of a pharmaceutical product.[1][2]

This guide will delve into a representative HPLC method for the analysis of this compound, followed by a detailed protocol for assessing its robustness in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] Furthermore, we will objectively compare the performance of HPLC with two common alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, providing the supporting experimental context to guide your method selection.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Pharmaceutical Analysis

For the routine quality control, assay, and impurity profiling of this compound, reversed-phase HPLC is the method of choice due to its high specificity, robustness, and excellent quantitative performance.[4]

Principle of HPLC Separation

In reversed-phase HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a polar solvent mixture. This compound, being a moderately polar molecule, will partition between the stationary and mobile phases. The precise composition of the mobile phase can be adjusted to control the retention time of the analyte, allowing for its separation from other components in the sample matrix.

Detailed Experimental Protocol: A Representative HPLC Method

The following protocol is a representative method for the analysis of this compound, based on validated methods for structurally similar hydroxybenzoic acid isomers.[3][5][6][7]

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]

  • Column: C18, 5 µm, 4.6 mm x 150 mm (e.g., Hypersil GOLD C18 or equivalent).

  • Reagents: HPLC grade acetonitrile, phosphoric acid, and water.

  • Standard: A certified reference standard of this compound.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid). A common starting point is a 30:70 (v/v) ratio of acetonitrile to acidified water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 230 nm).[6]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sufficient amount of the sample to obtain a final concentration within the calibration range. Dissolve the sample in the mobile phase. Sonication may be used to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Causality Behind Experimental Choices
  • C18 Column: The choice of a C18 column provides a nonpolar stationary phase that is well-suited for retaining and separating moderately polar aromatic acids like this compound.

  • Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase serves to suppress the ionization of the carboxylic acid group of the analyte. This results in a more retained and symmetrically shaped chromatographic peak.

  • Acetonitrile as Organic Modifier: Acetonitrile is a common organic solvent in reversed-phase HPLC that offers good elution strength for a wide range of compounds and has a low UV cutoff, which is advantageous for UV detection.

  • UV Detection: this compound contains a chromophore (the benzene ring) that absorbs UV light, making UV detection a simple and sensitive method for its quantification.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow Rate, Temp) MobilePhase->HPLC_System StandardPrep Standard Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Report Report Generation Integration->Report Robustness_Workflow Start Start Robustness Study Nominal Analyze under Nominal Conditions Start->Nominal VaryParam Select a Parameter to Vary Nominal->VaryParam LowerLimit Set Parameter to Lower Limit VaryParam->LowerLimit UpperLimit Set Parameter to Upper Limit VaryParam->UpperLimit AnalyzeLower Analyze Sample LowerLimit->AnalyzeLower AnalyzeUpper Analyze Sample UpperLimit->AnalyzeUpper Compare Compare Results to Nominal AnalyzeLower->Compare AnalyzeUpper->Compare Pass Within Acceptance Criteria? Compare->Pass NextParam Select Next Parameter Pass->NextParam Yes End End of Robustness Study Pass->End No (Investigate) NextParam->VaryParam

Sources

A Head-to-Head Comparison of Synthetic Routes for 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of substituted aromatic compounds is of paramount importance. 5-Hydroxy-2-methylbenzoic acid (CAS No: 578-22-3) is a valuable building block whose utility demands robust and scalable synthetic access. This guide provides an in-depth, head-to-head comparison of two distinct synthetic strategies for its preparation: the selective catalytic oxidation of 2,5-dimethylphenol and the diazotization-hydrolysis of 5-amino-2-methylbenzoic acid.

This analysis moves beyond a mere recitation of steps to explore the underlying chemical principles, practical considerations, and comparative performance metrics of each route, empowering researchers to make informed decisions based on their specific laboratory or industrial context.

Route 1: Selective Catalytic Oxidation of 2,5-Dimethylphenol

This approach leverages modern catalytic methods to directly functionalize a C-H bond of a methyl group, representing a more atom-economical and potentially "greener" strategy. The starting material, 2,5-dimethylphenol (p-xylenol), is a readily available industrial chemical.[1]

Synthetic Principle & Mechanistic Insights

The core challenge of this route is achieving selective oxidation of one methyl group to a carboxylic acid without affecting the second methyl group or the sensitive phenol ring. The reaction typically employs a synergistic catalytic system, such as Co(OAc)₂ combined with N-hydroxyphthalimide (NHPI), under an oxygen atmosphere.[2]

The mechanism proceeds via a radical chain reaction. The Co(II) catalyst facilitates the formation of the phthalimide-N-oxyl (PINO) radical from NHPI. PINO is the key active species that abstracts a benzylic hydrogen atom from one of the methyl groups on 2,5-dimethylphenol, initiating the oxidation cascade. The resulting benzylic radical reacts with molecular oxygen, leading to a peroxide intermediate that is ultimately converted to the carboxylic acid. The selectivity for mono-oxidation over di-oxidation can be controlled by careful tuning of reaction time and stoichiometry.[2]

Experimental Protocol (Representative)

This protocol is adapted from established methods for the selective oxidation of xylenes.[2]

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an oxygen inlet (balloon), add 2,5-dimethylphenol (1.0 eq), Co(OAc)₂·4H₂O (2 mol%), and N-hydroxyphthalimide (NHPI, 10 mol%).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.1 M concentration of the substrate).

  • Reaction Initiation: Purge the flask with oxygen and maintain a positive pressure using an O₂ balloon. Heat the mixture to 70-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed or optimal conversion is reached.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Workflow Diagram: Route 1

Route 1 Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Isolation & Purification cluster_product Final Product A Charge Flask: - 2,5-Dimethylphenol - Co(OAc)₂ - NHPI - Acetic Acid B Purge with O₂ Heat to 70-90 °C A->B C Monitor by TLC/GC B->C D Cool & Quench (Water) C->D E Extract (Ethyl Acetate) D->E F Purify (Recrystallization) E->F G This compound F->G

Caption: Workflow for catalytic oxidation of 2,5-dimethylphenol.

Route 2: Diazotization-Hydrolysis of 5-Amino-2-methylbenzoic Acid

This classical transformation relies on the conversion of an aromatic amine into a hydroxyl group via a diazonium salt intermediate. This multi-step process begins with the readily prepared 5-amino-2-methylbenzoic acid or its corresponding methyl ester.[3]

Synthetic Principle & Mechanistic Insights

This synthesis is a variation of the Sandmeyer reaction. The primary amino group of 5-amino-2-methylbenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt.[4] The N₂⁺ group is an excellent leaving group. Upon gentle heating in the aqueous acidic medium, the diazonium salt undergoes nucleophilic substitution by water, releasing nitrogen gas and forming the desired phenol.[5]

Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent hydrolysis step is driven by the entropically favorable release of N₂ gas.

Experimental Protocol
  • Amine Dissolution: Suspend 5-amino-2-methylbenzoic acid (1.0 eq) in a dilute aqueous solution of sulfuric acid (e.g., 1.0 M H₂SO₄).

  • Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture at this temperature for 30 minutes after the addition is complete. A positive test on starch-iodide paper indicates a slight excess of nitrous acid.[6]

  • Hydrolysis: Remove the ice bath and gently heat the reaction mixture to 50-60 °C (or reflux, depending on the substrate's stability) until the evolution of nitrogen gas ceases.[4][5]

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or aqueous ethanol). A patent suggests that if starting from the methyl ester, a simple water wash can effectively remove the desired acid byproduct from the main ester product, highlighting a potential purification strategy.[3]

Workflow Diagram: Route 2

Route 2 Workflow cluster_prep Diazotization cluster_reaction Hydrolysis cluster_workup Isolation & Purification cluster_product Final Product A Dissolve Amine in Acid Cool to 0-5 °C B Add NaNO₂ (aq) Stir 30 min A->B C Heat to 50-60 °C (N₂ evolution) B->C D Cool to RT C->D E Filter & Wash (Cold Water) D->E F Purify (Recrystallization) E->F G This compound F->G

Caption: Workflow for diazotization-hydrolysis of 5-aminobenzoic acid.

Head-to-Head Performance Comparison

ParameterRoute 1: Catalytic OxidationRoute 2: Diazotization-HydrolysisJustification & Expert Insights
Starting Material 2,5-Dimethylphenol5-Amino-2-methylbenzoic acid2,5-Dimethylphenol is a high-volume industrial chemical. 5-Amino-2-methylbenzoic acid is a more specialized starting material, likely requiring its own synthesis.
Overall Yield Good to Excellent (Est. 70-85%)Moderate to Good (Reported ~61% for analogs)[4][5]Catalytic oxidations of this type often exhibit high conversions.[2] The diazotization route is reliable but yields can be moderate due to side reactions.
Number of Steps 1 step (from precursor)1-2 steps (from precursor)Both are relatively direct transformations from their immediate precursors.
Reagents & Safety O₂, Co(II) salt, NHPI, Acetic Acid. Requires handling of O₂. Cobalt is a heavy metal.NaNO₂, H₂SO₄. Diazonium salts can be explosive if isolated/dried. Generates significant aqueous waste.Route 1 avoids the use of shock-sensitive intermediates but involves a heavy metal catalyst. Route 2 uses classic, but hazardous, reagents and requires strict temperature control.
Reaction Conditions Moderate Temperature (70-90 °C), Atmospheric Pressure (O₂)Low to Moderate Temp. (-5 °C to 60 °C), Atmospheric PressureRoute 2's requirement for sub-ambient temperatures adds an operational complexity and energy cost at scale.
Scalability High. Suited for flow chemistry and large-scale batch processing.Moderate. Exotherm and diazonium instability can pose challenges on a very large scale.The catalytic nature and milder pressure conditions of Route 1 are generally more favorable for industrial scale-up.
Green Chemistry Higher. Uses O₂ as the terminal oxidant, catalytic reagents.Lower. Stoichiometric reagents, significant inorganic salt waste stream.Route 1 is conceptually more aligned with green chemistry principles, particularly regarding atom economy and waste reduction.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound, but they cater to different priorities.

Route 1 (Catalytic Oxidation) stands out as the more modern and industrially attractive option. Its use of a readily available starting material, a catalytic system, and molecular oxygen as the oxidant aligns well with the principles of green and sustainable chemistry. While the protocol presented here is representative and would require optimization for this specific substrate, its high potential for yield and scalability makes it the recommended route for process development and large-scale manufacturing.

Route 2 (Diazotization-Hydrolysis) is a classic, reliable, and well-understood transformation. It is an excellent choice for laboratory-scale synthesis where access to the starting amine is not a limiting factor and the necessary safety precautions for handling diazonium salts are in place. Its primary drawbacks are the moderate yields and the generation of significant aqueous waste, making it less appealing from an environmental and large-scale economic perspective.

For researchers in drug development, Route 1 represents a forward-looking strategy worth investing optimization efforts in, while Route 2 provides a dependable, albeit less elegant, method for obtaining material quickly on a smaller scale.

References

  • PrepChem. Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Available at: [Link]

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available at: [Link]

  • Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. Available at: [Link]

  • CN102010433A - Synthesis method of high-purity methyl 5-hydroxy-2-methyl benzoate. (2011). SciSpace. Available at: [Link]

  • Brauer, G. M., & Burns, F. R. (1959). Synthesis of 2-propoxy-5-methylbenzoic acid.
  • Ishii, Y., Iwahama, T., Sakaguchi, S., Nakayama, K., & Nishiyama, Y. (1997). Catalytic Oxidation of Alkylbenzenes with Molecular Oxygen under Normal Pressure and Temperature by N-Hydroxyphthalimide Combined with Co(OAc)₂. The Journal of Organic Chemistry, 62(20), 6922-6925. Available at: [Link]

  • Fierz-David, H. E., & Blangey, L. (1949). Organic Syntheses, Coll. Vol. 2, p.33. Available at: [Link]

  • US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. Google Patents.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]

  • CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid. Google Patents.
  • Human Metabolome Database. (2012). Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). HMDB. Available at: [Link]

  • Reddit. (2023). One step synthesis of phenol from benzoic acid in < 5% yield = JACS Communication. r/chemistry. Available at: [Link]

  • Wang, Y., et al. (2020). Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. Catalysis Science & Technology, 10(1), 215-223. Available at: [Link]

  • EP1559705A1 - Process for production of hydroxybenzoic acids. Google Patents.
  • Li, Y., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. ResearchGate. Available at: [Link]

  • Newman, M. S., & Lee, V. G. (1974). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3- METHYLBENZOATE.
  • Zhang, Z., et al. (2015). Selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over MnOx–CeO2 composite catalysts. Green Chemistry, 17(3), 1308-1317. Available at: [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • Scribd. (n.d.). Aldehydes, Ketones, and Carboxylic Acids. Retrieved from [Link]

  • Pérez, J. F., et al. (2002). Oxidation of p-hydroxybenzoic acid by Fenton's reagent. Semantic Scholar. Available at: [Link]

  • Batistela, V. R., et al. (2012). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. OUCI. Available at: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Hydroxy-2-methylbenzoic acid, ensuring the protection of both laboratory personnel and the environment. Our commitment to your safety and operational excellence is paramount, and this document serves as a testament to that, offering value that transcends the product itself.

Foundational Safety and Hazard Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is essential. This compound is classified as an irritant, capable of causing significant skin and eye irritation, and may also lead to respiratory irritation.[1] The causality behind our stringent disposal recommendations is rooted in mitigating these risks.

Key Hazard Information:

Hazard StatementClassificationSource
Causes skin irritationWarning[1]
Causes serious eye damageDanger[1]
May cause respiratory irritationWarning[1]
Harmful if swallowedWarning[1]

Given these properties, uncontrolled release or improper disposal can pose a significant threat. Therefore, all disposal procedures must be executed with the assumption that the material is hazardous, adhering to the principle of "cradle to grave management" as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Direct contact with this compound must be avoided. The following personal protective equipment is mandatory when handling this chemical for disposal:

  • Eye Protection: Chemical safety goggles or a face shield are crucial to prevent serious eye damage.[3][4][5]

  • Hand Protection: Wear protective gloves, ensuring they are resistant to chemicals.[3][5]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is required.[3][6]

  • Protective Clothing: A lab coat or other appropriate protective clothing should be worn to prevent skin contact.[3][4]

The rationale for this level of protection is to create a reliable barrier between the handler and the hazardous material, a self-validating system of safety that minimizes the risk of exposure.

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a process that demands precision and adherence to established protocols. The following workflow is designed to provide clear, actionable steps for both small-scale (spills and residual material) and large-scale (bulk) disposal scenarios.

Small-Scale Disposal: Spills and Residual Material

In the event of a small spill, the primary objective is to contain and collect the material safely without creating airborne dust.

Protocol for Small Spills:

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[3][7]

  • Avoid Dust Generation: Moisten the spilled solid material to prevent it from becoming airborne.[3][8]

  • Contain and Collect: Carefully sweep or shovel the dampened material into a suitable, clearly labeled, and tightly sealed container designated for hazardous waste.[3][9]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.[10] The rinsate should be collected as hazardous waste.

  • Label the Waste Container: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound."

Large-Scale Disposal: Bulk Quantities

For unused, expired, or bulk quantities of this compound, the procedure is centered around secure containment and transfer to a licensed disposal facility.

Protocol for Bulk Disposal:

  • Container Selection: Collect the waste material in a suitable, approved hazardous waste container that can be tightly sealed.[2][3][11] Do not use food-grade containers.[2]

  • Labeling: The container must be accurately and clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (e.g., Irritant, Corrosive to eyes).

  • Segregation: Do not mix this compound with other waste streams unless their compatibility is known and confirmed.[3][12] Incompatible materials can lead to dangerous chemical reactions.

  • Storage: Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area.[10][11]

  • Engage a Licensed Disposal Service: The primary and most crucial step is to arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company.[3][12][13] This ensures that the final disposal, whether through incineration or another approved method, is compliant with all federal, state, and local regulations.[8][13]

The Decision-Making Framework for Disposal

The choice of disposal procedure is dictated by the nature and quantity of the waste. The following diagram illustrates the logical flow for determining the appropriate course of action.

DisposalDecision start Waste Generated: This compound is_spill Is it a small spill or residual material? start->is_spill is_bulk Is it bulk quantity (unused/expired)? is_spill->is_bulk No spill_protocol Follow Small-Scale Disposal Protocol is_spill->spill_protocol Yes bulk_protocol Follow Large-Scale Disposal Protocol is_bulk->bulk_protocol Yes collect Collect in a labeled, sealed hazardous waste container spill_protocol->collect bulk_protocol->collect contact_disposal Contact licensed hazardous waste disposal service collect->contact_disposal

Caption: Decision workflow for this compound disposal.

Prohibited Disposal Methods: What Not to Do

To ensure safety and compliance, it is equally important to understand which disposal methods are strictly prohibited.

  • Do Not Discharge to Drains or Sewers: This chemical can be harmful to aquatic life and is not to be released into the environment.[3][7]

  • Do Not Dispose of in Regular Trash: As a hazardous chemical, it must be handled through the proper hazardous waste stream.

  • Do Not Attempt Uncontrolled Neutralization: While some acids can be neutralized, this process can generate heat and vapors and should only be performed by trained personnel following a validated protocol for waste that is solely corrosive.[14] Given the multiple hazards of this compound, this is not the recommended primary disposal method.

By adhering to these comprehensive guidelines, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). PubMed Central. Retrieved from [Link]

  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Workplace Environmental Exposure Level for 4-hydroxybenzoic acid. (n.d.). AIHA. Retrieved from [Link]

  • Hazardous Waste Management. (n.d.). A-State Knowledge Base. Retrieved from [Link]

  • Material Safety Data Sheets 4-HYDROXY-2-METHYL BENZOIC ACID. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Online-SDS. Retrieved from [Link]

  • Acid and Caustic Solutions. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Material Safety Data Sheet - 2,3-Dioxoindoline-7-carboxylic acid, tech. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, including 5-Hydroxy-2-methylbenzoic acid, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural, in-depth framework for the safe handling of this compound.

The causality behind these recommendations is rooted in the known hazard profile of this compound and similar aromatic carboxylic acids. The primary risks associated with this compound include serious eye damage, respiratory irritation, and skin irritation.[1][2] Therefore, all safety protocols are designed to mitigate exposure through these routes.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety plan in the established hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination and substitution are generally not feasible in a research and development context. Therefore, our focus begins with robust engineering controls, supplemented by administrative policies and, finally, the correct use of PPE.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Chemical Fume Hood: All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood.[3] This is critical to prevent the inhalation of dust or aerosols, which can cause respiratory irritation.[1][2]

  • Ventilation: Ensure the laboratory has adequate general ventilation to minimize the accumulation of any fugitive emissions.[4][5]

  • Safety Showers and Eyewash Stations: In case of accidental exposure, immediate access to a safety shower and eyewash station is non-negotiable.[4][5] These facilities must be located near the workstation and tested regularly.

Administrative Controls: Safe Work Practices

Administrative controls are the policies and procedures that inform how work is safely conducted.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. This includes weighing, dissolution, reaction setup, and cleanup.

  • Training: All personnel handling this chemical must receive documented training on its hazards, handling procedures, and emergency response.

  • Restricted Access: The areas where this compound is used and stored should be clearly marked, and access should be limited to authorized personnel.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][6] Do not eat, drink, or smoke in the laboratory.[2][4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls detailed above. The selection of PPE is directly dictated by the hazards posed by this compound.

Hazard StatementRoute of ExposureRequired PPE
H318: Causes serious eye damage. [1]EyesChemical safety goggles meeting ANSI Z87.1 standards are mandatory.[3] A face shield should be worn over the goggles when there is a significant risk of splashing.[5][6]
H335: May cause respiratory irritation. [1]InhalationWork must be conducted in a chemical fume hood .[3] If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1][5]
H315: Causes skin irritation. [2]SkinA long-sleeved laboratory coat is required to protect skin and clothing.[3] Disposable nitrile gloves provide adequate protection for incidental contact and should be changed frequently.[3][6]

Operational Plan: Weighing and Preparing a Solution

This step-by-step protocol illustrates the integration of safety measures for a common laboratory task.

Objective: To accurately weigh 1 gram of solid this compound and prepare a 100 mL solution in a suitable solvent.

Pre-Operation:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Verify the location and functionality of the nearest eyewash station and safety shower.

  • Don all required PPE: chemical safety goggles, nitrile gloves, and a lab coat.

Procedure:

  • Place an analytical balance inside the chemical fume hood.

  • Carefully transfer an approximate amount of this compound from the stock container to a weigh boat on the balance.

  • Minimize the generation of dust during transfer.

  • Once the desired weight is obtained, securely close the stock container.

  • Transfer the weighed solid into a volumetric flask.

  • Using a funnel, add the solvent to the flask, rinsing the weigh boat to ensure a complete transfer.

  • Continue adding solvent, cap the flask, and gently swirl to dissolve the solid.

  • Once dissolved, add solvent to the calibration mark.

Post-Operation:

  • Wipe down the work area within the fume hood with an appropriate cleaning agent.

  • Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of the chemical handling lifecycle, essential for protecting both personnel and the environment.

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[3]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal Protocol:

    • Solid waste, such as contaminated gloves, weigh boats, and paper towels, should be placed in a sealed bag within the solid hazardous waste container.

    • Liquid waste solutions should be collected in a separate, compatible, and sealed liquid hazardous waste container.

    • Do not pour any waste containing this chemical down the drain.[1][6]

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[1][4] The final disposal should be carried out through an approved waste disposal plant.[1][4]

By integrating this comprehensive approach—from understanding the inherent hazards to implementing a multi-layered safety strategy—researchers can confidently and safely work with this compound, ensuring that scientific advancement and personal safety go hand in hand.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Workplace Environmental Exposure Level. (n.d.). 4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

  • OECD. (n.d.). 4-hydroxybenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.